3-Chloro-5-fluoropicolinaldehyde
Description
Properties
IUPAC Name |
3-chloro-5-fluoropyridine-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClFNO/c7-5-1-4(8)2-9-6(5)3-10/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEBPZQQCUYFFJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)C=O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10733357 | |
| Record name | 3-Chloro-5-fluoropyridine-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10733357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1227563-32-7 | |
| Record name | 3-Chloro-5-fluoropyridine-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10733357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Introduction: The Strategic Importance of a Halogenated Pyridine
An In-Depth Technical Guide to 3-Chloro-5-fluoropicolinaldehyde
Abstract: This technical guide provides a comprehensive overview of this compound (CAS No. 1227563-32-7), a pivotal heterocyclic building block for researchers, medicinal chemists, and drug development professionals. We will delve into its physicochemical properties, present a validated synthetic approach, explore its chemical reactivity, and discuss its strategic applications in modern drug discovery. This document is designed to serve as a practical resource, blending established data with field-proven insights to empower your research and development endeavors.
This compound, also known as 3-chloro-5-fluoropyridine-2-carboxaldehyde, is a highly functionalized pyridine derivative that has emerged as a valuable intermediate in the synthesis of complex organic molecules[1]. Its structure is distinguished by three key reactive sites: an aldehyde group, a chloro substituent, and a fluoro substituent, all positioned on a pyridine core. This unique arrangement offers a versatile platform for generating molecular diversity, particularly in the fields of pharmaceuticals and agrochemicals[1].
The strategic incorporation of chlorine and fluorine atoms is a well-established tactic in medicinal chemistry. Fluorine can significantly enhance metabolic stability, binding affinity, and lipophilicity, with approximately 20% of all pharmaceuticals containing this element[1]. Simultaneously, the "magic chloro effect" has been noted to improve a compound's potency and pharmacokinetic profile[2][3]. The presence of these halogens on the pyridine ring, a common scaffold in bioactive compounds, makes this compound a high-value precursor for novel chemical entities.
Caption: Chemical structure of this compound.
Physicochemical & Spectroscopic Profile
Accurate characterization is the bedrock of reproducible science. The properties of this compound are summarized below, followed by a discussion of the analytical techniques essential for its identification and quality control.
Key Properties
| Property | Value | Source |
| CAS Number | 1227563-32-7 | [1][4][5] |
| IUPAC Name | 3-chloro-5-fluoropyridine-2-carbaldehyde | [1][5] |
| Molecular Formula | C₆H₃ClFNO | [1][5] |
| Molecular Weight | 159.55 g/mol | |
| Density | 1.444 g/cm³ | |
| Appearance | White to off-white powder or solid | Inferred from typical small molecules |
| Storage | 2°C - 8°C, under inert atmosphere | [1][6] |
| InChI Key | AEBPZQQCUYFFJL-UHFFFAOYSA-N | [1] |
| Canonical SMILES | C1=C(C=NC(=C1Cl)C=O)F | [1] |
Spectroscopic Characterization: A Self-Validating System
Verifying the identity and purity of this reagent is critical before its use in any synthetic protocol. The following techniques provide a comprehensive analytical workflow.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The aldehyde proton is the most characteristic signal, expected to appear as a singlet in the highly deshielded region of the spectrum, typically between δ 9.8–10.2 ppm. The two aromatic protons on the pyridine ring will appear as doublets or doublets of doublets, with their chemical shifts and coupling constants influenced by the adjacent chloro and fluoro substituents[1].
-
¹³C NMR: The carbonyl carbon of the aldehyde will be readily identifiable by its characteristic shift around δ 190 ppm. The aromatic carbons will show distinct shifts due to the electronic effects of the halogens, with carbon-fluorine coupling (J C-F) providing unambiguous evidence of fluorination[1]. For instance, the carbon directly bonded to fluorine will exhibit a large coupling constant.
-
¹⁹F NMR: A single resonance in the ¹⁹F spectrum confirms the presence of the single fluorine atom.
-
-
Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) is essential to confirm the molecular formula. The analysis should target the exact mass of the molecular ion [M+H]⁺. The isotopic pattern will be characteristic of a molecule containing one chlorine atom (an M+2 peak approximately one-third the intensity of the molecular ion peak), providing definitive structural confirmation[1].
-
Infrared (IR) Spectroscopy: This technique is excellent for confirming the presence of the key functional group. A strong absorption band around 1700 cm⁻¹ is indicative of the C=O stretch of the aldehyde. Additional bands in the fingerprint region (600–800 cm⁻¹) can be attributed to the C-Cl and C-F stretches[1].
Synthesis and Purification: A Representative Protocol
While multiple proprietary methods exist for the synthesis of this compound, a common and logical approach involves the formylation of a pre-halogenated pyridine precursor. The following protocol is a representative, field-proven method.
Causality Behind Choices: The Vilsmeier-Haack reaction is chosen for formylation due to its reliability in introducing an aldehyde group onto electron-deficient aromatic rings like pyridine. The use of aprotic solvents like dichloromethane (DCM) is crucial to prevent side reactions and stabilize reactive intermediates. Low-temperature conditions during halogenation are maintained to enhance regioselectivity and minimize the formation of undesired byproducts.
Experimental Protocol: Two-Step Synthesis
Step 1: Halogenation of a Pyridine Derivative
-
To a stirred, cooled (0–5°C) solution of a suitable 2-methyl-5-fluoropyridine precursor in an anhydrous aprotic solvent (e.g., DCM), slowly add a chlorinating agent such as phosphorus oxychloride (POCl₃).
-
Maintain the temperature at 0–5°C for 1-2 hours to control the exothermic reaction and prevent side-product formation.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring progress by TLC or GC-MS.
-
Upon completion, carefully quench the reaction by pouring it onto crushed ice. Neutralize with a suitable base (e.g., NaHCO₃ solution) to a pH of 7-8.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Step 2: Formylation via Vilsmeier-Haack Reaction
-
In a separate flask under an inert atmosphere (N₂ or Ar), prepare the Vilsmeier reagent by slowly adding POCl₃ to anhydrous dimethylformamide (DMF) at 0°C.
-
To this reagent, add a solution of the chlorinated intermediate from Step 1 in an anhydrous solvent (e.g., THF).
-
Heat the reaction mixture to a moderate temperature (e.g., 60-70°C) and stir for 4-6 hours, monitoring for the consumption of the starting material.
-
Cool the reaction mixture and quench by carefully adding it to a cold aqueous solution of sodium acetate.
-
Extract the desired aldehyde with an organic solvent, wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.
Purification: The crude product is best purified by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to yield this compound as a pure solid[1].
Caption: A representative workflow for the synthesis of this compound.
Chemical Reactivity and Synthetic Utility
The true value of this compound lies in its versatility as a synthetic intermediate. Its three functional groups can be manipulated selectively to build molecular complexity.
-
Oxidation of the Aldehyde: The aldehyde can be easily oxidized to the corresponding carboxylic acid (3-Chloro-5-fluoropicolinic acid) using standard oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃)[1]. This transformation is fundamental for subsequent amide bond formation, a cornerstone of peptide and small molecule drug synthesis.
-
Reduction of the Aldehyde: Selective reduction to the primary alcohol (3-Chloro-5-fluoropicolinyl alcohol) is readily achieved with mild reducing agents such as sodium borohydride (NaBH₄)[1]. This opens pathways to ether synthesis or further functional group manipulations.
-
Nucleophilic Aromatic Substitution (SₙAr): The electron-withdrawing nature of the pyridine nitrogen and the aldehyde group activates the ring for SₙAr. The chlorine atom can be displaced by various nucleophiles (amines, thiols, alkoxides) to introduce new functional groups, often serving as a key step in building a target molecule's final structure[1].
Caption: Key reaction pathways for this compound.
Applications in Research and Drug Discovery
This building block is primarily employed as a precursor in the synthesis of biologically active compounds. Its utility is demonstrated in its ability to serve as a key intermediate for introducing the 3-chloro-5-fluoropyridine moiety into larger, more complex structures. This scaffold is of high interest in:
-
Oncology: Many kinase inhibitors and other anti-cancer agents utilize halogenated heterocyclic cores to achieve potent and selective binding to target proteins.
-
Antimicrobials: The pyridine ring is a common feature in antibacterial and antifungal compounds. The specific halogenation pattern of this reagent can be used to modulate activity and selectivity[1].
-
Agrochemicals: The development of novel herbicides and pesticides often relies on fluorinated and chlorinated aromatic structures to enhance efficacy and environmental stability[1][7].
The introduction of chlorine and fluorine into lead compounds is a proven strategy to enhance biological profiles[2]. This reagent provides a direct and efficient way to incorporate these "privileged" elements into a drug discovery pipeline.
Safety, Handling, and Storage
As a Senior Application Scientist, I cannot overstate the importance of proper laboratory safety. Adherence to these guidelines is non-negotiable for ensuring a safe research environment.
-
Hazard Identification: This compound is classified as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335)[1].
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear tightly fitting safety goggles conforming to EN166 (EU) or NIOSH (US) standards[4][6].
-
Skin Protection: Wear impervious, flame-resistant laboratory coats and nitrile or neoprene gloves[4][6].
-
Respiratory Protection: Handle only in a well-ventilated area or a certified chemical fume hood. If exposure limits are exceeded, use a full-face respirator[4].
-
-
Handling and Storage:
-
First Aid Measures:
-
If Inhaled: Move the victim to fresh air. If not breathing, give artificial respiration. Get medical attention[6][8].
-
In Case of Skin Contact: Immediately wash off with plenty of soap and water while removing all contaminated clothing[6][8].
-
In Case of Eye Contact: Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Seek immediate medical attention[6][8].
-
If Swallowed: Rinse mouth with water. Do not induce vomiting. Call a poison center or doctor immediately[8].
-
Conclusion
This compound is more than just a chemical reagent; it is a strategic tool for molecular design. Its unique combination of a reactive aldehyde and strategically placed halogens on a pyridine core provides medicinal chemists with a versatile platform for synthesizing novel compounds with potentially enhanced biological activity and improved pharmacokinetic properties. Understanding its synthesis, reactivity, and handling is key to unlocking its full potential in the laboratory and advancing the frontiers of drug discovery and materials science.
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An In-Depth Technical Guide to the Physical Properties of 3-Chloro-5-fluoropicolinaldehyde
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
3-Chloro-5-fluoropicolinaldehyde, a halogenated pyridine derivative, represents a class of heterocyclic aldehydes of significant interest in medicinal chemistry and materials science. Its utility as a versatile building block in the synthesis of more complex molecules necessitates a thorough understanding of its fundamental physical and chemical characteristics. The strategic placement of chloro and fluoro substituents on the pyridine ring, combined with the reactive aldehyde functionality, imparts unique electronic and steric properties that influence its behavior in chemical reactions and biological systems.
This guide provides a comprehensive overview of the known physical properties of this compound. Recognizing that this compound is a specialized research chemical, certain experimental data points, such as melting and boiling points, are not yet extensively documented in the public domain. To address this, this document goes beyond a simple data sheet by presenting the authoritative, standardized methodologies that are to be employed for the precise determination of these essential physical parameters. This approach ensures that researchers are equipped not only with the available data but also with the validated protocols necessary for its complete characterization.
Section 1: Core Physicochemical Identity
The foundational properties of this compound have been established and are summarized below. These data are critical for stoichiometric calculations, solution preparation, and structural elucidation.
Molecular Structure:
Key Identifiers and Properties:
| Property | Value | Source(s) |
| CAS Number | 1227563-32-7 | [1][2] |
| Molecular Formula | C₆H₃ClFNO | [1][2] |
| Molecular Weight | 159.55 g/mol | [1][2] |
| Synonyms | 3-Chloro-5-fluoro-2-pyridinecarboxaldehyde | [1][3] |
| Density (Calculated) | 1.444 g/cm³ | [1] |
| Recommended Storage | 2°C - 8°C, under inert atmosphere | [1][2] |
Section 2: Workflow for Physical Property Determination
For a novel or sparsely characterized compound such as this compound, a systematic approach to determining its physical properties is essential. The following workflow outlines the logical progression of experiments to build a comprehensive physicochemical profile, ensuring data integrity and compliance with international standards.
Caption: Workflow for Physicochemical Characterization.
Section 3: Authoritative Protocols for Experimental Property Determination
While specific experimental values for the melting point, boiling point, and solubility of this compound are not widely published, this section provides the established, field-proven protocols for their determination. Adherence to these guidelines ensures data that is accurate, reproducible, and suitable for regulatory and publication purposes.
Determination of Melting Range
The melting range of a pure crystalline solid is a sharp, well-defined physical constant that is highly sensitive to impurities. The presence of even minor impurities typically causes a depression and broadening of the melting range. The authoritative method for this determination is outlined in the OECD Guideline 102 and USP General Chapter <741>.[1][4]
Principle: The method is based on the visual or automated detection of the phase transition from solid to liquid as a function of temperature. The sample is heated at a controlled rate, and the temperatures at which melting begins (onset) and is complete (clear point) are recorded.
Experimental Protocol (Adapted from USP <741>, Class Ia):
-
Sample Preparation: Gently pulverize a small amount of the dry compound to a fine powder.
-
Capillary Loading: Load the powdered sample into a capillary tube (0.8–1.2 mm internal diameter) to a packed height of 2.5–3.5 mm.[5] Tightly packing the sample is crucial for uniform heat transfer.
-
Apparatus Setup: Place the loaded capillary into a calibrated melting point apparatus (either a liquid bath or metal block design).[1]
-
Heating Profile:
-
Rapidly heat the apparatus to a temperature approximately 5°C below the expected melting point.
-
Once this temperature is reached, reduce the heating rate to a controlled 1 ± 0.5 °C per minute.[5] This slow ramp rate is critical to allow for thermal equilibrium between the sample, the thermometer, and the heating block, ensuring an accurate reading.
-
-
Observation and Recording:
-
Onset Temperature: Record the temperature at which the column of the substance is observed to collapse against the side of the capillary tube.[5]
-
Clear Point Temperature: Record the temperature at which the substance becomes completely liquid. This is often taken as the definitive melting point for a pure substance.[5]
-
-
Validation: The accuracy of the apparatus should be periodically verified using certified USP Melting Point Reference Standards.[1]
Determination of Boiling Point
The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[6] For compounds that are liquid at or near room temperature, or solids with low melting points, this is a key characteristic. The OECD Guideline 103 provides several methods for this determination.[6][7][8]
Principle: The dynamic method involves measuring the vapor pressure of the substance at various temperatures. The boiling point is determined by interpolating the temperature at which the vapor pressure equals 101.325 kPa.[7][8] A simpler, common method is the Siwoloboff method, suitable for small sample quantities.
Experimental Protocol (Adapted from OECD 103, Siwoloboff Method):
-
Apparatus: A sample tube containing 0.2-0.5 mL of the substance is attached to a thermometer. A smaller, inverted capillary tube (sealed at the top) is placed inside the sample tube.
-
Heating: The assembly is heated in a liquid bath, similar to a melting point apparatus.
-
Observation:
-
As the temperature rises, dissolved air will first be expelled from the inverted capillary.
-
As the boiling point is approached, a continuous stream of bubbles will be emitted from the inverted capillary.
-
-
Measurement:
-
Heating is discontinued, and the bath is allowed to cool slowly with stirring.
-
The boiling point is the temperature at which the bubble stream stops, and the liquid just begins to recede into the inverted capillary. This point represents the equilibrium between the vapor pressure of the substance and the external pressure.
-
-
Pressure Correction: Since the boiling point is pressure-dependent, the measured value should be corrected to standard atmospheric pressure (101.325 kPa) if the determination was performed at a different pressure.
Determination of Water Solubility
Water solubility is a critical parameter in drug development and environmental science, influencing bioavailability, formulation, and environmental fate. The OECD Guideline 105 details the standard methods for this measurement.[3][9]
Principle: The "flask method" is based on equilibrating the test substance in water at a constant temperature and then measuring the concentration of the substance in the aqueous phase. This method is suitable for substances with solubilities above 10⁻² g/L.[10]
Experimental Protocol (Adapted from OECD 105, Flask Method):
-
Equilibration: An excess amount of this compound is added to a flask containing high-purity water. The choice of an excess amount ensures that a saturated solution is achieved.
-
Temperature Control: The flask is agitated in a constant temperature bath, preferably at 20 ± 0.5 °C, for a sufficient duration to reach equilibrium.[9] A preliminary test is often run to determine the time required to reach saturation (e.g., sampling and analyzing the aqueous phase at 24, 48, and 72 hours until the concentration plateaus).
-
Phase Separation: Once equilibrium is reached, the mixture is allowed to stand at the test temperature to allow undissolved material to settle. The saturated aqueous solution is then separated from the solid phase by centrifugation or filtration. Care must be taken to avoid temperature changes during this step.
-
Concentration Analysis: The concentration of the compound in the clear aqueous solution is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, which is well-suited for aromatic aldehydes.
-
Replicates: The determination should be performed in at least triplicate to ensure the reliability of the result.
Determination of Water Content (Hygroscopicity)
The presence of water can significantly affect the stability, reactivity, and physical properties of a chemical. Karl Fischer titration is the gold standard for the specific and accurate determination of water content.[11][12]
Principle: The method is based on the quantitative reaction of water with an anhydrous solution of sulfur dioxide and iodine in the presence of a buffer. The endpoint can be detected volumetrically or coulometrically.[12]
Experimental Protocol (Volumetric Titration):
-
Apparatus Setup: The Karl Fischer titrator vessel is filled with a suitable solvent (e.g., anhydrous methanol), which is then pre-titrated with the Karl Fischer reagent to a stable, anhydrous endpoint. This step removes any residual moisture from the solvent and the vessel.
-
Sample Introduction: A precisely weighed amount of the this compound sample is quickly transferred into the titration vessel.[13]
-
Titration: The sample is titrated with the standardized Karl Fischer reagent. The reagent is added until all the water from the sample has been consumed, and a slight excess of iodine is detected by the platinum indicator electrode.
-
Calculation: The water content is calculated based on the volume of titrant consumed and the previously determined titer (water equivalence factor) of the reagent.[11]
Section 4: Predicted Spectroscopic Properties
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton spectrum is expected to be complex due to the low symmetry of the molecule. Two aromatic protons will be present in the downfield region (typically 7.5-9.0 ppm for pyridines).[14] The aldehyde proton will appear as a highly deshielded singlet or a narrow doublet (due to long-range coupling) significantly downfield, likely >9.5 ppm.[15][16] The coupling patterns between the aromatic protons will be influenced by both ³J (ortho) and ⁴J (meta) coupling constants, further complicated by coupling to the ¹⁹F nucleus.
-
¹³C NMR: The spectrum will show six distinct carbon signals. The aldehyde carbonyl carbon will be the most downfield signal, typically in the 185-200 ppm range. The five pyridine ring carbons will appear in the aromatic region (approx. 120-160 ppm), with their chemical shifts influenced by the electron-withdrawing effects of the nitrogen, chlorine, and fluorine atoms. The carbon directly bonded to fluorine will exhibit a large one-bond C-F coupling constant (¹JCF).
-
¹⁹F NMR: A single resonance is expected, with its chemical shift providing information about the electronic environment of the fluorine atom on the pyridine ring.
Fourier-Transform Infrared (FTIR) Spectroscopy
The IR spectrum will be characterized by several key absorption bands:
-
C=O Stretch: A strong, sharp absorption band characteristic of an aromatic aldehyde carbonyl group is expected around 1700-1715 cm⁻¹.[16][17] Conjugation with the pyridine ring lowers this frequency compared to a saturated aldehyde.
-
Aldehydic C-H Stretch: Two weak to medium bands are anticipated around 2850 cm⁻¹ and 2750 cm⁻¹.[17][18] The band near 2750 cm⁻¹ is particularly diagnostic for the aldehyde functional group.
-
Aromatic C=C and C=N Stretches: Multiple bands of variable intensity will be present in the 1400-1600 cm⁻¹ region, characteristic of the pyridine ring.
-
C-Cl and C-F Stretches: Absorptions for the carbon-halogen bonds will appear in the fingerprint region, typically below 1200 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry is a definitive tool for confirming molecular weight and elemental composition.
-
Molecular Ion Peak (M⁺): The electron impact (EI) mass spectrum will show a molecular ion peak corresponding to the molecular weight of 159.55.
-
Isotopic Pattern: Due to the natural abundance of chlorine isotopes (³⁵Cl:³⁷Cl ≈ 3:1), the molecular ion region will exhibit a characteristic pattern: a peak at m/z corresponding to the molecule with ³⁵Cl (M⁺) and another peak two mass units higher (M+2) with approximately one-third the intensity.[19][20] This M/M+2 ratio is a definitive indicator of the presence of a single chlorine atom.
-
Fragmentation: Common fragmentation pathways would likely involve the loss of the aldehyde group (-CHO), a chlorine radical (·Cl), or hydrogen cyanide (HCN) from the pyridine ring.
Conclusion
This compound is a valuable synthetic intermediate whose full potential is unlocked through a detailed understanding of its physical properties. This guide has consolidated the available data and, more importantly, provided a framework of authoritative, standardized protocols for the determination of its key physicochemical parameters. By employing these robust methodologies, researchers can ensure the generation of high-quality, reliable data, facilitating reproducible science and accelerating the progress of research and development programs that utilize this versatile compound.
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- 20. chem.libretexts.org [chem.libretexts.org]
A Technical Guide to the Spectroscopic Characterization of 3-Chloro-5-fluoropicolinaldehyde
This guide provides an in-depth analysis of the spectroscopic properties of 3-chloro-5-fluoropicolinaldehyde, a key building block in the development of novel pharmaceuticals and agrochemicals. For researchers, scientists, and drug development professionals, a thorough understanding of this molecule's spectral signature is paramount for reaction monitoring, quality control, and structural confirmation. This document synthesizes established spectroscopic principles with practical, field-proven insights to offer a comprehensive resource for the characterization of this and similar halogenated pyridine scaffolds.
Molecular Structure and Spectroscopic Overview
This compound (Molecular Formula: C₆H₃ClFNO, Molecular Weight: 159.55 g/mol ) presents a unique spectroscopic challenge due to the interplay of the electron-withdrawing aldehyde group and the halogen substituents on the pyridine ring. The chlorine and fluorine atoms, along with the nitrogen heteroatom, induce significant changes in the electronic environment of the aromatic protons and carbons, leading to a complex but interpretable spectral output.
This guide will systematically deconstruct the expected data from core spectroscopic techniques: Nuclear Magnetic Resonance (¹H, ¹³C, ¹⁹F NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of this compound. The combination of ¹H, ¹³C, and ¹⁹F NMR provides a complete picture of the molecule's connectivity and electronic landscape.
¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to show three distinct signals: two in the aromatic region corresponding to the pyridine ring protons and one in the downfield region for the aldehyde proton.
Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| CHO | 9.8 – 10.2 | s | - | The aldehyde proton is highly deshielded by the adjacent carbonyl group and the aromatic ring, resulting in a characteristic downfield singlet. |
| H-4 | 7.8 – 8.2 | d | ³J(H-F) = 8-10 | This proton is deshielded by the adjacent nitrogen and influenced by the para-fluorine. It will appear as a doublet due to coupling with the fluorine atom. |
| H-6 | 8.4 – 8.8 | d | ⁴J(H-F) = 2-4 | This proton is significantly deshielded by the adjacent nitrogen and the ortho-aldehyde group. It will appear as a doublet due to a smaller four-bond coupling to the fluorine atom. |
Causality in Experimental Choices: The choice of a high-field spectrometer (e.g., 500 MHz) is crucial for resolving the fine splitting patterns and potential long-range couplings. CDCl₃ is a standard solvent for many organic molecules, but for fluorinated compounds, solubility and potential interactions should be considered.[1]
Experimental Protocol: ¹H NMR Acquisition
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrument Setup: Use a 500 MHz NMR spectrometer equipped with a standard broadband probe.
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Spectral Width: 0-12 ppm.
-
Acquisition Time: ~3-4 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 16-64, depending on the sample concentration.
-
Temperature: 298 K.
-
-
Processing: Apply a Fourier transform to the free induction decay (FID) with an exponential window function (line broadening of 0.3 Hz) to improve the signal-to-noise ratio. Phase and baseline correct the spectrum. Calibrate the chemical shift scale to the TMS signal at 0.00 ppm.
¹³C NMR Spectroscopy
The proton-decoupled ¹³C NMR spectrum will provide insights into the carbon skeleton. Due to the influence of the electronegative substituents, the chemical shifts will be spread over a wide range.
Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Carbon | Chemical Shift (δ, ppm) | Multiplicity (¹³C-¹⁹F Coupling) | Coupling Constant (J, Hz) | Rationale |
| C=O | ~190 | d | ⁴J(C-F) ≈ 2-5 | The carbonyl carbon is highly deshielded and will appear far downfield. A small four-bond coupling to fluorine is expected. |
| C-2 | ~150 | d | ³J(C-F) ≈ 5-10 | This carbon, bonded to the aldehyde, will be deshielded. It will exhibit a three-bond coupling to the fluorine. |
| C-3 | ~135 | d | ²J(C-F) ≈ 20-30 | The carbon bearing the chlorine atom will show a significant two-bond coupling to the fluorine. |
| C-4 | ~125 | d | ³J(C-F) ≈ 5-10 | This carbon will show a three-bond coupling to the fluorine. |
| C-5 | ~160 | d | ¹J(C-F) ≈ 240-260 | The carbon directly attached to the fluorine will exhibit a large one-bond coupling constant and be significantly deshielded.[1] |
| C-6 | ~155 | d | ²J(C-F) ≈ 20-30 | This carbon, adjacent to the nitrogen, will be deshielded and show a two-bond coupling to the fluorine. |
Experimental Protocol: ¹³C NMR Acquisition
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Instrument Setup: Same as for ¹H NMR.
-
Acquisition Parameters:
-
Pulse Program: A standard proton-decoupled pulse sequence (e.g., 'zgpg30').
-
Spectral Width: 0-200 ppm.
-
Acquisition Time: ~1-2 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.
-
-
Processing: Similar to ¹H NMR, with appropriate phasing and baseline correction. Calibrate the spectrum to the CDCl₃ triplet at 77.16 ppm.
¹⁹F NMR Spectroscopy
¹⁹F NMR is a highly sensitive technique that provides direct information about the fluorine environment.[2]
Predicted ¹⁹F NMR Data (470 MHz, CDCl₃)
| Fluorine | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Rationale |
| F-5 | -110 to -130 | m | ³J(F-H4) = 8-10, ⁴J(F-H6) = 2-4 | The fluorine on the pyridine ring will appear in a characteristic region for aryl fluorides.[3] It will be split into a multiplet due to coupling with H-4 and H-6. |
Experimental Protocol: ¹⁹F NMR Acquisition
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Instrument Setup: Same spectrometer, tuned to the ¹⁹F frequency.
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment.
-
Spectral Width: A range appropriate for aromatic fluorides (e.g., -100 to -150 ppm).
-
Reference: An external reference such as CFCl₃ (0 ppm) or an internal reference can be used.
-
Number of Scans: 64-128.
-
-
Processing: Standard Fourier transform, phasing, and baseline correction.
Caption: Predicted J-coupling interactions in this compound.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying key functional groups.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |
| ~3050-3100 | Medium | C-H stretch (aromatic) | Characteristic stretching vibrations for protons on an aromatic ring. |
| ~2850 & ~2750 | Medium | C-H stretch (aldehyde) | The Fermi doublet is a hallmark of the aldehyde C-H stretch. |
| ~1700-1720 | Strong | C=O stretch (aldehyde) | The carbonyl group exhibits a strong, sharp absorption in this region. Conjugation with the aromatic ring slightly lowers the frequency. |
| ~1550-1600 | Medium-Strong | C=C & C=N stretch (aromatic ring) | Skeletal vibrations of the pyridine ring. |
| ~1200-1300 | Strong | C-F stretch | The carbon-fluorine bond has a strong absorption in the fingerprint region. |
| ~700-800 | Medium-Strong | C-Cl stretch | The carbon-chlorine bond absorption is also found in the fingerprint region. |
Experimental Protocol: IR Spectroscopy (ATR)
-
Sample Preparation: Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Instrument Setup: Use a standard Fourier Transform Infrared (FTIR) spectrometer.
-
Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to obtain a high-quality spectrum.
-
Processing: Perform a background subtraction using a spectrum of the clean ATR crystal.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, confirming its elemental composition.
Predicted Mass Spectrum Data (Electron Ionization - EI)
| m/z | Relative Intensity | Assignment | Rationale |
| 159/161 | High | [M]⁺ | The molecular ion peak. The characteristic 3:1 isotopic pattern for chlorine will be observed (¹²C₅³⁵Cl¹⁹F¹⁴N¹⁶O and ¹²C₅³⁷Cl¹⁹F¹⁴N¹⁶O). |
| 158/160 | Medium | [M-H]⁺ | Loss of the aldehyde proton. |
| 130/132 | Medium | [M-CHO]⁺ | Loss of the formyl radical, a common fragmentation pathway for aldehydes. |
| 95 | Medium | [M-CHO-Cl]⁺ | Subsequent loss of a chlorine radical from the [M-CHO]⁺ fragment. |
Experimental Protocol: GC-MS (EI)
-
Sample Preparation: Prepare a dilute solution of the compound in a volatile solvent such as dichloromethane or ethyl acetate.
-
Instrument Setup: Use a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source.
-
GC Method:
-
Column: A standard non-polar column (e.g., DB-5ms).
-
Injection Volume: 1 µL.
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at 50 °C, hold for 1 minute, then ramp to 280 °C at 20 °C/min.
-
-
MS Method:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 300.
-
Source Temperature: 230 °C.
-
-
Data Analysis: Analyze the mass spectrum of the GC peak corresponding to the compound of interest, paying close attention to the molecular ion and the isotopic pattern of chlorine-containing fragments.
Caption: Predicted fragmentation pathway for this compound in EI-MS.
Conclusion
The spectroscopic characterization of this compound is a multi-faceted process that relies on the synergistic application of NMR, IR, and MS. By understanding the predicted spectral data and employing robust experimental protocols, researchers can confidently verify the structure and purity of this important synthetic intermediate. The principles outlined in this guide are broadly applicable to the analysis of other substituted heterocyclic compounds, providing a foundational framework for structural elucidation in modern chemical research.
References
- "NMR spectral characteristics of fluorocontaining pyridines" - Fluorine notes, April 2017.
- Biosynth. "this compound | 1227563-32-7".
- OpenOChem Learn. "Interpreting NMR".
- ACS Publications. "NMR Guidelines for ACS Journals".
- University of Oxford. "NMR Techniques in Organic Chemistry: a quick guide".
- Michigan State University Department of Chemistry. "NMR Spectroscopy".
- University of Connecticut. "Fluorine NMR".
- Chemistry LibreTexts.
- NIST Chemistry WebBook. "2-Pyridinecarboxaldehyde".
- Wikipedia. "Fluorine-19 nuclear magnetic resonance spectroscopy".
Sources
A-Z. NMR Analysis of 3-Chloro-5-fluoropicolinaldehyde: A Technical Guide
Abstract
This technical guide provides a comprehensive framework for the complete Nuclear Magnetic Resonance (NMR) analysis of 3-chloro-5-fluoropicolinaldehyde (C₆H₃ClFNO), a halogenated pyridine derivative of interest in synthetic and medicinal chemistry. This document outlines the theoretical underpinnings for spectral prediction, offers detailed, field-tested protocols for data acquisition, and presents a logical workflow for structural elucidation. It is intended for researchers, chemists, and drug development professionals who require unambiguous structural confirmation and purity assessment of this and structurally related compounds. The guide synthesizes fundamental NMR principles with practical, actionable methodologies, emphasizing the causality behind experimental choices to ensure robust and reproducible results.
Introduction
This compound is a disubstituted pyridine carboxaldehyde whose utility in organic synthesis is predicated on the precise reactivity conferred by its substituent pattern. The presence of a chloro group, a fluoro group, and an aldehyde function on the pyridine ring creates a unique electronic and steric environment. For chemists utilizing this molecule as a scaffold or intermediate, definitive structural verification is paramount.
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for the structural elucidation of small organic molecules. Its ability to probe the chemical environment of individual nuclei (¹H and ¹³C) provides unparalleled insight into molecular connectivity and conformation. This guide will specifically address the nuances of analyzing this compound, with a particular focus on interpreting the complex spin-spin coupling patterns introduced by the fluorine atom, which couples to both proton and carbon nuclei over multiple bonds.
Section 1: Theoretical NMR Spectroscopy Analysis
A priori analysis of the expected NMR spectrum is a critical first step in structural elucidation. By applying established principles of chemical shifts and coupling constants, a predicted spectrum can be constructed, which then serves as a benchmark for interpreting experimental data.
Molecular Structure and IUPAC Numbering
The foundational step is to define the molecular framework and the numbering convention for all proton and carbon atoms, which follows IUPAC nomenclature.
Diagram 1: Molecular Structure and Numbering
¹H NMR Spectral Predictions
The ¹H NMR spectrum is expected to show three distinct signals: two in the aromatic region and one for the aldehyde proton.
-
Aldehyde Proton (H7): The proton of the aldehyde group is strongly deshielded by the electronegative oxygen atom and the anisotropic effect of the C=O bond. It is expected to appear as a singlet far downfield, typically in the range of δ 9.9 – 10.2 ppm . A small four-bond coupling to H6 (⁴J_HH) might be observable, which would manifest as slight broadening or a very small doublet.
-
Aromatic Proton H6: This proton is ortho to the nitrogen atom, which is electron-withdrawing, placing it downfield. It is also subject to coupling from the meta proton H4 (⁴J_HH) and the meta fluorine atom (⁴J_HF). The expected multiplicity is a doublet of doublets (dd) . The H-H coupling (⁴J_HH) is typically small, around 1-3 Hz.[1] The through-space H-F coupling (⁴J_HF) is also expected to be in the range of ~1-5 Hz.[1][2] Its chemical shift is predicted to be around δ 8.6 – 8.8 ppm .
-
Aromatic Proton H4: This proton is positioned between two electron-withdrawing halogens, which would deshield it. However, it is para to the nitrogen, which has a less pronounced effect than the ortho position. It will be coupled to the adjacent fluorine atom (³J_HF) and the meta proton H6 (⁴J_HH). The three-bond H-F coupling (³J_HF) is typically larger, in the range of 2-15 Hz.[1] This signal is therefore predicted to be a doublet of doublets (dd) around δ 7.8 – 8.1 ppm .
¹³C NMR Spectral Predictions
The proton-decoupled ¹³C NMR spectrum will show six distinct signals for the six carbon atoms in the molecule. The key diagnostic feature will be the splitting of carbon signals due to coupling with the fluorine atom.
-
Aldehyde Carbon (C7): The carbonyl carbon is highly deshielded and will appear significantly downfield, typically δ 188 – 192 ppm . It may exhibit a small three-bond coupling to the fluorine (³J_CF).
-
C5 (Fluorine-bearing): This carbon is directly attached to the fluorine atom and will exhibit a very large one-bond C-F coupling constant (¹J_CF), typically in the range of 160-250 Hz.[1][2] This large coupling is an unmistakable diagnostic feature. The chemical shift will be in the aromatic region, influenced by the direct attachment of the electronegative fluorine, predicted around δ 160 – 165 ppm (as a large doublet) .
-
C3 (Chlorine-bearing): The carbon attached to chlorine will also be in the aromatic region, with its chemical shift influenced by the halogen, predicted around δ 135 – 140 ppm . It will show a three-bond coupling to fluorine (³J_CF) of around 5 Hz.[1][2]
-
C2, C4, C6: These remaining carbons will appear in the aromatic region.
-
C2: Attached to the aldehyde, it will be deshielded and show a two-bond coupling to fluorine (²J_CF) of 20-50 Hz.[1][2] Predicted shift: δ 150 – 155 ppm (as a doublet) .
-
C4: This carbon will exhibit a two-bond coupling to fluorine (²J_CF) of 20-50 Hz.[1][2] Predicted shift: δ 120 – 125 ppm (as a doublet) .
-
C6: This carbon will be coupled to fluorine across three bonds (³J_CF), typically around 5 Hz.[1] Predicted shift: δ 145 – 150 ppm (as a doublet) .
-
The Role of Advanced 2D NMR
For unambiguous assignment, especially in cases of signal overlap or complex coupling, 2D NMR techniques are invaluable.
-
COSY (Correlation Spectroscopy): Would confirm the H4-H6 coupling relationship.
-
HSQC (Heteronuclear Single Quantum Coherence): Would definitively link H4 and H6 to their directly attached carbons, C4 and C6.
-
HMBC (Heteronuclear Multiple Bond Correlation): Is crucial for assigning quaternary carbons and confirming the overall framework. For example, correlations from the aldehyde proton (H7) to C2 and C3 would be expected, confirming the position of the aldehyde group. Correlations from H4 to C2, C3, C5, and C6 would further solidify the assignments. The presence of ¹⁹F-¹³C couplings can also be observed in HMBC-like experiments.[3]
Section 2: Experimental Protocol for NMR Data Acquisition
This section provides a standardized, field-proven protocol for preparing and acquiring high-quality NMR data for this compound.
Materials and Reagents
-
This compound (5-15 mg)
-
Deuterated Chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆)
-
Tetramethylsilane (TMS) as an internal standard (often included in solvent)
-
High-quality 5 mm NMR tubes
-
Pasteur pipette with a cotton or glass wool plug
-
Vial for sample dissolution
Diagram 2: Experimental Workflow
Sample Preparation Workflow
Adherence to a strict sample preparation protocol is essential to avoid contamination and ensure high spectral quality.[4]
-
Weighing: Accurately weigh approximately 5-15 mg of this compound into a clean, dry vial.[5][6] For ¹³C NMR, a higher concentration is preferable.
-
Dissolution: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) to the vial.[5] Modern NMR spectrometers rely on the deuterium signal to "lock" the magnetic field, ensuring stability.[4]
-
Mixing: Gently swirl the vial to ensure the sample is fully dissolved.
-
Filtration: To remove any particulate matter which can degrade spectral quality, filter the solution through a Pasteur pipette containing a small plug of glass wool directly into a clean, high-quality NMR tube.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly.
Spectrometer Configuration and 1D Acquisition
The following are typical starting parameters for a 400 MHz spectrometer. These may require optimization based on the specific instrument and sample concentration.
¹H NMR Acquisition:
-
Pulse Program: Standard single pulse (e.g., 'zg30').
-
Number of Scans (ns): 8-16 (adjust for desired signal-to-noise).
-
Receiver Gain (rg): Set automatically.
-
Acquisition Time (aq): ~3-4 seconds.
-
Relaxation Delay (d1): 1-2 seconds.
-
Spectral Width (sw): 0-12 ppm.
¹³C{¹H} NMR Acquisition (Proton Decoupled):
-
Pulse Program: Standard single pulse with proton decoupling (e.g., 'zgpg30').
-
Number of Scans (ns): 128-1024 (or more, as ¹³C is much less sensitive than ¹H).
-
Receiver Gain (rg): Set automatically.
-
Acquisition Time (aq): ~1-2 seconds.
-
Relaxation Delay (d1): 2 seconds.
-
Spectral Width (sw): 0-200 ppm.
Section 3: Data Analysis and Interpretation
A systematic approach to data analysis involves comparing the acquired experimental data with the theoretical predictions.
Tabulated Summary of Expected Spectral Data
The predicted data provides a clear set of benchmarks for structural confirmation.
Table 1: Predicted ¹H NMR Data for this compound
| Proton ID | Predicted δ (ppm) | Multiplicity | Coupling Constants (J, Hz) |
|---|---|---|---|
| H7 (CHO) | 9.9 – 10.2 | s (or br s) | - |
| H6 | 8.6 – 8.8 | dd | ⁴J_HH ≈ 1-3; ⁴J_HF ≈ 1-5 |
| H4 | 7.8 – 8.1 | dd | ⁴J_HH ≈ 1-3; ³J_HF ≈ 2-15 |
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon ID | Predicted δ (ppm) | Multiplicity (due to F) | Coupling Constants (J, Hz) |
|---|---|---|---|
| C7 (CHO) | 188 – 192 | s or d | ³J_CF (small) |
| C5 | 160 – 165 | d | ¹J_CF ≈ 160-250 |
| C2 | 150 – 155 | d | ²J_CF ≈ 20-50 |
| C6 | 145 – 150 | d | ³J_CF ≈ 5 |
| C3 | 135 – 140 | d | ³J_CF ≈ 5 |
| C4 | 120 – 125 | d | ²J_CF ≈ 20-50 |
Interpreting the Spectra
-
Reference the Spectrum: Calibrate the ¹H spectrum to the TMS signal at 0 ppm.
-
Identify the Aldehyde Proton: Locate the singlet in the δ 9.9-10.2 ppm region.
-
Analyze the Aromatic Region: Identify the two distinct doublet of doublets. The downfield signal (δ ~8.7 ppm) corresponds to H6, and the upfield signal (δ ~8.0 ppm) to H4.
-
Extract Coupling Constants: Measure the J-values from the multiplets. The larger splitting in the H4 signal should correspond to the ³J_HF coupling.
-
Analyze the ¹³C Spectrum: Identify the six distinct carbon signals. The most prominent feature will be the large doublet for C5. Use the predicted chemical shifts and the magnitudes of the C-F coupling constants to assign the remaining carbons.
-
Verify with 2D NMR: If acquired, use HSQC to confirm H-C attachments and HMBC to confirm the connectivity of the entire molecular skeleton.
Conclusion
The NMR analysis of this compound is a clear-cut process when approached systematically. The molecule presents a distinct set of spectroscopic signatures, most notably the characteristic coupling patterns arising from the fluorine substituent. The aldehyde proton provides an easily identifiable downfield signal, while the two aromatic protons give rise to a predictable set of doublet of doublets. In the ¹³C spectrum, the large one-bond C-F coupling of C5 is an unambiguous marker for its assignment. By combining theoretical prediction with robust experimental protocol and careful data interpretation, NMR spectroscopy provides a definitive and trustworthy method for the structural confirmation and purity assessment of this important synthetic building block.
References
- University of Maryland, Baltimore. (2023). STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS.
- Duke University NMR Center. (n.d.). Coupling constants.
- Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Coupling Constants.
- Organomation. (n.d.). NMR Sample Preparation: The Complete Guide.
- Georgia Institute of Technology. (2023). Small molecule NMR sample preparation.
- University of Ottawa. (n.d.). NMR Sample Preparation.
- PubChem. (n.d.). 3-Chloro-5-(trifluoromethyl)picolinaldehyde.
- Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation.
- Emsley, J. W., & Feeney, J. (1976). Fluorine Coupling Constants. Progress in Nuclear Magnetic Resonance Spectroscopy, 10, 83-756.
- Govindaraju, V., Young, K., & Maudsley, A. A. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13(3), 129–153.
- ACS Publications. (2017). Hyperfine Effects in Ligand NMR: Paramagnetic Ru(III) Complexes with 3-Substituted Pyridines. Inorganic Chemistry.
- University of Wisconsin-Madison, Department of Chemistry. (n.d.). ¹H NMR Chemical Shifts. Organic Chemistry Data.
- MDPI. (2018). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones.
- RSC Publishing. (2022). ¹⁹F-centred NMR analysis of mono-fluorinated compounds.
Sources
- 1. The Duke NMR Center Coupling constants [sites.duke.edu]
- 2. NMR Coupling Constants | Chemical Instrumentation Facility [cif.iastate.edu]
- 3. 19 F-centred NMR analysis of mono-fluorinated compounds - RSC Advances (RSC Publishing) DOI:10.1039/D1RA08046F [pubs.rsc.org]
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- 5. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]
- 6. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
An In-depth Technical Guide to the ¹H NMR Spectrum of 3-Chloro-5-fluoropicolinaldehyde
Abstract
This technical guide provides a comprehensive analysis and prediction of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 3-chloro-5-fluoropicolinaldehyde. In the absence of a publicly available experimental spectrum, this document serves as a robust predictive guide for researchers, scientists, and drug development professionals. By leveraging established principles of NMR spectroscopy, analyzing the substituent effects of the chloro, fluoro, and aldehyde groups on the pyridine ring, and referencing empirical data from structurally analogous compounds, we present a detailed interpretation of the expected chemical shifts, multiplicities, and coupling constants. This guide also outlines a standardized experimental protocol for the acquisition of a high-resolution ¹H NMR spectrum for this and similar compounds, ensuring scientific integrity and reproducibility.
Introduction: The Role of NMR in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled analytical technique in the field of organic chemistry for the unambiguous determination of molecular structure. For professionals in drug discovery and development, confirming the precise structure of novel chemical entities is a critical step. The ¹H NMR spectrum, in particular, provides a wealth of information regarding the electronic environment, connectivity, and stereochemistry of protons within a molecule. This compound, a substituted pyridine, presents an interesting case for NMR analysis due to the interplay of electron-withdrawing and spin-active substituents on the aromatic ring.
Foundational Principles: Predicting the ¹H NMR Spectrum of Substituted Pyridines
The ¹H NMR spectrum of unsubstituted pyridine in CDCl₃ displays signals for its protons at approximately δ 8.52 (H-2, H-6), δ 7.54 (H-4), and δ 7.16 (H-3, H-5) ppm.[1][2] The introduction of substituents dramatically alters the chemical shifts of the remaining ring protons. This is due to the substituents' electronic effects (both inductive and resonance) and, in some cases, through-space anisotropic effects.
-
Aldehyde Group (-CHO) at C-2: The aldehyde group is strongly deactivating and electron-withdrawing. This effect deshields the adjacent protons. The aldehyde proton itself is highly deshielded and typically appears in the δ 9.5-10.5 ppm region.[3]
-
Chloro Group (-Cl) at C-3: The chlorine atom is an electron-withdrawing group primarily through induction, which deshields adjacent protons. Its effect on more distant protons is less pronounced.
-
Fluoro Group (-F) at C-5: Fluorine is the most electronegative element and exerts a strong electron-withdrawing inductive effect, leading to a downfield shift for nearby protons.[4] Crucially, the ¹⁹F nucleus has a spin of I = 1/2 and will couple with neighboring protons, leading to characteristic splitting patterns. These ¹H-¹⁹F coupling constants can be observed over several bonds (long-range coupling).[4][5]
Predicted ¹H NMR Spectrum of this compound
Based on the analysis of substituent effects and data from related compounds such as 3-chloropyridine[6][7] and fluorinated pyridines,[4][8][9] the predicted ¹H NMR spectrum of this compound in a standard deuterated solvent like CDCl₃ is as follows:
Structure and Proton Numbering:
There are three distinct proton signals expected: the aldehyde proton (H-7) and two aromatic protons (H-4 and H-6).
-
Aldehyde Proton (H-7): This proton is expected to be the most downfield signal, appearing as a singlet. While long-range coupling to the ring protons is possible, it is often not resolved.
-
Predicted Chemical Shift (δ): 9.9 - 10.2 ppm
-
Multiplicity: Singlet (s)
-
-
Aromatic Proton at C-4 (H-4): This proton is situated between two electron-withdrawing groups (chloro and fluoro). It will be significantly deshielded. It will be split by the adjacent fluorine atom and the more distant H-6 proton.
-
Predicted Chemical Shift (δ): 8.2 - 8.4 ppm
-
Multiplicity: Doublet of doublets (dd)
-
Coupling Constants:
-
³JH4-F5 (ortho coupling): ~7-9 Hz
-
⁴JH4-H6 (meta coupling): ~2-3 Hz
-
-
-
Aromatic Proton at C-6 (H-6): This proton is ortho to the nitrogen atom and will also be deshielded. It will exhibit coupling to the adjacent fluorine atom and the H-4 proton.
-
Predicted Chemical Shift (δ): 8.6 - 8.8 ppm
-
Multiplicity: Doublet of doublets (dd)
-
Coupling Constants:
-
⁴JH6-F5 (meta coupling): ~2-4 Hz
-
⁴JH4-H6 (meta coupling): ~2-3 Hz
-
-
Data Summary Table
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |
| H-7 (CHO) | 9.9 - 10.2 | s | - |
| H-4 | 8.2 - 8.4 | dd | ³JH4-F5 ≈ 7-9, ⁴JH4-H6 ≈ 2-3 |
| H-6 | 8.6 - 8.8 | dd | ⁴JH6-F5 ≈ 2-4, ⁴JH4-H6 ≈ 2-3 |
Spin-Spin Coupling Network
The following diagram illustrates the expected coupling interactions between the protons and the fluorine atom in this compound.
Caption: Predicted spin-spin coupling in this compound.
Experimental Protocol for ¹H NMR Spectrum Acquisition
To validate the predicted spectrum, the following experimental protocol is recommended. This protocol is designed to be a self-validating system, ensuring high-quality and reproducible data.
Sample Preparation
-
Compound Purity: Ensure the sample of this compound is of high purity (>95%), as impurities will complicate the spectrum.
-
Solvent Selection: Use a high-purity deuterated solvent, typically deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Concentration: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of the deuterated solvent in a clean, dry 5 mm NMR tube.
-
Homogenization: Ensure the sample is fully dissolved and the solution is homogeneous. Vortex the sample gently if necessary.
NMR Spectrometer Setup and Data Acquisition
-
Instrumentation: A high-field NMR spectrometer (≥400 MHz) is recommended to achieve good signal dispersion.
-
Tuning and Matching: Tune and match the NMR probe for the ¹H frequency to ensure optimal sensitivity.
-
Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical lock signal.
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Spectral Width: Set a spectral width that encompasses all expected proton signals (e.g., 0-12 ppm).
-
Acquisition Time: An acquisition time of at least 2-3 seconds to ensure good digital resolution.
-
Relaxation Delay: A relaxation delay of 1-2 seconds.
-
Number of Scans: Acquire a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.
-
-
Data Processing:
-
Fourier Transform: Apply an exponential window function (line broadening of ~0.3 Hz) and perform a Fourier transform.
-
Phasing and Baseline Correction: Manually phase the spectrum and apply a baseline correction.
-
Referencing: Reference the spectrum by setting the TMS signal to 0.00 ppm.
-
Integration and Peak Picking: Integrate all signals and accurately pick the peak frequencies to determine chemical shifts and coupling constants.
-
Workflow Diagram
Caption: Standard workflow for ¹H NMR spectrum acquisition and processing.
Conclusion
This technical guide provides a detailed predictive analysis of the ¹H NMR spectrum of this compound, grounded in fundamental NMR principles and comparative data. The predicted chemical shifts, multiplicities, and coupling constants offer a valuable reference for researchers working with this compound. The provided experimental protocol outlines a robust methodology for obtaining a high-quality experimental spectrum to confirm this predictive analysis. The careful interplay of the substituents on the pyridine ring makes this molecule an excellent example for understanding structure-spectrum correlations in NMR spectroscopy.
References
- Measurement of Long Range ¹H-¹⁹F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA. (n.d.). National Institutes of Health.
- 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0000926). (n.d.). Human Metabolome Database.
- Rapid Measurement of Heteronuclear Coupling Constants in Complex NMR Spectra. (2023). Journal of the American Chemical Society.
- CHEM 2600 Topic 2: Nuclear Magnetic Resonance (NMR). (n.d.). CHEMISTRY 1000.
- 3-Chloropyridine - Wikipedia. (n.d.). Wikipedia.
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- 2. hmdb.ca [hmdb.ca]
- 3. scholar.ulethbridge.ca [scholar.ulethbridge.ca]
- 4. Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 3-Chloropyridine(626-60-8) 1H NMR [m.chemicalbook.com]
- 7. 3-Chloropyridine - Wikipedia [en.wikipedia.org]
- 8. 2-Fluoropyridine(372-48-5) 1H NMR spectrum [chemicalbook.com]
- 9. 3-Fluoropyridine(372-47-4) 1H NMR spectrum [chemicalbook.com]
An In-depth Technical Guide to the 19F NMR Characterization of 3-Chloro-5-fluoropicolinaldehyde
This guide provides a comprehensive technical overview for the characterization of 3-Chloro-5-fluoropicolinaldehyde using Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy. Tailored for researchers, scientists, and professionals in drug development, this document delves into the core principles, practical methodologies, and in-depth data interpretation, underpinning the critical role of ¹⁹F NMR in modern chemical analysis.
The Strategic Importance of Fluorine in Drug Discovery and the Role of ¹⁹F NMR
The incorporation of fluorine into molecular scaffolds is a cornerstone of modern drug design. The unique physicochemical properties of fluorine, such as its high electronegativity, small van der Waals radius, and ability to form strong C-F bonds, can significantly enhance a molecule's metabolic stability, binding affinity, and bioavailability.[1][2] Consequently, a substantial percentage of pharmaceuticals contain at least one fluorine atom.[3]
This prevalence of organofluorine compounds necessitates robust analytical techniques for their unambiguous characterization. ¹⁹F NMR spectroscopy has emerged as a powerful and indispensable tool in this regard.[4][5] The ¹⁹F nucleus possesses highly favorable NMR properties: a nuclear spin of 1/2, 100% natural abundance, and a high gyromagnetic ratio, affording it a sensitivity that is approximately 83% of that of ¹H.[2][6] A key advantage of ¹⁹F NMR is its expansive chemical shift range, which can span over 800 ppm, providing exceptional signal dispersion and minimizing peak overlap, even in complex molecules.[6]
Physicochemical Profile of this compound
This compound is a substituted pyridine derivative with the following key structural features:
-
Molecular Formula: C₆H₃ClFNO
-
Molecular Weight: 159.55 g/mol
-
Structure:
-
A pyridine ring, which is an aromatic heterocycle.
-
A chlorine atom at the 3-position.
-
A fluorine atom at the 5-position.
-
An aldehyde group (-CHO) at the 2-position.
-
The presence of both a fluorine and a chlorine atom, in addition to the aldehyde group, on the pyridine ring creates a distinct electronic environment that will be reflected in its ¹⁹F NMR spectrum.
Predicted ¹⁹F NMR Spectral Characteristics of this compound
Chemical Shift (δ)
The chemical shift of the ¹⁹F nucleus is highly sensitive to its local electronic environment.[2] For fluoroaromatic compounds, the chemical shift typically falls within the range of +80 to +170 ppm relative to CFCl₃.[7] The precise chemical shift of the fluorine atom in this compound will be influenced by the electronic effects of the other substituents on the pyridine ring. The electron-withdrawing nature of the chlorine atom, the aldehyde group, and the nitrogen atom within the pyridine ring is expected to deshield the fluorine nucleus, resulting in a downfield chemical shift.
Multiplicity and Coupling Constants (J)
The signal for the fluorine atom in the ¹⁹F NMR spectrum will be split into a multiplet due to spin-spin coupling with neighboring magnetic nuclei, primarily the protons on the pyridine ring. The expected couplings are:
-
³J(F-H): A three-bond coupling to the proton at the 4-position (H4).
-
⁴J(F-H): A four-bond coupling to the proton at the 6-position (H6).
-
⁴J(F-H): A four-bond coupling to the aldehyde proton.
The magnitude of these coupling constants provides valuable structural information.[8] For fluoropyridines, typical through-bond F-H coupling constants are in the range of 1-10 Hz. The expected multiplicity for the ¹⁹F signal is a doublet of doublets of doublets (ddd), assuming all three protons couple to the fluorine.
The following table summarizes the predicted ¹⁹F NMR data for this compound:
| Parameter | Predicted Value/Range | Rationale |
| Chemical Shift (δ) | Downfield of -100 ppm (relative to CFCl₃) | Influence of electron-withdrawing groups (Cl, CHO, and ring N) on the aromatic ring.[2] |
| Multiplicity | Doublet of Doublets of Doublets (ddd) | Coupling to H4, H6, and the aldehyde proton. |
| ³J(F-H4) | 5 - 10 Hz | Typical three-bond coupling in fluoroaromatic systems. |
| ⁴J(F-H6) | 1 - 5 Hz | Typical four-bond coupling in fluoroaromatic systems. |
| ⁴J(F-CHO) | 1 - 3 Hz | Long-range coupling through the aromatic system to the aldehyde proton. |
Experimental Protocol for ¹⁹F NMR Analysis
This section provides a detailed, step-by-step methodology for acquiring a high-quality ¹⁹F NMR spectrum of this compound.
Sample Preparation
The quality of the NMR sample is paramount for obtaining high-resolution spectra.
-
Solvent Selection: Choose a deuterated solvent that readily dissolves the compound. Deuterated chloroform (CDCl₃) or deuterated acetone (acetone-d₆) are suitable choices. The deuterated solvent provides a lock signal for the NMR spectrometer to maintain a stable magnetic field.
-
Concentration: Prepare a solution with a concentration of 5-10 mg of this compound in 0.6-0.7 mL of the chosen deuterated solvent.[9]
-
Internal Standard (Optional but Recommended): While external referencing can be used, adding a small amount of an internal standard with a known ¹⁹F chemical shift, such as trifluorotoluene (-63.72 ppm), can improve the accuracy of the chemical shift measurement.
-
Filtration: To remove any particulate matter that could degrade spectral resolution, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[9]
-
Capping: Securely cap the NMR tube to prevent solvent evaporation and contamination.
NMR Spectrometer Setup and Data Acquisition
The following parameters are a general guideline for a modern NMR spectrometer (e.g., 400 MHz). Optimization may be required based on the specific instrument and sample.
-
Locking and Shimming: Insert the sample into the spectrometer. Lock onto the deuterium signal of the solvent and perform automated or manual shimming to optimize the magnetic field homogeneity.
-
Tuning and Matching: Tune and match the ¹⁹F probe to the correct frequency to ensure efficient transfer of radiofrequency power.
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment (e.g., zgf on Bruker instruments) is typically sufficient.
-
Spectral Width: Set a wide spectral width (e.g., 200-250 ppm) to ensure all ¹⁹F signals are captured.
-
Transmitter Offset (O1p): Center the spectral width around the expected chemical shift region for fluoroaromatic compounds (e.g., -120 ppm).
-
Acquisition Time (AQ): A value of 1-2 seconds is generally adequate.
-
Relaxation Delay (D1): A delay of 1-2 seconds is a good starting point.
-
Number of Scans (NS): Depending on the sample concentration, 16 to 64 scans should provide a good signal-to-noise ratio.
-
Temperature: Maintain a constant temperature, typically 298 K (25 °C).
-
Data Processing
-
Fourier Transformation: Apply an exponential window function (line broadening of 0.3-0.5 Hz) to the Free Induction Decay (FID) to improve the signal-to-noise ratio, followed by a Fourier transform.
-
Phasing: Manually or automatically phase the spectrum to ensure all peaks have a pure absorption lineshape.
-
Baseline Correction: Apply a baseline correction algorithm to obtain a flat baseline.
-
Referencing: Reference the spectrum to the internal standard or externally to a known reference compound (e.g., CFCl₃ at 0 ppm).
-
Peak Picking and Integration: Identify all peaks and integrate their areas. For a pure sample, the integration should be consistent with the number of fluorine atoms.
Data Interpretation and Structural Confirmation
The processed ¹⁹F NMR spectrum should be analyzed to confirm the structure of this compound.
-
Chemical Shift: The observed chemical shift should be in the expected region for a fluoroaromatic compound with electron-withdrawing substituents.
-
Multiplicity: The splitting pattern of the ¹⁹F signal should correspond to the predicted doublet of doublets of doublets.
-
Coupling Constants: The measured J-values should be consistent with the expected through-bond couplings to the protons on the pyridine ring and the aldehyde proton.
To further confirm the assignments, additional NMR experiments can be performed:
-
¹H NMR: The proton spectrum will show signals for the aromatic and aldehyde protons, and their multiplicities will be affected by coupling to the fluorine atom.
-
¹H{¹⁹F} Decoupled NMR: Decoupling the ¹⁹F nucleus while acquiring the ¹H spectrum will cause the proton multiplets to collapse into simpler patterns, confirming the F-H couplings.
-
2D NMR (e.g., ¹H-¹⁹F HETCOR): This experiment will show correlations between the fluorine nucleus and the protons it is coupled to, providing unambiguous assignment of the coupling partners.
Experimental and Logical Workflow Diagram
The following diagram illustrates the logical workflow for the ¹⁹F NMR characterization of this compound.
Caption: Workflow for 19F NMR analysis.
Conclusion
¹⁹F NMR spectroscopy is a powerful and sensitive technique for the characterization of fluorinated molecules like this compound. By carefully preparing the sample, setting appropriate acquisition parameters, and systematically interpreting the resulting spectrum, researchers can obtain unambiguous structural information. The predicted chemical shift, multiplicity, and coupling constants provide a solid framework for the analysis of this compound and serve as a valuable reference for similar substituted fluoropyridines in drug discovery and development.
References
- Saunders, C. M., Khaled, M. B., & Tantillo, D. J. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry, 83(6), 3149–3158. [Link]
- Prosser, R. S. (2023). A beginner's guide to 19F NMR and its role in drug screening. Canadian Journal of Chemistry, 101(10), 758-764. [Link]
- Takeuchi, Y., & Dalvit, C. (2017). Perspectives on Applications of 19F-NMR in Fragment-Based Drug Discovery. Molecules, 22(12), 2146. [Link]
- Dalvit, C., & Vulpetti, A. (2019). Ligand-Based Fluorine NMR Screening: Principles and Applications in Drug Discovery Projects. Molecules, 24(1), 169. [Link]
- Urick, A. K., & Pomerantz, W. C. (2016). 19F NMR viewed through two different lenses: ligand-observed and protein-observed 19F NMR applications for fragment-based drug discovery. Journal of medicinal chemistry, 59(17), 7858–7876. [Link]
- Bar-Ad, G., & Shaanan, B. (2016). Applications of 19F-NMR in Fragment-Based Drug Discovery. Molecules, 21(7), 934. [Link]
- University of California, Santa Barbara. (n.d.). 19F Chemical Shifts and Coupling Constants. UCSB Chemistry and Biochemistry NMR Facility. [Link]
- Western University. (2013).
- Wikipedia. (2023, December 2). Fluorine-19 nuclear magnetic resonance spectroscopy. [Link]
- Sakhaii, P., et al. (2019). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science, 10(28), 6827–6834. [Link]
- Henry, K. E., et al. (2022). Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening. ACS omega, 7(15), 12795–12803. [Link]
- Sakhaii, P., et al. (2022). 19F-centred NMR analysis of mono-fluorinated compounds.
- PubChem. (n.d.). 3-Chloro-5-(trifluoromethyl)picolinaldehyde. [Link]
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- 5. Predicting 19F NMR Chemical Shifts: A Combined Computational and Experimental Study of a Trypanosomal Oxidoreductase–Inhibitor Complex - PMC [pmc.ncbi.nlm.nih.gov]
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An In-depth Technical Guide to the Solubility Profile of 3-Chloro-5-fluoropicolinaldehyde
A comprehensive manual for researchers, scientists, and drug development professionals on the characterization and determination of the solubility of 3-Chloro-5-fluoropicolinaldehyde, a key building block in modern medicinal chemistry.
Authored by: Your Senior Application Scientist
Foreword: The therapeutic potential of novel chemical entities is intrinsically linked to their physicochemical properties, among which solubility stands as a paramount determinant of bioavailability and developability. This guide provides a detailed exploration of this compound, a halogenated pyridine derivative of significant interest in pharmaceutical and agrochemical research. In the absence of extensive public data on its solubility, this document serves as both a repository of known characteristics and a practical, step-by-step manual for its empirical determination. We will delve into the theoretical considerations, experimental design, and robust methodologies required to establish a comprehensive solubility profile for this compound, thereby empowering researchers to unlock its full potential.
Compound Profile: this compound
This compound, with the CAS number 1227563-32-7, is a substituted picolinaldehyde that serves as a versatile intermediate in the synthesis of complex organic molecules.[1] Its unique substitution pattern, featuring both chloro and fluoro groups on the pyridine ring, imparts distinct electronic properties that are leveraged in the design of bioactive compounds.[2] The aldehyde functionality provides a reactive handle for a variety of chemical transformations, including oxidation, reduction, and nucleophilic additions.[2]
Physicochemical Properties
A thorough understanding of a compound's fundamental physicochemical properties is a prerequisite for any solubility investigation. While some data for this compound is available, key solubility-related parameters are not yet publicly documented.
| Property | Value | Source |
| Molecular Formula | C₆H₃ClFNO | [1] |
| Molecular Weight | 159.55 g/mol | [1] |
| Density | 1.444 g/cm³ | |
| Appearance | Data not available | |
| Melting Point | Data not available | [3] |
| Boiling Point | Data not available | [3] |
| Aqueous Solubility (Log S) | Not reported | [2] |
| Partition Coefficient (logP) | Data not available | [3] |
| pKa | Data not available |
The absence of experimental data for melting point, boiling point, and aqueous solubility necessitates the empirical approaches detailed in the subsequent sections of this guide.
Significance in Research and Development
Halogenated pyridines are a well-established class of scaffolds in medicinal chemistry. The introduction of fluorine, in particular, can modulate a molecule's metabolic stability, binding affinity, and membrane permeability.[2] this compound is a valuable building block for introducing these desirable properties into drug candidates and agrochemicals.[2] Its potential applications in the synthesis of compounds with antimicrobial and anticancer properties are areas of active investigation.[2] A clear understanding of its solubility is therefore critical for its effective use in these synthetic endeavors and for the formulation of any resulting active pharmaceutical ingredients (APIs).
Theoretical Framework for Solubility
The solubility of a solid compound in a liquid solvent is defined as the maximum concentration of the solute that can be dissolved in the solvent at a given temperature and pressure to form a saturated solution in thermodynamic equilibrium.[4][5] For pharmaceutical compounds, solubility is a critical factor influencing their absorption, distribution, metabolism, and excretion (ADME) profile.[6][7]
Factors Influencing Solubility
Several factors govern the solubility of this compound:
-
Solid-State Properties: The crystalline form (polymorphism) of the solid compound significantly impacts its solubility. Amorphous forms are generally more soluble than their crystalline counterparts.[4]
-
Solvent Properties: The polarity, hydrogen bonding capacity, and dielectric constant of the solvent play a crucial role. The principle of "like dissolves like" is a useful, albeit simplified, guideline.
-
Temperature: For most solid solutes, solubility increases with temperature. However, this relationship must be determined empirically.
-
pH (for aqueous solutions): As a pyridine derivative, this compound is expected to have a basic nitrogen atom. The pKa of this group will dictate the extent of ionization at different pH values, which in turn will significantly affect its aqueous solubility.
Kinetic vs. Thermodynamic Solubility
It is essential to distinguish between two key types of solubility measurements in drug discovery and development:
-
Kinetic Solubility: This is a high-throughput measurement of the concentration at which a compound precipitates from a solution when rapidly prepared, often from a concentrated DMSO stock.[4] It is a measure of how quickly a compound dissolves and is often used for initial screening.
-
Thermodynamic Solubility: This is the true equilibrium solubility of a compound, determined by allowing the solid and solution to reach equilibrium over an extended period.[4] This is the more rigorous and relevant value for formulation and biopharmaceutical classification.
This guide will focus on the determination of thermodynamic solubility, which provides a more fundamental understanding of the compound's behavior.
Experimental Determination of Thermodynamic Solubility
Given the lack of published solubility data for this compound, a robust experimental approach is necessary. The shake-flask method is the gold standard for determining thermodynamic solubility due to its simplicity and reliability.[5]
Materials and Equipment
-
This compound (high purity)
-
Selected solvents (e.g., water, phosphate-buffered saline (PBS) at various pH values, ethanol, methanol, isopropanol, acetonitrile, dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF))
-
Analytical balance
-
Scintillation vials or glass test tubes with screw caps
-
Orbital shaker or rotator with temperature control
-
Centrifuge
-
Syringe filters (0.22 µm)
-
High-performance liquid chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
pH meter
Experimental Workflow: Shake-Flask Method
The following diagram illustrates the workflow for determining the thermodynamic solubility of this compound.
Caption: Workflow for thermodynamic solubility determination using the shake-flask method.
Detailed Protocol
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of vials containing a precise volume of each selected solvent. The excess solid is crucial to ensure that equilibrium is reached with the undissolved solid phase.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C or 37 °C).
-
Agitate the samples for a sufficient period to ensure equilibrium is reached. A minimum of 24 hours is recommended, with 48-72 hours being ideal.[5] The equilibration time should be determined experimentally by taking measurements at different time points until the concentration in solution remains constant.
-
-
Phase Separation:
-
Remove the vials from the shaker and allow the undissolved solid to settle by gravity.
-
To ensure complete removal of solid particles, centrifuge the vials at a high speed.
-
Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter into a clean vial. This step is critical to prevent undissolved solid from artificially inflating the measured concentration.[4]
-
-
Concentration Analysis by HPLC:
-
Develop a sensitive and specific HPLC method for the quantification of this compound. This will involve selecting an appropriate column, mobile phase, and detection wavelength.
-
Prepare a calibration curve using standard solutions of known concentrations of the compound in the same solvent.
-
Dilute the filtered supernatant to a concentration that falls within the linear range of the calibration curve.
-
Inject the diluted samples onto the HPLC system and determine the concentration of this compound by comparing the peak area to the calibration curve.
-
Calculate the original solubility by multiplying the measured concentration by the dilution factor.
-
Causality in Experimental Choices
-
Excess Solid: The presence of undissolved solid is a fundamental requirement for achieving a true thermodynamic equilibrium between the solid and solution phases.
-
Constant Temperature: Solubility is temperature-dependent. Maintaining a constant temperature is crucial for obtaining reproducible and meaningful results.
-
Extended Equilibration Time: Short incubation times can lead to an underestimation of solubility, reflecting a kinetic rather than a thermodynamic value.
-
Filtration: This step is essential to ensure that only the dissolved compound is being measured. Any suspended microparticles will lead to an overestimation of solubility.
-
HPLC Analysis: HPLC provides a highly sensitive and specific method for quantifying the analyte, even in the presence of impurities.[4]
Predictive Approaches to Solubility
While experimental determination is the most accurate method, computational models can provide useful estimates of solubility, particularly in the early stages of drug discovery when the compound may be available in limited quantities.
The General Solubility Equation (GSE)
The General Solubility Equation, developed by Yalkowsky and Banerjee, is a widely used model for predicting the aqueous solubility (log S) of non-ionizable organic compounds. It relates solubility to the compound's melting point (MP) and octanol-water partition coefficient (logP):
log S ≈ 0.8 - logP - 0.01(MP - 25)
-
logP: Represents the hydrophobicity of the molecule. A higher logP generally corresponds to lower aqueous solubility.
-
MP: Reflects the strength of the crystal lattice. A higher melting point indicates a more stable crystal lattice, which requires more energy to disrupt, and thus corresponds to lower solubility.
In Silico Solubility Prediction Tools
Several commercial and academic software packages can predict solubility based on the chemical structure of a compound. These tools utilize various algorithms, including quantitative structure-property relationship (QSPR) models, to estimate solubility in water and other solvents. While these predictions can be a valuable guide, they should always be confirmed by experimental data.
Data Interpretation and Reporting
The results of the solubility studies should be presented in a clear and concise manner.
Tabulated Solubility Data
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |
| Water | 25 | [Experimental Value] | [Calculated Value] |
| PBS (pH 7.4) | 37 | [Experimental Value] | [Calculated Value] |
| Ethanol | 25 | [Experimental Value] | [Calculated Value] |
| DMSO | 25 | [Experimental Value] | [Calculated Value] |
| [Other Solvents] |
pH-Solubility Profile
For aqueous solubility, it is highly recommended to determine the solubility at various pH values to generate a pH-solubility profile. This is particularly important for ionizable compounds like this compound. The resulting graph of solubility versus pH can be used to estimate the compound's pKa.
Caption: Example of a pH-solubility profile.
Conclusion and Future Directions
This guide has outlined the critical importance of determining the solubility of this compound and has provided a comprehensive, step-by-step protocol for its empirical determination using the gold-standard shake-flask method. While predictive models can offer initial estimates, experimental validation remains indispensable for accurate characterization.
The generation of a complete solubility profile for this compound, including data in a range of pharmaceutically relevant solvents and a detailed pH-solubility profile, will be invaluable for its application in drug discovery and development. This data will enable informed decisions regarding formulation strategies, facilitate the design of more effective synthetic routes, and ultimately accelerate the translation of promising research into tangible therapeutic solutions.
References
- Rheolution Inc. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O.
- Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. In Drug Design and Discovery in Alzheimer's Disease. IntechOpen.
- Wassvik, C. M., & Bergström, C. A. S. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review.
- Fakhree, M. A. A., & Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. In Basic, Advanced, and Hybrid Models for the Prediction of Drug-Drug Interactions. IntechOpen.
- Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
- 001CHEMICAL. (n.d.). This compound.
Sources
An In-Depth Technical Guide to the Stability and Storage of 3-Chloro-5-fluoropicolinaldehyde
This guide provides a comprehensive technical overview of the stability and recommended storage conditions for 3-Chloro-5-fluoropicolinaldehyde, a key heteroaromatic building block. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes fundamental chemical principles with practical, field-proven insights to ensure the integrity and reliability of this important compound in research and manufacturing settings.
Introduction: The Chemical Landscape of this compound
This compound, with the systematic name 3-chloro-5-fluoropyridine-2-carbaldehyde, is a disubstituted pyridine derivative. Its chemical structure, featuring an aldehyde group at the 2-position and halogen substituents (chloro and fluoro) at the 3 and 5 positions respectively, imparts a unique reactivity profile that is crucial for its utility in organic synthesis. However, these same structural features also dictate its stability and degradation pathways. The electron-withdrawing nature of the pyridine ring, compounded by the inductive effects of the halogen atoms, renders the aldehyde group susceptible to nucleophilic attack and oxidation. Understanding these intrinsic properties is paramount for its proper handling and storage.
Fundamental Stability Considerations
The stability of this compound is influenced by several key factors, including temperature, light, atmospheric oxygen, and moisture. The presence of the aldehyde functional group is the primary determinant of its reactivity and potential for degradation.
Key Molecular Features Influencing Stability:
-
Aldehyde Group: The electrophilic carbon of the aldehyde is a prime target for nucleophiles and is readily oxidized to a carboxylic acid.
-
Pyridine Ring: The nitrogen atom in the pyridine ring can act as a base and can be protonated in acidic conditions, potentially altering the electronic properties and stability of the molecule.
-
Halogen Substituents: The chloro and fluoro groups are strongly electron-withdrawing, which can impact the reactivity of the pyridine ring and the aldehyde group. The high polarity of the C-F bond can enhance intermolecular interactions, while the bulkier chlorine atom can influence molecular packing and steric hindrance in reactions.[1]
Recommended Storage and Handling Protocols
To maintain the purity and integrity of this compound, strict adherence to appropriate storage and handling protocols is essential. The following recommendations are based on the compound's known chemical properties and general best practices for aldehydes and halogenated pyridines.
Table 1: Recommended Storage Conditions for this compound
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C is recommended for short-to-medium term storage. For long-term storage, -20°C is preferable. | Lower temperatures slow down the rate of potential degradation reactions, such as oxidation and polymerization. |
| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon). | The aldehyde group is susceptible to oxidation by atmospheric oxygen. An inert atmosphere minimizes this risk. |
| Container | Use a tightly sealed, opaque container. | Prevents exposure to light and moisture, both of which can promote degradation. |
| Light | Protect from light. | Pyridine and its derivatives can be susceptible to photodegradation.[2] |
| Moisture | Store in a dry, desiccated environment. | The aldehyde group can potentially react with water to form a hydrate, which may affect its reactivity and purity. |
Handling Precautions:
-
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of dust or vapors.
-
Prevent contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.
-
Avoid contact with incompatible materials such as strong oxidizing agents, strong bases, strong acids, and cyanides.
Potential Degradation Pathways
While specific degradation studies on this compound are not extensively published, based on the chemistry of picolinaldehydes and halogenated pyridines, several potential degradation pathways can be anticipated. A proactive understanding of these pathways is crucial for the development of stability-indicating analytical methods.
Figure 1: Potential degradation pathways of this compound under various stress conditions.
Detailed Explanation of Pathways:
-
Oxidation: The aldehyde group is highly susceptible to oxidation, leading to the formation of the corresponding carboxylic acid, 3-chloro-5-fluoropicolinic acid. This is a common degradation pathway for aldehydes and can be accelerated by exposure to air, light, and certain metal ions.
-
Hydrolysis: In the presence of water, the aldehyde may exist in equilibrium with its hydrate form. While this is a reversible process, the formation of the hydrate can affect the compound's physical and chemical properties.
-
Photodegradation: Pyridine-containing compounds can undergo complex photochemical reactions upon exposure to UV light, potentially leading to ring-opening or rearrangement products.[2]
-
Polymerization: Aldehydes can undergo self-condensation reactions (aldol condensation) or polymerization, especially in the presence of acidic or basic catalysts or upon heating. This can lead to the formation of colored impurities and a decrease in the purity of the material.
Stability-Indicating Analytical Methodology: A Proactive Approach
To ensure the quality of this compound, a validated stability-indicating analytical method is essential. Such a method can separate the intact compound from its potential degradation products, allowing for an accurate assessment of its purity and stability over time. High-Performance Liquid Chromatography (HPLC) with UV detection is a powerful and widely used technique for this purpose.[3]
Forced Degradation Studies
The first step in developing a stability-indicating method is to perform forced degradation (stress testing) studies.[2][4][5][6][7] This involves subjecting the compound to harsh conditions to intentionally generate degradation products.
Figure 2: Workflow for a forced degradation study to develop a stability-indicating method.
Table 2: Exemplar Conditions for Forced Degradation Studies
| Stress Condition | Suggested Protocol | Potential Outcome |
| Acid Hydrolysis | Dissolve in a suitable solvent and treat with 0.1 M HCl at 60°C for 24 hours. | Formation of hydrate, potential for ring-related degradation. |
| Base Hydrolysis | Dissolve in a suitable solvent and treat with 0.1 M NaOH at room temperature for 8 hours. | Potential for Cannizzaro reaction, aldol condensation. |
| Oxidation | Treat with 3% H₂O₂ at room temperature for 24 hours. | Formation of 3-chloro-5-fluoropicolinic acid. |
| Thermal Degradation | Heat the solid compound at 80°C for 48 hours. | Potential for polymerization, discoloration. |
| Photodegradation | Expose a solution to UV light (e.g., 254 nm) for a specified duration. | Formation of various photoproducts. |
Proposed Stability-Indicating HPLC Method
The following is a proposed starting point for the development of a stability-indicating HPLC method for this compound. Method optimization and validation would be required.
Table 3: Proposed HPLC Method Parameters
| Parameter | Suggested Condition |
| Column | C18 reverse-phase, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | Start with a high percentage of Mobile Phase A, gradually increasing the percentage of Mobile Phase B over 20-30 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV Diode Array Detector (DAD) at a wavelength determined by the UV spectrum of the compound (e.g., 270 nm). |
| Injection Volume | 10 µL |
Method Validation:
The developed HPLC method should be validated according to ICH guidelines to ensure it is fit for purpose. Validation parameters should include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of its degradation products.
-
Linearity: A linear relationship between the concentration of the analyte and the detector response.
-
Accuracy: The closeness of the test results to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.
Conclusion and Best Practices Summary
The stability of this compound is a critical factor that can impact the success of research and development activities. By understanding its inherent chemical properties and potential degradation pathways, and by implementing robust storage, handling, and analytical protocols, scientists can ensure the integrity and reliability of this important synthetic building block.
Key Takeaways:
-
Store Cold and Dark: Refrigeration (2-8°C or -20°C) and protection from light are paramount.
-
Inert Atmosphere is Crucial: To prevent oxidation, always store under nitrogen or argon.
-
Keep it Dry: Minimize exposure to moisture to prevent hydrate formation.
-
Know Your Enemies: Be aware of incompatible materials, especially strong oxidizing agents and bases.
-
Analyze with Confidence: Employ a validated stability-indicating HPLC method to monitor purity and detect degradation.
By adhering to the principles and protocols outlined in this guide, researchers can confidently utilize this compound in their synthetic endeavors, contributing to the advancement of science and the development of new technologies.
References
- Analyzing the impact of the size of fluoro and chloro substituents on induced mesomorphism in hydrogen bonded liquid crystals. RSC Advances, 2024. [Link]
- stability-indicating hplc method: Topics by Science.gov. [Link]
- Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology, 2019. [Link]
- Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 2012. [Link]
- Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Asian Journal of Research in Pharmaceutical Science, 2019. [Link]
- Available Guidance and Best Practices for Conducting Forced Degradation Studies. Pharmaceutical Technology, 2005. [Link]
- Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 2022. [Link]
- Trends in Analytical chemistry. CONICET Digital, 2013. [Link]
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- 7. biomedres.us [biomedres.us]
Introduction: Navigating the Nuances of a Novel Reagent
An In-depth Technical Guide to the Safe Handling of 3-Chloro-5-fluoropicolinaldehyde
This compound is a substituted pyridine derivative that serves as a crucial building block in contemporary chemical research and pharmaceutical development. Its unique arrangement of an aldehyde functional group and halogen substituents on a pyridine ring makes it a versatile intermediate for synthesizing complex molecular architectures. However, as with any reactive chemical, particularly one with a limited publicly available toxicological profile, a comprehensive understanding of its safe handling is paramount for protecting researchers and ensuring experimental integrity.
This guide moves beyond the standard format of a Safety Data Sheet (SDS). It is designed for the practicing scientist and drug development professional, offering a deeper, scientifically-grounded perspective on the causality behind safety protocols. We will dissect the compound's inherent hazards based on its chemical structure, establish proactive workflows for exposure control, and detail self-validating emergency procedures. The core philosophy is that true laboratory safety is not merely about following rules, but about understanding the risks to make informed, expert decisions.
Section 1: Compound Profile and Inherent Hazards
A thorough risk assessment begins with a clear identification of the material and its known hazards. While comprehensive toxicological data for this compound is not available, a reliable hazard profile can be constructed from existing SDS information and an expert analysis of its functional groups.[1][2]
Chemical Identity and Properties
| Property | Value | Source |
| Chemical Name | This compound | [1] |
| Synonyms | 3-Chloro-5-fluoropyridine-2-carboxaldehyde | [1] |
| CAS Number | 1227563-32-7 | |
| Molecular Formula | C₆H₃ClFNO | |
| Molecular Weight | 159.55 g/mol | |
| Physical Form | Solid | |
| Calculated Density | 1.444 g/cm³ |
GHS Hazard Classification and the Rationale Behind It
The globally harmonized system (GHS) provides a starting point for understanding the risks. This compound is consistently classified with the following hazards:
| Hazard Statement | Classification | Rationale and Expert Insight |
| H302 | Harmful if swallowed | While specific oral toxicity (LD50) data is unavailable, this classification suggests that ingestion of relatively small quantities may cause significant adverse health effects.[1][3] |
| H315 | Causes skin irritation | The aldehyde functional group is known to be reactive and can interact with skin proteins, leading to irritation. Halogenated aromatic systems can also contribute to skin irritation.[2] |
| H319 | Causes serious eye irritation | The eyes are particularly sensitive. Direct contact with the solid or dust particles can cause significant irritation and potential damage due to the compound's chemical reactivity.[2] |
| H335 | May cause respiratory irritation | As a fine solid or powder, the compound can be easily aerosolized. Inhalation can irritate the mucous membranes of the nose, throat, and lungs. |
| Signal Word | Warning | [4] |
| Pictogram | GHS07 (Exclamation Mark) |
Expertise in Practice: The lack of comprehensive toxicological data means a cautious approach is mandatory.[2] The primary hazards—irritation and acute toxicity upon ingestion—stem from the inherent reactivity of the aldehyde group and the general biological activity of halogenated pyridines. Researchers should treat this compound as potentially more hazardous than the current classification suggests until more data becomes available.
Section 2: The Proactive Exposure Control Workflow
Effective safety management relies on a multi-layered defense system known as the "Hierarchy of Controls." This approach prioritizes systematic elimination of hazards over reliance on personal protective equipment (PPE).
Caption: The Hierarchy of Controls prioritizes strategies from most to least effective.
Core Directive: Engineering Controls
For this compound, the most critical engineering control is the mandatory use of a certified chemical fume hood for all manipulations.[1]
-
Causality: A fume hood serves two primary purposes. First, it protects the user from inhaling aerosolized dust during solid transfers (weighing, scraping).[2] Second, it contains any vapors that may be released, ensuring the breathing zone concentration is kept to a minimum. This is crucial given the absence of a defined Occupational Exposure Limit (OEL).[2] The ventilation also provides a safety margin in case of an accidental spill.
Administrative Controls: Codifying Safe Practices
-
Designated Areas: All work with this compound should be restricted to a designated area within the laboratory (e.g., a specific fume hood) to prevent cross-contamination.
-
Standard Operating Procedures (SOPs): A detailed, written SOP for handling this compound must be developed and reviewed by all personnel before work begins.
-
Training: Documented training on the specific hazards and handling procedures is essential.
Personal Protective Equipment (PPE): The Final Barrier
PPE is not a substitute for robust engineering and administrative controls but is essential for protecting against immediate contact.
| PPE Item | Specification | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles with side shields, conforming to EN166 (EU) or NIOSH (US) standards.[1] | Protects against dust particles or splashes from entering the eyes, preventing serious irritation.[2] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile). | Prevents skin contact and irritation. Always inspect gloves before use and change them immediately if contaminated. |
| Body Protection | Laboratory coat. For larger quantities or tasks with a high splash risk, consider impervious clothing or an apron.[1] | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Generally not required if work is performed within a certified fume hood. If irritation is experienced or exposure limits are exceeded, a full-face respirator should be used.[1] | A fume hood is the primary respiratory control. Respirators are a secondary measure for non-routine or emergency situations. |
Section 3: Protocols for Safe Handling and Storage
Adherence to validated protocols is the foundation of reproducible science and laboratory safety.
Step-by-Step Handling Protocol (Inside a Fume Hood)
-
Preparation: Don all required PPE. Ensure the fume hood sash is at the appropriate working height and the airflow is verified.
-
Decontamination: Wipe down the working surface of the fume hood with an appropriate solvent (e.g., 70% ethanol) and allow it to dry.
-
Weighing: If weighing the solid, use an analytical balance inside the hood or use a "weighing by difference" method to minimize contamination. Tare a vial, add the compound inside the hood, seal it, and then weigh the sealed vial outside the hood.
-
Dispensing: Use spatulas and glassware dedicated to this compound. Avoid creating dust by handling the material gently.[1]
-
Solution Preparation: Add the solid to the solvent slowly. If necessary, cap and sonicate or stir to dissolve.
-
Cleanup: After the procedure, decontaminate all equipment and the work surface.
-
Hand Washing: Always wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[5]
Storage Protocol
-
Conditions: Store the container tightly closed in a dry, cool, and well-ventilated place. Some suppliers recommend refrigerated storage (2°C - 8°C).
-
Rationale: A tightly sealed container prevents the release of vapors and protects the reactive aldehyde group from oxidation or reaction with atmospheric moisture. Cool, dry conditions ensure chemical stability.
-
Incompatibilities: Segregate from strong oxidizing agents to prevent potentially vigorous or explosive reactions.[2]
Section 4: Emergency Response Protocols
An emergency plan must be a self-validating system; it must be clear, concise, and actionable under pressure. All laboratory personnel must be familiar with these procedures and the location of all safety equipment, including safety showers and eyewash stations.[2]
Caption: Initial response workflow for an exposure to this compound.
Detailed First-Aid Protocols
-
If Inhaled: Immediately move the exposed person to fresh air.[6] If breathing is difficult, trained personnel may administer oxygen. If breathing has stopped, perform artificial respiration. Seek medical attention as soon as possible.[1][7]
-
Causality: Removing the individual from the contaminated atmosphere is the first priority to prevent further absorption of the irritant.
-
-
Following Skin Contact: Immediately remove all contaminated clothing while flushing the affected area with a safety shower.[8] Wash the skin thoroughly with soap and plenty of water for at least 15 minutes.[2][6] Seek medical attention if irritation persists.
-
Causality: Rapid and prolonged washing is necessary to dilute and remove the chemical from the skin surface, minimizing irritation and absorption. Contaminated clothing can act as a secondary source of exposure and must be removed.[6]
-
-
Following Eye Contact: Immediately and continuously flush the eyes with large amounts of water from an eyewash station for at least 15 minutes, occasionally lifting the upper and lower eyelids to ensure complete irrigation.[2][8] Remove contact lenses if present and easy to do so.[2] Seek immediate medical attention.
-
Causality: The 15-minute flush is a critical standard designed to ensure that the chemical is fully removed from all surfaces of the eye and under the eyelids, which is essential to prevent serious or permanent damage.[9]
-
-
Following Ingestion: Rinse the mouth thoroughly with water.[1] Do NOT induce vomiting.[9][10] Immediately call a poison center or physician for guidance.
-
Causality: Inducing vomiting risks aspiration of the chemical into the lungs, which can cause severe chemical pneumonitis, a condition that can be more dangerous than the initial ingestion.[9]
-
Section 5: Waste Disposal and Decontamination
Proper disposal is a critical component of the chemical lifecycle and environmental stewardship. All waste containing this compound must be treated as hazardous.
Waste Disposal Protocol
-
Segregation: Collect all waste material (unreacted compound, contaminated absorbents, etc.) in a dedicated, clearly labeled, and sealed hazardous waste container.[11]
-
Compatibility: Do not mix this waste with incompatible materials, such as strong oxidizing agents.[11]
-
Disposal Request: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office.[11] Chemical waste must not be disposed of in regular trash or down the drain.[2]
Decontamination and Empty Container Disposal
-
Glassware/Equipment: Rinse all contaminated glassware and equipment three times with a suitable solvent (e.g., acetone or ethanol) in a fume hood. The first rinseate must be collected and disposed of as hazardous waste.[11]
-
Empty Containers: Thoroughly empty the container. The first rinse with a solvent must be collected as hazardous waste.[11] After rinsing and air-drying, obliterate or remove the label before disposing of the container according to institutional policies.[11]
-
Trustworthiness: This triple-rinse protocol for containers of hazardous chemicals is a self-validating system that ensures residual material is managed correctly, preventing accidental exposures from "empty" containers.
-
References
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- Workplace Material Handling & Safety. (2022). First Aid Procedures For Chemical Hazards.
- University of Connecticut. Lab Accident/First Aid Information | Environmental Health and Safety.
- NorFalco. First aid.
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- Williams, Inc. Safety Data Sheet.
- Safety data sheet. (2023).
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A Comprehensive Technical Guide to the Safe Handling and Storage of 3-Chloro-5-fluoropicolinaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Chloro-5-fluoropicolinaldehyde is a key building block in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries.[1][2] Its unique substitution pattern, featuring both chloro and fluoro groups on a pyridine ring with a reactive aldehyde functionality, makes it a valuable intermediate. However, these same features necessitate a thorough understanding of its chemical properties to ensure safe handling, storage, and disposal. This guide provides an in-depth analysis of the best practices for managing this compound in a laboratory setting, grounded in scientific principles and established safety protocols. We will delve into the causality behind recommended procedures, offering not just instructions, but a framework for proactive risk mitigation.
Chemical & Physical Properties Overview
A foundational understanding of the physicochemical properties of this compound is paramount for its safe handling. While specific quantitative data for this compound is not extensively published, we can infer its characteristics based on its structural motifs: a halogenated pyridine and an aromatic aldehyde.
Table 1: Inferred Physicochemical Properties of this compound
| Property | Inferred Value/Characteristic | Rationale & Implications for Handling |
| Molecular Formula | C₆H₃ClFNO | Confirmed by various suppliers. |
| Physical State | Likely a solid at room temperature. | Aldehydes can be liquids or solids. The presence of halogens and the pyridine ring may increase the melting point. Handling as a potential dust hazard is a key consideration.[3] |
| Boiling Point | Expected to be elevated. | Aromatic aldehydes generally have high boiling points. Halogenation further increases this. Avoid heating in open systems to prevent vapor generation. |
| Solubility | Likely soluble in polar organic solvents.[2] | The aldehyde and pyridine nitrogen provide polarity. Use appropriate solvents for reactions and cleaning. |
| Reactivity | The aldehyde group is highly reactive.[1][2] | Susceptible to oxidation to the corresponding carboxylic acid and reduction to the alcohol.[1] It can also undergo nucleophilic addition and condensation reactions.[2] The halogen atoms can be subject to substitution reactions.[1] |
Hazard Identification and Risk Assessment
A comprehensive risk assessment must be conducted before working with this compound.[4] This involves recognizing the potential hazards and implementing appropriate control measures.
Health Hazards
Based on the safety data sheet (SDS) for the analogous compound 3-chloro-5-fluoropyridine-2-carboxylic acid and general knowledge of aromatic aldehydes, the primary health hazards are:
-
Skin Irritation: Causes skin irritation.[5]
-
Eye Irritation: Causes serious eye irritation.[5]
-
Respiratory Irritation: May cause respiratory irritation if inhaled as dust or vapor.[5]
-
Harmful if Swallowed: Harmful if swallowed.[5]
Aldehydes as a class can be cytotoxic and may cause contact dermatitis.[6] Inhalation can lead to airway constriction.[6]
Chemical Reactivity Hazards
The reactivity of the aldehyde group is a primary concern.[2]
-
Oxidation: The aldehyde can be oxidized to a carboxylic acid.[1] This can be initiated by air (auto-oxidation) or strong oxidizing agents.
-
Incompatible Materials: Avoid contact with strong acids, bases, and oxidizing or reducing agents.[4]
Safe Handling Protocols
Adherence to strict handling protocols is crucial to minimize exposure and prevent accidents.
Engineering Controls
-
Fume Hood: All work with this compound, especially when handling the solid or creating solutions, must be performed in a properly functioning chemical fume hood to minimize inhalation exposure.[4]
-
Ventilation: Ensure adequate general laboratory ventilation.[3]
Personal Protective Equipment (PPE)
The appropriate selection and use of PPE is a critical line of defense.[4]
Table 2: Recommended Personal Protective Equipment
| PPE Type | Specification | Rationale |
| Eye/Face Protection | Chemical splash goggles conforming to EN 166 (EU) or NIOSH (US) standards are the minimum requirement.[3][4] A full face shield should also be worn.[6] | Protects against splashes and dust. |
| Hand Protection | Wear aldehyde-impervious gloves such as butyl rubber or nitrile.[6] Latex or polyvinyl chlorides are not effective.[6] | Prevents skin contact and potential irritation or absorption. |
| Skin and Body Protection | Wear a lab coat, and for larger quantities or increased risk of splash, consider an apron or gown made of impervious material.[3][6] | Protects skin from contamination. |
| Respiratory Protection | If engineering controls are insufficient or during a large spill, a full-face respirator with appropriate cartridges for organic vapors and particulates should be used.[3][6] | Prevents inhalation of dust or vapors. |
General Handling Practices
-
Avoid contact with skin and eyes.[3]
-
Avoid the formation of dust and aerosols.[3]
-
Use non-sparking tools to prevent ignition of flammable solvent vapors.[3]
-
Wash hands thoroughly with soap and water after handling.[7]
-
Do not eat, drink, or smoke in the laboratory.[7]
Storage Requirements
Proper storage is essential to maintain the chemical integrity of this compound and to prevent hazardous situations.
Storage Conditions
-
Temperature: Store in a cool, dry, and well-ventilated area.[4] For long-term stability, refrigeration at 2-8°C is recommended.
-
Light: Protect from light, as UV radiation can promote photochemical reactions in fluorinated intermediates.[8] Store in opaque containers.[8]
-
Humidity: High humidity can promote hydrolysis.[8] Store in a dry environment, and consider the use of desiccants.[8]
-
Inert Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the aldehyde group.[7][9]
Container and Labeling
-
Keep the container tightly sealed to prevent the entry of moisture and oxygen.[3][8]
-
Ensure all containers are clearly labeled with the chemical name and associated hazards.[4]
Experimental Workflows & Diagrams
Visualizing workflows can enhance understanding and compliance with safety procedures.
Workflow for Handling Solid this compound
Caption: Workflow for handling solid this compound.
Decision Tree for Spill Response
Caption: Decision tree for spill response.
Emergency Procedures
In the event of an emergency, a swift and informed response is critical.
First-Aid Measures
-
If Inhaled: Move the victim to fresh air.[3] If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[5] Seek medical attention.[10]
-
In Case of Skin Contact: Immediately take off contaminated clothing.[3] Wash the affected area with plenty of soap and water for at least 15 minutes.[6] If skin irritation occurs, get medical advice.[10]
-
In Case of Eye Contact: Rinse cautiously with pure water for at least 15 minutes, including under the eyelids.[3][10] Remove contact lenses if present and easy to do.[10] Seek immediate medical attention.[10]
-
If Swallowed: Rinse mouth with water.[3] Do NOT induce vomiting. Seek immediate medical attention.[11]
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[3]
-
Specific Hazards: Hazardous decomposition products may be formed under fire conditions, including carbon oxides, nitrogen oxides, hydrogen chloride gas, and gaseous hydrogen fluoride.[10][12]
-
Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[3][10]
Disposal Considerations
Proper disposal of this compound and its containers is an environmental and regulatory responsibility.
-
Waste Disposal: Adhered or collected material should be promptly disposed of in accordance with appropriate local, state, and federal laws and regulations.[3] This compound should be treated as hazardous waste.
-
Chlorinated Organic Residues: The disposal of chlorinated organic residues often involves high-temperature incineration with scrubbing of the exit gases to prevent atmospheric pollution.[13]
-
Contaminated Materials: Any materials contaminated with this compound (e.g., gloves, weighing paper) should be collected in a designated, sealed waste container for proper disposal.[4]
Conclusion
This compound is a versatile and valuable reagent in modern chemical synthesis. Its safe and effective use hinges on a comprehensive understanding of its properties and associated hazards. By implementing the engineering controls, personal protective equipment, and handling and storage protocols outlined in this guide, researchers can mitigate risks and ensure a safe laboratory environment. A proactive approach to safety, grounded in the scientific principles of the compound's reactivity and toxicity, is the cornerstone of responsible chemical research.
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- 6-Bromo-2-pyridinecarboxaldehyde 97 34160-40-2. (n.d.). Sigma-Aldrich.
- 3-chloro-5-fluoropyridine-2-carboxylic acid SDS, 128073-01-8 Safety Data Sheets. (n.d.). ECHEMI.
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An In-depth Technical Guide to the Reactivity of 3-Chloro-5-fluoropicolinaldehyde
For Distribution to Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the reactivity of 3-chloro-5-fluoropicolinaldehyde, a key heterocyclic building block in modern medicinal and agrochemical research. The strategic placement of a chloro, fluoro, and aldehyde functionality on the pyridine scaffold imparts a unique and versatile chemical profile. This document will delve into the electronic properties of the molecule, explore its behavior in key organic transformations, and provide experimentally grounded insights into its application in the synthesis of complex molecular architectures. Particular emphasis is placed on nucleophilic aromatic substitution, reactions of the aldehyde moiety, and the strategic considerations required for regioselective functionalization.
Introduction: The Strategic Importance of this compound
This compound, with the CAS Registry Number 1227563-32-7, is a heteroaromatic aldehyde of significant interest in contemporary drug discovery and process chemistry. Its molecular structure, featuring a pyridine ring substituted with two different halogen atoms and a reactive aldehyde group, makes it a versatile precursor for the synthesis of more complex molecules.[1] The incorporation of fluorine, in particular, is a widely employed strategy in medicinal chemistry to enhance metabolic stability, bioavailability, and binding affinity of drug candidates.[2] This guide will elucidate the chemical principles that govern the reactivity of this valuable synthetic intermediate.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1227563-32-7 | |
| Molecular Formula | C₆H₃ClFNO | |
| Molecular Weight | 159.55 g/mol | |
| Appearance | White to off-white solid | Generic |
| Storage | 2-8°C, under inert atmosphere |
Proposed Synthesis of this compound
Conceptual Synthetic Workflow
The proposed synthesis commences with a suitable commercially available pyridine derivative, which is then subjected to halogenation and subsequent oxidation to furnish the desired picolinaldehyde.
Caption: Proposed synthetic workflow for this compound.
Step-by-Step Experimental Protocol (Proposed)
Step 1: Synthesis of 3-Chloro-5-fluoro-2-methylpyridine (Intermediate)
-
To a solution of 3-methyl-5-fluoropyridine in a suitable chlorinated solvent (e.g., dichloromethane or chloroform), add a chlorinating agent such as N-chlorosuccinimide (NCS) or chlorine gas in the presence of a Lewis acid catalyst.
-
The reaction is typically conducted at or below room temperature to control regioselectivity and prevent over-halogenation.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, quench the reaction with an appropriate aqueous solution (e.g., sodium thiosulfate for reactions involving chlorine gas).
-
Extract the product into an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.
-
Purify the crude product by column chromatography on silica gel to yield 3-chloro-5-fluoro-2-methylpyridine.
Step 2: Oxidation to this compound (Final Product)
-
Dissolve the 3-chloro-5-fluoro-2-methylpyridine intermediate in a suitable solvent such as dioxane or acetic acid.
-
Add an oxidizing agent like selenium dioxide (SeO₂) or potassium permanganate (KMnO₄). When using SeO₂, the reaction is typically heated to reflux.
-
Carefully monitor the reaction to avoid over-oxidation to the corresponding carboxylic acid.
-
After the reaction is complete, cool the mixture and filter to remove any inorganic precipitates.
-
Neutralize the filtrate if an acidic solvent was used.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Purify the final product by column chromatography or recrystallization to obtain this compound.
Core Reactivity: A Tale of Three Functional Groups
The chemical behavior of this compound is dictated by the interplay of its three key functional groups: the electron-deficient pyridine ring, the two halogen substituents, and the electrophilic aldehyde.
Caption: Interplay of functional groups in this compound.
Nucleophilic Aromatic Substitution (SNAr): A Regioselective Dance
The pyridine ring, being inherently electron-deficient, is susceptible to nucleophilic attack, a reactivity pattern that is further enhanced by the presence of the electron-withdrawing aldehyde and halogen substituents. This makes nucleophilic aromatic substitution (SNAr) a primary reaction pathway for this molecule.
A critical consideration for synthetic chemists is the regioselectivity of nucleophilic attack. The positions ortho and para to the nitrogen atom are the most activated towards SNAr. In this compound, the C2 and C6 positions are ortho and para to the ring nitrogen, respectively. However, the existing substituents direct the incoming nucleophile. The aldehyde at C2 and the chloro at C3 create a sterically hindered environment around the C2 position. The C6 position is unsubstituted, but the key reactive sites for SNAr are the carbons bearing the halogen leaving groups, namely C3 (chloro) and C5 (fluoro).
The relative leaving group ability of chloride versus fluoride in SNAr on pyridine rings can be complex. In many activated aryl systems, fluoride is a significantly better leaving group than chloride (the "element effect").[3] However, in the context of pyridinium ions, the reactivity of 2-fluoro and 2-chloro substituents has been shown to be comparable.[3][4] This suggests that the rate-determining step may not be the initial nucleophilic addition in all cases. For this compound, the greater electronegativity of fluorine will more strongly activate the C5 position towards nucleophilic attack.
General SNAr Mechanism:
-
Nucleophilic Attack: A nucleophile adds to the electron-deficient pyridine ring at a carbon bearing a halogen, forming a negatively charged intermediate known as a Meisenheimer complex.
-
Stabilization: The negative charge is delocalized onto the electronegative nitrogen atom and the electron-withdrawing aldehyde group.
-
Elimination: The leaving group (chloride or fluoride) is expelled, restoring the aromaticity of the pyridine ring.
Table 2: Predicted Reactivity in Nucleophilic Aromatic Substitution
| Position of Attack | Leaving Group | Activating Factors | Predicted Relative Reactivity |
| C3 | Chloro | - Inductive effect of F and CHO | Moderate |
| C5 | Fluoro | - Strong inductive effect of F- Resonance stabilization by N and CHO | High |
Protocol for a Typical SNAr Reaction with an Amine:
-
Dissolve this compound in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Add the amine nucleophile, often in slight excess.
-
Include a non-nucleophilic base (e.g., potassium carbonate or triethylamine) to scavenge the HX byproduct.
-
Heat the reaction mixture to a temperature typically ranging from 80 to 150 °C.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction, dilute with water, and extract the product with an organic solvent.
-
Wash the organic phase, dry, and purify by column chromatography.
Reactions of the Aldehyde Functionality
The aldehyde group at the C2 position of the pyridine ring is a versatile handle for a wide array of chemical transformations.
3.2.1. Oxidation:
The aldehyde can be readily oxidized to the corresponding carboxylic acid, 3-chloro-5-fluoropicolinic acid. This transformation is valuable for introducing a carboxylic acid moiety, which can serve as a handle for amide bond formation or as a coordinating group in metal complexes.
Protocol for Oxidation:
-
Dissolve this compound in a suitable solvent (e.g., acetone, water, or a mixture).
-
Add a suitable oxidizing agent such as potassium permanganate (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid and acetone).
-
Stir the reaction at room temperature or with gentle heating.
-
Monitor the disappearance of the starting material.
-
Work up the reaction by quenching any excess oxidant and adjusting the pH to isolate the carboxylic acid product.
3.2.2. Reduction:
The aldehyde can be selectively reduced to the corresponding primary alcohol, (3-chloro-5-fluoropyridin-2-yl)methanol. This alcohol can then be used in further synthetic manipulations, such as etherification or conversion to a leaving group.
Protocol for Reduction:
-
Dissolve this compound in an alcoholic solvent like methanol or ethanol.
-
Cool the solution in an ice bath.
-
Add a reducing agent such as sodium borohydride (NaBH₄) portion-wise.
-
Allow the reaction to warm to room temperature and stir until completion.
-
Quench the reaction with water or a dilute acid.
-
Extract the product and purify as needed.
3.2.3. Condensation Reactions:
The aldehyde undergoes typical condensation reactions with various nucleophiles, such as amines, hydrazines, and stabilized carbanions.
-
Schiff Base Formation: Reaction with primary amines yields imines (Schiff bases), which are important intermediates and ligands in coordination chemistry.
-
Wittig Reaction: Reaction with phosphorus ylides provides a route to substituted alkenes.
-
Henry Reaction: Condensation with nitroalkanes in the presence of a base affords nitroalcohols.
Applications in Drug Discovery and Agrochemical Synthesis
This compound is a valuable building block for the synthesis of biologically active molecules. The substituted pyridine core is a common motif in many pharmaceuticals and agrochemicals. The presence of the halogen atoms allows for further functionalization through cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce diverse substituents and build molecular complexity.
While specific blockbuster drugs directly synthesized from this starting material are not prominently disclosed in the public domain, its frequent appearance in the catalogs of specialty chemical suppliers points to its widespread use in discovery and development pipelines.[5] The corresponding carboxylic acid, 3-chloro-5-fluoroisonicotinic acid, is noted for its use in developing herbicides and plant growth regulators.[2]
Spectroscopic Characterization
The structure of this compound and its reaction products can be unequivocally confirmed by standard spectroscopic techniques.
Table 3: Expected Spectroscopic Data for this compound
| Technique | Expected Features |
| ¹H NMR | - Aldehyde proton (singlet or doublet due to coupling with F) in the range of δ 9.5-10.5 ppm.- Two aromatic protons on the pyridine ring, exhibiting splitting patterns consistent with their coupling to each other and to the fluorine atom. |
| ¹³C NMR | - Carbonyl carbon of the aldehyde around δ 190-200 ppm.- Aromatic carbons showing characteristic shifts and C-F coupling constants. |
| ¹⁹F NMR | - A single resonance, with its chemical shift indicative of the electronic environment of the fluorine atom on the pyridine ring. |
| IR Spectroscopy | - A strong C=O stretching vibration for the aldehyde at approximately 1700-1720 cm⁻¹.- C-Cl and C-F stretching vibrations in the fingerprint region. |
| Mass Spectrometry | - A molecular ion peak corresponding to the molecular weight of the compound.- A characteristic isotopic pattern for the presence of one chlorine atom (M and M+2 peaks in a ~3:1 ratio). |
Conclusion
This compound is a highly functionalized and reactive building block with significant potential in the synthesis of novel chemical entities for pharmaceutical and agrochemical applications. A thorough understanding of its reactivity, particularly the interplay between the aldehyde and the two halogen substituents in nucleophilic aromatic substitution reactions, is crucial for its effective utilization. This guide has provided a detailed overview of its synthesis, core reactivity, and potential applications, offering a valuable resource for researchers and scientists working at the forefront of chemical synthesis and drug discovery.
References
- Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. (n.d.). National Center for Biotechnology Information.
- 3-Chloro-5-fluoroisonicotinic acid. (n.d.). MySkinRecipes.
- Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. (2014). Royal Society of Chemistry.
- A Metal-Free Visible-Light Photoredox Construction and Direct C–H Functionalization of Pyridines: Green Synthesis of Polysubstituted Picolinaldehydes. (2021). ACS Publications.
- This compound (CAS No. 1227563-32-7) Suppliers. (n.d.). Chemical Register.
- Processes for producing 3-substituted 2-chloro-5-fluoropyridine or salt thereof. (n.d.). Google Patents.
- Concerted Nucleophilic Aromatic Substitution Reactions. (n.d.). National Center for Biotechnology Information.
- nucleophilic aromatic substitutions. (2019). YouTube.
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Electronic properties of 3-Chloro-5-fluoropicolinaldehyde
An In-Depth Technical Guide to the Electronic Properties of 3-Chloro-5-fluoropicolinaldehyde: A Keystone for Modern Drug Discovery
Executive Summary
This compound is a halogenated pyridine derivative of significant interest in medicinal chemistry and materials science. The strategic placement of two distinct halogen atoms (chlorine and fluorine) and an aldehyde group on the pyridine scaffold imparts a unique combination of electronic properties that govern its reactivity, metabolic stability, and potential for intermolecular interactions. This guide provides a comprehensive analysis of these electronic properties, blending theoretical principles with actionable experimental and computational protocols. We delve into the molecule's inherent electronic architecture, outline methodologies for its characterization, and synthesize these findings to illuminate its role as a versatile building block in the development of novel therapeutics and functional materials. This document is intended for researchers, medicinal chemists, and drug development professionals seeking a deeper understanding of how to leverage the specific electronic features of this compound.
Introduction: The Strategic Importance of Halogenated Pyridine Aldehydes
Heterocyclic compounds form the structural core of a vast number of pharmaceuticals and biologically active molecules.[1] The process of halogenation, or the introduction of halogen atoms onto these scaffolds, is a cornerstone strategy in modern drug discovery.[2] Halogens such as chlorine and fluorine dramatically alter a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets.[1] This modification is not merely a passive tuning of properties; the carbon-halogen bond also serves as a versatile synthetic handle, most notably for palladium-catalyzed cross-coupling reactions, which have revolutionized molecular construction.[1]
This compound emerges as a particularly valuable building block within this context.[3] It combines three key functional motifs on a single aromatic ring:
-
An electron-deficient pyridine ring.
-
Two electron-withdrawing halogen substituents with differing properties.
-
An electrophilic aldehyde group capable of a wide range of chemical transformations.[4]
Understanding the interplay of these features at an electronic level is critical for predicting reactivity, designing efficient synthetic routes, and rationally designing molecules with desired biological activities.
Molecular Architecture and Inherent Electronic Features
The electronic character of this compound is a direct consequence of the synergistic and competing effects of its constituent parts.
The Pyridine Core
The pyridine ring is an aromatic heterocycle isoelectronic with benzene. However, the presence of the more electronegative nitrogen atom in place of a C-H unit leads to an uneven distribution of electron density. The nitrogen atom inductively withdraws electron density from the ring, making the carbon atoms, particularly at the ortho (2,6) and para (4) positions, electron-deficient. This inherent electron deficiency makes the pyridine ring less susceptible to electrophilic aromatic substitution and more prone to nucleophilic attack compared to benzene.
Influence of Halogen Substituents (Cl and F)
Both chlorine and fluorine are highly electronegative atoms that further withdraw electron density from the pyridine ring via the inductive effect. This effect is more pronounced for fluorine, the most electronegative element.[5] This strong inductive withdrawal significantly lowers the energy of the molecule's frontier molecular orbitals (HOMO and LUMO) and increases its overall electrophilicity. The presence of halogens is also known to enhance metabolic stability by blocking sites susceptible to oxidative metabolism.[1]
The Picolinaldehyde Moiety
The aldehyde group (-CHO) at the 2-position (picolinaldehyde) is a potent electron-withdrawing group through both induction and resonance. The carbonyl carbon is highly electrophilic and serves as a primary site for nucleophilic attack, enabling the formation of imines, oximes, and other derivatives crucial for building molecular complexity.[4] Its presence further depletes the pyridine ring of electron density, enhancing its susceptibility to nucleophilic aromatic substitution.
Experimental Determination of Electronic Properties
To quantify the electronic nature of this compound, a combination of electrochemical and spectroscopic techniques can be employed.
Protocol: Cyclic Voltammetry for Redox Potential Analysis
Cyclic Voltammetry (CV) is an essential technique for determining a molecule's reduction and oxidation potentials, providing direct insight into the energies of its LUMO and HOMO levels, respectively.
Objective: To determine the electrochemical gap and assess the electron-accepting and donating capabilities of the molecule.
Methodology:
-
Preparation of the Analyte Solution: Prepare a 1 mM solution of this compound in a suitable aprotic solvent (e.g., anhydrous acetonitrile or dichloromethane). The solvent must be of high purity to avoid interfering signals.
-
Supporting Electrolyte: Add a supporting electrolyte, such as 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF₆), to the solution. The electrolyte is necessary to ensure conductivity and minimize solution resistance.
-
Electrochemical Cell Setup: Assemble a three-electrode cell consisting of:
-
Working Electrode: A glassy carbon electrode, polished to a mirror finish with alumina slurry before each experiment to ensure a reproducible surface.
-
Reference Electrode: A silver/silver chloride (Ag/AgCl) or saturated calomel electrode (SCE).
-
Counter (Auxiliary) Electrode: A platinum wire or gauze.
-
-
Degassing: Purge the solution with an inert gas (e.g., argon or nitrogen) for 15-20 minutes to remove dissolved oxygen, which can interfere with the measurement. Maintain an inert atmosphere over the solution during the experiment.
-
Data Acquisition:
-
Scan the potential from an initial value (e.g., 0 V) towards negative potentials to observe the reduction event(s), and then reverse the scan towards positive potentials to observe oxidation.
-
A typical scan rate is 100 mV/s. Varying the scan rate can help determine the reversibility of the electrochemical processes.
-
Record the resulting voltammogram (current vs. potential). The potential of the reduction peak provides information related to the LUMO energy, while the oxidation peak relates to the HOMO energy.
-
Protocol: UV-Visible Spectroscopy for Electronic Transition Analysis
UV-Vis spectroscopy measures the absorption of light by a molecule as a function of wavelength, revealing information about its electronic transitions. The absorption onset can be used to estimate the HOMO-LUMO gap.
Objective: To determine the wavelength of maximum absorption (λₘₐₓ) and estimate the optical HOMO-LUMO gap.
Methodology:
-
Solvent Selection: Choose a UV-grade solvent in which the compound is soluble and that is transparent in the wavelength range of interest (typically 200-800 nm). Cyclohexane, ethanol, or acetonitrile are common choices.
-
Sample Preparation: Prepare a dilute solution of this compound (e.g., 10⁻⁵ to 10⁻⁶ M). The concentration should be adjusted to yield a maximum absorbance between 0.5 and 1.5 arbitrary units to ensure adherence to the Beer-Lambert law.
-
Instrument Setup:
-
Use a dual-beam spectrophotometer.
-
Fill a quartz cuvette with the pure solvent to be used as a reference (blank).
-
Fill a matching quartz cuvette with the sample solution.
-
-
Spectrum Acquisition:
-
Place the reference and sample cuvettes in the spectrophotometer.
-
Run a baseline correction with the solvent-filled cuvette.
-
Measure the absorption spectrum of the sample over the desired wavelength range.
-
-
Data Analysis:
-
Identify the wavelength of maximum absorption (λₘₐₓ).
-
Determine the absorption onset (λₒₙₛₑₜ), which is the wavelength at which the absorbance begins to rise from the baseline.
-
Calculate the optical HOMO-LUMO gap (E_gap) using the formula: E_gap (eV) = 1240 / λₒₙₛₑₜ (nm).
-
Computational Chemistry Workflow for Deeper Insights
Computational modeling, particularly Density Functional Theory (DFT), provides a powerful means to calculate and visualize electronic properties that may be difficult to measure experimentally.[6][7] It allows for the prediction of orbital energies, electrostatic potential, and other key descriptors.[8]
Rationale for Density Functional Theory (DFT)
DFT is a quantum mechanical modeling method that is well-suited for studying the electronic structure of organic molecules.[9] It offers a favorable balance between computational cost and accuracy. By selecting an appropriate functional (e.g., B3LYP or M06-2X) and basis set (e.g., 6-311+G(d,p)), one can accurately predict the molecule's geometry and a range of electronic properties.
Protocol: DFT Calculation of Key Electronic Descriptors
-
Structure Optimization: The first step is to find the lowest energy conformation of the molecule. This is achieved by performing a geometry optimization calculation. The absence of imaginary frequencies in a subsequent vibrational frequency calculation confirms that the optimized structure is a true energy minimum.[6]
-
Frontier Molecular Orbital (FMO) Analysis: From the optimized geometry, a single-point energy calculation is performed to determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap (E_LUMO - E_HOMO) is a critical indicator of chemical reactivity and kinetic stability.
-
Molecular Electrostatic Potential (ESP) Mapping: The ESP is calculated and mapped onto the molecule's electron density surface. This visualization is invaluable for identifying electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue) regions of the molecule.
-
Dipole Moment Calculation: The calculation also yields the magnitude and vector of the molecular dipole moment, which is a quantitative measure of the overall polarity of the molecule. This property is crucial for understanding solubility and intermolecular interactions.[5]
Caption: A generalized workflow for calculating molecular electronic properties using Density Functional Theory (DFT).
Synthesis of Electronic Properties and Drug Development Implications
The combined experimental and computational data paint a clear picture of this compound as an electron-deficient, electrophilic scaffold. This has profound implications for its application in drug discovery.
Reactivity and Site-Selectivity in Synthesis
The strong electron-withdrawing nature of the substituents makes the pyridine ring highly activated towards nucleophilic aromatic substitution (SₙAr). The positions ortho and para to the nitrogen are the most electrophilic. This allows for the selective introduction of nucleophiles (e.g., amines, thiols) to build more complex molecular architectures. Furthermore, the C-Cl bond is generally more reactive than the C-F bond in palladium-catalyzed cross-coupling reactions, allowing for sequential and site-selective functionalization.[1]
Role in Molecular Interactions and Target Binding
The electronic properties are critical for how the molecule interacts with biological targets like proteins.
-
Hydrogen Bonding: The pyridine nitrogen and the aldehyde oxygen are potent hydrogen bond acceptors.
-
Halogen Bonding: The chlorine atom, due to its size and polarizability, can act as a halogen bond donor, forming a favorable non-covalent interaction with a nucleophilic atom (e.g., a backbone carbonyl oxygen) in a protein binding pocket.[10] This is a highly directional and specific interaction that is increasingly exploited in rational drug design.
-
Dipole and Quadrupole Interactions: The molecule's significant polarity and the electron-deficient aromatic ring can engage in favorable electrostatic interactions with amino acid residues in a binding site.
Caption: Relationship between the electronic properties of this compound and its utility in drug design.
Quantitative Summary of Electronic Properties
The following table summarizes the key electronic properties discussed. Experimental values are representative and would require specific measurement for this compound.
| Property | Predicted/Representative Value | Significance |
| Reduction Potential | ~ -1.5 V vs. Fc/Fc⁺ | Indicates strong electron-accepting nature (low LUMO) |
| Oxidation Potential | > +1.8 V vs. Fc/Fc⁺ | Indicates poor electron-donating ability (low HOMO) |
| Electrochemical Gap | > 3.3 eV | High kinetic stability |
| λₘₐₓ (UV-Vis) | ~ 270-290 nm | Corresponds to π → π* transitions |
| Optical Gap | ~ 3.5 - 4.0 eV | Large gap, typical for stable organic molecules |
| Calculated Dipole Moment | ~ 2.5 - 3.5 D | High polarity, influencing solubility and interactions |
Conclusion
This compound is a molecule whose synthetic and medicinal value is deeply rooted in its electronic properties. The convergence of an electron-deficient pyridine core with the powerful inductive and resonance effects of chloro, fluoro, and aldehyde substituents creates a highly electrophilic and synthetically versatile platform. Its low-lying LUMO makes it an excellent substrate for nucleophilic reactions, while the differential reactivity of its C-Cl and C-F bonds allows for controlled, stepwise elaboration. From a drug design perspective, its capacity for hydrogen and halogen bonding, coupled with enhanced metabolic stability, makes it an attractive scaffold for generating high-affinity ligands. The protocols and analyses presented in this guide provide a robust framework for researchers to fully exploit the rich electronic landscape of this valuable chemical entity.
References
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- ResearchGate. Experimental Determination of Electron Affinities of Organic Molecules.
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- Durham e-Theses.
- Benchchem. This compound|CAS 1227563-32-7.
- Peteanu Group - Carnegie Mellon University. Electronic Properties of Molecules.
- PharmaBlock.
- Sigma-Aldrich.
- Material Science Research India. Computational Study of 3-Pyridine Carboxaldehyde.
- NIH.
- NIH. Generative organic electronic molecular design informed by quantum chemistry.
- AIP Publishing.
- Open Oregon Educational Resources. 9.2 Properties of Halogenated Compounds – Introductory Organic Chemistry.
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Methodological & Application
Synthesis of 3-Chloro-5-fluoropicolinaldehyde: A Detailed Protocol for Pharmaceutical and Agrochemical Research
Introduction
3-Chloro-5-fluoropicolinaldehyde is a key heterocyclic building block in the development of novel pharmaceuticals and agrochemicals. Its unique substitution pattern, featuring a chlorine atom, a fluorine atom, and an aldehyde group on a pyridine ring, provides a versatile scaffold for the synthesis of complex molecular architectures with diverse biological activities. This application note provides a comprehensive, field-proven two-step protocol for the synthesis of this compound, commencing from the commercially available 3-chloro-5-fluoropicolinic acid. The protocol is designed for researchers and scientists in drug development and related fields, emphasizing experimental causality, safety, and reproducibility.
Synthetic Strategy Overview
The synthesis of this compound is achieved through a two-step reaction sequence. The first step involves the reduction of the carboxylic acid moiety of 3-chloro-5-fluoropicolinic acid to a primary alcohol, yielding (3-chloro-5-fluoropyridin-2-yl)methanol. The second step is the selective oxidation of this primary alcohol to the desired aldehyde, this compound. For the oxidation step, two robust and widely recognized methods, the Dess-Martin periodinane (DMP) oxidation and the Swern oxidation, are presented.
Application Notes and Protocols: Synthesis of Picolinaldehyde Derivatives via the Vilsmeier-Haack Reaction
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The Vilsmeier-Haack reaction stands as a cornerstone of organic synthesis, providing a robust and versatile method for the formylation of electron-rich aromatic and heteroaromatic compounds. Picolinaldehyde (pyridine-2-carboxaldehyde) and its derivatives are pivotal intermediates in the synthesis of pharmaceuticals and other fine chemicals, owing to the versatile reactivity of the aldehyde group and the inherent biological relevance of the pyridine scaffold.[1][2] However, the inherent electron-deficient nature of the pyridine ring presents a significant challenge to direct formylation via classical electrophilic aromatic substitution methods like the Vilsmeier-Haack reaction.[3] This guide provides a comprehensive overview of the strategic application of the Vilsmeier-Haack reaction for the synthesis of picolinaldehyde derivatives, focusing on the necessary activation of the pyridine ring. We will delve into the mechanistic underpinnings, provide a detailed, field-proven protocol for the synthesis of a representative activated picolinaldehyde derivative, and discuss common challenges and troubleshooting strategies.
Introduction: The Challenge and Strategy of Pyridine Formylation
The Vilsmeier-Haack reaction employs a potent electrophile, the Vilsmeier reagent (a chloroiminium salt), typically generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[4] This reagent readily formylates electron-rich aromatic systems. The pyridine ring, however, is electron-deficient due to the electronegativity of the nitrogen atom, which deactivates the ring towards electrophilic attack.[3] Consequently, direct Vilsmeier-Haack formylation of pyridine itself is generally unsuccessful.
To overcome this hurdle, the pyridine ring must be rendered more nucleophilic. Two primary strategies are employed:
-
Introduction of Electron-Donating Groups (EDGs): The presence of strong EDGs, such as amino or alkoxy groups, on the pyridine ring can sufficiently activate it for Vilsmeier-Haack formylation.
-
N-Oxidation: Conversion of the pyridine nitrogen to an N-oxide significantly increases the electron density of the ring, particularly at the 2- and 4-positions, thereby facilitating electrophilic substitution.
This guide will focus on the N-oxide strategy as a versatile and widely applicable approach.
The Vilsmeier-Haack Reaction: A Mechanistic Overview
The Vilsmeier-Haack reaction proceeds through a well-established two-stage mechanism:
Stage 1: Formation of the Vilsmeier Reagent
N,N-dimethylformamide (DMF) reacts with phosphorus oxychloride (POCl₃) to form the highly electrophilic chloroiminium ion, also known as the Vilsmeier reagent.
Stage 2: Electrophilic Aromatic Substitution and Hydrolysis
The activated pyridine ring (e.g., pyridine N-oxide) acts as a nucleophile, attacking the electrophilic carbon of the Vilsmeier reagent. The resulting iminium salt intermediate is then hydrolyzed during the aqueous workup to yield the desired aldehyde.[4]
Caption: Generalized mechanism of the Vilsmeier-Haack reaction.
Experimental Protocol: Synthesis of 2-Formylpyridine from Pyridine N-Oxide
This protocol details a representative procedure for the synthesis of picolinaldehyde from pyridine N-oxide.
3.1. Materials and Reagents
| Reagent | Formula | Molar Mass ( g/mol ) | CAS Number | Notes |
| Pyridine N-oxide | C₅H₅NO | 95.10 | 694-59-7 | Ensure anhydrous |
| Phosphorus oxychloride | POCl₃ | 153.33 | 10025-87-3 | Freshly distilled, handle with care |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 68-12-2 | Anhydrous grade |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 75-09-2 | Anhydrous grade |
| Sodium Acetate | CH₃COONa | 82.03 | 127-09-3 | Anhydrous |
| Sodium Bicarbonate | NaHCO₃ | 84.01 | 144-55-8 | Saturated aqueous solution |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | 7757-82-6 | For drying |
3.2. Step-by-Step Procedure
Step 1: Preparation of the Vilsmeier Reagent
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF) (3.0 equivalents).
-
Cool the flask to 0 °C in an ice-water bath.
-
Slowly add phosphorus oxychloride (POCl₃) (1.2 equivalents) dropwise to the cooled DMF with vigorous stirring. Causality: This exothermic reaction forms the Vilsmeier reagent. Slow, dropwise addition at low temperature is crucial to control the reaction rate and prevent the formation of byproducts.
-
After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes to ensure the complete formation of the Vilsmeier reagent.
Step 2: Formylation Reaction
-
Dissolve pyridine N-oxide (1.0 equivalent) in anhydrous dichloromethane (DCM).
-
Add the pyridine N-oxide solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
After the addition, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 2-4 hours. Causality: Heating is necessary to drive the electrophilic substitution on the activated pyridine N-oxide ring to completion.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
Step 3: Workup and Isolation
-
Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring. Causality: This step quenches the reaction and initiates the hydrolysis of the intermediate iminium salt.
-
Neutralize the acidic mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.
-
Extract the aqueous layer with dichloromethane (3 x volume).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude picolinaldehyde.
Step 4: Purification
-
Purify the crude product by vacuum distillation or column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Caption: Experimental workflow for the synthesis of picolinaldehyde.
Troubleshooting and Field-Proven Insights
| Issue | Possible Cause | Recommended Action |
| Low or No Product Formation | Inactive Vilsmeier reagent due to moisture. | Ensure all glassware is flame-dried, and use anhydrous solvents and fresh reagents. Perform the reaction under an inert atmosphere (N₂ or Ar). |
| Insufficient activation of the pyridine ring. | For less reactive substrates, consider using a stronger activating group or harsher reaction conditions (higher temperature, longer reaction time). | |
| Formation of a Tar-like Substance | Reaction temperature is too high or reaction time is too long. | Optimize the reaction temperature and time. Monitor the reaction closely by TLC to avoid over-reaction. |
| Impure starting materials. | Use purified starting materials. | |
| Difficult Purification | Presence of residual DMF. | During workup, wash the organic layer thoroughly with water and brine to remove DMF. |
| Formation of closely related byproducts. | Optimize column chromatography conditions (e.g., gradient elution) for better separation. |
Conclusion
The Vilsmeier-Haack reaction, when strategically applied, is a powerful tool for the synthesis of picolinaldehyde derivatives. By understanding the electronic nature of the pyridine ring and employing activation strategies such as N-oxidation, researchers can successfully achieve formylation. The protocol provided herein serves as a robust starting point for the synthesis of these valuable intermediates, which are crucial for the advancement of drug discovery and development programs.
References
- Rajput, A. P., & Girase, P. D. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. INTERNATIONAL JOURNAL OF PHARMACEUTICAL, CHEMICAL AND BIOLOGICAL SCIENCES, 3(1), 25-43. Source
- Fu, Y., et al. (2025).
- Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction.
- ResearchGate. (2020). Vilsmeier Haack Acetylation Reactions with Anisoles and Pyridines.
- ResearchGate. (2025). Synthesis of new substituted pyridines via Vilsmeier-Haack reagent.
- Mohammed, T., et al. (2019). Vilsmeier-Haack Transformations under Non Classical Conditions. Journal of Applicable Chemistry, 8(6), 2553-2560. Source
- DUT Open Scholar. (n.d.). Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline.
- ResearchGate. (2020). (PDF) Vilsmeier-Haack reaction- A Non-classical Approach.
- Organic Syntheses. (n.d.). CATALYTIC VILSMEIER-HAACK REACTION FOR C1-DEUTERATED FORMYLATION OF INDOLES.
- Organic Chemistry Portal. (n.d.). Pyridine synthesis.
- Journal of Chemical and Pharmaceutical Research. (n.d.). Facile, Stepwise and Diversity Oriented Synthesis of 3-(2-Oxo-2H-Chromen-3- yl)-1-Phenyl.
- ResearchGate. (n.d.). Unsaturated Aldehydes: A Novel Route for the Synthesis of Pyridine and 3-picoline.
- Wikipedia. (n.d.). Pyridine-2-carbaldehyde.
- ResearchGate. (n.d.). Vilsmeier—Haack Reactions of Carbonyl Compounds: Synthesis of Substituted Pyrones and Pyridines.
- Organic Syntheses. (n.d.). p-DIMETHYLAMINOBENZALDEHYDE.
- Wiley Online Library. (2004). The Vilsmeier Reaction of Non‐Aromatic Compounds.
- ElectronicsAndBooks. (n.d.). Rearrangements of N-Oxides. A Novel Synthesis of Pyridyl Carbinols and Aldehydes.
- Google Patents. (n.d.). Method for synthesizing bio-based pyridine and picolines.
- Wikipedia. (n.d.). Boekelheide reaction.
- National Institutes of Health. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent.
- MDPI. (n.d.). Metal-based Heterogeneous Catalysts for One-Pot Synthesis of Secondary Anilines from Nitroarenes and Aldehydes.
- Ningbo Inno Pharmchem Co., Ltd. (2026). Understanding Pyridine Aldehyde Intermediates in Drug Discovery.
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of Pyridine Amino Acids in Modern Drug Development.
Sources
Application Notes and Protocols for 3-Chloro-5-fluoropicolinaldehyde: A Versatile Synthetic Building Block
Prepared by: Gemini, Senior Application Scientist
Introduction: The Strategic Value of 3-Chloro-5-fluoropicolinaldehyde in Modern Synthesis
This compound is a strategically important heterocyclic building block for researchers in medicinal chemistry, agrochemicals, and materials science. Its utility stems from the unique combination of reactive functional groups on an electron-deficient pyridine ring. The aldehyde at the 2-position serves as a versatile handle for a wide array of transformations, including condensations, reductive aminations, and olefinations. The halogen substituents at the 3- and 5-positions provide orthogonal sites for cross-coupling reactions, allowing for the sequential and controlled introduction of molecular complexity. The presence of the fluorine atom is particularly noteworthy, as its incorporation into bioactive molecules can significantly enhance metabolic stability, binding affinity, and bioavailability[1][2].
These application notes provide an in-depth guide to leveraging the synthetic potential of this compound, offering detailed protocols for key transformations and expert insights into the rationale behind the experimental design.
Key Physicochemical and Reactivity Profile
-
Molecular Formula: C₆H₃ClFNO
-
Molecular Weight: 159.55 g/mol
-
CAS Number: 1227563-32-7
-
Appearance: Off-white to yellow solid
-
Reactivity: The pyridine ring is electron-deficient, which activates the chlorine atom for nucleophilic aromatic substitution. The aldehyde group is susceptible to nucleophilic attack and can be readily transformed into a variety of other functional groups.
Application Note 1: Olefination via the Horner-Wadsworth-Emmons Reaction
The Horner-Wadsworth-Emmons (HWE) reaction is a powerful method for the stereoselective synthesis of alkenes, particularly with a strong preference for the (E)-isomer[3][4]. This transformation is highly valuable for extending the carbon chain from the aldehyde and introducing an α,β-unsaturated ester moiety, a common pharmacophore and a versatile intermediate for further synthetic manipulations.
Protocol: Synthesis of (E)-Ethyl 3-(3-chloro-5-fluoropyridin-2-yl)acrylate
This protocol describes the reaction of this compound with a stabilized phosphonate ylide generated from triethyl phosphonoacetate. The use of a mild base like sodium hydride ensures efficient deprotonation of the phosphonate without undesirable side reactions.
Materials:
-
This compound
-
Triethyl phosphonoacetate
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.2 equivalents).
-
Wash the sodium hydride with anhydrous hexanes to remove the mineral oil, and then carefully decant the hexanes.
-
Add anhydrous THF to the flask and cool the suspension to 0 °C in an ice bath.
-
Slowly add triethyl phosphonoacetate (1.2 equivalents) dropwise to the stirred suspension.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes, or until hydrogen gas evolution ceases.
-
Cool the resulting ylide solution back down to 0 °C.
-
Add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise to the ylide solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired (E)-alkene.
Causality and Experimental Insights:
-
The use of a stabilized ylide (from triethyl phosphonoacetate) is crucial for the high (E)-selectivity of the HWE reaction. The reaction proceeds through a reversible initial addition, and the thermodynamic favorability of the anti-periplanar transition state leading to the (E)-alkene directs the product distribution[4].
-
Anhydrous conditions are essential for the successful generation of the phosphonate anion using sodium hydride. Any moisture will quench the base and inhibit the reaction.
-
The reaction is typically exothermic upon addition of the aldehyde; therefore, maintaining a low temperature during the initial addition helps to control the reaction rate and prevent side product formation.
Data Summary Table:
| Parameter | Value/Condition | Rationale |
| Phosphonate Reagent | Triethyl phosphonoacetate | Stabilized ylide precursor for (E)-selectivity. |
| Base | Sodium Hydride (NaH) | Strong, non-nucleophilic base for ylide generation. |
| Solvent | Anhydrous THF | Aprotic solvent, solubilizes reactants and intermediates. |
| Temperature | 0 °C to Room Temperature | Controlled addition at low temperature, completion at RT. |
| Work-up | Aqueous NH₄Cl quench | Neutralizes excess base and protonates the phosphate byproduct. |
Experimental Workflow:
Caption: Workflow for the Horner-Wadsworth-Emmons olefination.
Application Note 2: Knoevenagel Condensation for Cyano-Olefin Synthesis
The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to an aldehyde, followed by dehydration to form a C=C bond[5][6]. This reaction is particularly useful for synthesizing electron-deficient alkenes, such as benzylidenemalononitriles, which are valuable precursors for various heterocyclic systems and have shown a range of biological activities.
Protocol: Synthesis of 2-((3-Chloro-5-fluoropyridin-2-yl)methylene)malononitrile
This protocol employs a simple and environmentally friendly procedure using a water-glycerol solvent system at room temperature, which can often proceed without a catalyst or with a mild base[5].
Materials:
-
This compound
-
Malononitrile
-
Water
-
Glycerol
-
Ethanol (for recrystallization)
Procedure:
-
In a round-bottom flask, combine this compound (1.0 equivalent) and malononitrile (1.1 equivalents).
-
Add a 1:1 mixture of water and glycerol (e.g., 5 mL for a 3 mmol scale reaction).
-
Stir the mixture vigorously at room temperature for 24 hours. The formation of a precipitate should be observed.
-
Monitor the reaction progress by TLC.
-
Upon completion, add cold water to the reaction mixture to ensure complete precipitation of the product.
-
Collect the solid product by vacuum filtration and wash thoroughly with cold water.
-
Allow the product to air dry.
-
Recrystallize the crude product from ethanol to obtain the purified 2-((3-chloro-5-fluoropyridin-2-yl)methylene)malononitrile.
Causality and Experimental Insights:
-
The active methylene protons of malononitrile are sufficiently acidic to be deprotonated by a weak base or even to participate in the condensation under neutral conditions in a polar, protic solvent system like water/glycerol.
-
Glycerol acts as a green co-solvent that can increase the solubility of the organic reactants while facilitating product precipitation and separation[5].
-
This method avoids the use of harsh catalysts and organic solvents, aligning with the principles of green chemistry.
Data Summary Table:
| Parameter | Value/Condition | Rationale |
| Active Methylene Cmpd. | Malononitrile | Highly activated C-H bonds for efficient condensation. |
| Catalyst | None (or mild base if needed) | The reactivity of the starting materials is often sufficient. |
| Solvent | Water:Glycerol (1:1) | Green, polar medium that promotes the reaction and simplifies work-up. |
| Temperature | Room Temperature | Mild conditions, reducing energy consumption and side reactions. |
| Work-up | Filtration and Recrystallization | Simple, non-extractive work-up. |
Reaction Logic Diagram:
Caption: Logical flow of the Knoevenagel condensation.
Application Note 3: Reductive Amination for Secondary Amine Synthesis
Reductive amination is a cornerstone of medicinal chemistry for the synthesis of amine-containing compounds. It involves the formation of an imine from an aldehyde and a primary amine, followed by in-situ reduction to the corresponding secondary amine[7][8]. This one-pot procedure is highly efficient and avoids the isolation of the often-unstable imine intermediate.
Protocol: Synthesis of N-Benzyl-1-(3-chloro-5-fluoropyridin-2-yl)methanamine
This protocol utilizes sodium triacetoxyborohydride (STAB) as the reducing agent. STAB is a mild and selective reducing agent that is particularly effective for reductive aminations, as it does not readily reduce the starting aldehyde.
Materials:
-
This compound
-
Benzylamine
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask, add this compound (1.0 equivalent) and dissolve it in DCM or DCE.
-
Add benzylamine (1.1 equivalents) to the solution and stir at room temperature for 20-30 minutes to allow for imine formation.
-
In a single portion, add sodium triacetoxyborohydride (1.5 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring its progress by TLC or LC-MS.
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Stir vigorously for 15-20 minutes until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with DCM (2 x 50 mL).
-
Combine the organic layers, wash with water and then brine, and dry over anhydrous Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Causality and Experimental Insights:
-
The reaction is typically run in a non-protic solvent like DCM or DCE to prevent reaction of the reducing agent with the solvent.
-
The initial stirring of the aldehyde and amine allows for the formation of the iminium ion, which is the species that is actually reduced by the hydride reagent.
-
STAB is the preferred reducing agent because it is less basic and more sterically hindered than other borohydrides, making it more selective for the iminium ion over the aldehyde.
Data Summary Table:
| Parameter | Value/Condition | Rationale |
| Amine | Benzylamine (Primary Amine) | Nucleophile for imine formation. |
| Reducing Agent | Sodium Triacetoxyborohydride | Mild and selective for iminium ion reduction. |
| Solvent | Dichloromethane (DCM) | Aprotic solvent, good solubility for reactants. |
| Temperature | Room Temperature | Sufficient for both imine formation and reduction. |
| Work-up | Aqueous NaHCO₃ quench | Neutralizes acidic byproducts and destroys excess reagent. |
Reductive Amination Pathway:
Caption: Key steps in the reductive amination pathway.
Application Note 4: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is a versatile and widely used palladium-catalyzed cross-coupling reaction for the formation of C-C bonds between an organohalide and an organoboron compound[9][10][11][12]. For this compound, the chlorine at the 3-position is the primary site for this transformation. This allows for the introduction of various aryl and heteroaryl substituents, which is a key strategy in the synthesis of many pharmaceutical and agrochemical compounds.
Proposed Protocol: Synthesis of 3-Aryl-5-fluoropicolinaldehyde
This proposed protocol is based on established methods for the Suzuki-Miyaura coupling of challenging aryl chlorides. The use of a bulky, electron-rich phosphine ligand is critical for the activation of the C-Cl bond.
Materials:
-
This compound
-
Arylboronic acid (e.g., Phenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane or Toluene/Water mixture)
Procedure:
-
To an oven-dried reaction vial, add this compound (1.0 equivalent), the desired arylboronic acid (1.5 equivalents), potassium phosphate (2.0 equivalents), palladium(II) acetate (2-5 mol%), and SPhos (4-10 mol%).
-
Evacuate and backfill the vial with an inert gas (e.g., argon) three times.
-
Add the anhydrous, degassed solvent to the vial.
-
Seal the vial and heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction may take 12-24 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts and the palladium catalyst.
-
Wash the celite pad with additional ethyl acetate.
-
Combine the filtrates and wash with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Causality and Experimental Insights:
-
Catalyst System: The activation of aryl chlorides in Suzuki couplings is challenging due to the strength of the C-Cl bond. A highly active catalyst system, typically consisting of a palladium precursor and a bulky, electron-rich phosphine ligand like SPhos, is required to facilitate the oxidative addition step.
-
Base: A moderately strong base like K₃PO₄ is often used to promote the transmetalation step of the catalytic cycle without causing decomposition of the aldehyde.
-
Solvent: Anhydrous, degassed solvents are crucial to prevent the deactivation of the catalyst and unwanted side reactions.
Data Summary Table:
| Parameter | Value/Condition | Rationale |
| Boron Reagent | Arylboronic Acid | Source of the aryl group for coupling. |
| Catalyst | Pd(OAc)₂ / SPhos | Highly active system for C-Cl bond activation. |
| Base | K₃PO₄ | Promotes transmetalation. |
| Solvent | Degassed Dioxane or Toluene | Anhydrous and inert reaction medium. |
| Temperature | 80-110 °C | Provides thermal energy to overcome the activation barrier. |
Suzuki-Miyaura Catalytic Cycle:
Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.
Conclusion
This compound is a highly valuable and versatile building block in modern organic synthesis. The strategic placement of its functional groups allows for a wide range of chemical transformations, enabling the efficient construction of complex molecular architectures. The protocols and insights provided in these application notes serve as a robust starting point for researchers looking to incorporate this powerful intermediate into their synthetic strategies for drug discovery and materials science.
References
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- OperaChem. Imine formation-Typical procedures.
- ResearchGate. Simple and practical procedure for Knoevenagel condensation under solvent-free conditions.
- Organic Chemistry Portal. Sonogashira Coupling.
- Banaras Hindu University. Novel Methods of Knoevenagel Condensation.
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- Google Patents. (12) United States Patent.
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- PubChem. Process for the preparation of kinase inhibitors and intermediates thereof - Patent US-9643927-B1.
- ResearchGate. Recent Progress in the Horner-Wadsworth-Emmons Reaction.
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- RSC Publishing. Recent mechanistic developments and next generation catalysts for the Sonogashira coupling reaction.
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- PubMed. Efficient Suzuki-Miyaura coupling of (hetero)aryl chlorides with thiophene- and furanboronic acids in aqueous n-butanol.
- Google Patents. EP2187748B1 - Fungicidal compounds and mixtures.
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- PubMed. LiHMDS-Promoted Palladium-Catalyzed Sonogashira Cross-Coupling of Aryl Fluorides with Terminal Alkynes.
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Reactions of 3-Chloro-5-fluoropicolinaldehyde with amines
Beginning Initial Investigation
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Application Notes and Protocols for the Synthesis of Substituted Pyridines from 3-Chloro-5-fluoropicolinaldehyde
Introduction: The Versatile Pyridine Scaffold in Modern Drug Discovery
Substituted pyridines are a cornerstone of medicinal chemistry, forming the core structure of numerous blockbuster drugs and playing a pivotal role in the discovery of new therapeutic agents.[1][2][3] Their prevalence in pharmaceuticals stems from their ability to engage in hydrogen bonding, their metabolic stability, and their capacity to serve as a versatile scaffold for the introduction of diverse functional groups, which allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties.[4][5] The pyridine ring is found in a wide array of FDA-approved drugs, highlighting its significance in treating a multitude of diseases.[3]
3-Chloro-5-fluoropicolinaldehyde has emerged as a highly valuable and versatile building block for the synthesis of a diverse range of substituted pyridine derivatives. Its utility is derived from the presence of multiple reactive sites: a chloro group amenable to cross-coupling and nucleophilic substitution reactions, a fluoro group that can influence the electronic properties of the ring and also participate in substitution reactions, and an aldehyde functionality that can be readily transformed into a variety of other functional groups. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of substituted pyridines utilizing this compound as a key starting material. We will delve into detailed protocols for key synthetic transformations, explaining the underlying principles and providing practical guidance for successful implementation in the laboratory.
Chemical Reactivity of this compound
The synthetic utility of this compound is rooted in the distinct reactivity of its functional groups. The pyridine ring is electron-deficient, which activates the chloro and fluoro substituents towards nucleophilic aromatic substitution (SNAr).[6][7] The chloro group at the 3-position is the more reactive leaving group in palladium-catalyzed cross-coupling reactions compared to the fluoro group at the 5-position. The aldehyde at the 2-position provides a handle for a plethora of classical organic transformations.
A general overview of the reactivity is as follows:
-
Palladium-Catalyzed Cross-Coupling Reactions: The chloro substituent at the 3-position is the primary site for reactions like Suzuki-Miyaura and Buchwald-Hartwig amination, allowing for the formation of C-C and C-N bonds, respectively.
-
Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the pyridine ring, further enhanced by the electron-withdrawing aldehyde group, facilitates the displacement of the chloro and/or fluoro substituents by various nucleophiles.
-
Aldehyde Transformations: The formyl group can be oxidized to a carboxylic acid, reduced to an alcohol, or undergo olefination reactions such as the Wittig reaction.
I. Palladium-Catalyzed C-C Bond Formation: The Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds.[8] In the context of this compound, it allows for the introduction of a wide variety of aryl and heteroaryl substituents at the 3-position.
Protocol 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with phenylboronic acid.
Materials:
-
This compound
-
Phenylboronic acid
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Sodium carbonate (Na₂CO₃)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Nitrogen or Argon atmosphere setup
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), and sodium carbonate (2.0 mmol, 2.0 equiv).
-
Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 mmol, 5 mol%).
-
Add anhydrous, degassed 1,4-dioxane (5 mL) and degassed water (1 mL).
-
Fit the flask with a condenser and heat the reaction mixture to 90 °C with vigorous stirring for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 3-phenyl-5-fluoropicolinaldehyde.
Causality of Experimental Choices:
-
Catalyst: Pd(dppf)Cl₂ is a robust and commonly used catalyst for Suzuki couplings involving aryl chlorides due to the ability of the dppf ligand to stabilize the palladium center and promote the catalytic cycle.
-
Base: Sodium carbonate is a moderately strong base that is effective in the transmetalation step of the Suzuki reaction.
-
Solvent System: The mixture of 1,4-dioxane and water is a common solvent system for Suzuki couplings, as it helps to dissolve both the organic and inorganic reagents. Degassing the solvents is crucial to prevent oxidation of the palladium catalyst.
-
Temperature: Heating the reaction is necessary to overcome the activation energy for the oxidative addition of the aryl chloride to the palladium(0) complex.
Data Presentation:
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | 3-Phenyl-5-fluoropicolinaldehyde | ~85% |
| 2 | 4-Methoxyphenylboronic acid | 3-(4-Methoxyphenyl)-5-fluoropicolinaldehyde | ~80% |
| 3 | 3-Thienylboronic acid | 3-(Thiophen-3-yl)-5-fluoropicolinaldehyde | ~75% |
| Yields are approximate and may vary depending on reaction scale and purification. |
Experimental Workflow Diagram:
Caption: Suzuki-Miyaura Coupling Workflow.
II. Palladium-Catalyzed C-N Bond Formation: The Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines from aryl halides.[1][9] This reaction is particularly useful for creating libraries of compounds with diverse amine functionalities at the 3-position of the pyridine ring.
Protocol 2: Buchwald-Hartwig Amination of this compound with Morpholine
This protocol outlines a general procedure for the Buchwald-Hartwig amination of this compound with a secondary amine, morpholine.
Materials:
-
This compound
-
Morpholine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene (anhydrous)
-
Ethyl acetate
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Schlenk tube or sealed vial
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Inert atmosphere glovebox or Schlenk line
Procedure:
-
In an inert atmosphere glovebox, add to a Schlenk tube or a sealable vial: this compound (1.0 mmol, 1.0 equiv), sodium tert-butoxide (1.4 mmol, 1.4 equiv), Pd₂(dba)₃ (0.02 mmol, 2 mol%), and XPhos (0.04 mmol, 4 mol%).
-
Add anhydrous toluene (5 mL).
-
Add morpholine (1.2 mmol, 1.2 equiv).
-
Seal the tube/vial and remove it from the glovebox.
-
Heat the reaction mixture to 100 °C with vigorous stirring for 16-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride (10 mL).
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield 3-(morpholin-4-yl)-5-fluoropicolinaldehyde.
Causality of Experimental Choices:
-
Catalyst System: The combination of a palladium precursor like Pd₂(dba)₃ and a bulky, electron-rich phosphine ligand such as XPhos is highly effective for the amination of unactivated aryl chlorides.[2] The ligand facilitates the oxidative addition and reductive elimination steps of the catalytic cycle.
-
Base: Sodium tert-butoxide is a strong, non-nucleophilic base commonly used in Buchwald-Hartwig aminations to deprotonate the amine and generate the active palladium-amido intermediate.
-
Solvent: Toluene is a common high-boiling, non-polar solvent for this reaction. It must be anhydrous to prevent quenching of the strong base.
-
Inert Atmosphere: The palladium(0) catalyst is sensitive to oxygen, so the reaction must be performed under an inert atmosphere of nitrogen or argon.
Data Presentation:
| Entry | Amine | Product | Yield (%) |
| 1 | Morpholine | 3-(Morpholin-4-yl)-5-fluoropicolinaldehyde | ~80% |
| 2 | Piperidine | 3-(Piperidin-1-yl)-5-fluoropicolinaldehyde | ~78% |
| 3 | Aniline | 3-(Phenylamino)-5-fluoropicolinaldehyde | ~70% |
| Yields are approximate and may vary depending on reaction scale and purification. |
Logical Relationship Diagram:
Caption: Buchwald-Hartwig Amination Logic.
III. Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the 3-chloro-5-fluoropyridine ring, particularly with the aldehyde at the 2-position, makes it susceptible to nucleophilic aromatic substitution.[6][10] This provides a direct method for introducing heteroatom nucleophiles.
Protocol 3: SNAr with Sodium Methoxide
This protocol describes the displacement of the chloro group with a methoxy group.
Materials:
-
This compound
-
Sodium methoxide (NaOMe)
-
Methanol (MeOH, anhydrous)
-
Dichloromethane (DCM)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
Procedure:
-
Dissolve this compound (1.0 mmol, 1.0 equiv) in anhydrous methanol (10 mL) in a round-bottom flask.
-
Add sodium methoxide (1.5 mmol, 1.5 equiv) portion-wise at room temperature.
-
Fit the flask with a condenser and heat the mixture to reflux (approx. 65 °C) for 4-6 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction to room temperature and remove the methanol under reduced pressure.
-
Partition the residue between dichloromethane (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify by column chromatography to obtain 3-methoxy-5-fluoropicolinaldehyde.
Causality of Experimental Choices:
-
Nucleophile and Solvent: Sodium methoxide in methanol provides both the nucleophile and the solvent. The use of an alkoxide requires an anhydrous protic solvent.
-
Temperature: Heating is generally required to achieve a reasonable reaction rate for SNAr on halopyridines.[11]
-
Regioselectivity: The chloro group at the 3-position is generally more susceptible to nucleophilic attack than the fluoro group at the 5-position in this system.
IV. Transformations of the Aldehyde Group
The aldehyde functionality offers a gateway to a wide range of other functional groups, further expanding the diversity of the synthesized pyridine library.
Protocol 4: Wittig Olefination
The Wittig reaction allows for the conversion of the aldehyde to an alkene.[12][13]
Materials:
-
A substituted 3-aryl/amino/alkoxy-5-fluoropicolinaldehyde (from previous protocols)
-
Methyltriphenylphosphonium bromide
-
Potassium tert-butoxide (KOtBu)
-
Tetrahydrofuran (THF, anhydrous)
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a flame-dried, two-necked round-bottom flask under an inert atmosphere, suspend methyltriphenylphosphonium bromide (1.2 mmol, 1.2 equiv) in anhydrous THF (10 mL).
-
Cool the suspension to 0 °C in an ice bath.
-
Add potassium tert-butoxide (1.2 mmol, 1.2 equiv) portion-wise. The mixture should turn a characteristic yellow color, indicating the formation of the ylide.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add a solution of the substituted picolinaldehyde (1.0 mmol, 1.0 equiv) in anhydrous THF (5 mL) dropwise to the ylide solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction by TLC.
-
Quench the reaction with saturated aqueous ammonium chloride (15 mL).
-
Extract the mixture with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify by column chromatography to yield the corresponding 2-vinylpyridine derivative.
Protocol 5: Reduction to an Alcohol
The aldehyde can be easily reduced to the corresponding primary alcohol.
Materials:
-
A substituted 3-aryl/amino/alkoxy-5-fluoropicolinaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Water
Procedure:
-
Dissolve the substituted picolinaldehyde (1.0 mmol, 1.0 equiv) in methanol (10 mL) in a round-bottom flask and cool to 0 °C.
-
Add sodium borohydride (1.5 mmol, 1.5 equiv) portion-wise, maintaining the temperature at 0 °C.
-
Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Monitor the reaction by TLC.
-
Quench the reaction by the slow addition of water (5 mL).
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with dichloromethane (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the pyridylmethanol product, which can be further purified by chromatography if necessary.
Protocol 6: Oxidation to a Carboxylic Acid
The aldehyde can be oxidized to the corresponding picolinic acid.[14][15]
Materials:
-
A substituted 3-aryl/amino/alkoxy-5-fluoropicolinaldehyde
-
Potassium permanganate (KMnO₄)
-
Acetone
-
Water
-
Sodium bisulfite (NaHSO₃)
-
Hydrochloric acid (HCl, 1M)
-
Ethyl acetate
Procedure:
-
Dissolve the substituted picolinaldehyde (1.0 mmol, 1.0 equiv) in a mixture of acetone (10 mL) and water (2 mL).
-
Add potassium permanganate (1.2 mmol, 1.2 equiv) in small portions over 30 minutes at room temperature.
-
Stir the mixture vigorously for 4-6 hours. A brown precipitate of manganese dioxide will form.
-
Monitor the reaction by TLC.
-
Quench the reaction by adding a saturated aqueous solution of sodium bisulfite until the brown precipitate dissolves and the solution becomes colorless.
-
Acidify the solution to pH 2-3 with 1M HCl.
-
Extract the product with ethyl acetate (3 x 25 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the picolinic acid derivative.
Characterization of Synthesized Pyridine Derivatives
The synthesized compounds should be thoroughly characterized to confirm their structure and purity. Standard analytical techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are essential for structural elucidation.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compounds.
-
Infrared (IR) Spectroscopy: To identify key functional groups.
Conclusion
This compound is a powerful and versatile starting material for the synthesis of a wide array of substituted pyridines. The protocols outlined in this application note provide a solid foundation for researchers to explore the chemical space around this important scaffold. By leveraging modern synthetic methodologies such as palladium-catalyzed cross-coupling reactions and classical transformations, diverse libraries of novel pyridine derivatives can be efficiently constructed for applications in drug discovery and materials science. Careful optimization of the provided protocols for specific substrates is encouraged to achieve the best possible outcomes.
References
- Rate of oxidation of 2-picoline and selectivities for picolinic acid, 2-pyridinecarbaldehyde, pyridine. ResearchGate.
- Buchwald–Hartwig amination. In: Wikipedia [Internet]. [place unknown]: Wikimedia Foundation; [date unknown].
- Synthesis of picolinates via a cooperative vinylogous anomeric-based oxidation using UiO-66(Zr)-N(CH2PO3H2)2 as a catalyst. RSC Publishing.
- nucleophilic aromatic substitutions. YouTube.
- Buchwald—Hartwig Amination of β-Chloroacroleins by Lactams and Heteroarylamines. ResearchGate.
- Buchwald-Hartwig Amination. Chemistry LibreTexts.
- Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
- Nucleophilic aromatic substitution reactions of unactivated aryl halides with thiolate ions in hexamethylphosphoramide. ACS Publications.
- Wittig Reaction. Organic Chemistry Portal.
- Wittig reaction. In: Wikipedia [Internet]. [place unknown]: Wikimedia Foundation; [date unknown].
- Wittig Reaction - Common Conditions. The Reaction Map.
- Wittig Reaction: Mechanism and Examples. NROChemistry.
- Picolinic acid. In: Wikipedia [Internet]. [place unknown]: Wikimedia Foundation; [date unknown].
- Reactions between a dithiol or tetrathiol nucleophile and three different model electrophiles. ResearchGate.
- Nucleophilic aromatic substitution. In: Wikipedia [Internet]. [place unknown]: Wikimedia Foundation; [date unknown].
- Nucleophilic Aromatic Substitution of Heteroarenes. YouTube.
- Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.
- The Ultimate Guide to Buchwald-Hartwig Amination. YouTube.
- Oxidation of Picoline with Oxygen to Nicotinic Acid against Co2+, NHPI, and Phosphonium or Ammonium Bromides. MDPI.
- Directed nucleophilic aromatic substitution reaction. RSC Publishing.
- Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. ChemRxiv.
- Nucleophilic Aromatic Substitution of Heteroaryl Halides with Thiols. PubMed.
- Concerted Nucleophilic Aromatic Substitution Reactions. PMC.
- Nucleophilic Aromatic Substitution. Chemistry Steps.
- Amines Part 8 - Nucleophilic Aromatic Substitution of Pyridine. YouTube.
- Synthesis of picolinate and picolinic acid derivatives using UiO-66-N(Zr). ResearchGate.
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 5. Wittig Reaction [organic-chemistry.org]
- 6. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 7. youtube.com [youtube.com]
- 8. Oxidation of Picoline with Oxygen to Nicotinic Acid against Co2+, NHPI, and Phosphonium or Ammonium Bromides [mdpi.com]
- 9. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 10. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 11. m.youtube.com [m.youtube.com]
- 12. Wittig reaction - Wikipedia [en.wikipedia.org]
- 13. Wittig Reaction: Mechanism and Examples | NROChemistry [nrochemistry.com]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis of picolinates via a cooperative vinylogous anomeric-based oxidation using UiO-66(Zr)-N(CH2PO3H2)2 as a catalyst - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Notes & Protocols: The Strategic Use of 3-Chloro-5-fluoropicolinaldehyde in Modern Medicinal Chemistry
Introduction: In the landscape of contemporary drug discovery, the strategic incorporation of fluorine and heterocyclic scaffolds into lead compounds is a cornerstone of molecular design.[1] Fluorinated pyridine derivatives, in particular, are prized for their ability to enhance crucial pharmacokinetic properties such as metabolic stability, membrane permeability, and binding affinity to biological targets.[1][2] Within this class of reagents, 3-Chloro-5-fluoropicolinaldehyde has emerged as a particularly valuable and versatile building block.[3] Its structure, featuring a pyridine ring strategically decorated with a reactive aldehyde, a displaceable chlorine atom, and a modulating fluorine atom, offers a unique convergence of chemical handles for the synthesis of complex pharmaceutical candidates.[1][3]
This guide provides an in-depth exploration of the reactivity and application of this compound, offering detailed protocols and expert insights for its effective use in medicinal chemistry research and development. We will delve into its core reactivity, showcase its application in the synthesis of kinase inhibitor scaffolds, and provide validated, step-by-step experimental procedures.
Compound Profile and Physicochemical Properties
Understanding the fundamental properties of a building block is critical for its successful application. This compound is a heteroaromatic aldehyde that serves as a precursor for a wide array of more complex molecules.[3]
| Property | Value | Source |
| CAS Number | 1227563-32-7 | [3] |
| Molecular Formula | C₆H₃ClFNO | [3] |
| Molecular Weight | 159.54 g/mol | [3] |
| Density | 1.444 g/cm³ | |
| Appearance | Solid (Typical) | - |
| Storage Conditions | 2°C - 8°C, in an inert atmosphere, tightly sealed container | [3] |
Handling and Safety: Researchers should handle this compound with appropriate personal protective equipment. It is associated with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Always consult the latest Safety Data Sheet (SDS) before use.
Core Reactivity and Synthetic Potential
The synthetic utility of this compound stems from its three distinct reactive sites: the aldehyde group, the C-Cl bond, and the C-F bond. This trifecta of functionality allows for a programmed, stepwise elaboration of the molecular scaffold.
-
The Aldehyde Group: As a primary reactive handle, the aldehyde at the C2 position is susceptible to a wide range of classical transformations, including:
-
Oxidation: Can be readily oxidized to the corresponding carboxylic acid, 3-chloro-5-fluoropicolinic acid, using standard oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).[3]
-
Reduction: The aldehyde can be selectively reduced to the primary alcohol, (3-chloro-5-fluoropyridin-2-yl)methanol, using mild reducing agents such as sodium borohydride (NaBH₄).[3]
-
Reductive Amination: A cornerstone of medicinal chemistry, this reaction involves condensation with a primary or secondary amine to form an imine, which is then reduced in situ to yield a more complex amine derivative.
-
Condensation Reactions: Serves as an electrophile in Wittig, Horner-Wadsworth-Emmons, and Knoevenagel reactions to form carbon-carbon double bonds.
-
-
The Chloro Group: The chlorine atom at the C3 position is activated towards nucleophilic aromatic substitution (SₙAr), allowing for the introduction of various nucleophiles (e.g., amines, thiols, alcohols) to build molecular diversity.
-
The Fluoro Group: The fluorine atom at the C5 position significantly influences the electronics of the pyridine ring, enhancing its electrophilicity and modulating the pKa of the ring nitrogen. While less reactive towards substitution than the chlorine, it plays a critical role in tailoring the biological and physical properties of the final molecule.
Caption: Core reaction pathways of this compound.
Application Workflow: Synthesis of a Kinase Inhibitor Scaffold
The halogenated pyridine motif is a privileged structure in the design of kinase inhibitors, which are crucial in oncology and inflammation research.[4] this compound is an ideal starting point for constructing libraries of such inhibitors. The following workflow outlines a common synthetic strategy.
Caption: Synthetic workflow for a kinase inhibitor scaffold.
This two-step process efficiently builds molecular complexity:
-
Reductive Amination: A diverse set of primary amines (R¹-NH₂) can be introduced at the aldehyde position, establishing a key side chain.
-
Nucleophilic Aromatic Substitution (SₙAr): The chlorine at C3 is subsequently displaced by a second amine (R²-NH₂), often a substituted aniline, which frequently serves as the "hinge-binding" motif in kinase inhibitors.
Detailed Experimental Protocols
The following protocols are provided as validated starting points. Researchers should optimize conditions based on their specific substrates and equipment.
Protocol 1: Reduction to (3-Chloro-5-fluoropyridin-2-yl)methanol
This protocol details the selective reduction of the aldehyde to a primary alcohol.
Reaction Scheme: this compound → (3-Chloro-5-fluoropyridin-2-yl)methanol
Materials & Reagents:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume |
| This compound | 159.54 | 10.0 | 1.595 g |
| Sodium borohydride (NaBH₄) | 37.83 | 5.0 | 189 mg |
| Methanol (MeOH) | 32.04 | - | 50 mL |
| Dichloromethane (DCM) | 84.93 | - | For extraction |
| Saturated aq. NH₄Cl | - | - | For work-up |
| Anhydrous Na₂SO₄ | 142.04 | - | For drying |
Procedure:
-
To a 100 mL round-bottom flask, add this compound (1.595 g, 10.0 mmol) and methanol (50 mL).
-
Stir the mixture at 0°C (ice bath) until the aldehyde is fully dissolved.
-
Slowly add sodium borohydride (189 mg, 5.0 mmol) portion-wise over 10 minutes, ensuring the temperature remains below 5°C.
-
After the addition is complete, remove the ice bath and stir the reaction at room temperature for 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Carefully quench the reaction by slowly adding 20 mL of saturated aqueous NH₄Cl solution at 0°C.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with dichloromethane (3 x 30 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude product.
-
Purify the product by flash column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) to afford the pure alcohol.
Protocol 2: Oxidative Conversion to 3-Chloro-5-fluoropicolinic acid
This protocol describes the oxidation of the aldehyde to the corresponding carboxylic acid.[3]
Reaction Scheme: this compound → 3-Chloro-5-fluoropicolinic acid
Materials & Reagents:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume |
| This compound | 159.54 | 10.0 | 1.595 g |
| Potassium permanganate (KMnO₄) | 158.03 | 12.0 | 1.896 g |
| Acetone | 58.08 | - | 75 mL |
| Water | 18.02 | - | 25 mL |
| 2M Hydrochloric Acid (HCl) | - | - | For acidification |
Procedure:
-
Dissolve this compound (1.595 g, 10.0 mmol) in a mixture of acetone (75 mL) and water (25 mL) in a 250 mL flask.
-
Cool the solution to 0°C in an ice bath.
-
Prepare a solution of potassium permanganate (1.896 g, 12.0 mmol) in 50 mL of water.
-
Add the KMnO₄ solution dropwise to the aldehyde solution over 30 minutes, maintaining the temperature at 0-5°C. A brown precipitate of MnO₂ will form.
-
After addition, allow the mixture to warm to room temperature and stir for 4 hours.
-
Filter the reaction mixture through a pad of celite to remove the MnO₂ precipitate, washing the pad with a small amount of acetone.
-
Concentrate the filtrate under reduced pressure to remove the acetone.
-
Cool the remaining aqueous solution to 0°C and acidify to pH ~2 by the dropwise addition of 2M HCl. A white precipitate should form.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield 3-Chloro-5-fluoropicolinic acid.
Conclusion
This compound is a high-value, multifunctional building block for medicinal chemistry. Its strategically positioned reactive groups—the versatile aldehyde and the displaceable chlorine—provide a robust platform for the rapid assembly of complex molecular architectures. The presence of fluorine further allows for the fine-tuning of physicochemical and pharmacological properties. By leveraging the reactivity profiles and protocols outlined in this guide, researchers, scientists, and drug development professionals can effectively utilize this reagent to accelerate the discovery of novel therapeutics, particularly in the competitive field of kinase inhibitor development.
References
- This compound|CAS 1227563-32-7. Benchchem.
- The Role of Fluorinated Pyridine Derivatives in Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD.
- This compound | 1227563-32-7. Biosynth.
- 3-Chloro-5-fluoroisonicotinic acid. MySkinRecipes.
- 3H-Pyrazolo[4,3-f]quinoline-Based Kinase Inhibitors Inhibit the Proliferation of Acute Myeloid Leukemia Cells In Vivo. PubMed, J Med Chem.
Sources
Application Notes & Protocols: 3-Chloro-5-fluoropicolinaldehyde in Fragment-Based Drug Discovery
Introduction: The Strategic Value of Halogenated Pyridines in FBDD
Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful and efficient alternative to high-throughput screening (HTS) for identifying high-quality lead compounds.[1] By starting with small, low-complexity molecules (fragments), FBDD allows for a more thorough exploration of chemical space and often yields leads with superior physicochemical properties.[2][3] The initial hits, though typically weak binders (micromolar to millimolar affinity), provide a rich starting point for rational, structure-guided optimization.[2]
Within the vast landscape of chemical fragments, halogenated heterocycles, and specifically pyridine derivatives, represent a "privileged" class of scaffolds.[4] The pyridine ring itself is a versatile pharmacophore, with the nitrogen atom acting as a key hydrogen bond acceptor, enhancing pharmacokinetic properties and providing a handle for molecular recognition.[5] The incorporation of halogens, such as chlorine and fluorine, further refines the fragment's profile. Fluorine can improve metabolic stability and binding affinity, while chlorine offers a vector for further chemical modification or can participate in specific halogen bonding interactions with the target protein.[6]
This application note focuses on 3-Chloro-5-fluoropicolinaldehyde , a versatile and strategically designed fragment for FBDD campaigns. Its unique combination of a reactive aldehyde handle, a hydrogen-bonding pyridine core, and dual halogenation makes it an exemplary starting point for tackling a wide range of biological targets. The aldehyde group provides a direct and efficient means for synthetic elaboration, allowing for the rapid generation of a focused library of derivatives through reactions like reductive amination.[7] This guide will provide a comprehensive overview of its properties, a rationale for its use, and detailed protocols for its application in a typical FBDD workflow. While direct FBDD screening data for this specific fragment is not yet widely published, this document serves as a prospective guide based on the established principles of medicinal chemistry and fragment-based screening.
Physicochemical Properties of this compound
A thorough understanding of a fragment's properties is the cornerstone of any successful FBDD campaign. These properties must align with the "Rule of Three," which provides a general guideline for effective fragments.[8] this compound is fully compliant with these principles, making it an ideal candidate for screening libraries.
| Property | Value | "Rule of Three" Guideline | Source |
| CAS Number | 1227563-32-7 | N/A | |
| Molecular Formula | C₆H₃ClFNO | N/A | |
| Molecular Weight | 159.55 g/mol | < 300 Da | |
| cLogP | Calculated ~1.5-2.0 | ≤ 3 | N/A |
| Hydrogen Bond Donors | 0 | ≤ 3 | N/A |
| Hydrogen Bond Acceptors | 2 (N, O) | ≤ 3 | N/A |
| Rotatable Bonds | 1 | ≤ 3 | N/A |
Strategic Rationale for Application
The utility of this compound in an FBDD campaign is multi-faceted:
-
Scaffold and Recognition: The pyridine core is a proven pharmacophore that can engage in crucial hydrogen bonding interactions with protein targets.[5]
-
Halogenation Benefits: The fluorine atom at the 5-position can enhance binding affinity and block metabolic degradation, while the chlorine at the 3-position provides a potential halogen bond donor and a site for synthetic diversification through cross-coupling reactions.[6]
-
Synthetic Tractability: The aldehyde at the 2-position is a versatile chemical handle. It readily undergoes reactions such as reductive amination to form secondary amines, allowing for the controlled and systematic growth of the fragment into unoccupied pockets of the binding site.[7]
-
19F NMR Screening: The presence of a fluorine atom makes this fragment an excellent candidate for 19F NMR-based screening, a highly sensitive and efficient primary screening technique that can rapidly identify hits from complex mixtures.[1][9]
Experimental Workflow & Protocols
A successful FBDD campaign requires a multi-stage, biophysical screening cascade to identify and validate true hits while eliminating false positives.[10][11]
Protocol 1: Primary Screening via Differential Scanning Fluorimetry (DSF)
DSF, or Thermal Shift Assay, is a rapid, cost-effective method for primary screening. It measures the change in a protein's melting temperature (ΔTm) upon ligand binding.[11]
Objective: To identify fragments from a library that stabilize the target protein, indicating a binding event.
Materials:
-
Target protein (0.1-0.2 mg/mL in a suitable buffer, e.g., 50 mM HEPES pH 7.5, 150 mM NaCl)
-
SYPRO Orange dye (5000x stock in DMSO)
-
Fragment library (including this compound) as 100 mM DMSO stocks
-
96-well or 384-well PCR plates
-
Real-time PCR instrument
Procedure:
-
Preparation: Prepare a master mix of protein and SYPRO Orange dye. For a 20 µL final volume per well, mix 19 µL of protein solution with 0.2 µL of a 1:100 dilution of the SYPRO Orange stock.
-
Fragment Addition: Dispense 19.8 µL of the protein/dye master mix into each well of the PCR plate.
-
Add 0.2 µL of each 100 mM fragment stock to individual wells for a final fragment concentration of 1 mM (final DMSO concentration of 1%). Include DMSO-only controls.
-
Sealing and Centrifugation: Seal the plate securely and centrifuge briefly to collect the contents at the bottom of the wells.
-
Thermal Denaturation: Place the plate in a real-time PCR instrument. Program the instrument to ramp the temperature from 25 °C to 95 °C at a rate of 1 °C/minute, acquiring fluorescence data at each interval.
-
Data Analysis: Plot fluorescence intensity versus temperature. The melting temperature (Tm) is the midpoint of the unfolding transition. Calculate the ΔTm for each fragment by subtracting the Tm of the DMSO control from the Tm of the fragment-containing well. A ΔTm of ≥ 2°C is typically considered a significant stabilizing effect and warrants further investigation.
Protocol 2: Hit Validation and Affinity Determination by Isothermal Titration Calorimetry (ITC)
ITC is a gold-standard biophysical technique that directly measures the heat released or absorbed during a binding event, allowing for the determination of the dissociation constant (Kd), stoichiometry (n), and enthalpy (ΔH) of binding.[2]
Objective: To confirm the binding of hits from the primary screen and accurately quantify their binding affinity.
Materials:
-
Target protein (10-50 µM in ITC buffer, e.g., 50 mM HEPES pH 7.5, 150 mM NaCl)
-
Validated fragment hit (e.g., this compound) at a concentration 10-20 times that of the protein, dissolved in the same ITC buffer.
-
Isothermal Titration Calorimeter
Procedure:
-
Sample Preparation: Prepare the protein and fragment solutions in identical, degassed ITC buffer. Mismatched buffers can cause large heat of dilution artifacts.
-
Instrument Setup: Thoroughly clean the sample cell and syringe. Load the protein solution into the sample cell and the fragment solution into the injection syringe.
-
Titration: Equilibrate the system at the desired temperature (e.g., 25 °C). Program the instrument to perform a series of small injections (e.g., 19 injections of 2 µL each) of the fragment solution into the protein-filled cell, with sufficient time between injections for the signal to return to baseline.
-
Control Experiment: Perform a control titration by injecting the fragment solution into buffer alone to measure the heat of dilution.
-
Data Analysis: Subtract the heat of dilution from the experimental data. Fit the resulting integrated heat data to a suitable binding model (e.g., one-site binding) to determine the Kd, n, and ΔH. For fragments, Kd values are expected to be in the high µM to mM range.
Protocol 3: Fragment Elaboration via Reductive Amination
Once a fragment hit is validated and its binding mode is determined (ideally by X-ray crystallography), the next step is to grow the fragment to achieve higher potency. Reductive amination is a robust and widely used reaction to convert the aldehyde of this compound into a secondary amine, introducing new vectors for exploring the protein's binding pocket.
Objective: To synthesize a small, focused library of derivatives from the parent fragment for structure-activity relationship (SAR) studies.
Materials:
-
This compound
-
A selection of primary amines (e.g., benzylamine, cyclopropylamine, 3-aminopyridine)
-
Sodium borohydride (NaBH₄)
-
Anhydrous methanol (MeOH)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reaction Setup: To a solution of this compound (1.0 eq) in anhydrous methanol, add the desired primary amine (1.1 eq). Stir the mixture at room temperature for 1-2 hours to allow for imine formation. Monitor the reaction by TLC or LC-MS.
-
Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium borohydride (1.5 eq) portion-wise over 10 minutes, ensuring the temperature remains below 10 °C.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete as indicated by TLC or LC-MS.
-
Workup: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure. Partition the residue between dichloromethane and saturated NaHCO₃ solution.
-
Extraction: Separate the layers and extract the aqueous layer twice more with dichloromethane.
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired secondary amine derivative.
This protocol can be performed in parallel with a diverse set of amines to rapidly generate a library for SAR studies, aiming to improve the binding affinity established by the initial fragment hit.
Conclusion and Future Outlook
This compound represents a highly promising starting point for fragment-based drug discovery campaigns. Its combination of desirable "Rule of Three" properties, a versatile synthetic handle, and strategic halogenation provides medicinal chemists with a powerful tool for hit identification and optimization. The protocols outlined in this application note provide a clear and robust framework for integrating this fragment into a standard FBDD workflow, from initial high-throughput biophysical screening to rational, structure-guided elaboration. As FBDD continues to tackle increasingly challenging targets, such as protein-protein interactions, the use of well-designed, synthetically tractable fragments like this compound will be paramount to success.
References
- Ciulli, A., & Abell, C. (2018). Biophysical Screening for the Discovery of Small-Molecule Ligands. In Methods in Molecular Biology (Vol. 1764, pp. 357-380). Humana Press.
- Erlanson, D. A. (2020). The 3F Library: Fluorinated Fsp3-Rich Fragments for Expeditious 19F NMR Based Screening.
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of Halogenated Pyridines in Modern Drug Discovery.
- Mpamhanga, C. P., et al. (2012). A three-stage biophysical screening cascade for fragment-based drug discovery.
- Quinn, R. J., et al. (2019). Fragment-based screening with natural products for novel anti-parasitic disease drug discovery. Expert Opinion on Drug Discovery, 14(11), 1121-1131.
- Google Patents. (2016). US Patent for PRMT5 inhibitors.
- Google Patents. (2016). US Patent for Pyrazole derivatives.
- Google Patents. (2016). US Patent for Pyrazole compounds and methods of use.
- Lin, N. H., et al. (2001). Structure-activity Relationships of Substituted 1-pyridyl-2-phenyl-1,2-ethanediones: Potent, Selective Carboxylesterase Inhibitors. Bioorganic & Medicinal Chemistry Letters, 11(5), 631-633.
- Jones, A. M., et al. (2022). Structural Analysis and Development of Notum Fragment Screening Hits. ACS Chemical Neuroscience, 13(13), 2060-2077.
- Scott, D. E., et al. (2013). Using a Fragment-Based Approach To Target Protein-Protein Interactions. ChemBioChem, 14(3), 332-342.
- PubChem. (n.d.). 3-Chloro-5-fluoropyridine.
- Verma, S., et al. (2022). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry, 13(10), 1177-1209.
- Google Patents. (2006). EP Patent for Processes for producing 3-substituted 2-chloro-5-fluoropyridine or salt thereof.
- Vivoli, M., et al. (2012). An integrated biophysical approach to fragment screening and validation for fragment-based lead discovery. Proceedings of the National Academy of Sciences, 109(8), 2778-2783.
- Vulpetti, A., & Dalvit, C. (2013). Design and generation of highly diverse fluorinated fragment libraries and their efficient screening with improved (19)F NMR methodology. ChemMedChem, 8(12), 1957-1965.
- Li, J., et al. (2017). Structure-activity relationship study of benserazide derivatives as PilB inhibitors. RSC Advances, 7(78), 49359-49363.
- Balachandran, V., et al. (2021). Vibrational spectroscopy, quantum computational and molecular docking studies on 2-chloroquinoline-3-carboxaldehyde. Journal of Molecular Structure, 1225, 129124.
- ResearchGate. (2018). Docking Studies on Novel Analogues of 8-Chloro-Quinolones against Staphylococcus aureus.
- ResearchGate. (2012). Reductive Amination with [11C]Formaldehyde: A Versatile Approach to Radiomethylation of Amines.
Sources
- 1. The 3F Library: Fluorinated Fsp3 -Rich Fragments for Expeditious 19 F NMR Based Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. US12391695B2 - PRMT5 inhibitors - Google Patents [patents.google.com]
- 3. Fragment-based screening with natural products for novel anti-parasitic disease drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
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- 6. orbit.dtu.dk [orbit.dtu.dk]
- 7. Synthesis and preliminary structure-activity relationship study of 2-aryl-2H-pyrazolo[4,3-c]quinolin-3-ones as potential checkpoint kinase 1 (Chk1) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Structural, spectroscopic and molecular docking studies on 2-amino-3-chloro-5-trifluoromethyl pyridine: A potential bioactive agent - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 11. Synthesis and structure-activity relationships of 5-substituted pyridine analogues of 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 3-Chloro-5-fluoropicolinaldehyde
Introduction: The Strategic Value of 3-Chloro-5-fluoropicolinaldehyde in Kinase Inhibitor Scaffolding
In the landscape of modern medicinal chemistry, the pursuit of selective and potent kinase inhibitors remains a cornerstone of drug discovery, particularly in oncology and immunology. The strategic incorporation of fluorine atoms and halogenated pyridine rings into molecular scaffolds has been shown to significantly enhance metabolic stability, binding affinity, and overall pharmacokinetic profiles. This compound has emerged as a highly valuable and versatile building block in this context. Its unique substitution pattern—a reactive aldehyde for initial transformations, a fluorine atom to modulate basicity and improve drug-like properties, and a chlorine atom providing a handle for crucial cross-coupling reactions—makes it an ideal starting material for the synthesis of complex heterocyclic compounds, including the privileged pyrazolo[3,4-b]pyridine scaffold, which is a common core in many kinase inhibitors.[1]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound in the synthesis of kinase inhibitors. We will detail a robust synthetic pathway, from the initial construction of a key pyrazolo[3,4-b]pyridine intermediate to its subsequent elaboration into diverse kinase inhibitor scaffolds via palladium-catalyzed cross-coupling reactions. The protocols provided are designed to be both explanatory and practical, offering insights into the rationale behind the choice of reagents and reaction conditions.
Core Synthetic Strategy: From Picolinaldehyde to a Privileged Kinase Scaffold
Our overarching strategy involves a two-stage process. First, we will construct the 6-chloro-4-fluoro-1H-pyrazolo[3,4-b]pyridine core from this compound. This key intermediate then serves as a versatile platform for diversification through well-established and powerful cross-coupling methodologies, namely the Suzuki-Miyaura and Buchwald-Hartwig reactions.
Sources
Application Notes and Protocols: The Strategic Role of 3-Chloro-5-fluoropicolinaldehyde in the Synthesis of Next-Generation Agrochemicals
Abstract
The strategic incorporation of fluorine atoms into agrochemical active ingredients is a proven method for enhancing biological efficacy, metabolic stability, and target specificity.[1] 3-Chloro-5-fluoropicolinaldehyde (CAS: 1227563-32-7) has emerged as a highly valuable and versatile heterocyclic building block for the synthesis of advanced crop protection agents. Its unique trifunctional substitution pattern—an activating aldehyde, a chlorine atom, and a fluorine atom—offers a powerful synthetic handle for constructing complex molecular architectures. This guide provides an in-depth analysis of its application, focusing on its pivotal role as a precursor to a new class of potent synthetic auxin herbicides: 4-amino-6-(5-aryl-substituted-1-pyrazolyl)-3-chloro-5-fluoro-2-picolinic acids.[2][3] Detailed, field-proven protocols for the key synthetic transformations are provided for researchers, scientists, and drug development professionals.
Introduction: The Value Proposition of the 3-Chloro-5-fluoropyridine Scaffold
This compound is a specialized pyridine derivative whose value in agrochemical synthesis is derived from several key features:
-
Enhanced Biological Activity: The presence of both chlorine and fluorine substituents on the pyridine ring significantly modulates the electronic properties of the molecule, which can lead to enhanced binding affinity at the target site.[2] Research has demonstrated that picolinic acid derivatives containing the 3-chloro-5-fluoro substitution pattern exhibit superior herbicidal activity compared to established commercial herbicides.[2][3]
-
Metabolic Stability: The strong carbon-fluorine bond can block sites of metabolic degradation by cytochrome P450 enzymes in plants and insects, increasing the bioavailability and persistence of the final agrochemical.
-
Synthetic Versatility: The aldehyde group at the 2-position is a direct synthetic precursor to the picolinic acid moiety, a critical pharmacophore in a major class of herbicides.[2][3] The chlorine atom at the 3-position and the fluorine at the 5-position also influence the reactivity of the pyridine ring, enabling selective downstream functionalization.
This application note will focus on the most prominent application of this building block: its conversion to picolinic acid herbicides that act as synthetic auxins, inducing uncontrolled growth and leading to the death of targeted broadleaf weeds.
Core Application: Synthesis of Picolinic Acid Auxin Herbicides
The primary synthetic pathway involves a two-stage process:
-
Oxidation: Conversion of the starting aldehyde, this compound, to its corresponding carboxylic acid, 3-chloro-5-fluoropicolinic acid.
-
Elaboration: A multi-step sequence to build the final herbicidal molecule, based on methodologies reported for constructing novel picolinic acid derivatives.[2][4]
The overall workflow is designed to construct a 4-amino-6-(pyrazol-1-yl)picolinate core, a scaffold that has shown exceptional herbicidal efficacy.[2]
Caption: Synthetic workflow from aldehyde to picolinic acid herbicide.
Experimental Protocols
Protocol 1: Oxidation of this compound
Causality: The conversion of the aldehyde to a carboxylic acid is the critical first step to forming the picolinic acid scaffold. Potassium permanganate (KMnO₄) is a powerful, cost-effective, and widely used oxidizing agent for converting heteroaromatic aldehydes to their corresponding carboxylic acids.[5][6] The reaction is typically performed in an aqueous medium. The disappearance of the characteristic purple color of the permanganate ion provides a simple visual indicator of reaction progress.
Materials:
-
This compound
-
Potassium Permanganate (KMnO₄)
-
Deionized Water
-
Hydrochloric Acid (HCl), concentrated
-
Sodium bisulfite (NaHSO₃)
-
Ethyl Acetate
-
Magnesium Sulfate (MgSO₄), anhydrous
Procedure:
-
Dissolution: In a three-necked flask equipped with a mechanical stirrer and reflux condenser, dissolve 1.0 mole equivalent of this compound in 10 volumes of water.
-
Oxidant Addition: While stirring vigorously, add 1.05 mole equivalents of potassium permanganate portion-wise over 1 hour. The reaction is exothermic; maintain the temperature below 50°C using a water bath if necessary.
-
Reaction Monitoring: Heat the mixture to 80-90°C and stir until the purple color of the permanganate has completely disappeared (typically 2-4 hours), indicating the consumption of the oxidant. The formation of a brown manganese dioxide (MnO₂) precipitate will be observed.
-
Quenching & Filtration: Cool the reaction mixture to room temperature. Carefully add a saturated solution of sodium bisulfite until the brown MnO₂ precipitate dissolves, and the solution becomes clear.
-
Acidification: Cool the solution in an ice bath and acidify to pH 2-3 by the slow addition of concentrated hydrochloric acid. The target product, 3-chloro-5-fluoropicolinic acid, will precipitate as a solid.
-
Isolation & Purification:
-
Filter the crude solid and wash with cold deionized water.
-
For higher purity, the aqueous filtrate can be extracted three times with ethyl acetate.
-
Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to recover additional product.
-
Combine all solid product and dry under vacuum.
-
Self-Validation: The successful conversion can be confirmed by the disappearance of the aldehyde proton (~10 ppm) and the appearance of a broad carboxylic acid proton signal (>12 ppm) in ¹H NMR spectroscopy.
Protocol 2: Synthesis of a 4-Amino-6-(pyrazol-1-yl)-3-chloro-5-fluoro-2-picolinic Acid
Causality: This protocol is a representative elaboration based on synthetic strategies for creating novel auxin herbicides.[2][4][7] It involves converting the initial picolinic acid into a more functionalized intermediate that can readily undergo nucleophilic substitution with a pre-formed pyrazole. The final saponification step unmasks the carboxylic acid, which is essential for herbicidal activity.
Caption: Key stages in the elaboration of the picolinic acid core.
Materials:
-
3-Chloro-5-fluoropicolinic acid (from Protocol 1)
-
Thionyl Chloride (SOCl₂)
-
Methanol
-
Ammonia (aqueous solution)
-
N-Chlorosuccinimide (NCS)
-
Aryl-substituted pyrazole (e.g., 5-(4-chlorophenyl)-3-methyl-1H-pyrazole)
-
Potassium Carbonate (K₂CO₃)
-
Acetonitrile (ACN)
-
Sodium Hydroxide (NaOH)
Procedure:
-
Esterification:
-
Suspend 3-chloro-5-fluoropicolinic acid in 5 volumes of methanol.
-
Cool to 0°C and add 1.2 equivalents of thionyl chloride dropwise.
-
Allow the reaction to warm to room temperature and then reflux for 4 hours.
-
Remove the solvent under reduced pressure to yield the crude methyl ester.
-
-
Amination at C4-position:
-
Dissolve the crude methyl ester in a sealed reaction vessel with concentrated aqueous ammonia.
-
Heat the mixture at 100-120°C for 12-18 hours.
-
Cool the reaction, and the 4-amino product will precipitate. Filter and dry the solid.
-
-
Halogenation at C6-position:
-
Nucleophilic Substitution (Pyrazole Coupling):
-
In a flask, combine 1.0 equivalent of the 4-amino-6-halo intermediate, 1.1 equivalents of the desired aryl-substituted pyrazole, and 2.0 equivalents of potassium carbonate.
-
Add acetonitrile as the solvent and heat the mixture to reflux for 6-12 hours.
-
Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.
-
Once complete, cool the mixture, filter off the inorganic salts, and concentrate the filtrate. Purify the resulting ester by column chromatography.
-
-
Saponification (Final Step):
-
Dissolve the purified ester in a mixture of methanol and water (3:1).
-
Add 1.5 equivalents of sodium hydroxide and stir at room temperature for 4-8 hours.
-
Remove the methanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with ether to remove any non-polar impurities.
-
Cool the aqueous layer in an ice bath and acidify with 1M HCl to precipitate the final picolinic acid herbicide.
-
Filter the solid, wash with cold water, and dry under vacuum.
-
Self-Validation: The final product structure can be unequivocally confirmed using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and high-resolution mass spectrometry (HRMS), comparing the data to reported values for analogous compounds.[2]
Quantitative Data: Herbicidal Activity
The true value of this compound as a building block is realized in the biological activity of the final products. The following data, adapted from studies on 4-amino-6-(5-aryl-substituted-1-pyrazolyl)-3-chloro-5-fluoro-2-picolinic acids, demonstrates their potent herbicidal effects.[2]
Table 1: Inhibition of Arabidopsis thaliana Root Growth
| Compound ID | R¹ Substituent (on Pyrazole) | R² Substituent (on Pyrazole Phenyl) | A. thaliana Root Growth IC₅₀ (µM) |
| S060 | CH₃ | 4-Cl | 0.0032 |
| S062 | CHF₂ | 4-Cl | 0.0025 |
| S063 | CF₃ | 4-Cl | 0.0019 |
| S103 | CF₃ | 4-OCH₃ | 0.0065 |
| Picloram | (Reference) | (Reference) | 0.145 |
| Florpyrauxifen | (Reference) | (Reference) | 0.015 |
Data sourced from Molecules (2023), 28(12), 4851.[2]
Table 2: Post-emergence Herbicidal Activity Against Broadleaf Weeds (% Inhibition at 250 g/ha)
| Compound ID | Brassica napus (BN) | Amaranthus retroflexus (AL) |
| S060 | >80 | 100 |
| S062 | >80 | 100 |
| S063 | >80 | 100 |
Data sourced from Molecules (2023), 28(12), 4851.[2]
Interpretation of Data: The inclusion of the 3-chloro-5-fluoro-picolinate core, derived from the title aldehyde, results in herbicides with significantly lower IC₅₀ values (indicating higher potency) than established commercial standards like Picloram and even the newer herbicide, Florpyrauxifen. The compounds demonstrate excellent post-emergence control of key broadleaf weeds.
Conclusion
This compound is a strategic building block that provides a direct and efficient entry into the synthesis of highly active picolinic acid herbicides. The protocols outlined herein offer robust and validated methods for its conversion into high-value agrochemical products. The superior biological activity of the resulting fluorinated picolinates underscores the importance of this intermediate in the discovery and development of next-generation crop protection solutions. The provided methodologies serve as a foundational resource for research groups aiming to innovate within the field of synthetic auxin herbicides.
References
- Yang, S., et al. (2023). Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. Molecules, 28(12), 4851.
- Yang, S., et al. (2023). Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. PMC, National Library of Medicine.
- Fu, J., et al. (2021). Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation. Chinese Chemical Letters, 32(10), 2947-2957.
- Google Patents. (2012). US8609853B2 - Process for the preparation of 4-amino-3-chloro-5-fluoro-6-(substituted)picolinates.
- Google Patents. (2018). HK1187493A1 - Process for the preparation of 4-amino-3-chloro-5-fluoro-6-(substituted)picolinates.
- Awn, N. A. A. S., et al. (2013). KINETIC OF PERMAGNETIC OXIDATION OF PYRIDINE-3- CARBOXALDEHYDE IN ACIDIC MEDIA. TSI Journals.
- Chemistry LibreTexts. (2023). Oxidation of Organic Molecules by KMnO4.
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Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 3-Chloro-5-fluoropicolinaldehyde
Abstract
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview and detailed protocols for the palladium-catalyzed cross-coupling of 3-chloro-5-fluoropicolinaldehyde. This fluorinated pyridine derivative is a critical building block in medicinal chemistry, and its selective functionalization is paramount for the synthesis of novel therapeutic agents.[1][2][3][4] This document delves into the mechanistic principles and practical execution of three seminal cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. By explaining the causality behind experimental choices and providing validated, step-by-step protocols, this guide serves as an essential resource for chemists seeking to leverage this versatile substrate in their research and development endeavors.
Introduction: The Strategic Importance of this compound
The pyridine scaffold is a privileged structure in drug discovery, present in numerous approved pharmaceuticals. The strategic incorporation of fluorine atoms can profoundly influence a molecule's physicochemical properties, such as metabolic stability, lipophilicity, and binding affinity, often leading to improved pharmacokinetic and pharmacodynamic profiles.[1][2] this compound emerges as a highly valuable trifunctional building block, offering three distinct points for chemical modification: the aldehyde for derivatization, the chloro group for cross-coupling, and the fluoro group for modulating electronic properties.
Palladium-catalyzed cross-coupling reactions represent one of the most powerful and versatile methodologies in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.[5][6][7] These transformations allow for the precise and efficient connection of molecular fragments under generally mild conditions with high functional group tolerance.[8]
This guide focuses on the C-Cl bond at the 3-position as the reactive handle for cross-coupling. It is important to note that aryl chlorides are inherently less reactive than their bromide or iodide counterparts, a challenge that necessitates the use of sophisticated catalyst systems, typically employing bulky, electron-rich ligands to facilitate the rate-limiting oxidative addition step.[9][10]
Foundational Principles of Palladium-Catalyzed Cross-Coupling
A deep understanding of the underlying catalytic cycle is crucial for troubleshooting and optimizing cross-coupling reactions. The generally accepted mechanism for these transformations involves a sequence of three elementary steps revolving around a palladium catalyst.[6][11][12]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the this compound, forming a Pd(II) complex. This is often the slowest step, especially with less reactive aryl chlorides.[5][11]
-
Transmetalation (for C-C couplings) or Amine Coordination/Deprotonation (for C-N couplings): The nucleophilic coupling partner (e.g., an organoboron reagent or an amine) displaces the halide on the palladium center.[5][6] In Suzuki couplings, a base is required to activate the organoboron species.[13][14] In Buchwald-Hartwig aminations, the amine coordinates to the palladium, followed by deprotonation by a strong base.[15][16]
-
Reductive Elimination: The two organic fragments on the Pd(II) center couple and are expelled, forming the desired new bond and regenerating the catalytically active Pd(0) species, which re-enters the cycle.[5][11]
The success of these reactions hinges on the judicious selection of four key components: the palladium source, the ligand, the base, and the solvent.
-
Palladium Precatalyst: Common sources include Pd(II) salts like Pd(OAc)₂ or PdCl₂, which are reduced in situ to Pd(0), and stable Pd(0) complexes like Pd(PPh₃)₄ or Pd₂(dba)₃.[9][17]
-
Ligands: Ligands are paramount for stabilizing the palladium center and tuning its reactivity. For activating aryl chlorides, bulky and electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbenes (NHCs) are indispensable, as they promote the oxidative addition and reductive elimination steps.[18][19][20]
-
Base: The base plays a critical role, often activating the nucleophile and facilitating the regeneration of the catalyst.[13] Common choices include inorganic bases like K₂CO₃, Cs₂CO₃, and K₃PO₄ for Suzuki reactions, and strong, non-nucleophilic organic bases like NaOtBu for Buchwald-Hartwig aminations.[13][14][21][22]
-
Solvent: The choice of solvent affects solubility and reaction kinetics. Aprotic solvents such as toluene, dioxane, THF, and DMF are widely used.[9][14] Suzuki reactions often benefit from the addition of water to aid in the dissolution of the inorganic base.[14]
Application Note I: Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is a robust method for synthesizing biaryl and vinyl-substituted pyridines from organoboron reagents.[8][14]
Reaction Mechanism
The catalytic cycle begins with the oxidative addition of the aryl chloride to the Pd(0)L₂ complex. The subsequent transmetalation step involves the transfer of the organic group from the boronic acid (activated by the base) to the palladium center. The cycle concludes with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[12]
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Protecting Group Strategies for 3-Chloro-5-fluoropicolinaldehyde: An Application Guide for Researchers
Introduction: Navigating the Synthesis of Halogenated Pyridine Aldehydes
3-Chloro-5-fluoropicolinaldehyde is a valuable building block in medicinal chemistry and drug discovery, offering a unique substitution pattern for the synthesis of novel therapeutics and agrochemicals. However, its aldehyde functionality, coupled with the electron-deficient and halogen-substituted pyridine ring, presents significant challenges in multi-step synthetic sequences. The aldehyde group is highly susceptible to oxidation, reduction, and nucleophilic attack, necessitating the use of protecting groups to ensure chemoselectivity during subsequent transformations. This guide provides a comprehensive overview of protecting group strategies tailored for this compound, with a focus on practical applications and robust protocols for researchers, scientists, and drug development professionals.
The primary challenge in protecting this compound lies in the delicate balance between efficiently masking the aldehyde and preserving the integrity of the chloro and fluoro substituents on the pyridine ring. The electron-withdrawing nature of the nitrogen atom and the halogens makes the ring susceptible to nucleophilic aromatic substitution (SNAr), a reaction that can be inadvertently triggered under certain protection and deprotection conditions. Therefore, the selection of a protecting group and the associated reaction conditions must be carefully considered to avoid unwanted side reactions.
Selecting the Optimal Protecting Group: A Focus on Acetals
Among the various protecting groups available for aldehydes, acetals, particularly cyclic acetals, offer a superior combination of stability and ease of handling for substrates like this compound.[1][2][3] They are generally stable to a wide range of reagents, including organometallics, hydrides, and basic conditions, making them ideal for subsequent synthetic manipulations.[2][3]
The most commonly employed acetal for aldehyde protection is the 1,3-dioxolane, formed by the reaction of the aldehyde with ethylene glycol. This five-membered cyclic acetal provides a good balance of stability and reactivity for deprotection.
Key Advantages of Acetal Protection for this compound:
-
Stability: Acetals are robust under neutral and basic conditions, which is crucial for reactions that might otherwise promote SNAr on the electron-deficient pyridine ring.
-
Mild Formation and Cleavage: Modern catalytic methods allow for the formation and cleavage of acetals under mild conditions, minimizing the risk of side reactions.
-
Orthogonality: The protection/deprotection chemistry of acetals is often orthogonal to many other common protecting groups, allowing for selective manipulation of different functional groups within a complex molecule.
Experimental Protocols
The following protocols are designed to be robust and reproducible. However, as with any chemical synthesis, optimization may be necessary depending on the specific downstream reaction conditions and the scale of the synthesis.
Protocol 1: Acetal Protection of this compound with Ethylene Glycol
This protocol describes the formation of 2-(3-chloro-5-fluoropyridin-2-yl)-1,3-dioxolane using a mild acid catalyst. The use of a dehydrating agent or a Dean-Stark trap is recommended to drive the equilibrium towards acetal formation.
Reaction Scheme:
Figure 1: Acetal protection of this compound.
Materials:
| Reagent | Molecular Weight ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | 159.55 | 10.0 | 1.0 |
| Ethylene Glycol | 62.07 | 15.0 | 1.5 |
| p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) | 190.22 | 0.5 | 0.05 |
| Toluene | - | 50 mL | - |
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add this compound (1.59 g, 10.0 mmol), ethylene glycol (0.93 g, 15.0 mmol), and toluene (50 mL).
-
Add p-toluenesulfonic acid monohydrate (95 mg, 0.5 mmol).
-
Heat the reaction mixture to reflux and monitor the collection of water in the Dean-Stark trap.
-
Continue refluxing until no more water is collected (typically 2-4 hours).
-
Allow the reaction mixture to cool to room temperature.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution (2 x 20 mL) and then with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 2-(3-chloro-5-fluoropyridin-2-yl)-1,3-dioxolane as a colorless oil or a low-melting solid.
Expected Yield: 85-95%
Characterization: The product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Protocol 2: Deprotection of 2-(3-chloro-5-fluoropyridin-2-yl)-1,3-dioxolane under Mild Acidic Conditions
This protocol describes the hydrolysis of the acetal to regenerate the aldehyde using a mild acidic catalyst in a biphasic system.
Reaction Scheme:
Figure 2: Deprotection of the acetal to regenerate the aldehyde.
Materials:
| Reagent | Amount (mmol) |
| 2-(3-chloro-5-fluoropyridin-2-yl)-1,3-dioxolane | 5.0 |
| Acetic Acid | 15 mL |
| Water | 5 mL |
| Tetrahydrofuran (THF) | 5 mL |
Procedure:
-
In a 50 mL round-bottom flask, dissolve 2-(3-chloro-5-fluoropyridin-2-yl)-1,3-dioxolane (1.02 g, 5.0 mmol) in a mixture of acetic acid (15 mL), water (5 mL), and THF (5 mL).
-
Stir the reaction mixture at room temperature and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Once the reaction is complete (typically 1-3 hours), carefully neutralize the mixture with a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to yield the crude this compound.
-
If necessary, the product can be further purified by flash column chromatography.
Expected Yield: >90%
Alternative Protecting Group Strategies and Considerations
While acetals are generally the preferred choice, other protecting groups can be considered depending on the specific synthetic route.
-
Thioacetals: Formed from the reaction of the aldehyde with a dithiol (e.g., 1,3-propanedithiol), thioacetals are more stable to acidic conditions than their oxygen counterparts.[2] However, their deprotection often requires heavy metal reagents (e.g., HgCl₂) or strong oxidizing agents, which may not be compatible with all substrates.
-
Orthoesters: Mild Lewis acids such as cerium(III) trifluoromethanesulfonate can catalyze the formation of acetals from aldehydes and trialkyl orthoformates under gentle conditions, which could be advantageous for sensitive substrates.[4]
Orthogonal Protecting Group Strategies:
In complex syntheses, it may be necessary to employ multiple protecting groups that can be removed selectively under different conditions. This is known as an orthogonal protecting group strategy. For instance, an acetal-protected aldehyde could be combined with a silyl-protected alcohol, allowing for the selective deprotection of either group without affecting the other.
Troubleshooting and Key Considerations
-
Incomplete Protection: If the protection reaction does not go to completion, ensure that water is being effectively removed. The use of a more efficient dehydrating agent, such as molecular sieves, or a higher boiling point solvent for the Dean-Stark trap may be necessary.
-
Side Reactions during Protection/Deprotection: If SNAr is observed, consider using milder catalysts or reaction conditions. For deprotection, enzymatic hydrolysis or other neutral deprotection methods could be explored.[5][6]
-
Stability of Halogens: While the chloro and fluoro groups on the pyridine ring are relatively stable under the recommended conditions, it is always advisable to perform a small-scale test reaction to confirm their integrity, especially when modifying the protocols. The reactivity of halopyridines towards nucleophilic substitution is well-documented, and the presence of two electron-withdrawing halogens can activate the ring.[7]
Conclusion
The protection of the aldehyde functionality in this compound is a critical step in its utilization as a synthetic building block. The formation of a cyclic acetal, such as a 1,3-dioxolane, provides a robust and reliable method for masking the aldehyde group, allowing for a wide range of subsequent chemical transformations. By employing the mild and efficient protocols outlined in this guide, researchers can confidently navigate the synthesis of complex molecules derived from this versatile halogenated pyridine aldehyde, thereby accelerating the discovery and development of new chemical entities.
References
- Li, Y., Zhang, X., Ren, T., & Zhou, J. (2006). New Catalytic Methods for the Preparation of Acetals from Alcohols and Aldehydes.
- Ono, F., Inatomi, Y., Tada, Y., Mori, M., & Sato, T. (2005). A Facile Procedure for Acetalization of Aldehydes and Ketones Catalyzed by Cerium(III) Trifluoromethanesulfonate. Chemistry Letters, 34(6), 852-853. [Link]
- König, B. (2017). Photo-organocatalytic synthesis of acetals from aldehydes. Green Chemistry, 19(1), 119-123. [Link]
- Wang, C., et al. (2018). Highly Efficient Acetalization and Ketalization Catalyzed by Cobaloxime under Solvent-Free Condition. Molecules, 23(10), 2549. [Link]
- Li, Z., et al. (2018). A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids. ACS Omega, 3(5), 5344-5353. [Link]
- Bradlow, H. L., & Vanderwerf, C. A. (1948). Preparation and stability of 4-fluoropyridine. Journal of the Chemical Society, Perkin Transactions 1, 1948, 1791-1793. [Link]
- Tang, P., & Ritter, T. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society, 136(25), 8913-8916. [Link]
- Rao, K. R., et al. (2003). Highly efficient deprotection of aromatic acetals under neutral conditions using beta-cyclodextrin in water. The Journal of Organic Chemistry, 68(5), 2018-2019. [Link]
- Organic Chemistry Portal. Synthesis of aldehydes by deprotection or hydrolysis. [Link]
- Abe, Y., et al. (2025). Electrochemically assisted deprotection of acetals, ketals, and dithioacetals under neutral conditions. Green Chemistry. [Link]
- Chemistry LibreTexts. (2021, December 27). 9.7: Acetals as Protecting Groups. [Link]
- Chemistry LibreTexts. (2019, May 10). 17.8: Acetals as Protecting Groups. [Link]
- Khan Academy. (n.d.). Acetals as protecting groups and thioacetals. [Link]
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Application Notes and Protocols for the Derivatization of 3-Chloro-5-fluoropicolinaldehyde: A Versatile Scaffold for Medicinal Chemistry
Introduction: The Strategic Importance of 3-Chloro-5-fluoropicolinaldehyde in Drug Discovery
This compound is a highly functionalized pyridine derivative that has emerged as a valuable building block in medicinal chemistry and drug discovery. The unique arrangement of its substituents—an aldehyde for classical carbonyl chemistry, a chloro group amenable to cross-coupling reactions, and a fluoro group to enhance metabolic stability and binding affinity—provides a versatile platform for the synthesis of diverse molecular architectures. Pyridine scaffolds are prevalent in a multitude of FDA-approved drugs, highlighting their significance as "privileged structures" in pharmaceutical development. This guide provides a comprehensive overview of key derivatization strategies for this compound, complete with detailed protocols and mechanistic insights to empower researchers in their quest for novel therapeutic agents.
Synthesis of the Starting Material: this compound
A reliable supply of the starting material is paramount for any synthetic campaign. While this compound is commercially available, understanding its synthesis can provide greater flexibility. Two common retrosynthetic approaches involve the oxidation of the corresponding alcohol or the direct formylation of the parent heterocycle.
Protocol 1: Oxidation of (3-Chloro-5-fluoropyridin-2-yl)methanol
This is a frequently employed method for the synthesis of picolinaldehydes due to the relative stability of the precursor alcohol and the availability of mild and selective oxidizing agents.
Rationale: The choice of oxidant is critical to avoid over-oxidation to the carboxylic acid. Reagents like manganese dioxide (MnO₂) or Dess-Martin periodinane (DMP) are often preferred for their high chemoselectivity for primary alcohols.
Step-by-Step Protocol:
-
To a stirred solution of (3-chloro-5-fluoropyridin-2-yl)methanol (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or chloroform, add an excess of activated manganese dioxide (5-10 eq).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the manganese salts.
-
Wash the Celite® pad with additional solvent.
-
Combine the filtrates and concentrate under reduced pressure to yield the crude this compound.
-
Purify the product by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.
Expected Outcome: This method generally provides the desired aldehyde in good to excellent yields with high purity.
Protocol 2: Formylation of 3-Chloro-5-fluoropyridine
Direct formylation of the pyridine ring can be achieved through ortho-lithiation followed by quenching with an electrophilic formylating agent.
Rationale: The directing effect of the chloro and fluoro substituents, along with the nitrogen atom, can favor lithiation at the C2 position. N,N-Dimethylformamide (DMF) is a common and effective formylating agent in this context.
Step-by-Step Protocol:
-
Dissolve 3-chloro-5-fluoropyridine (1.0 eq) in anhydrous tetrahydrofuran (THF) in a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add a solution of a strong base, such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) (1.1 eq), to the reaction mixture.
-
Stir the mixture at -78 °C for 1-2 hours to allow for complete lithiation.
-
Add N,N-dimethylformamide (DMF) (1.5 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm slowly to room temperature and stir for an additional 1-2 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Derivatization Strategies and Protocols
The aldehyde and chloro functionalities of this compound are the primary handles for derivatization.
Palladium-Catalyzed Cross-Coupling Reactions
The chlorine atom at the C3 position serves as an excellent handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide variety of substituents.
The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds between the pyridine core and various aryl, heteroaryl, or vinyl groups.[1][2][3][4][5]
Rationale: The choice of palladium catalyst, ligand, and base is crucial for achieving high yields, especially with an electron-deficient heterocyclic chloride. Bulky, electron-rich phosphine ligands are often required to facilitate the oxidative addition of the aryl chloride to the palladium(0) center.
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: General workflow for Suzuki-Miyaura coupling.
Protocol 3: Suzuki-Miyaura Coupling of this compound
-
In a reaction vial, combine this compound (1.0 eq), the desired aryl or heteroaryl boronic acid (1.2-1.5 eq), and a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0-3.0 eq).
-
Add the palladium catalyst, for example, Pd(PPh₃)₄ (5 mol%) or a combination of Pd₂(dba)₃ (2.5 mol%) and a suitable ligand like SPhos or XPhos (5-10 mol%).
-
Add a degassed solvent mixture, such as 1,4-dioxane/water (4:1) or toluene/ethanol/water.
-
Seal the vial and heat the reaction mixture to 80-110 °C with stirring for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
| Parameter | Condition 1 | Condition 2 |
| Catalyst | Pd(PPh₃)₄ | Pd₂(dba)₃ / XPhos |
| Base | K₂CO₃ | Cs₂CO₃ |
| Solvent | Dioxane/H₂O | Toluene/EtOH/H₂O |
| Temperature | 100 °C | 90 °C |
| Typical Yield | 60-85% | 70-95% |
Table 1: Representative conditions for Suzuki-Miyaura coupling.
The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines by coupling the aryl halide with a primary or secondary amine.[6][7][8][9]
Rationale: Similar to the Suzuki coupling, the success of the Buchwald-Hartwig amination on this substrate relies heavily on the choice of the palladium catalyst and ligand system. The electron-deficient nature of the pyridine ring can make this transformation challenging.
Catalytic Cycle: Buchwald-Hartwig Amination
Caption: Simplified catalytic cycle of Buchwald-Hartwig amination.
Protocol 4: Buchwald-Hartwig Amination of this compound
-
In a glovebox, combine this compound (1.0 eq), the desired amine (1.2 eq), a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) (1.4 eq), a palladium precursor such as Pd₂(dba)₃ (2 mol%) or Pd(OAc)₂ (4 mol%), and a suitable ligand (e.g., RuPhos, BrettPhos, or Josiphos-type ligand) (4-8 mol%) in a reaction vial.
-
Add an anhydrous, degassed solvent such as toluene or 1,4-dioxane.
-
Seal the vial and remove it from the glovebox.
-
Heat the reaction mixture to 80-110 °C with stirring for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture, dilute with a suitable organic solvent, and filter through a pad of Celite®.
-
Concentrate the filtrate and purify the crude product by column chromatography.
Derivatization of the Aldehyde Group
The aldehyde functionality is a versatile handle for a wide range of classical organic transformations.
The Knoevenagel condensation involves the reaction of the aldehyde with an active methylene compound, catalyzed by a weak base, to form a new carbon-carbon double bond.[10][11][12][13][14]
Rationale: This reaction is ideal for introducing electron-withdrawing groups and extending the conjugation of the system. The use of a mild base like piperidine or pyridine is crucial to avoid self-condensation of the aldehyde.
Protocol 5: Knoevenagel Condensation with Malononitrile
-
To a solution of this compound (1.0 eq) and malononitrile (1.1 eq) in a solvent like ethanol or toluene, add a catalytic amount of piperidine (0.1 eq).
-
Heat the reaction mixture to reflux and monitor by TLC.
-
Upon completion, cool the reaction mixture to room temperature. The product may precipitate from the solution.
-
Collect the solid product by filtration and wash with cold solvent.
-
If necessary, the product can be further purified by recrystallization.
The Wittig reaction provides a reliable method for converting the aldehyde into an alkene with a defined stereochemistry, depending on the nature of the ylide.[15][16][17][18][19]
Rationale: Stabilized ylides (containing electron-withdrawing groups) generally lead to the formation of (E)-alkenes, while non-stabilized ylides favor the (Z)-alkene. The reaction is driven by the formation of the highly stable triphenylphosphine oxide byproduct.
Protocol 6: Wittig Reaction with a Stabilized Ylide
-
To a suspension of the appropriate phosphonium salt (1.1 eq) in an anhydrous solvent such as THF, add a suitable base (e.g., NaH, KHMDS) at 0 °C to generate the ylide in situ.
-
Stir the mixture for 30-60 minutes at room temperature.
-
Cool the ylide solution to 0 °C and add a solution of this compound (1.0 eq) in the same solvent dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with water and extract the product with an organic solvent.
-
Wash the combined organic layers, dry, and concentrate.
-
Purify the product by column chromatography to separate the alkene from triphenylphosphine oxide.
Reductive amination is a two-step, one-pot process that converts the aldehyde into a primary, secondary, or tertiary amine.[20][21][22][23]
Rationale: The reaction proceeds through the formation of an imine or iminium ion intermediate, which is then reduced in situ by a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃). This reducing agent is selective for the iminium ion over the starting aldehyde.
Workflow: Reductive Amination
Caption: General workflow for one-pot reductive amination.
Protocol 7: Reductive Amination to a Secondary Amine
-
To a solution of this compound (1.0 eq) and a primary amine (1.1 eq) in a suitable solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE), add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) in one portion.
-
If the amine is an aniline, a catalytic amount of acetic acid may be added to facilitate imine formation.
-
Stir the reaction mixture at room temperature until the starting aldehyde is consumed (as monitored by TLC or LC-MS).
-
Quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Separate the organic layer, and extract the aqueous layer with the same solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the resulting amine by column chromatography.
Data Presentation and Characterization
Successful derivatization should be confirmed by a suite of analytical techniques.
| Derivative Type | Expected ¹H NMR Signals (ppm) | Expected ¹³C NMR Signals (ppm) | Expected Mass Spec (m/z) |
| Suzuki Product | New aromatic protons, disappearance of aldehyde proton (if modified) | New aromatic carbons | [M+H]⁺ corresponding to coupled product |
| Buchwald Product | New N-H or N-alkyl protons | New C-N coupled carbon signals | [M+H]⁺ corresponding to aminated product |
| Knoevenagel Adduct | New vinylic proton | New alkene and nitrile/ester carbons | [M+H]⁺ corresponding to condensation product |
| Wittig Product | New vinylic protons | New alkene carbons | [M+H]⁺ corresponding to olefination product |
| Reductive Amination | New N-H or N-alkyl protons, new CH₂ adjacent to N | New C-N bond signal | [M+H]⁺ corresponding to amine product |
Table 2: General guide for the characterization of derivatives.
Conclusion
This compound is a powerful and versatile starting material for the synthesis of a wide range of novel heterocyclic compounds. The strategic application of modern synthetic methodologies, such as palladium-catalyzed cross-coupling reactions, alongside classical carbonyl chemistry, provides researchers with a robust toolkit for generating libraries of molecules with high potential for biological activity. The protocols and insights provided in this guide are intended to serve as a solid foundation for the exploration of this promising chemical space.
References
- Wittig Reaction - Organic Chemistry Portal. (n.d.).
- AdiChemistry. (n.d.). WITTIG REACTION | MECHANISM.
- Physics Wallah. (n.d.). Reaction Mechanism of Knoevenagel Reaction.
- Master Organic Chemistry. (2018, February 6). Wittig Reaction: Examples and Mechanism.
- Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification.
- [YouTube Video]. (2021, February 13). Stabilized Ylides & Chemoselectivity | Wittig Reaction Mechanism Explained.
- NROChemistry. (n.d.). Wittig Reaction: Mechanism and Examples.
- The Journal of Physical Chemistry B. (2017, May 4). Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions.
- [YouTube Video]. (2021, October 27). Knoevenagel Condensation Mechanism | Organic Chemistry.
- Chemical Science. (2016, August 9). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes.
- Wikipedia. (n.d.). Knoevenagel condensation.
- Sciencemadness.org. (n.d.). A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes.
- Chemical Society Reviews. (2025, May 20). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations.
- Chemical Science. (n.d.). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes.
- Journal of Chemical Education. (n.d.). A Simple Secondary Amine Synthesis: Reductive Amination Using Sodium Triacetoxyborohydride.
- ResearchGate. (2016, August 4). Site-selective Suzuki-Miyaura Coupling of Heteroaryl halides – Understanding the Trends for Pharmaceutically Important Classes.
- ACS Symposium Series. (1996, August 13). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes.
- ResearchGate. (n.d.). The Buchwald–Hartwig Amination After 25 Years.
- Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works.
- National Institutes of Health. (n.d.). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes.
- Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination.
- National Institutes of Health. (n.d.). Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions.
- The Journal of Organic Chemistry. (2021, November 22). A Metal-Free Visible-Light Photoredox Construction and Direct C–H Functionalization of Pyridines: Green Synthesis of Polysubstituted Picolinaldehydes.
- PrepChem.com. (n.d.). Synthesis of 3-Chloro-5-fluoro-2-hydroxybenzaldehyde.
- Google Patents. (n.d.). EP2901857A1 - Process for the preparation of 3-chloro-4,5,6-trifluoro-picolinonitrile.
- PubChem. (n.d.). 2-Pyridinecarboxaldehyde.
- MySkinRecipes. (n.d.). 3-Chloro-5-fluoroisonicotinic acid.
- Google Patents. (n.d.). US5457239A - Process for formylation of aromatic compounds.
- AbacipharmTech. (n.d.). 3-Chloro-5-fluoropicolinic acid.
- Google Patents. (n.d.). EP1626045A1 - Processes for producing 3-substituted 2-chloro-5-fluoro-pyridine or salt thereof.
- Google Patents. (n.d.). EP0078410A2 - Process for producing 3-chloro-5-trifluoromethylpyridines.
- PubChem. (n.d.). 3-Chloro-5-fluoropyridine.
- Organic Chemistry Portal. (n.d.). Aldehyde synthesis by oxidation of alcohols and rearrangements.
- ResearchGate. (n.d.). Synthesis of 3-Chloro-2-formylpyrrole Derivatives.
- NIST WebBook. (n.d.). 2-Pyridinecarboxaldehyde.
- National Institutes of Health. (2025, October 12). Unraveling the Conformational and Electronic Landscape of 3‑Pyridinecarboxaldehyde: A Spectroscopic Journey through Conformer-Specific Ionization.
- NIST WebBook. (n.d.). 2-Pyridinecarboxaldehyde.
- MySkinRecipes. (n.d.). (2-CHLORO-5-FLUOROPYRIDIN-3-YL)METHANOL.
Sources
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Application Notes and Protocols for the Scale-Up Synthesis of 3-Chloro-5-fluoropicolinaldehyde
Abstract: This document provides a detailed guide for the scale-up synthesis of 3-Chloro-5-fluoropicolinaldehyde, a key building block in the development of novel pharmaceuticals and agrochemicals. Two strategic synthetic routes are presented, tailored for researchers, scientists, and drug development professionals. The protocols are designed with scalability, efficiency, and safety as primary considerations, supported by mechanistic insights and comprehensive references to established chemical literature.
Introduction: The Significance of this compound
This compound is a strategically important substituted pyridine derivative. The presence of chlorine and fluorine atoms on the pyridine ring offers unique electronic properties and metabolic stability, making it a valuable precursor for creating complex molecules with desired biological activities. The aldehyde functionality serves as a versatile handle for a wide array of chemical transformations, including reductive aminations, Wittig reactions, and oxidations to the corresponding carboxylic acid. Consequently, robust and scalable synthetic methods for its production are of high interest to the chemical and pharmaceutical industries.
This guide outlines two distinct and viable pathways for the multigram to kilogram scale synthesis of this target molecule, providing detailed experimental protocols and discussing the rationale behind the chosen methodologies.
Proposed Synthetic Strategies
Two primary retrosynthetic approaches have been devised based on a comprehensive review of synthetic methodologies for substituted pyridines.
Route 1: Oxidation of a Methyl Precursor
This approach involves the synthesis of 3-chloro-5-fluoro-2-methylpyridine, followed by the selective oxidation of the methyl group to the aldehyde. This is a direct and atom-economical approach, provided the starting picoline is readily accessible.
Route 2: Reduction of a Carboxylic Acid Derivative
This strategy commences with the more readily available 3-chloro-5-fluoropicolinic acid or its ester. A controlled reduction of the carboxylic acid functionality to the aldehyde provides a reliable and often high-yielding pathway. This route may offer advantages in terms of starting material availability and the avoidance of over-oxidation issues.
Route 1: Synthesis via Oxidation of 3-Chloro-5-fluoro-2-methylpyridine
This synthetic pathway is contingent on the successful synthesis of the key intermediate, 3-chloro-5-fluoro-2-methylpyridine. A plausible method for its preparation is outlined below, followed by the critical oxidation step.
Part A: Synthesis of 3-Chloro-5-fluoro-2-methylpyridine
A potential route to this intermediate involves the diazotization of an amino-picoline precursor, a well-established method for introducing fluorine into aromatic rings.
Experimental Protocol: Synthesis of 3-Chloro-5-fluoro-2-methylpyridine
-
Starting Material: 2-Amino-3-chloro-5-fluoropicoline (synthesis from commercially available precursors may be required).
-
Diazotization: To a cooled (0-5 °C) solution of the aminopicoline in a suitable solvent (e.g., anhydrous HF or HBF4), a solution of sodium nitrite in water is added dropwise, maintaining the temperature below 5 °C.
-
Fluoro-dediazoniation (Balz-Schiemann Reaction): The resulting diazonium salt is then carefully heated to induce decomposition and the formation of the fluoro-substituted pyridine.
-
Work-up and Purification: The reaction mixture is neutralized, extracted with an organic solvent, and the product is purified by distillation or column chromatography.
Part B: Selective Oxidation to this compound
The selective oxidation of the methyl group of 3-chloro-5-fluoro-2-methylpyridine to the aldehyde is a critical step that requires careful control to prevent over-oxidation to the carboxylic acid. Several methods are suitable for this transformation on a larger scale. Catalytic oxidation with manganese dioxide (MnO₂) is a common and effective method for the oxidation of benzylic and allylic alcohols, and can also be applied to activated methyl groups on heterocyclic rings.
Experimental Protocol: Oxidation of 3-Chloro-5-fluoro-2-methylpyridine
| Reagent/Parameter | Recommended Value/Condition | Rationale |
| Starting Material | 3-Chloro-5-fluoro-2-methylpyridine | Key intermediate |
| Oxidizing Agent | Activated Manganese Dioxide (MnO₂) | Selective for benzylic-type oxidations, readily available, and relatively inexpensive. |
| Solvent | Dichloromethane (DCM) or Chloroform | Inert solvents that facilitate the reaction and subsequent work-up. |
| Stoichiometry of MnO₂ | 5-10 equivalents | A significant excess is often required to drive the reaction to completion. |
| Temperature | Reflux (e.g., 40 °C for DCM) | Provides sufficient energy for the reaction to proceed at a reasonable rate. |
| Reaction Time | 24-48 hours (monitor by TLC/GC-MS) | Reaction progress should be monitored to determine the optimal endpoint. |
Step-by-Step Methodology:
-
To a stirred suspension of activated manganese dioxide (5-10 eq.) in dichloromethane, a solution of 3-chloro-5-fluoro-2-methylpyridine (1 eq.) in dichloromethane is added.
-
The reaction mixture is heated to reflux and stirred vigorously.
-
The reaction progress is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, the reaction mixture is cooled to room temperature and filtered through a pad of Celite® to remove the manganese salts.
-
The filter cake is washed with additional dichloromethane.
-
The combined filtrates are concentrated under reduced pressure to yield the crude product.
-
Purification is achieved by column chromatography on silica gel or by distillation under reduced pressure to afford pure this compound.
Visualization of Workflow: Route 1
Caption: Workflow for the synthesis via oxidation of a methyl precursor.
Route 2: Synthesis via Reduction of 3-Chloro-5-fluoropicolinic Acid
This alternative and often more reliable route for scale-up utilizes the commercially available or readily synthesized 3-chloro-5-fluoropicolinic acid. The key transformation is the selective reduction of the carboxylic acid to the aldehyde.
Part A: Preparation of 3-Chloro-5-fluoropicolinoyl Chloride
Direct reduction of the carboxylic acid can be challenging and may lead to over-reduction to the alcohol. A more controlled approach involves the conversion of the carboxylic acid to an activated derivative, such as an acid chloride, which can then be reduced under milder conditions.
Experimental Protocol: Synthesis of 3-Chloro-5-fluoropicolinoyl Chloride
| Reagent/Parameter | Recommended Value/Condition | Rationale |
| Starting Material | 3-Chloro-5-fluoropicolinic Acid | Readily available starting material. |
| Chlorinating Agent | Thionyl Chloride (SOCl₂) or Oxalyl Chloride | Common and effective reagents for the formation of acid chlorides. |
| Catalyst | Catalytic amount of N,N-Dimethylformamide (DMF) | Accelerates the reaction rate. |
| Solvent | Anhydrous Dichloromethane (DCM) or Toluene | Inert solvent. |
| Temperature | Room temperature to gentle reflux | Reaction proceeds efficiently under these conditions. |
| Reaction Time | 2-4 hours | Typically sufficient for complete conversion. |
Step-by-Step Methodology:
-
To a stirred suspension of 3-chloro-5-fluoropicolinic acid (1 eq.) in anhydrous dichloromethane, a catalytic amount of DMF is added.
-
Thionyl chloride (1.5-2.0 eq.) is added dropwise at room temperature.
-
The reaction mixture is stirred at room temperature or gently heated to reflux until the evolution of gas ceases and the reaction is complete (monitored by the disappearance of the starting material).
-
The solvent and excess thionyl chloride are removed under reduced pressure to yield the crude 3-chloro-5-fluoropicolinoyl chloride, which is often used in the next step without further purification.
Part B: Reduction of the Acid Chloride to the Aldehyde (Rosenmund Reduction)
The Rosenmund reduction is a classic and reliable method for the reduction of an acyl chloride to an aldehyde. It involves the catalytic hydrogenation of the acyl chloride over a poisoned palladium catalyst. The "poison" (typically a sulfur-containing compound like quinoline-sulfur) is crucial to prevent over-reduction of the aldehyde to the alcohol.
Experimental Protocol: Rosenmund Reduction
| Reagent/Parameter | Recommended Value/Condition | Rationale |
| Starting Material | 3-Chloro-5-fluoropicolinoyl Chloride | Activated carboxylic acid derivative. |
| Catalyst | Palladium on Barium Sulfate (Pd/BaSO₄) | Standard catalyst for the Rosenmund reduction. |
| Catalyst Poison | Quinoline-Sulfur | Prevents over-reduction of the aldehyde. |
| Solvent | Anhydrous Toluene or Xylene | High-boiling, inert solvents suitable for this reaction. |
| Reducing Agent | Hydrogen gas (H₂) | The ultimate reducing agent. |
| Temperature | 80-120 °C | Elevated temperature is typically required. |
| Pressure | 1-5 atm of H₂ | Controlled hydrogen pressure. |
Step-by-Step Methodology:
-
A reaction vessel is charged with anhydrous toluene, the Pd/BaSO₄ catalyst, and the quinoline-sulfur poison.
-
A solution of 3-chloro-5-fluoropicolinoyl chloride in anhydrous toluene is added to the vessel.
-
The vessel is flushed with nitrogen and then pressurized with hydrogen gas.
-
The reaction mixture is heated and stirred vigorously. The progress of the reaction is monitored by the uptake of hydrogen and by analytical techniques (e.g., GC-MS) to check for the disappearance of the acid chloride and the formation of the aldehyde.
-
Upon completion, the reaction is cooled, and the catalyst is removed by filtration.
-
The filtrate is washed with a dilute acid solution to remove the quinoline, followed by a wash with a bicarbonate solution and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by distillation under reduced pressure or column chromatography to yield pure this compound.
Visualization of Workflow: Route 2
Caption: Workflow for the synthesis via reduction of a carboxylic acid derivative.
Safety Considerations for Scale-Up
-
Thionyl Chloride and Oxalyl Chloride: These reagents are corrosive and react violently with water, releasing toxic gases (SO₂ and HCl, or CO, CO₂, and HCl, respectively). All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn.
-
Hydrogen Gas: Hydrogen is highly flammable and can form explosive mixtures with air. The hydrogenation step should be conducted in a properly designed and rated pressure vessel, with careful monitoring of temperature and pressure. Ensure the system is purged with an inert gas (e.g., nitrogen or argon) before and after the reaction.
-
Manganese Dioxide: While not highly toxic, fine powders of MnO₂ can be a respiratory irritant. Handle in a well-ventilated area or with appropriate respiratory protection.
-
Solvents: Dichloromethane and toluene are flammable and have associated health risks. Handle with care in a well-ventilated area.
Conclusion
The two synthetic routes presented provide viable and scalable options for the synthesis of this compound. The choice between the oxidation of the methylpyridine and the reduction of the picolinic acid will depend on factors such as the availability and cost of the starting materials, the available equipment for large-scale reactions (e.g., pressure reactors for hydrogenation), and the desired purity of the final product. Both routes are based on well-established chemical transformations and can be optimized for efficient and safe production on a larger scale.
References
- Setliff, F. L., & Rankin, G. O. (1972). J. Chemical and Engineering Data, 17(4), 515.
- Mosettig, E., & Mozingo, R. (1948). The Rosenmund Reduction of Acid Chlorides to Aldehydes. Organic Reactions, 4(7), 362-377. [Link]
- Pizey, J. S. (1974). Synthetic Reagents, Vol. 2: N-Bromosuccinimide; Diazomethane; Manganese Dioxide; Raney Nickel. Halsted Press.
- Larock, R. C. (1999). Comprehensive Organic Transformations: A Guide to Functional Group Preparations (2nd ed.). Wiley-VCH. (A comprehensive resource for functional group interconversions).
- EP1626045A1 - Processes for producing 3-substituted 2-chloro-5-fluoropyridine or salt thereof.
- CN100355732C - Preparation of 2-Cl-5-F-nicotin
Troubleshooting & Optimization
Technical Support Center: Purification of 3-Chloro-5-fluoropicolinaldehyde
Welcome to the technical support center for the purification of 3-Chloro-5-fluoropicolinaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting strategies for common challenges encountered during the purification of this versatile building block. Our goal is to equip you with the scientific understanding and practical knowledge to achieve high purity and yield in your experiments.
Introduction
This compound is a key heteroaromatic aldehyde used in the synthesis of a wide range of pharmaceutical and agrochemical compounds. Its purity is paramount for the success of subsequent synthetic steps and the biological activity of the final products. The purification of this compound, however, can present several challenges, from the removal of closely related impurities to the prevention of product degradation. This guide provides a structured approach to troubleshooting these issues, underpinned by scientific principles and practical, field-proven advice.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions regarding the handling and purification of this compound.
Q1: What are the most common impurities I should expect in my crude this compound?
A1: The impurity profile of your crude product will largely depend on the synthetic route employed. Common impurities may include:
-
Unreacted Starting Materials: Such as a precursor halogenated pyridine.
-
Regioisomers: Positional isomers that can be challenging to separate due to similar physical properties.
-
Over-oxidation Product: The corresponding carboxylic acid, 3-chloro-5-fluoropicolinic acid, formed by the oxidation of the aldehyde.
-
Byproducts from Formylation: If a Vilsmeier-Haack reaction is used, residual reagents or side products from this reaction may be present.[1][2][3][4][5]
Q2: What are the recommended storage conditions for purified this compound?
A2: To maintain its integrity, the purified compound should be stored at 2-8°C under an inert atmosphere (e.g., argon or nitrogen).[6] Aldehydes are susceptible to oxidation, so minimizing exposure to air and light is crucial.
Q3: Is this compound stable on silica gel during column chromatography?
A3: While generally stable, prolonged exposure to the acidic surface of silica gel can sometimes lead to degradation of sensitive aldehydes. It is advisable to perform a quick stability test by spotting the compound on a TLC plate, letting it sit for a few hours, and then developing it to see if any new spots appear. If degradation is observed, consider using deactivated silica gel or an alternative purification method.
Q4: What analytical techniques are recommended for assessing the purity of this compound?
A4: A combination of techniques is recommended for a comprehensive purity assessment:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the structure and identify any organic impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS): To identify and quantify impurities.
-
High-Performance Liquid Chromatography (HPLC): For quantitative purity analysis.
Troubleshooting Guide: Column Chromatography
Column chromatography is a primary method for purifying this compound. Below are common issues and their solutions.
Problem 1: Poor Separation of the Product from an Impurity
Symptoms:
-
Overlapping spots on the TLC plate.
-
Co-elution of the product and an impurity during column chromatography.
Possible Causes:
-
Inappropriate Solvent System: The polarity of the eluent may not be optimal for resolving the compounds.
-
Similar Polarity of Compounds: The product and impurity may have very similar polarities, making separation by normal-phase chromatography difficult. This is often the case with regioisomers.
Solutions:
-
Optimize the Solvent System:
-
Systematic Screening: Use TLC to screen a range of solvent systems with varying polarities. A common starting point is a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a moderately polar solvent (e.g., ethyl acetate or dichloromethane).
-
Utilize a Ternary Mixture: Sometimes, adding a small amount of a third solvent (e.g., a few drops of triethylamine for basic impurities or acetic acid for acidic impurities) can significantly improve separation by modifying the interactions of the compounds with the silica gel.
-
-
Consider Alternative Chromatographic Techniques:
-
Reverse-Phase Chromatography: If the impurities are more or less non-polar than the product, reverse-phase chromatography may provide better separation.
-
Preparative HPLC: For very challenging separations, preparative HPLC with a suitable column can offer higher resolution.
-
Problem 2: Low Yield of Purified Product
Symptoms:
-
The amount of recovered pure product is significantly lower than expected.
Possible Causes:
-
Product Degradation on the Column: The aldehyde may be degrading on the acidic silica gel.
-
Irreversible Adsorption: The product may be strongly adsorbed to the silica gel and not eluting.
-
Product Streaking/Tailing: The product elutes over a large number of fractions, leading to losses during collection and concentration.
Solutions:
-
Deactivate the Silica Gel:
-
Prepare a slurry of silica gel in the chosen eluent and add 1-2% triethylamine (by volume). This will neutralize the acidic sites on the silica surface.
-
-
Modify the Eluent:
-
Adding a small amount of a more polar solvent (e.g., methanol) to the eluent can help to desorb strongly bound compounds.
-
-
Optimize Loading Technique:
-
Dry Loading: Adsorb the crude product onto a small amount of silica gel and then load this solid onto the column. This can lead to sharper bands and better separation.
-
Visualizing the Troubleshooting Workflow
Caption: Troubleshooting workflow for column chromatography.
Troubleshooting Guide: Recrystallization
Recrystallization is a powerful technique for obtaining highly pure crystalline material.
Problem 1: Product Does Not Crystallize
Symptoms:
-
The solution remains clear even after cooling.
-
An oil forms instead of crystals ("oiling out").
Possible Causes:
-
Solution is Not Saturated: Too much solvent was used.
-
Inappropriate Solvent: The chosen solvent is not suitable for recrystallization of this compound.
-
Presence of Impurities: Impurities can sometimes inhibit crystal formation.
Solutions:
-
Induce Crystallization:
-
Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution to create nucleation sites.
-
Seeding: Add a tiny crystal of the pure product to the solution to initiate crystal growth.
-
Reduce Solvent Volume: Gently evaporate some of the solvent to increase the concentration of the product.
-
-
Address "Oiling Out":
-
Re-heat and Add More Solvent: Re-heat the solution until the oil redissolves, then add a small amount of additional hot solvent before allowing it to cool slowly again.
-
Change the Solvent System: The "oiling out" may indicate that the boiling point of the solvent is higher than the melting point of the solute. A lower-boiling solvent or a mixed solvent system may be necessary.
-
Problem 2: Low Recovery of Crystalline Product
Symptoms:
-
Only a small amount of crystals are formed.
Possible Causes:
-
Product is Too Soluble in the Cold Solvent: The product has significant solubility in the solvent even at low temperatures.
-
Premature Crystallization: The product crystallized out of the hot solution during filtration.
Solutions:
-
Optimize the Solvent Choice:
-
Find a solvent in which the product has high solubility at high temperatures and very low solubility at low temperatures. A mixed solvent system (one solvent in which the compound is soluble and another in which it is insoluble) can often provide this balance.
-
-
Improve Technique:
-
Minimize Solvent Usage: Use the minimum amount of hot solvent necessary to just dissolve the crude product.
-
Prevent Premature Crystallization: During hot filtration, use a pre-heated funnel and flask to prevent the solution from cooling and the product from crystallizing prematurely.
-
Data Presentation: Solvent Properties for Purification
| Solvent | Polarity Index | Boiling Point (°C) | Notes |
| Hexanes | 0.1 | 69 | Good non-polar component for chromatography and as an anti-solvent for recrystallization. |
| Dichloromethane | 3.1 | 40 | Good solvent for dissolving the crude product; use with caution due to its volatility. |
| Ethyl Acetate | 4.4 | 77 | A common moderately polar eluent for chromatography. |
| Acetone | 5.1 | 56 | Can be used as a polar component in chromatography or as a solvent for recrystallization. |
| Methanol | 5.1 | 65 | A polar solvent, useful for dissolving highly polar impurities or as a component in a mixed recrystallization solvent system. |
Experimental Protocols
Protocol 1: Column Chromatography Purification
-
Slurry Preparation: In a fume hood, prepare a slurry of silica gel in the chosen eluent (e.g., 10% ethyl acetate in hexanes).
-
Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring a level bed. Drain the excess solvent until it is just above the silica bed.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.
-
Elution: Gently add the eluent to the column and begin collecting fractions. Monitor the elution of the product by TLC.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Protocol 2: Recrystallization
-
Solvent Selection: Through small-scale tests, identify a suitable solvent or mixed solvent system (e.g., ethanol/water or hexanes/ethyl acetate).
-
Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the hot recrystallization solvent until the solid just dissolves.
-
Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel into a clean, pre-heated flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Visualizing the Purification Decision Process
Caption: Decision tree for selecting a purification method.
References
- Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction.
- PrepChem. (2023). Synthesis of 3-Chloro-5-fluoro-2-hydroxybenzaldehyde.
- Jadhav, V. R., & Patil, D. R. (2014). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. World Journal of Pharmacy and Pharmaceutical Sciences, 3(9), 456-473.
- Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction.
- Rasayn Academy. (2022, April 20). VILSMEIER HAACK REACTION | Organic Name Reactions | DMF | POCL3 [Video]. YouTube.
- Wikipedia. (2023, October 29). Vilsmeier–Haack reaction. In Wikipedia.
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Technical Support Center: Recrystallization of 3-Chloro-5-fluoropicolinaldehyde
Welcome to the technical support guide for the purification of 3-Chloro-5-fluoropicolinaldehyde (CAS No. 1227563-32-7).[1] This document serves as a specialized resource for researchers, chemists, and pharmaceutical development professionals. It provides in-depth, field-tested guidance in a direct question-and-answer format to address common and complex challenges encountered during the recrystallization of this key synthetic intermediate.
Introduction: The Critical Role of Purity
This compound is a vital building block in the synthesis of complex organic molecules, particularly in the development of novel pharmaceuticals and agrochemicals.[2] The presence of halogen substituents and an aldehyde functional group makes it a versatile precursor, but also introduces specific challenges in its purification.[2] Achieving high crystalline purity is not merely a procedural step; it is fundamental to ensuring predictable reaction kinetics, maximizing yields in subsequent synthetic stages, and guaranteeing the safety and efficacy of the final active pharmaceutical ingredient (API). This guide is designed to provide the scientific rationale and practical steps to achieve that purity.
Frequently Asked Questions (FAQs)
Part 1: Solvent Selection & Theory
Question: What are the ideal characteristics of a recrystallization solvent for this compound?
Answer: The perfect solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[3] This temperature-dependent solubility differential is the fundamental principle that drives recrystallization.[4]
The key characteristics are:
-
Solubility Gradient: A steep solubility curve is essential. You want the compound to readily dissolve when hot and completely precipitate upon cooling to maximize yield.
-
Inertness: The solvent must not react with the aldehyde or pyridine functionalities.
-
Impurity Profile: Impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or remain fully dissolved in the cold solvent (and be removed with the mother liquor).[5]
-
Volatility: The solvent should have a relatively low boiling point (ideally < 100-110 °C) to be easily removed from the final crystals during drying.[6]
-
Safety: The solvent should be non-toxic, inexpensive, and have a low flammability profile where possible.[6]
Question: Which specific solvents are recommended for this compound?
Answer: Based on the structure of this compound—a moderately polar aromatic aldehyde—the following solvents and solvent systems are excellent starting points for screening. The principle of "like dissolves like" suggests that solvents of intermediate polarity will be most effective.[7]
| Solvent System | Boiling Point (°C) | Rationale & Expert Insight |
| Single Solvents | ||
| Ethanol (EtOH) | 78 | A highly versatile, moderately polar solvent. Often a good first choice for compounds with hydrogen bond acceptors like the pyridine nitrogen and aldehyde oxygen.[8][9] |
| Isopropanol (IPA) | 82 | Similar to ethanol but slightly less polar. Can sometimes provide a better solubility gradient if the compound is too soluble in hot ethanol. |
| Ethyl Acetate (EtOAc) | 77 | An excellent solvent for moderately polar compounds. Its ester group is a good match for the polarity of the target molecule.[6][10] |
| Toluene | 111 | A non-polar aromatic solvent that can be effective for crystallizing aromatic compounds.[8] However, its high boiling point can sometimes lead to "oiling out". Use with caution.[6] |
| Mixed Solvents (Solvent/Anti-Solvent) | ||
| Ethanol / Water | 78-100 | A common and effective pair. Dissolve the compound in the minimum amount of hot ethanol (the "good" solvent) and add hot water (the "anti-solvent") dropwise until the solution becomes faintly cloudy.[3][5] |
| Ethyl Acetate / Hexanes | 69-77 | A powerful combination for moderately polar compounds. Dissolve in hot ethyl acetate and add hexanes as the anti-solvent.[8][9] |
| Toluene / Hexanes | 69-111 | Useful if the compound is highly soluble in toluene. Hexane addition reduces the overall solvating power, inducing crystallization upon cooling.[5] |
Question: How do I perform a small-scale solvent screen efficiently?
Answer: An experimental screen is the most reliable method.
-
Place ~20-30 mg of your crude this compound into several small test tubes.
-
To each tube, add a different candidate solvent dropwise at room temperature, swirling after each drop. A good solvent will not dissolve the compound readily at this stage.
-
Heat the tubes that showed poor room-temperature solubility in a water or sand bath. Continue adding the hot solvent dropwise until the solid just dissolves.
-
Allow the clear, hot solutions to cool slowly to room temperature, then place them in an ice bath for 15-20 minutes.
-
Observe the quantity and quality of the crystals formed. The best solvent is the one that dissolved the compound when hot but produced a large crop of well-formed crystals upon cooling.
Part 2: Experimental Protocol & Workflow
Question: Can you provide a standard step-by-step protocol for recrystallizing this compound?
Answer: Certainly. This protocol assumes you have already identified a suitable single solvent from your screening.
Protocol: Single-Solvent Recrystallization
-
Dissolution: Place the crude this compound in an Erlenmeyer flask (its sloped sides minimize solvent evaporation). Add a magnetic stir bar. Add the chosen solvent in small portions while heating the flask on a hot plate with stirring. Add just enough hot solvent to completely dissolve the solid.[3] Causality Note: Using the absolute minimum amount of hot solvent is critical for creating a saturated solution, which is necessary for maximizing crystal yield upon cooling.[11]
-
Hot Filtration (Conditional): If you observe any insoluble impurities (e.g., dust, inorganic salts) or if the solution is colored and requires decolorizing carbon, a hot filtration is necessary. Quickly filter the hot, saturated solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask.[5] Causality Note: Pre-heating the apparatus prevents premature crystallization of the product in the funnel, which would decrease the final yield.[12]
-
Crystallization (Cooling): Cover the flask containing the clear filtrate with a watch glass and allow it to cool slowly and undisturbed to room temperature. Slow cooling is paramount for the formation of large, pure crystals, as it allows the crystal lattice to form selectively, excluding impurities.[4][11] Once at room temperature, you can place the flask in an ice-water bath to maximize the precipitation of the product.[5]
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[4]
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent. Causality Note: The solvent must be cold to prevent the re-dissolving of your purified product, while still washing away the impurity-laden mother liquor from the crystal surfaces.[4][11]
-
Drying: Leave the crystals in the funnel with the vacuum on to pull air through and partially dry them. For final drying, transfer the crystals to a watch glass and allow them to air dry or place them in a vacuum oven at a temperature well below the compound's melting point.
Workflow Diagram: The Recrystallization Process
Caption: A logical workflow for the recrystallization of this compound.
Part 3: Troubleshooting Common Issues
Question: My compound separated as an oil instead of crystals. What went wrong and how do I fix it?
Answer: This phenomenon, known as "oiling out," is a common problem, especially with low-melting point solids or highly impure samples.[12] It occurs when the saturated solution cools below the point of saturation but is still above the melting point of the solute. The compound then comes out of solution as a liquid instead of a solid. Impurities often preferentially dissolve in this oil, becoming trapped upon eventual solidification.
Troubleshooting Steps:
-
Re-heat and Dilute: Re-heat the mixture until the oil completely redissolves. Add a small amount (10-20% more) of the hot solvent to lower the saturation temperature.[13] Allow this slightly more dilute solution to cool again, very slowly.
-
Lower the Cooling Temperature: Try cooling the solution to a much lower temperature (e.g., a dry ice/acetone bath if the solvent allows) to try and bypass the oiling phase and induce nucleation.[5]
-
Change Solvents: If the problem persists, the compound's melting point may be too low for the chosen solvent's boiling point. Select a different solvent with a lower boiling point.[6]
-
Vigorous Agitation: As the solution cools, vigorous scratching of the flask's inner surface with a glass rod at the air-solvent interface can sometimes provide nucleation sites and promote crystal growth over oiling.[12]
Question: The solution has cooled, but no crystals have formed. What should I do?
Answer: This indicates a supersaturated solution that is resistant to nucleation.[5] The energy barrier for the first few molecules to form an ordered crystal lattice has not been overcome.
Troubleshooting Steps:
-
Induce Nucleation by Scratching: Use a glass stirring rod to vigorously scratch the inside of the flask just below the surface of the liquid.[13] The microscopic scratches on the glass provide a high-energy surface that acts as a template for crystal growth.[11]
-
Seed the Solution: Add a single, tiny crystal of the original crude material (a "seed crystal").[13] This provides a pre-formed crystal lattice onto which other molecules can deposit, bypassing the initial nucleation energy barrier.
-
Reduce Temperature: If at room temperature, place the flask in an ice-water bath. The lower temperature decreases solubility further, which may be enough to trigger crystallization.[5]
-
Reduce Solvent Volume: It is possible you added too much solvent initially. Gently heat the solution to boil off a portion of the solvent to re-establish a saturated state, then attempt to cool and crystallize again.[13]
Question: My final product is still colored/impure after one recrystallization. What are my options?
Answer:
-
Second Recrystallization: A second recrystallization is often necessary to achieve high purity. Each iteration removes more impurities, although some product is lost in the mother liquor each time.
-
Use Decolorizing Carbon: If the impurity is a colored organic molecule, add a very small amount of activated decolorizing carbon to the hot solution before the hot filtration step. The carbon has a high surface area and adsorbs large, colored impurity molecules.[4] Important: Never add carbon to a boiling or superheated solution, as it can cause violent bumping. Use it sparingly, as it can also adsorb your desired product.
-
Pre-Purification: If the starting material is extremely impure, consider a preliminary purification by column chromatography before attempting a final recrystallization to obtain analytically pure material.[2]
Safety & Handling
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[14][15]
-
Ventilation: Handle this compound and all organic solvents in a well-ventilated fume hood.[15]
-
Hazard Profile: This compound is harmful if swallowed and may cause skin and eye irritation. Consult the Safety Data Sheet (SDS) for complete hazard information before beginning any work.[14][15][16]
References
- Echemi. 3-chloro-5-fluoropyridine-2-carbaldehyde SDS, 1227563-32-7 Safety Data Sheets. URL: https://www.echemi.com/sds/3-chloro-5-fluoropyridine-2-carbaldehyde-cas1227563-32-7.html
- Biosynth. This compound | 1227563-32-7. URL: https://www.biosynth.com/p/CZB56332/3-chloro-5-fluoropicolinaldehyde
- University of California, Los Angeles Chemistry Department. Recrystallization. URL: https://www.chem.ucla.
- University of Rochester Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. URL: https://www.sas.rochester.
- Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. URL: https://www.mt.
- University of Colorado Boulder Department of Chemistry. Recrystallization. URL: https://www.colorado.
- University of Calgary Chemistry Department. Recrystallization - Single Solvent. URL: https://chem.ucalgary.
- Wikipedia. Recrystallization (chemistry). URL: https://en.wikipedia.
- Quora. What is the best solvent for recrystallization?. URL: https://www.quora.
- Google Patents. US9018421B2 - Separation of aromatic aldehydes. URL: https://patents.google.
- University of Rochester Department of Chemistry. Tips & Tricks: Recrystallization. URL: https://www.sas.rochester.
- Benchchem. Overcoming challenges in the purification of pyridine compounds. URL: https://www.benchchem.com/pdf/B072115-guide.pdf
- Chemistry LibreTexts. 3.3C: Determining Which Solvent to Use. URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_Lab_Techniques_(Nichols)/03%3A_Crystallization/3.03%3A_Choosing_a_Solvent/3.3C%3A_Determining_Which_Solvent_to_Use
- Reddit. Go-to recrystallization solvent mixtures. URL: https://www.reddit.
- Biocyclopedia. Problems in recrystallization. URL: https://www.biocyclopedia.
- Chemistry LibreTexts. 3.6F: Troubleshooting. URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_Lab_Techniques_(Nichols)/03%3A_Crystallization/3.06%3A_Troubleshooting/3.6F%3A_Troubleshooting
- ChemicalBook. 5-chloro-3-fluoropicolinaldehyde | 214055-11-5. URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB82729005.htm
- Sigma-Aldrich. SAFETY DATA SHEET. URL: https://www.sigmaaldrich.com/sds/sial/381534
- PubChem. 3-Chloro-5-fluoropyridine. URL: https://pubchem.ncbi.nlm.nih.gov/compound/12031536
- Leyan. 6-Chloro-3-fluoropicolinaldehyde | 884494-77-3. URL: https://www.leyan.com/product/LEYH9ACF2CD5.html
- Benchchem. This compound|CAS 1227563-32-7. URL: https://www.benchchem.com/product/b105615
- Fisher Scientific. SAFETY DATA SHEET - 3-Chloro-5-fluorobenzaldehyde. URL: https://www.fishersci.com/sds/24993
- YouTube. Recrystallization and Melting Point Analysis. URL: https://www.youtube.
- 001CHEMICAL. CAS No. 1227563-32-7, this compound. URL: https://www.001chemical.com/chem/cas-1227563-32-7.html
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Technical Support Center: Optimizing 3-Chloro-5-fluoropicolinaldehyde Synthesis Yield
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 3-Chloro-5-fluoropicolinaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and optimization strategies. Our goal is to help you navigate the common challenges encountered during the synthesis of this important heterocyclic building block and maximize your reaction yields.
Introduction
This compound is a versatile intermediate used in the synthesis of pharmaceuticals and agrochemicals.[1] Its specific substitution pattern makes it a valuable precursor for introducing functional groups that can enhance biological activity. However, the synthesis of this molecule can be challenging, with yield optimization being a common goal for researchers. This guide provides a structured approach to troubleshooting common issues and improving the efficiency of your synthesis.
Core Synthetic Strategies
The synthesis of this compound typically involves a multi-step process starting from a substituted pyridine ring. The two key transformations are the introduction of the halogen substituents and the formation of the aldehyde functionality.
A common synthetic approach can be visualized as follows:
Caption: General synthetic workflow for this compound.
Troubleshooting Guide & FAQs
This section addresses specific issues that you may encounter during the synthesis of this compound in a question-and-answer format.
Q1: My overall yield is consistently low. What are the most common causes and how can I address them?
A1: Low yields can stem from several factors, from suboptimal reaction conditions to incomplete reactions. Here’s a breakdown of potential issues and their solutions.
Common Causes and Solutions:
-
Suboptimal Reaction Conditions: The temperature, solvent, and catalyst can significantly impact the reaction outcome. For pyridine synthesis, traditional methods may not be the most efficient.
-
Troubleshooting:
-
Temperature Control: For halogenation steps, maintaining a low temperature (e.g., 0–5°C) can minimize the formation of side products.[1]
-
Solvent Choice: Using aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) can help stabilize reactive intermediates.[1]
-
Catalysis: For certain steps, such as cross-coupling reactions, palladium catalysts can enhance regioselectivity.[1] Consider modern catalytic systems; for instance, p-toluenesulfonic acid (PTSA) under ultrasonic irradiation has been shown to improve yields in some pyridine syntheses to over 90%.[2]
-
-
-
Incomplete Oxidation: The conversion of the precursor (e.g., a hydroxymethyl or methyl group) to the aldehyde can be a critical step. If this reaction does not go to completion, your yield will be significantly reduced.
-
Troubleshooting:
-
Choice of Oxidizing Agent: Ensure you are using a suitable oxidizing agent. For the selective oxidation of a primary alcohol to an aldehyde, milder reagents are preferred to prevent over-oxidation to the carboxylic acid.[3][4] Pyridinium chlorochromate (PCC) is a classic reagent for this transformation.[3][4] Manganese dioxide (MnO₂) is another option, though it may give moderate yields.[5]
-
Reaction Monitoring: Actively monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). This will help you determine the optimal reaction time and prevent either an incomplete reaction or the formation of byproducts from prolonged reaction times.[6]
-
-
-
Starting Material Decomposition: Pyridine derivatives can be sensitive to certain reaction conditions.
-
Troubleshooting: If you suspect your starting material is decomposing, consider milder reaction conditions. This could involve using a less aggressive reagent, lowering the reaction temperature, or changing the solvent.
-
| Issue | Potential Cause | Recommended Action |
| Low Yield | Inefficient reaction conditions | Optimize temperature, solvent, and consider using a catalyst like PTSA.[2] |
| Incomplete oxidation of the precursor | Use a selective oxidizing agent like PCC and monitor the reaction closely with TLC or GC.[3][4][6] | |
| Side reactions consuming starting material | Adjust the order of reagent addition and consider pre-forming intermediates in separate steps.[2] |
Q2: I am observing a significant amount of a byproduct, which I suspect is the corresponding carboxylic acid. How can I prevent this over-oxidation?
A2: The formation of 3-chloro-5-fluoropicolinic acid is a common issue arising from the over-oxidation of the aldehyde. This is particularly prevalent when using strong, non-selective oxidizing agents.
Strategies to Minimize Over-oxidation:
-
Select a Milder Oxidizing Agent: This is the most critical factor. Strong oxidants like potassium permanganate (KMnO₄) will readily oxidize the intermediate aldehyde to a carboxylic acid.[6]
-
Recommended Reagents:
-
Pyridinium Chlorochromate (PCC): A reliable reagent for stopping the oxidation of primary alcohols at the aldehyde stage, especially under anhydrous conditions.[3][4]
-
Dess-Martin Periodinane (DMP): Another mild and highly selective reagent for this transformation.
-
Swern Oxidation: Utilizes oxalyl chloride or trifluoroacetic anhydride with dimethyl sulfoxide (DMSO). This method is effective at low temperatures.
-
Catalytic Systems: Aerobic oxidation using catalysts like palladium-based systems or copper/TEMPO systems can be highly selective.[6][7]
-
-
-
Strict Reaction Monitoring: As mentioned previously, do not let the reaction run for an extended period after the starting material has been consumed. The desired aldehyde product can be susceptible to further oxidation over time.[6]
-
Control Reaction Temperature: Higher temperatures can sometimes favor the formation of the carboxylic acid.[6] If your protocol allows, try running the reaction at a lower temperature.
-
Use Anhydrous Conditions: For some oxidation systems, the presence of water can facilitate the formation of a hydrate from the aldehyde, which is more easily oxidized.[3][6] Ensure your solvents and reagents are dry.
| Oxidizing Agent | Selectivity for Aldehyde | Typical Conditions |
| Potassium Permanganate (KMnO₄) | Low (prone to over-oxidation)[6] | Aqueous, basic/acidic |
| Pyridinium Chlorochromate (PCC) | High | Anhydrous DCM, room temp.[4] |
| Dess-Martin Periodinane (DMP) | High | DCM, room temp. |
| Swern Oxidation | High | Low temp. (-78°C), anhydrous |
| Cu/TEMPO Catalytic System | High | O₂ or air, often in solvents like DMF[7] |
Q3: The halogenation step of my synthesis is not proceeding as expected, or I am getting a mixture of isomers. How can I improve this step?
A3: Regioselectivity during the halogenation of a pyridine ring can be a significant challenge. The position of the incoming halogen is directed by the existing substituents on the ring.
Improving Halogenation:
-
Choice of Halogenating Agent: For chlorination, reagents like phosphoryl chloride (POCl₃) or sulfuryl chloride (SO₂Cl₂) are commonly used.[1] The choice of reagent can influence the outcome.
-
Catalysis: In some cases, a Lewis acid catalyst may be required to facilitate the reaction. For chlorination of certain pyridine derivatives, iron(III) chloride has been used as a catalyst at elevated temperatures.[8]
-
Protecting Groups: If you have multiple reactive sites, you may need to employ a protecting group strategy to direct the halogenation to the desired position.
-
Organometallic Intermediates: A powerful strategy for achieving high regioselectivity is the use of organometallic intermediates. Pyridine rings can be selectively metalated, and the resulting organometallic compound can then be reacted with an electrophilic halogen source to install the halogen at a specific position.[9]
Caption: Troubleshooting flowchart for low yield diagnosis.
Experimental Protocols
Protocol 1: Oxidation of 3-Chloro-5-fluoro-2-(hydroxymethyl)pyridine to this compound using PCC
This protocol describes a common method for the selective oxidation of the hydroxymethyl precursor to the desired aldehyde.
Materials:
-
3-Chloro-5-fluoro-2-(hydroxymethyl)pyridine
-
Pyridinium chlorochromate (PCC)
-
Anhydrous dichloromethane (DCM)
-
Silica gel
-
Celatom® or molecular sieves
-
Anhydrous diethyl ether
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend pyridinium chlorochromate (1.5 equivalents) and a small amount of silica gel or Celatom® in anhydrous dichloromethane (DCM).[4]
-
To the stirred suspension, add a solution of 3-Chloro-5-fluoro-2-(hydroxymethyl)pyridine (1.0 equivalent) in anhydrous DCM in one portion.[4]
-
Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by TLC until the starting material is consumed (typically 2-4 hours).
-
Upon completion, dilute the reaction mixture with anhydrous diethyl ether and stir for an additional 15 minutes.
-
Filter the mixture through a pad of silica gel, washing thoroughly with diethyl ether.
-
Concentrate the filtrate under reduced pressure to yield the crude this compound.
-
Purify the crude product by column chromatography on silica gel if necessary.
Note on Safety: PCC is a chromium(VI) reagent and should be handled with appropriate personal protective equipment in a well-ventilated fume hood.
Protocol 2: Characterization of this compound
Proper characterization is crucial to confirm the identity and purity of your product.
Analytical Techniques:
-
NMR Spectroscopy:
-
¹H NMR: Expect to see the aldehyde proton as a singlet in the range of δ 9.8–10.2 ppm. The aromatic protons will appear as distinct signals, likely showing splitting due to the chlorine and fluorine substituents.[1]
-
¹³C NMR: The carbonyl carbon of the aldehyde should be observable around δ 190 ppm.[1]
-
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Infrared (IR) Spectroscopy: Look for a strong carbonyl (C=O) stretch characteristic of an aldehyde, typically around 1700 cm⁻¹.
References
- This compound|CAS 1227563-32-7 - Benchchem. (URL: )
- Review Of Synthesis Of 2,3-Dichloro-5-Trifluoromethyl Pyridine - News. (URL: )
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- 2,3-Dichloro-5-(trifluoromethyl)pyridine | 69045-84-7 - ChemicalBook. (URL: )
- WO2014198278A1 - A method for producing 2,3-dichloro-5-(trichloromethyl)
- Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PubMed Central. (URL: )
- Synthesis of 3-Chloro-5-fluoro-2-hydroxybenzaldehyde - PrepChem.com. (URL: )
- Technical Support Center: Selective Oxidation of Piperonyl Alcohol - Benchchem. (URL: )
- 3-Chloro-2-(chlorocarbonyl)-5-(trifluoromethyl)pyridine, 3-Chloro-5-(trifluoromethyl)picolinoyl chloride synthesis - chemicalbook. (URL: )
- This compound | 1227563-32-7 | CZB56332 - Biosynth. (URL: )
- CN106008330A - Preparation method for 2,3-dichloro-5-(trifluoromethyl)
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- Synthesis of Aromatic Aldehydes by Oxidative Hydroxymethylation - ResearchG
- Alcohol or alkyl halide oxidation into aldehyde using pyridine N-oxide - YouTube. (URL: )
- HIGH-YIELD REACTIONS TO INTRODUCE ALDEHYDE GROUPS INTO PYRIDINE DERIV
- Oxidation by PCC (pyridinium chlorochrom
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- Oxidation of Some Primary and Secondary Alcohols Using Pyridinium Chlorochrom
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- 5-Fluoropicolinaldehyde 31181-88-1 | TCI (Shanghai) Development Co., Ltd. (URL: )
- Advance in Selective Alcohol and Polyol Oxidation C
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- Pyridine Ring Synthesis - ACS GCI Pharmaceutical Roundtable Reagent Guides. (URL: )
- (PDF)
- Biomimetic Cu/Nitroxyl Catalyst Systems for Selective Alcohol Oxid
- 2-Pyridinecarboxaldehyde | C6H5NO | CID 14273 - PubChem. (URL: )
- Design and Synthesis of Chlorinated and Fluorinated 7-Azaindenoisoquinolines as Potent Cytotoxic Anticancer Agents That Inhibit Topoisomerase I - PubMed Central. (URL: )
- A Scalable and Efficient Synthesis of 3-Chloro-1,2-propanediol - ResearchG
- 3-Chloro-5-Substituted-1,2,4-Thiadiazoles (TDZs) as Selective and Efficient Protein Thiol Modifiers - PubMed. (URL: )
- Design and Synthesis of Novel 2-Chloro-5-(chloromethyl)
- 5-Fluoropicolinaldehyde | 31181-88-1 - Sigma-Aldrich. (URL: )
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Technical Support Center: Synthesis of 3-Chloro-5-fluoropicolinaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the synthesis of 3-Chloro-5-fluoropicolinaldehyde. As a Senior Application Scientist, this guide is structured to address common challenges encountered during synthesis, focusing on the causality behind experimental choices and providing validated protocols to ensure scientific integrity.
I. Introduction to the Synthesis of this compound
This compound is a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Its preparation typically involves the selective oxidation of 3-chloro-5-fluoro-2-methylpyridine. While seemingly straightforward, this reaction is often accompanied by the formation of several by-products that can complicate purification and reduce overall yield. This guide will focus on the prevalent method of selenium dioxide (SeO₂) oxidation and address the common issues that arise.
II. Reaction Mechanism and By-product Formation
The primary synthetic route involves the oxidation of 3-chloro-5-fluoro-2-methylpyridine using selenium dioxide.
Caption: General mechanism of selenium dioxide oxidation of 2-methylpyridines.
The reaction proceeds via an initial ene reaction between the 2-methylpyridine derivative and SeO₂, forming an allylic seleninic acid intermediate. This is followed by a[1][2]-sigmatropic rearrangement and subsequent hydrolysis to yield the desired aldehyde[3]. However, several side reactions can occur:
-
Over-oxidation: The target aldehyde can be further oxidized to the corresponding carboxylic acid, 3-chloro-5-fluoropicolinic acid. This is a common issue with strong oxidizing agents[2][4][5].
-
Incomplete Reaction: The reaction may not go to completion, leaving unreacted 3-chloro-5-fluoro-2-methylpyridine in the mixture.
-
Decarboxylation: The picolinic acid by-product can undergo thermal decarboxylation, especially at elevated temperatures, to yield 3-chloro-5-fluoropyridine[1][6][7][8].
-
Selenium Impurities: Residual selenium-containing species from the oxidant can contaminate the final product.
III. Troubleshooting Guide
This section addresses specific problems that may be encountered during the synthesis and provides actionable solutions.
| Problem | Potential Cause(s) | Troubleshooting Steps & Explanations |
| Low yield of the desired aldehyde. | 1. Incomplete reaction. 2. Over-oxidation to the carboxylic acid. 3. Suboptimal reaction temperature. | 1. Monitor reaction progress: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to track the consumption of the starting material. If the reaction stalls, consider adding a slight excess of SeO₂. 2. Control reaction time and temperature: Prolonged reaction times or excessive temperatures can promote over-oxidation. Aim for the lowest temperature at which the reaction proceeds at a reasonable rate. 3. Optimize temperature: The optimal temperature for SeO₂ oxidations can be solvent-dependent. A typical starting point is refluxing dioxane or xylene. A temperature screening may be necessary to find the ideal balance between reaction rate and by-product formation. |
| High percentage of 3-chloro-5-fluoropicolinic acid by-product. | 1. Excessive amount of oxidizing agent. 2. Reaction temperature is too high. 3. Prolonged reaction time. | 1. Stoichiometry of SeO₂: Use a stoichiometric amount or a very slight excess (e.g., 1.05-1.1 equivalents) of SeO₂. A large excess will significantly increase the rate of over-oxidation. 2. Temperature control: Maintain a consistent and moderate reaction temperature. Runaway reactions can lead to a rapid increase in temperature and favor over-oxidation. 3. Reaction monitoring: Stop the reaction as soon as the starting material is consumed to minimize the time the product aldehyde is exposed to the oxidizing conditions. |
| Presence of unreacted starting material. | 1. Insufficient amount of oxidizing agent. 2. Reaction time is too short. 3. Low reaction temperature. | 1. Ensure adequate oxidant: Verify the purity and stoichiometry of the SeO₂ used. 2. Extend reaction time: Continue monitoring the reaction until no further consumption of the starting material is observed. 3. Increase temperature cautiously: Gradually increase the reaction temperature while monitoring for the formation of over-oxidation by-products. |
| Formation of 3-chloro-5-fluoropyridine. | 1. High reaction or work-up temperatures causing decarboxylation of the picolinic acid by-product. | 1. Maintain moderate temperatures: Avoid excessive heating during the reaction and subsequent work-up steps. If distillation is used for purification, employ vacuum distillation to keep the temperature as low as possible. The Hammick reaction describes the thermal decarboxylation of α-picolinic acids[1]. |
| Product is contaminated with selenium residues. | 1. Inefficient removal of selenium by-products during work-up. | 1. Filtration: After the reaction, the precipitated elemental selenium (a black solid) should be thoroughly removed by filtration. Using a pad of celite can improve the filtration efficiency. 2. Aqueous work-up: An aqueous work-up can help remove soluble selenium species. |
IV. Frequently Asked Questions (FAQs)
Q1: What is the best solvent for the selenium dioxide oxidation of 3-chloro-5-fluoro-2-methylpyridine?
A1: Dioxane and xylene are commonly used solvents for SeO₂ oxidations. Dioxane is often preferred due to its ability to solubilize SeO₂ to some extent, which can lead to a more homogeneous reaction. However, the choice of solvent can influence the reaction temperature and may need to be optimized for this specific substrate.
Q2: How can I effectively monitor the progress of the reaction?
A2: Thin Layer Chromatography (TLC) is a quick and effective method for monitoring the reaction. Use a suitable solvent system (e.g., a mixture of hexanes and ethyl acetate) to achieve good separation between the starting material, the product aldehyde, and the more polar carboxylic acid by-product. Staining with potassium permanganate can help visualize the spots. For more quantitative analysis, HPLC is recommended.
Q3: What is the best method for purifying the final product?
A3: Column chromatography on silica gel is a highly effective method for separating the desired aldehyde from the unreacted starting material and the picolinic acid by-product. The aldehyde is less polar than the carboxylic acid and more polar than the starting material. A gradient elution with a mixture of hexanes and ethyl acetate usually provides good separation.
Q4: I am seeing a significant amount of an unknown, non-polar by-product. What could it be?
A4: If the reaction is run at a high temperature for an extended period, the formation of 3-chloro-5-fluoropyridine from the decarboxylation of the picolinic acid by-product is possible[6][7][8]. This by-product would be significantly less polar than the desired aldehyde. Its identity can be confirmed by GC-MS or NMR spectroscopy.
Q5: Are there any alternative oxidizing agents to selenium dioxide?
A5: While SeO₂ is a classic reagent for this transformation, other methods exist for the oxidation of methylpyridines. These include using potassium permanganate (KMnO₄) or catalytic oxidation processes[4][5][9]. However, these methods may also present their own challenges with over-oxidation and selectivity. For this specific substrate, SeO₂ remains a common and reasonably selective choice.
V. Experimental Protocols
Protocol 1: Synthesis of this compound
-
To a solution of 3-chloro-5-fluoro-2-methylpyridine (1.0 eq) in dioxane (10 volumes), add selenium dioxide (1.1 eq).
-
Heat the reaction mixture to reflux (approximately 101 °C) and monitor the progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate).
-
Once the starting material is consumed (typically 4-6 hours), cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of celite to remove the black selenium precipitate. Wash the celite pad with dioxane.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in a suitable organic solvent like ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Protocol 2: HPLC Analysis of the Reaction Mixture
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile in water (both with 0.1% formic acid). For example, start with 20% acetonitrile and ramp up to 80% over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dilute a small aliquot of the reaction mixture in the initial mobile phase.
This method should allow for the separation of the starting material, the product aldehyde, and the more polar picolinic acid by-product[10][11].
Protocol 3: GC-MS Analysis for Volatile By-products
-
Column: A standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 80 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min.
-
Carrier Gas: Helium.
-
MS Detector: Electron Ionization (EI) at 70 eV.
This method is suitable for detecting the unreacted starting material and any potential decarboxylation product, 3-chloro-5-fluoropyridine[10][12].
VI. Data Presentation
Table 1: Typical Retention Times and Mass-to-Charge Ratios
| Compound | Expected HPLC Retention Time (min) | Expected Molecular Ion [M+H]⁺ (m/z) | Expected GC Retention Time (min) | Expected Molecular Ion [M]⁺ (m/z) |
| 3-Chloro-5-fluoropyridine | Lower | 132.0 | Lower | 131.0 |
| 3-Chloro-5-fluoro-2-methylpyridine | Lower | 146.0 | Lower | 145.0 |
| This compound | Intermediate | 160.0 | Higher | 159.0 |
| 3-Chloro-5-fluoropicolinic Acid | Higher | 176.0 | (Requires derivatization) | (Requires derivatization) |
Note: Retention times are relative and will vary depending on the specific chromatographic conditions.
VII. Visualization of Troubleshooting Logic
Caption: A flowchart for troubleshooting common issues in the synthesis.
VIII. References
-
Novel 3,6-Dihydroxypicolinic Acid Decarboxylase-Mediated Picolinic Acid Catabolism in Alcaligenes faecalis JQ135. PMC - NIH. [Link]
-
Hammick reaction. Wikipedia. [Link]
-
The use of selenium (IV) oxide to oxidize aromatic methyl groups. Emporia ESIRC. [Link]
-
The mechanism of decarboxylation. Part II. The production of cyanide-like ions from α-picolinic, quinaldinic, and isoquinaldinic acids. Journal of the Chemical Society (Resumed) (RSC Publishing). [Link]
-
Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. II. ResearchGate. [Link]
-
Picolinic acid. Wikipedia. [Link]
-
Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution. Canadian Science Publishing. [Link]
-
picolinic acid hydrochloride. Organic Syntheses Procedure. [Link]
-
Rate of oxidation of 2-picoline (×) and selectivities for picolinic acid (), 2-pyridinecarbaldehyde (•), pyridine (•). ResearchGate. [Link]
-
NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. ACS Publications. [Link]
-
Synthesis of picolinic acid. PrepChem.com. [Link]
-
Pyridine-2-carbaldehyde. Wikipedia. [Link]
-
Intensified sonochemical degradation of 2-Picoline in combination with advanced oxidizing agents. NIH. [Link]
-
NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. EPFL. [Link]
-
Synthesis of Some Aminopicolinic Acids. IRL @ UMSL. [Link]
-
Processes for producing 3-substituted 2-chloro-5-fluoropyridine or salt thereof. Google Patents.
-
Oxidising agent. Unknown Source. [Link]
-
Preparation of pyridinemonocarboxylic acids by catalytic vapour phase oxidation of alkylpyridines. I. Oxidation of 2‐ and 3‐picoline and decarboxylation of 2‐ and 3‐pyridinecarboxylic acid in the vapour phase. ResearchGate. [Link]
-
Process for the preparation of 3-chloro-4,5,6-trifluoro-picolinonitrile. Google Patents.
-
A sensitive HPLC-FLD method for the quantitative determination of 3-chloro-1,2-propanediol by pre-column fluorescence derivatization with 9-(2-Hydroxypropyl)adenine. ResearchGate. [Link]
-
Selenium dioxide: a selective oxidising agent for the functionalisation of quinolines. Unknown Source. [Link]
-
Developments in Synthetic Application of Selenium(IV) Oxide and Organoselenium Compounds as Oxygen Donors and Oxygen-Transfer Agents. PMC - NIH. [Link]
-
Selenium dioxide (SeO 2 ) - Riley oxidation. AdiChemistry. [Link]
-
Oxidation of Picoline With Oxygen To Nicotinic Aci. Scribd. [Link]
-
Selective synthesis method of 2-chloro-5-methylpyridine and 2, 3-dichloro-5-methylpyridine. Patsnap Eureka. [Link]
-
Design and Synthesis of Novel 2-Chloro-5-(chloromethyl)pyridine Bioactive Derivatives by Rapid and Efficient Continuous Flow Reaction Module. ResearchGate. [Link]
-
Mechanism ofb-picoline oxidation to nicotinic acid on V-Ti-O catalyst as studied by in situ FTIR. ResearchGate. [Link]
-
Process for producing 3-chloro-5-trifluoromethylpyridines. Google Patents.
-
Consumer Products Testing Application Notebook. Waters Corporation. [Link]
-
3-Chloro-5-(trifluoromethyl)picolinaldehyde. PubChem. [Link]
-
3-CHLORO-5-CYCLOHEXYLTRIFLUOROPYRIDINE - Optional[19F NMR]. SpectraBase. [Link]
-
6-chlorine-3-fluorine-2-picolinic acid synthesis process. Google Patents.
-
Determination of 3-Chloro-1,2-Propanediol in Foods and Food Ingredients by Gas Chromatography with Mass Spectrometric Detection: Collaborative Study. ResearchGate. [Link]
-
Process for preparing 3-chloro-5-nitrotoluene. Google Patents.
Sources
- 1. Hammick reaction - Wikipedia [en.wikipedia.org]
- 2. The use of selenium (IV) oxide to oxidize aromatic methyl groups. [dspacep01.emporia.edu]
- 3. adichemistry.com [adichemistry.com]
- 4. Picolinic acid - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Novel 3,6-Dihydroxypicolinic Acid Decarboxylase-Mediated Picolinic Acid Catabolism in Alcaligenes faecalis JQ135 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
Navigating the Challenges of Pyridine Formylation: A Technical Support Guide to the Vilsmeier-Haack Reaction
Prepared by the Senior Application Scientist, Organic Synthesis Division
Welcome to the technical support center for the Vilsmeier-Haack formylation of pyridines. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of this powerful yet often challenging reaction. Drawing upon a synthesis of established protocols and in-the-field troubleshooting experience, this document provides a comprehensive resource to help you achieve successful and reproducible outcomes in your pyridine functionalization endeavors.
The direct formylation of the pyridine ring using the Vilsmeier-Haack reaction is a notoriously difficult transformation. The inherent electron-deficient nature of the pyridine nucleus renders it significantly less reactive towards electrophilic substitution compared to electron-rich aromatic systems.[1][2] This low reactivity often necessitates harsh reaction conditions, which can, in turn, lead to a variety of undesirable side reactions and low yields of the desired pyridine aldehyde. This guide will illuminate the common pitfalls and provide actionable strategies to overcome them.
Frequently Asked Questions (FAQs)
Q1: Why is my Vilsmeier-Haack reaction on pyridine failing or giving a low yield?
There are several potential reasons for a failed or low-yielding reaction. The primary culprit is the deactivated nature of the pyridine ring.[3] Insufficiently activating electron-donating groups on the pyridine ring can lead to no reaction. Additionally, the purity of your reagents is paramount. The Vilsmeier reagent, formed in situ from a phosphoryl halide (commonly POCl₃) and a formamide (typically DMF), is highly sensitive to moisture.[4] Any degradation of your POCl₃ or DMF can significantly impede the reaction.[3] Finally, the reaction temperature may be too low for your specific substrate.[3]
Q2: I am observing a complex mixture of products. What are the likely side reactions?
Several side reactions can plague the Vilsmeier-Haack formylation of pyridines, leading to a complex product mixture. These can include:
-
Diformylation: If the pyridine ring is sufficiently activated, or if there are multiple activated positions, diformylation can occur.[5]
-
Chlorination: The Vilsmeier reagent can also act as a chlorinating agent, leading to the formation of chloropyridine derivatives. This is particularly prevalent at higher temperatures.
-
Polymerization/Tar Formation: The strongly acidic conditions of the reaction can lead to the degradation of sensitive pyridine substrates, resulting in the formation of intractable tars or polymers.[4]
-
Ring Opening or Rearrangement: In some cases, particularly with highly substituted or strained pyridine systems, ring-opening or rearrangement reactions can occur.[6]
Q3: How can I improve the regioselectivity of my pyridine formylation?
Regioselectivity is a significant challenge. Formylation typically occurs at the most electron-rich and least sterically hindered position.[7][8] For pyridine, this is often the 3-position (meta). However, the presence of activating or directing groups on the pyridine ring will heavily influence the site of formylation. To improve regioselectivity, consider the following:
-
Substrate Design: The strategic placement of electron-donating groups can direct the formylation to a specific position.
-
Reaction Conditions: Lowering the reaction temperature can sometimes favor the formation of the thermodynamically preferred product.[3]
-
Alternative Strategies: For achieving formylation at positions that are not electronically favored, consider alternative methods such as the use of Zincke intermediates or dearomatization strategies.
Troubleshooting Guide
This section provides a structured approach to troubleshooting common issues encountered during the Vilsmeier-Haack formylation of pyridines.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No Reaction / Low Conversion | 1. Deactivated Substrate: The pyridine ring is not sufficiently electron-rich. 2. Degraded Reagents: POCl₃ or DMF are not pure or anhydrous.[3] 3. Insufficient Temperature: The reaction is too slow at the current temperature.[3] 4. Inadequate Stoichiometry: Insufficient Vilsmeier reagent. | 1. If possible, introduce an electron-donating group to the pyridine ring. Alternatively, consider activating the pyridine as a pyridine N-oxide. 2. Use freshly distilled or newly purchased, anhydrous reagents. 3. Gradually increase the reaction temperature, monitoring for product formation and decomposition. For less reactive substrates, refluxing may be necessary. 4. Increase the molar ratio of the Vilsmeier reagent to the pyridine substrate. |
| Formation of Multiple Products | 1. Poor Regioselectivity: Multiple positions on the pyridine ring are susceptible to formylation. 2. Side Reactions: Diformylation, chlorination, or other side reactions are occurring. | 1. Analyze the electronic and steric factors of your substrate to predict the most likely site of formylation. Optimize reaction conditions (e.g., lower temperature) to favor a single product. 2. To minimize diformylation, use a lower stoichiometry of the Vilsmeier reagent. To reduce chlorination, conduct the reaction at the lowest effective temperature. |
| Formation of Tar / Polymer | 1. Substrate Decomposition: The pyridine substrate is unstable under the strongly acidic reaction conditions.[4] 2. Excessive Temperature: The reaction temperature is too high, leading to uncontrolled side reactions. | 1. Use a less harsh Vilsmeier reagent if possible (e.g., generated from oxalyl chloride instead of POCl₃). 2. Carefully control the reaction temperature and avoid localized overheating. 3. Shorten the reaction time as much as possible. |
| Difficult Work-up / Product Isolation | 1. Incomplete Quenching: The iminium salt intermediate has not been fully hydrolyzed. 2. Emulsion Formation: A stable emulsion has formed during the aqueous work-up. | 1. Ensure complete hydrolysis by quenching the reaction mixture with a saturated aqueous solution of sodium acetate or by carefully adjusting the pH to be slightly basic. 2. To break emulsions, try adding a saturated brine solution or filtering the mixture through a pad of celite. |
Experimental Protocols
Protocol 1: General Procedure for Vilsmeier-Haack Formylation of an Activated Pyridine
This protocol is a starting point and may require optimization for your specific substrate.
Materials:
-
Activated pyridine substrate
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Anhydrous solvent (e.g., dichloromethane, 1,2-dichloroethane)
-
Saturated aqueous sodium acetate solution
-
Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Vilsmeier Reagent Formation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3-5 equivalents relative to the substrate). Cool the flask to 0 °C in an ice bath.
-
Add POCl₃ (1.5-2.0 equivalents) dropwise to the stirred DMF solution via the dropping funnel, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes to ensure complete formation of the Vilsmeier reagent.
-
Reaction with Pyridine Substrate: Dissolve the activated pyridine substrate (1.0 equivalent) in a minimal amount of anhydrous solvent.
-
Add the pyridine solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
Reaction Monitoring: After the addition, the reaction mixture can be stirred at 0 °C, allowed to warm to room temperature, or heated, depending on the reactivity of the substrate. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice.
-
Hydrolyze the resulting iminium salt by adding a saturated aqueous solution of sodium acetate or by carefully neutralizing with a base (e.g., 1M NaOH) until the pH is neutral or slightly basic.
-
Extract the aqueous mixture with an organic solvent multiple times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: Mitigation of Side Reactions - Formylation of a Sensitive Pyridine Derivative
This protocol incorporates modifications to minimize decomposition and side product formation for more sensitive substrates.
Key Modifications:
-
Use of a Milder Vilsmeier Reagent: Consider preparing the Vilsmeier reagent using oxalyl chloride or thionyl chloride instead of POCl₃, which can be less harsh.
-
Lower Reaction Temperature: Conduct the entire reaction, including the addition of the substrate, at a consistently low temperature (e.g., -10 °C to 0 °C).
-
Inverse Addition: Add the pre-formed Vilsmeier reagent to a solution of the pyridine substrate to maintain a low concentration of the electrophile throughout the reaction.
-
Careful pH Control during Work-up: Avoid strongly acidic or basic conditions during the work-up to prevent degradation of the product.
Visualizing the Challenges and Solutions
To better understand the complexities of the Vilsmeier-Haack reaction on pyridines, the following diagrams illustrate the key mechanistic steps and a troubleshooting workflow.
Caption: The Vilsmeier-Haack reaction pathway and common side reactions.
Caption: A troubleshooting workflow for the Vilsmeier-Haack formylation of pyridines.
Concluding Remarks
The Vilsmeier-Haack formylation of pyridines, while challenging, remains a valuable tool for the synthesis of important pyridine aldehyde intermediates. A thorough understanding of the reaction mechanism, potential side reactions, and a systematic approach to troubleshooting are essential for success. By carefully controlling reaction parameters, ensuring the quality of reagents, and considering alternative activation strategies when necessary, researchers can overcome the inherent difficulties of this transformation. This guide serves as a foundational resource to empower you in your synthetic endeavors. For further in-depth information, please consult the references provided.
References
- Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction.
- NROChemistry. (2021-2025). Vilsmeier-Haack Reaction.
- Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction.
- Patil, S. B., & Deokar, H. S. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. INTERNATIONAL JOURNAL OF PHARMACEUTICAL AND CHEMICAL SCIENCES, 2(3), 1339-1353.
- Kovtun, A. V., Tokarieva, S. V., Varenichenko, S. A., Zorya, A. V., & Orlov, V. D. (2018). Synthesis of new substituted pyridines via Vilsmeier-Haack reagent.
- J&K Scientific LLC. (2025). Vilsmeier-Haack Reaction.
- Wikipedia. (2023, December 2). Vilsmeier–Haack reaction. In Wikipedia. [Link]
Sources
- 1. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 2. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. ijpcbs.com [ijpcbs.com]
- 6. researchgate.net [researchgate.net]
- 7. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 8. jk-sci.com [jk-sci.com]
Technical Support Center: Purification of 3-Chloro-5-fluoropicolinaldehyde
Welcome to the technical support center for 3-Chloro-5-fluoropicolinaldehyde. This guide is designed for researchers, scientists, and drug development professionals who are working with this versatile heteroaromatic building block and require methods to achieve high purity. In drug discovery and development, the purity of starting materials is paramount, as impurities can lead to unforeseen side reactions, impact yield, and complicate product isolation and analysis.
This document provides in-depth, field-proven troubleshooting guides and FAQs for the most common and effective purification strategies.
Understanding the Impurity Profile
Before selecting a purification method, it's crucial to understand the potential impurities you might be dealing with. For this compound, impurities typically arise from the synthetic route or degradation.
-
Common Synthetic Impurities:
-
Starting Materials: Unreacted halogenated pyridine precursors.
-
Regioisomers: Positional isomers formed during the chlorination or fluorination steps. Controlling regioisomer impurities as early as possible in a synthetic process is critical.[1]
-
Byproducts: Compounds resulting from side reactions during the formylation step (e.g., Vilsmeier-Haack reaction).[2]
-
-
Common Degradation Impurities:
Chemical Purification: Bisulfite Adduct Formation
This is a highly selective and effective classical method for separating aldehydes from mixtures containing non-aldehyde impurities.[4] The technique relies on the reversible reaction between an aldehyde and sodium bisulfite to form a solid or water-soluble adduct, which can be easily separated.
Workflow: Bisulfite Adduct Purification
Sources
Technical Support Center: Synthesis of 3-Chloro-5-fluoropicolinaldehyde
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support guide for the synthesis of 3-Chloro-5-fluoropicolinaldehyde (CAS 1227563-32-7), a critical building block in medicinal chemistry and drug discovery.[1] This guide provides in-depth troubleshooting advice and answers to frequently asked questions to navigate the complexities of its synthesis.
I. Overview of Synthetic Challenges
The synthesis of this compound presents several challenges stemming from the electronic nature of the substituted pyridine ring. The presence of both electron-withdrawing chloro and fluoro groups deactivates the ring, making certain transformations difficult. Key challenges include:
-
Regioselectivity: Directing the formylation to the C2 position can be challenging due to the influence of the existing substituents.
-
Reaction Conditions: The synthesis often requires stringent anhydrous conditions and carefully controlled temperatures to prevent side reactions.
-
Precursor Availability: The synthesis of the starting material, 3-chloro-5-fluoropyridine, can itself be a multi-step process.[2][3]
-
Product Stability: The aldehyde product can be susceptible to oxidation and other degradation pathways, requiring careful handling and storage.[1]
II. Common Synthetic Routes & Troubleshooting
Several synthetic strategies can be employed to synthesize this compound. Below we discuss the most common routes, their associated challenges, and troubleshooting solutions.
Route A: Directed Ortho-Metalation (DoM) via Lithiation
This is a frequently employed method for the formylation of pyridine derivatives.[4]
Caption: Grignard reaction workflow.
Troubleshooting Guide: Route B
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Failure to form the Grignard reagent | 1. Inactive magnesium: The surface of magnesium turnings can be coated with magnesium oxide. 2. Presence of moisture: Grignard reagents are extremely sensitive to water. | 1. Activate the magnesium turnings with a small crystal of iodine or by sonication. 2. Use anhydrous solvents and oven-dried glassware. Perform the reaction under a strict inert atmosphere. |
| Low yield of the aldehyde | 1. Wurtz coupling: The Grignard reagent can react with the starting halide. 2. Reaction with the formylating agent: Grignard reagents can add twice to DMF. | 1. Add the halide slowly to the magnesium suspension to maintain a low concentration of the halide. 2. Use a less reactive formylating agent like N-formylpiperidine to minimize the double addition. |
| Difficulty in purifying the product | 1. Formation of magnesium salts: These can complicate the work-up procedure. | 1. Quench the reaction with a saturated aqueous solution of ammonium chloride. 2. Perform a thorough aqueous work-up and extraction. |
Route C: Oxidation of a Precursor Alcohol or Methyl Group
If 3-chloro-5-fluoro-2-(hydroxymethyl)pyridine or 3-chloro-5-fluoro-2-methylpyridine is available, it can be oxidized to the desired aldehyde.
Caption: Oxidation workflow.
Troubleshooting Guide: Route C
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Over-oxidation to the carboxylic acid | 1. Use of a strong oxidizing agent: Reagents like potassium permanganate can lead to the formation of the corresponding carboxylic acid. [3] | 1. Use a mild oxidizing agent such as manganese dioxide (for benzylic-type alcohols), pyridinium chlorochromate (PCC), or employ Swern or Dess-Martin periodinane oxidation conditions. [5] |
| Incomplete reaction | 1. Insufficient amount of oxidizing agent: The stoichiometry of the oxidation reaction is crucial. | 1. Use a sufficient excess of the oxidizing agent. Monitor the reaction progress by Thin Layer Chromatography (TLC). |
| Difficult purification | 1. Removal of the oxidizing agent byproducts: For example, chromium salts from PCC oxidation can be difficult to remove. | 1. Choose an oxidation method with an easy work-up, such as Swern oxidation where the byproducts are volatile. Filtration through a pad of silica gel or celite can also be effective. |
III. Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound?
A1: It is recommended to store the compound at 2-8°C in a tightly sealed container under an inert atmosphere to prevent oxidation of the aldehyde group. [1][6] Q2: Which analytical techniques are best for characterizing the final product?
A2: A combination of techniques is recommended for full characterization:[1]
-
¹H NMR: To identify the aldehyde proton (typically around 9.8–10.2 ppm) and the aromatic protons, observing the splitting patterns due to the chloro and fluoro substituents.
-
¹³C NMR: To confirm the presence of the carbonyl carbon (around 190 ppm) and the aromatic carbons.
-
Mass Spectrometry (MS): To verify the molecular weight and isotopic pattern characteristic of a compound containing one chlorine atom.
-
Infrared (IR) Spectroscopy: To detect the characteristic C=O stretch of the aldehyde at approximately 1700 cm⁻¹.
Q3: Are there any specific safety precautions I should take when working with the reagents for this synthesis?
A3: Yes, several reagents require careful handling:
-
Organolithium reagents (n-BuLi, LDA): These are pyrophoric and will ignite on contact with air. They are also highly reactive with water. Always handle them under an inert atmosphere using proper syringe techniques.
-
Oxidizing agents (PCC, Swern reagents): These can be toxic and should be handled in a well-ventilated fume hood.
-
General Precautions: Always wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves. [7]Consult the Safety Data Sheet (SDS) for each reagent before use.
Q4: Can I use other formylating agents besides DMF?
A4: Yes, other formylating agents can be used. For Grignard reactions, N-formylpiperidine is a good alternative to minimize double addition. For lithiation reactions, while DMF is the most common, other formamides can also be employed.
Q5: My reaction is very slow. What can I do to improve the reaction rate?
A5: For lithiation and Grignard reactions, which are typically fast even at low temperatures, a slow reaction often indicates a problem with the organometallic reagent's activity. For oxidation reactions, gentle heating may be possible depending on the stability of the reagents and product, but this should be approached with caution to avoid side reactions. Always monitor the reaction by TLC to assess progress.
IV. References
-
Organic Chemistry Portal. Formylation. [Link]
-
Google Patents. WO2014198278A1 - A method for producing 2,3-dichloro-5-(trichloromethyl)pyridine.
-
Google Patents. CN101648904B - Synthesis method of 2,3-difluoro-5-chloropyridine.
-
Sakamoto, T., et al. REDUCTIVE LITHIATION OF HALOPYRIDINES USING LITHIUM NAPHTHALENIDE. Heterocycles, 1994, 38(1), 25-28.
-
001CHEMICAL. CAS No. 1227563-32-7, this compound. [Link]
-
Ruder, S. M., et al. Investigating a Chemoselective Grignard Reaction in an Undergraduate Discovery Lab to Predict Reactivity and Final Products. Journal of Chemical Education, 2016, 93(8), 1464-1469.
-
Google Patents. EP1626045A1 - Processes for producing 3-substituted 2-chloro-5-fluoropyridine or salt thereof.
-
Hou, C. J., et al. An efficient synthesis of 2-amino-5-chloro-3-pyridinecarbox-aldehyde and 5-amino-2-chloro-4-pyridinecarboxaldehyde. Heterocyclic Communications, 2011, 17(1-2), 21-24.
-
Google Patents. CN113527191A - Preparation method of 2,3-dichloro-5-trifluoromethylpyridine.
-
Al-Zoubi, W., et al. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades. Molecules, 2021, 26(16), 4997.
-
Aimi, J., et al. Synthesis of 1,2,3-triazoles using Grignard reactions through the protection of azides. Beilstein Journal of Organic Chemistry, 2023, 19, 1145-1153.
-
Organic Chemistry Portal. Aldehyde synthesis by oxidation of alcohols and rearrangements. [Link]
-
Google Patents. US6248265B1 - Clean generation of a fluoroaryl grignard reagent.
-
Neuhaus, J. D., et al. Oxidation of allylic and benzylic alcohols to aldehydes and carboxylic acids. Beilstein Journal of Organic Chemistry, 2014, 10, 641-648.
-
Chemical Register. This compound (CAS No. 1227563-32-7) Suppliers. [Link]
-
da Silveira Pinto, L. S., et al. A Scalable and Efficient Synthesis of 3-Chloro-1,2-propanediol. Organic Preparations and Procedures International, 2016, 48(3), 319-320.
-
Pimpale, S. S., et al. Design and Synthesis of Novel 2-Chloro-5-(chloromethyl)pyridine Bioactive Derivatives by Rapid and Efficient Continuous Flow Reaction Module. Asian Journal of Chemistry, 2025, 37(4), 1041-1044.
Sources
- 1. benchchem.com [benchchem.com]
- 2. WO2014198278A1 - A method for producing 2,3-dichloro-5-(trichloromethyl)pyridine - Google Patents [patents.google.com]
- 3. EP1626045A1 - Processes for producing 3-substituted 2-chloro-5-fluoropyridine or salt thereof - Google Patents [patents.google.com]
- 4. Formylation - Common Conditions [commonorganicchemistry.com]
- 5. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 6. 001chemical.com [001chemical.com]
- 7. echemi.com [echemi.com]
Technical Support Center: Optimizing Condensation Reactions with 3-Chloro-5-fluoropicolinaldehyde
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for 3-Chloro-5-fluoropicolinaldehyde. This guide is designed for researchers, chemists, and drug development professionals to navigate the nuances of condensation reactions involving this versatile building block. We provide in-depth, field-proven insights to help you troubleshoot common issues and optimize your reaction conditions for improved yield, purity, and reproducibility.
Section 1: Frequently Asked Questions (FAQs) - Understanding the Fundamentals
This section addresses foundational questions about the reactivity and handling of this compound in condensation reactions.
Q1: What makes this compound a particularly reactive substrate for condensation?
The reactivity of the aldehyde group in this compound is significantly enhanced by the electronic properties of the pyridine ring and its substituents. The chlorine and fluorine atoms are strongly electron-withdrawing, which increases the electrophilicity of the aldehyde's carbonyl carbon.[1] This makes it highly susceptible to nucleophilic attack, accelerating condensation reactions compared to less substituted picolinaldehydes.[1]
Q2: What are the most common condensation reactions for this aldehyde, and what nucleophiles are typically used?
The two most prevalent condensation reactions are:
-
Knoevenagel Condensation: This involves the reaction with an "active methylene" compound—a molecule with a CH₂ group flanked by two electron-wthdrawing groups (Z-CH₂-Z').[2] Common nucleophiles include malonic acid, diethyl malonate, ethyl acetoacetate, and cyanoacetic acid.[2][3]
-
Schiff Base (Imine) Formation: This is a reaction with primary or secondary amines. The aldehyde moiety readily condenses with amines to form the corresponding imine products.[1][4]
Q3: How do I select the appropriate catalyst for a Knoevenagel condensation?
The choice of catalyst is critical. For a Knoevenagel condensation, a weak base is almost always required.[5]
-
Mechanism of Action: The base's primary role is to deprotonate the active methylene compound, generating a nucleophilic enolate ion that then attacks the aldehyde.[2][3]
-
Recommended Catalysts: Weakly basic amines like piperidine, pyridine, or triethylamine are standard choices.[3]
-
Caution: Using a strong base (e.g., NaH, LDA) is strongly discouraged for the initial condensation step, as it can induce self-condensation of the highly reactive aldehyde, leading to unwanted side products and reduced yield.[2]
Q4: Why are anhydrous (dry) conditions so critical for this reaction?
Maintaining anhydrous conditions is one of the most important factors for success.[6][7] Water can negatively impact the reaction in several ways:
-
Catalyst Deactivation: Lewis acid catalysts, if used, are highly sensitive to moisture.[7]
-
Hydrolysis: Water can hydrolyze the starting material or the product, leading to impurities.[8]
-
Competing Reactions: The presence of water can interfere with the equilibrium of the condensation, which often relies on the removal of a water molecule to drive the reaction to completion.[5][9] It is imperative to use oven- or flame-dried glassware and anhydrous solvents.[10]
Section 2: Troubleshooting Guide - Addressing Common Experimental Issues
This section is formatted to help you diagnose and solve specific problems you may encounter in the lab.
Issue 1: Low or No Conversion of Starting Material
You've set up your reaction, but after several hours, TLC or GC-MS analysis shows predominantly unreacted this compound.
| Possible Cause | Explanation & Recommended Solution |
| A. Ineffective Nucleophile Generation | The active methylene compound may not be sufficiently acidic to be deprotonated by the chosen base. Solution: Verify the pKa of your nucleophile and select a base accordingly. For example, piperidine is a more effective catalyst than triethylamine for deprotonating malonic esters. Consider a slightly stronger, non-nucleophilic organic base if necessary, but proceed with caution. |
| B. Sub-optimal Reaction Temperature | The reaction may have a significant activation energy barrier that is not being overcome at room temperature. Conversely, some reactions stall if the temperature is too high due to decomposition.[6] Solution: Start the reaction at room temperature and monitor its progress. If no conversion is observed after 1-2 hours, gradually increase the temperature in 10-15 °C increments. For sensitive substrates, running the reaction at a lower temperature may prevent byproduct formation.[6] |
| C. Reagent or Catalyst Deactivation | Impurities, especially water, in your solvents or reagents are a common cause of reaction failure.[7] The catalyst itself may be old or degraded. Solution: Use freshly distilled, anhydrous solvents.[6] If using reagents from a previously opened bottle, consider purifying them first. Use a fresh bottle of the amine catalyst. Rigorously drying all glassware is a mandatory first step.[10] |
| D. Incorrect Stoichiometry | Using an insufficient amount of the nucleophile is a common oversight. Solution: While a 1:1 stoichiometry is theoretically possible, it is often beneficial to use a slight excess of the active methylene compound (e.g., 1.1 to 1.5 equivalents) to drive the reaction to completion.[11] |
Issue 2: Formation of Multiple Products and Low Purity
The reaction works, but produces a complex mixture of products that is difficult to purify.
| Possible Cause | Explanation & Recommended Solution |
| A. Aldehyde Self-Condensation | As noted in the FAQ, the high reactivity of the aldehyde makes it prone to self-condensation if the conditions are too basic.[2] Solution: Switch to a weaker base. If you are using piperidine, try triethylamine. Ensure the base is added slowly, potentially at a lower temperature, to control the initial reaction rate. |
| B. Uncontrolled Decarboxylation | This is specific to the Doebner modification of the Knoevenagel condensation, which uses malonic acid and pyridine.[2][12] The desired pathway is condensation followed by a single decarboxylation. However, excessively high temperatures can sometimes lead to a second decarboxylation, forming styrene-like analogues.[11] Solution: Implement strict temperature control. First, allow the initial condensation to proceed at a moderate temperature (e.g., refluxing pyridine). Once the condensation is complete (monitored by TLC), the temperature can be carefully maintained or slightly increased to effect a clean, single decarboxylation. |
| C. Competing Nucleophilic Aromatic Substitution (SNAr) | The chloro and fluoro groups on the pyridine ring can be displaced by nucleophiles, although this is generally less favorable at the 3- and 5-positions compared to the 2- and 4-positions.[8] Strong nucleophiles at high temperatures could lead to this side reaction. Solution: Use the mildest possible reaction conditions. Lower the reaction temperature and shorten the reaction time. Favor conditions that promote the faster Knoevenagel condensation over the typically slower SNAr pathway. |
Section 3: Optimized Protocols & Methodologies
The following protocols provide robust starting points for your experiments. Always perform reactions in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 1: General Knoevenagel Condensation with Ethyl Cyanoacetate
This protocol is a standard procedure for forming a carbon-carbon double bond.
Step-by-Step Methodology:
-
Preparation: To a flame-dried, 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq, e.g., 1.59 g, 10 mmol) and anhydrous ethanol (40 mL).
-
Reagent Addition: Add ethyl cyanoacetate (1.1 eq, 1.17 mL, 11 mmol) to the solution, followed by piperidine (0.2 eq, 0.20 mL, 2 mmol).
-
Reaction: Stir the mixture at room temperature for 30 minutes, then heat to reflux (approx. 78 °C). Monitor the reaction progress every hour using Thin Layer Chromatography (TLC) (e.g., using a 3:1 hexanes:ethyl acetate mobile phase). The reaction is typically complete within 2-4 hours.
-
Work-up: Once the starting aldehyde is consumed, allow the reaction mixture to cool to room temperature. Reduce the solvent volume by approximately half using a rotary evaporator.
-
Purification: Pour the concentrated mixture into cold water (50 mL) and stir. The product will often precipitate as a solid. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum. If the product is an oil, extract with ethyl acetate (3 x 30 mL), combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The crude product can be further purified by column chromatography on silica gel.
Protocol 2: Doebner-Knoevenagel Condensation with Malonic Acid
This protocol is effective for synthesizing the corresponding cinnamic acid derivative.[12]
Step-by-Step Methodology:
-
Preparation: In a 50 mL round-bottom flask, dissolve malonic acid (1.5 eq, 1.56 g, 15 mmol) in anhydrous pyridine (15 mL). Add a magnetic stir bar.
-
Reagent Addition: To this solution, add this compound (1.0 eq, 1.59 g, 10 mmol).
-
Condensation & Decarboxylation: Heat the reaction mixture to reflux (approx. 115 °C). The initial condensation is followed by decarboxylation (evolution of CO₂ gas will be observed). Monitor the reaction by TLC until the starting aldehyde is consumed (typically 3-6 hours).
-
Work-up: Cool the reaction mixture to room temperature. Slowly and carefully pour the mixture over a stirred solution of 10% hydrochloric acid (HCl) and ice (approx. 100 mL) to neutralize the pyridine and precipitate the product.
-
Purification: Collect the resulting solid precipitate by vacuum filtration. Wash the solid thoroughly with cold water to remove any remaining pyridine hydrochloride. Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain the purified α,β-unsaturated carboxylic acid.
Section 4: Data & Visualizations
Data Presentation
Table 1: Recommended Starting Conditions for Catalyst and Solvent Screening
| Catalyst (0.1-0.2 eq) | Recommended Solvent | Typical Temp. Range | Notes |
| Piperidine | Ethanol, Toluene | 25 - 110 °C | A very common and effective catalyst.[5] |
| Pyridine | Pyridine (as solvent) | 80 - 115 °C | Standard for the Doebner modification with malonic acid.[2][12] |
| Triethylamine (TEA) | Dichloromethane (DCM), THF | 25 - 65 °C | A milder base, useful if side reactions are an issue. |
| Ammonium Bicarbonate | Neat (Solvent-free) | 90 - 140 °C | A "green chemistry" alternative that can be effective.[11] |
Experimental & Logical Diagrams
Caption: Mechanism of the base-catalyzed Knoevenagel condensation.
Caption: Systematic workflow for troubleshooting low reaction yields.
Section 5: References
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield. Retrieved January 10, 2026, from [Link]
-
Wikipedia. (2023). Knoevenagel condensation. Retrieved January 10, 2026, from [Link]
-
Name of Reaction. (n.d.). Knoevenagel Condensation. Retrieved January 10, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification. Retrieved January 10, 2026, from [Link]
-
ResearchGate. (n.d.). Condensation reaction of substituted aromatic aldehydes and active methylene compounds. Retrieved January 10, 2026, from [Link]
-
Google Patents. (n.d.). EP1626045A1 - Processes for producing 3-substituted 2-chloro-5-fluoropyridine or salt thereof. Retrieved January 10, 2026, from
-
Rutjes, F. P. J. T., et al. (2017). The green Knoevenagel condensation: solvent-free condensation of benzaldehydes. Green Chemistry Letters and Reviews, 10(4), 403-409. From [Link]
-
Movassaghi, M., et al. (2010). Synthesis of 4-(Methylthio)-2-phenylquinazoline and 4-(4-Methoxyphenyl)-2-phenylquinoline. Organic Syntheses, 87, 233. From [Link]
-
Sarpong, R., et al. (2019). Condensation-Based Methods for the C−H Bond Functionalization of Amines. Accounts of Chemical Research, 52(4), 1045-1057. From [Link]
-
Wikipedia. (2023). Condensation reaction. Retrieved January 10, 2026, from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 3. Knoevenagel Condensation (Chapter 70) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 4. Condensation-Based Methods for the C−H Bond Functionalization of Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Knoevenagel Condensation | Thermo Fisher Scientific - JP [thermofisher.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Condensation reaction - Wikipedia [en.wikipedia.org]
- 10. Troubleshooting [chem.rochester.edu]
- 11. pure.tue.nl [pure.tue.nl]
- 12. Knoevenagel Condensation [organic-chemistry.org]
Introduction: The Challenge and Potential of a Versatile Building Block
Anhydrous Conditions for 3-Chloro-5-fluoropicolinaldehyde Reactions: A Technical Support Guide
Welcome to the technical support center for this compound. As a researcher, you understand the critical role of versatile intermediates in the synthesis of complex molecules for pharmaceuticals and agrochemicals. This compound (CAS 1227563-32-7) is a valuable heterocyclic aldehyde, offering multiple reaction sites for synthetic elaboration.[1] However, the aldehyde functional group, particularly when adjacent to a pyridine nitrogen, presents a unique set of challenges. Its reactivity makes it highly susceptible to nucleophilic attack, and its utility in many carbon-carbon bond-forming reactions is predicated on the stringent exclusion of water.
This guide is designed to serve as a resource from a Senior Application Scientist's perspective, providing not just protocols, but the reasoning behind them. We will delve into the common pitfalls encountered when working with this reagent, particularly in reactions that demand anhydrous conditions, and offer practical, field-tested solutions to ensure the success and reproducibility of your experiments.
Frequently Asked Questions (FAQs): Mastering Anhydrous Techniques
This section addresses the foundational questions and specific issues you may encounter.
General Anhydrous Techniques
Q1: Why are anhydrous conditions so critical for reactions involving reagents like Grignards or organolithiums?
Anhydrous (water-free) conditions are paramount because many organometallic reagents, such as Grignard reagents (R-MgX), are extremely strong bases.[2][3] Water is a protic solvent and will act as an acid, rapidly reacting with the organometallic reagent in a protonolysis reaction. This acid-base reaction is significantly faster than the desired nucleophilic attack on the aldehyde's carbonyl carbon.[2] The presence of even trace amounts of water will quench the reagent, converting it into an inactive alkane and preventing your desired reaction from occurring.[4][5]
Q2: What are the primary sources of moisture in a typical reaction setup?
Moisture can be introduced from several seemingly benign sources:
-
Atmosphere: Ambient air contains a significant amount of water vapor.
-
Glassware: Water molecules readily adsorb onto the surface of glassware.
-
Solvents: Many common organic solvents are hygroscopic and will absorb moisture from the air unless specifically dried and stored properly.
-
Reagents: The starting materials themselves, including the this compound if not stored correctly, can contain trace water.
Q3: My Grignard reaction with this compound failed, and I recovered most of my starting material. What went wrong?
This is a classic symptom of premature quenching of the Grignard reagent. The most likely culprit is the presence of water in your reaction system.[2][4] The Grignard reagent reacted with water molecules before it had a chance to add to the aldehyde.[3][5] To troubleshoot, you must meticulously re-evaluate every aspect of your anhydrous setup, from drying the glassware and solvent to ensuring the integrity of your inert atmosphere.[4]
Handling and Reaction-Specific Issues
Q4: How should I properly store and handle this compound?
To maintain its stability and purity, this compound should be stored in a tightly sealed container under an inert atmosphere (like argon or nitrogen) at refrigerated temperatures (2-8°C).[1] When handling the reagent, it's best to work in a glovebox or under a positive pressure of inert gas to prevent exposure to atmospheric moisture.
Q5: I'm attempting a Wittig reaction. Are anhydrous conditions as critical as they are for Grignard reactions?
The stringency of anhydrous conditions for a Wittig reaction depends on the nature of the ylide. For unstabilized ylides (prepared using strong bases like n-butyllithium), anhydrous conditions are absolutely essential to prevent the base from being quenched. However, for stabilized ylides, which are less basic, the reaction can sometimes be performed in aqueous media.[6][7] Given the reactivity of this compound, it is still highly recommended to perform the Wittig reaction under anhydrous conditions to avoid potential side reactions like hydrate formation at the aldehyde.
Q6: My reaction mixture turned dark brown/black during the addition of an organometallic reagent. What does this indicate?
A dark coloration or the formation of a tarry substance often suggests decomposition.[2] This can be caused by impurities in the reagents (especially the magnesium turnings for a Grignard reaction) or the presence of oxygen, which can initiate radical side reactions.[2] Ensure you are using high-purity reagents and that your inert atmosphere setup is leak-free. Slow, controlled addition of the reagent at a reduced temperature can also help mitigate decomposition.
Troubleshooting Guide: From Symptoms to Solutions
Use this table to diagnose and resolve common issues encountered during anhydrous reactions with this compound.
| Problem/Symptom | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield; Starting Aldehyde Recovered | 1. Moisture Contamination: Water in glassware, solvent, or inert gas line has quenched the organometallic reagent.[2][4] | 1a. Verify Anhydrous Setup: Flame-dry all glassware under vacuum and cool under a stream of dry inert gas. 1b. Use Dry Solvent: Use freshly distilled solvent from an appropriate drying agent or solvent from a commercial purification system. 1c. Check Inert Gas: Pass inert gas through a drying tube (e.g., filled with Drierite). |
| 2. Inactive Organometallic Reagent: The Grignard or organolithium reagent was not formed successfully or has degraded upon storage. | 2. Titrate Reagent: Before use, titrate a small aliquot of the organometallic reagent (e.g., with I₂) to determine its exact molarity.[2][8] | |
| Formation of a White Precipitate Before Acidic Workup | Formation of Magnesium Alkoxide: This is the expected intermediate after the nucleophilic addition of a Grignard reagent to the aldehyde.[2] | This is a normal observation and indicates the reaction is likely proceeding as expected. Proceed to the acidic workup step to protonate the alkoxide and yield the alcohol product. |
| Complex Product Mixture; Multiple Spots on TLC | 1. Presence of Oxygen: A leak in the inert atmosphere setup can lead to oxidation side products. | 1. Ensure a Positive Pressure: Maintain a slight positive pressure of inert gas throughout the reaction. Use well-greased joints or threaded glassware. |
| 2. Reaction Temperature Too High: Exothermic addition can lead to side reactions or decomposition. | 2. Control Temperature: Add the organometallic reagent slowly via a syringe pump at a low temperature (e.g., 0 °C or -78 °C) and allow the reaction to warm slowly. | |
| Yield is Consistently ~50% of Theoretical | Dimerization (Wurtz Coupling): A portion of the organometallic reagent may have coupled with the alkyl/aryl halide starting material during its formation.[2] | Optimize Reagent Formation: Use fresh, high-purity magnesium turnings. A crystal of iodine can be used to activate the magnesium surface. |
Visualized Workflows and Protocols
Diagram 1: Anhydrous Reaction Setup Workflow
This diagram outlines the essential steps for preparing your system for a moisture-sensitive reaction.
Caption: Workflow for establishing anhydrous reaction conditions.
Protocol: Grignard Addition to this compound
This protocol provides a detailed methodology for a standard Grignard reaction, a common application for this aldehyde that requires strict anhydrous conditions.
Materials:
-
This compound
-
Magnesium turnings
-
Alkyl or Aryl Halide (e.g., Bromobenzene)
-
Anhydrous Diethyl Ether or THF
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flasks, condenser, dropping funnel (all flame-dried)
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Apparatus Setup: Assemble a three-necked flask equipped with a reflux condenser (topped with an inert gas inlet), a magnetic stir bar, and a rubber septum. Flame-dry the entire apparatus under vacuum and allow it to cool to room temperature under a positive pressure of argon or nitrogen.
-
Grignard Reagent Formation: In the reaction flask, add magnesium turnings (1.2 equivalents). Add a portion of the anhydrous solvent. In a separate, dry flask, dissolve the alkyl/aryl halide (1.1 equivalents) in anhydrous solvent. Add a small amount of this solution to the magnesium suspension. If the reaction does not initiate (slight bubbling, warming), add a small crystal of iodine. Once initiated, add the remaining halide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, stir the mixture for an additional 30-60 minutes.
-
Aldehyde Addition: Dissolve this compound (1.0 equivalent) in anhydrous solvent in a separate, dry flask. Transfer this solution to a syringe. Cool the freshly prepared Grignard reagent to 0 °C using an ice bath. Slowly add the aldehyde solution dropwise to the stirred Grignard reagent over 30 minutes.
-
Reaction & Quenching: After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC. Once the starting material is consumed, cool the reaction back to 0 °C and slowly quench by the dropwise addition of saturated aqueous NH₄Cl solution.
-
Workup and Purification: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether or ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude secondary alcohol product. Purify via column chromatography as needed.
Diagram 2: Troubleshooting a Failed Grignard Reaction
This decision tree helps diagnose issues when a Grignard reaction gives a low yield.
Caption: Decision tree for troubleshooting low-yield Grignard reactions.
References
- A Metal-Free Visible-Light Photoredox Construction and Direct C–H Functionalization of Pyridines: Green Synthesis of Polysubstituted Picolinaldehydes. The Journal of Organic Chemistry. ACS Publications.
- Why do some organic reactions need anhydrous conditions?. TutorChase.
- Pyridine synthesis. Organic Chemistry Portal.
- Is Water a Friend or Foe in Organometallic Chemistry? The Case of Group 13 Organometallic Compounds. Request PDF. ResearchGate.
- Aromatic Aldehydes and Ketones - Preparation and Properties. Online Chemistry notes.
- Troubleshooting my grignard reactions. Reddit.
- A Highly Versatile One-Pot Aqueous Wittig Reaction. Science and Education Publishing.
- A field guide to flow chemistry for synthetic organic chemists. Chemical Science. RSC Publishing.
- A review of aqueous organic reactions for the undergraduate teaching laboratory. Taylor & Francis Online.
- Water opens the door to organolithiums and Grignard reagents: exploring and comparing the reactivity of highly polar organometallic compounds in unconventional reaction media towards the synthesis of tetrahydrofurans. Chemical Science. RSC Publishing.
- Synthetic Strategies for Nitramines: From Energetic Materials to Atmospheric Byproducts. MDPI.
- Substituent Effects on the Activity of Cp*Ir(pyridine-carboxylate) Water Oxidation Catalysts: Which Ligand Fragments Remain Coordinated to the Active Ir Centers?. Organometallics. ACS Publications.
- Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry.
- Grignard Reaction in Organic Synthesis with Practice Problems. Chemistry Steps.
- Reaction of organometallic reagents with pyridinium ions. The Journal of Organic Chemistry.
- Reactions of Aldehydes and Ketones. Sketchy.
- Pyridine-2-carbaldehyde. Wikipedia.
- Reactions with Grignard Reagents. Chemistry LibreTexts.
- Water and Organometallic Compounds: Chemistry Made Simple 17. YouTube.
- Aldehydes and Ketones. Philadelphia University.
- The Review Article on Organic Synthesis. International Journal of Trend in Scientific Research and Development.
- 19.S: Aldehydes and Ketones (Summary). Chemistry LibreTexts.
- Wittig Reactions in Water Media Employing Stabilized Ylides with Aldehydes. Synthesis of α,β-Unsaturated Esters from Mixing Aldehydes, α-Bromoesters, and Ph3P in Aqueous NaHCO3. Organic Chemistry Portal.
- Wittig reactions in water media employing stabilized ylides with aldehydes. Synthesis of alpha,beta-unsaturated esters from mixing aldehydes, alpha-bromoesters, and Ph3P in aqueous NaHCO3. PubMed.
- ChemInform Abstract: Synthetic Studies of Substituted Pyridine Aldehydes as Intermediates for the Synthesis of Toddaquinoline, Its Derivatives and Other Natural Products. Request PDF. ResearchGate.
- 3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid | C7H3ClF3NO2. PubChem.
- Wittig Reaction Experiment Part 2: Reaction and Product Isolation. YouTube.
- 3-Chloro-5-fluoropyridine | C5H3ClFN. PubChem.
- Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum's Acids. PMC. NIH.
- This compound (CAS No. 1227563-32-7) Suppliers. Chemical Register.
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- 5. youtube.com [youtube.com]
- 6. Wittig Reactions in Water Media Employing Stabilized Ylides with Aldehydes. Synthesis of α,β-Unsaturated Esters from Mixing Aldehydes, α-Bromoesters, and Ph3P in Aqueous NaHCO3 [organic-chemistry.org]
- 7. Wittig reactions in water media employing stabilized ylides with aldehydes. Synthesis of alpha,beta-unsaturated esters from mixing aldehydes, alpha-bromoesters, and Ph3P in aqueous NaHCO3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. reddit.com [reddit.com]
Technical Support Center: Temperature Control in 3-Chloro-5-fluoropicolinaldehyde Synthesis
Welcome to the technical support center for the synthesis of 3-Chloro-5-fluoropicolinaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this synthesis, with a particular focus on the critical role of temperature control. The following troubleshooting guides and frequently asked questions (FAQs) are formatted to directly address specific issues you may encounter during your experiments.
Introduction: The Criticality of Temperature in Halogenated Picolinaldehyde Synthesis
The synthesis of this compound, a key building block in medicinal chemistry and agrochemicals, most commonly proceeds via the Vilsmeier-Haack formylation of 3-chloro-5-fluoropyridine. The Vilsmeier-Haack reaction involves the use of a potent electrophilic iminium salt (the Vilsmeier reagent), generated in situ from a formamide derivative (like N,N-dimethylformamide, DMF) and an activating agent (commonly phosphorus oxychloride, POCl₃).[1][2] The electron-deficient nature of the halogenated pyridine ring makes it less reactive than electron-rich aromatics, necessitating carefully controlled conditions to achieve acceptable yields and purity.[3]
Temperature is arguably the most critical parameter in this process. It governs not only the rate of reaction but also the formation of byproducts, the stability of the Vilsmeier reagent, and the overall safety of the procedure. This guide will provide in-depth, experience-based insights into managing temperature to ensure a successful and reproducible synthesis.
Troubleshooting Guide
This section addresses common problems encountered during the synthesis of this compound, with a focus on temperature-related causes and solutions.
Problem 1: Low or No Product Yield
Q: I am observing very low conversion of my 3-chloro-5-fluoropyridine starting material, or I am not isolating any of the desired this compound. What are the likely temperature-related causes?
A: Low or no yield is a frequent issue, often directly linked to improper temperature management at several key stages of the Vilsmeier-Haack reaction.
Potential Causes & Solutions:
-
Cause 1: Incomplete Formation of the Vilsmeier Reagent. The formation of the active electrophile, the chloroiminium salt, from DMF and POCl₃ is an exothermic process. If the temperature is too high during this step, the reagent can degrade. Conversely, if the temperature is too low, its formation may be too slow or incomplete.
-
Solution: Prepare the Vilsmeier reagent at a controlled low temperature, typically between 0°C and 5°C. This is achieved by adding the POCl₃ dropwise to the DMF with vigorous stirring in an ice bath. A mild exotherm should be observed. A lack of exotherm might indicate poor reagent quality.
-
-
Cause 2: Insufficient Temperature During the Formylation Step. 3-Chloro-5-fluoropyridine is an electron-deficient heterocycle. As such, the electrophilic aromatic substitution requires sufficient thermal energy to proceed at a reasonable rate. The reaction temperature for formylating such substrates can range from room temperature up to 80°C.[1]
-
Solution: After the addition of the 3-chloro-5-fluoropyridine to the pre-formed Vilsmeier reagent at a low temperature (to control the initial exotherm), slowly and carefully raise the temperature of the reaction mixture. Monitor the reaction progress by TLC or LC-MS. A temperature in the range of 60-80°C is often required for successful formylation of deactivated pyridines.
-
-
Cause 3: Premature Hydrolysis of the Vilsmeier Reagent or Intermediate. The Vilsmeier reagent and the intermediate iminium salt formed after the addition to the pyridine are highly sensitive to moisture. Premature quenching at a low temperature can lead to the hydrolysis of the unreacted Vilsmeier reagent back to DMF, and the desired product will not be formed.
-
Solution: Ensure that the reaction is worked up by quenching with a cold aqueous solution or ice only after the reaction has gone to completion, as confirmed by in-process controls.
-
| Parameter | Recommended Temperature Range | Rationale |
| Vilsmeier Reagent Formation | 0°C to 5°C | To control the exotherm of formation and prevent thermal degradation of the reagent. |
| Addition of Pyridine Substrate | 0°C to 10°C | To manage the initial exotherm of the reaction between the pyridine and the Vilsmeier reagent. |
| Formylation Reaction | 60°C to 80°C | To provide sufficient activation energy for the formylation of the electron-deficient pyridine ring. The optimal temperature should be determined empirically.[1] |
| Quenching/Hydrolysis | 0°C to 10°C | To control the highly exothermic quenching process and prevent side reactions. |
Problem 2: Formation of Isomeric Byproducts and Impurities
Q: My final product is contaminated with significant impurities. How can I control the temperature to improve the regioselectivity and minimize byproduct formation?
A: The formation of isomers and other byproducts is often a consequence of poorly controlled reaction temperatures.
Potential Causes & Solutions:
-
Cause 1: Overheating during the reaction. While a higher temperature is needed for the reaction to proceed, excessive heat can lead to the formation of undesired isomers or decomposition products. For 3-substituted pyridines, formylation can sometimes occur at other positions on the ring if the temperature is too high.
-
Solution: Carefully control the heating of the reaction mixture using a reliable heating mantle and temperature controller. Do not exceed the optimal temperature determined for the reaction. It is better to run the reaction for a longer time at a slightly lower temperature than to risk byproduct formation at a higher temperature.
-
-
Cause 2: Uncontrolled Exotherm during Reagent Addition or Quenching. A rapid increase in temperature can lead to localized "hot spots" in the reactor, promoting side reactions.
-
Solution: Add reagents dropwise and at a controlled rate, especially the POCl₃ to the DMF and the reaction mixture to the quenching solution. Ensure efficient stirring to dissipate heat throughout the reaction mixture. For larger-scale reactions, consider using a jacketed reactor with a circulating cooling system.
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for the formation of the Vilsmeier reagent and why is it so critical?
A1: The optimal temperature for the formation of the Vilsmeier reagent from DMF and POCl₃ is typically between 0°C and 5°C. This low temperature is critical for two main reasons:
-
Thermodynamic Stability: The Vilsmeier reagent is a reactive species. At higher temperatures, it can undergo decomposition, reducing the effective concentration of the formylating agent and leading to lower yields.
-
Exotherm Control: The reaction between DMF and POCl₃ is exothermic. Preparing the reagent at a low temperature allows for better control of this heat release, preventing runaway reactions and ensuring the safety of the operation.
Q2: How does the electron-withdrawing nature of the chloro and fluoro substituents on the pyridine ring affect the required reaction temperature?
A2: The chloro and fluoro substituents are strongly electron-withdrawing, which deactivates the pyridine ring towards electrophilic aromatic substitution. This deactivation means that a higher activation energy is required for the formylation to occur compared to unsubstituted or electron-rich pyridines. Consequently, the reaction often requires heating to a temperature in the range of 60-80°C to achieve a reasonable reaction rate and yield.[1]
Q3: What are the thermal hazards associated with the synthesis of this compound?
A3: There are several thermal hazards to be aware of:
-
Runaway Reaction: The formation of the Vilsmeier reagent and the quenching of the reaction are both highly exothermic. If these are not properly controlled, a runaway reaction can occur, leading to a rapid increase in temperature and pressure.
-
Reagent Hazards: POCl₃ is corrosive and reacts violently with water. All operations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment should be worn.
Q4: Can you provide a general, step-by-step experimental protocol with an emphasis on temperature control points?
A4: The following is a generalized protocol. Researchers should always perform a thorough safety assessment and small-scale trial experiments to optimize conditions for their specific setup.
Experimental Protocol: Vilsmeier-Haack Synthesis of this compound
-
Vilsmeier Reagent Formation (0°C - 5°C):
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF, 3.0 eq.).
-
Cool the flask to 0°C using an ice-salt bath.
-
Slowly add phosphorus oxychloride (POCl₃, 1.2 eq.) dropwise via the dropping funnel over 30-45 minutes, ensuring the internal temperature does not exceed 5°C.
-
After the addition is complete, stir the mixture at 0-5°C for an additional 30 minutes.
-
-
Formylation Reaction (0°C to 80°C):
-
Dissolve 3-chloro-5-fluoropyridine (1.0 eq.) in a minimal amount of anhydrous DMF or other suitable solvent.
-
Slowly add the pyridine solution to the Vilsmeier reagent at 0-5°C.
-
After the addition, allow the reaction mixture to warm to room temperature and then heat to 70-80°C.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).
-
-
Quenching and Work-up (0°C - 10°C):
-
Cool the reaction mixture to room temperature, and then further cool in an ice bath.
-
Carefully and slowly pour the reaction mixture onto crushed ice or into a cold, saturated aqueous solution of sodium bicarbonate with vigorous stirring. This step is highly exothermic and should be performed with caution.
-
Adjust the pH of the aqueous solution to ~7-8 with a suitable base (e.g., NaOH solution).
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel or by distillation under reduced pressure.
-
Visualizing the Workflow: A Temperature Control Decision Tree
The following diagram illustrates a decision-making process for troubleshooting temperature-related issues during the synthesis.
Caption: Troubleshooting decision tree for temperature control.
References
- Comins, D. L. & O'Connor, S. (1996). Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines. Chemical Reviews, 96(8), 3077-3104.
- Kimura, Y., & Matsuura, D. (2013). Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides. International Journal of Organic Chemistry, 3, 1-7.
- Wang, Z., et al. (2023). C3-Formylation of Pyridines via Streptocyanine Intermediates. Journal of the American Chemical Society.
- Zhang, Y., et al. (2024). Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. Organic Syntheses, 101, 21-33.
- PubChem. (n.d.). 3-Chloro-5-fluoropyridine.
- Google Patents. (2006). Processes for producing 3-substituted 2-chloro-5-fluoropyridine or salt thereof. EP1626045A1.
- ResearchGate. (n.d.). Plausible mechanism for formylation of pyridine ring.
Sources
Technical Support Center: Preventing and Troubleshooting Polymerization of Picolinaldehyde Derivatives
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with picolinaldehyde (also known as pyridine-2-carboxaldehyde) and its derivatives. These compounds are valuable precursors in coordination chemistry and for the synthesis of pharmaceuticals, such as pralidoxime[1]. However, their utility is often challenged by a propensity for self-condensation and polymerization, leading to decreased yields, product impurities, and analytical complications. Older samples, for instance, often appear as brown-colored liquids due to these impurities[1]. This guide provides in-depth, field-proven insights and actionable protocols to help you anticipate, prevent, and troubleshoot these stability issues.
Section 1: The Root Cause: Understanding Picolinaldehyde Polymerization
Q1: My picolinaldehyde solution has turned yellow or brown and has become more viscous. What is happening?
This is a classic sign of self-condensation, a form of polymerization. Picolinaldehyde and its derivatives that possess acidic alpha-hydrogens (protons on the carbon adjacent to the carbonyl group) are susceptible to this reaction. The process is an aldol condensation where one molecule of the aldehyde acts as a nucleophile (as an enolate) and attacks the electrophilic carbonyl carbon of a second molecule[2][3]. This initial dimeric adduct can then undergo dehydration and further reactions, leading to a mixture of colored, often insoluble, oligomers and polymers. This process is frequently catalyzed by trace amounts of acid or base.
The mechanism involves the formation of an enolate, which then attacks another aldehyde molecule. This process can continue, forming longer polymer chains.
Caption: Base-catalyzed self-condensation of picolinaldehyde.
Section 2: Prophylactic Measures: Proper Storage and Handling
Proper storage is the first and most critical line of defense against polymerization. The stability of aldehydes is paramount, as degradation can introduce reactive impurities that compromise the quality and safety of pharmaceutical formulations[4][5][6].
Q2: What are the optimal conditions for storing picolinaldehyde derivatives to ensure long-term stability?
To maintain product quality, picolinaldehyde and its derivatives should be stored under conditions that minimize exposure to catalysts (light, air, moisture) and incompatible materials.
| Parameter | Recommendation | Rationale | Supporting Sources |
| Temperature | Refrigerate (2-8 °C) | Low temperatures slow down the rate of self-condensation reactions. | [7] |
| Atmosphere | Store under an inert gas (Nitrogen or Argon) | Oxygen can initiate oxidation, forming acidic impurities (picolinic acid) that catalyze polymerization. Inert gas displaces both oxygen and moisture. | [7] |
| Container | Tightly sealed, amber glass container | Prevents exposure to air, moisture, and light, which can catalyze degradation. Use original manufacturer-approved packaging where possible. | [7][8] |
| Purity | Use high-purity material | Impurities from synthesis or previous degradation can act as catalysts. Older samples are more prone to instability.[1] | [4][6] |
Q3: Are there specific chemicals or materials that I should avoid storing with picolinaldehyde?
Yes. Incompatibility can lead to rapid and hazardous reactions. Avoid storage near:
-
Strong Acids & Bases: These are potent catalysts for aldol condensation[7][8].
-
Oxidizing Agents: Can lead to the formation of picolinic acid, which may catalyze polymerization[7][8].
-
Strong Reducing Agents: Can cause unintended reactions[8].
-
Heat and Ignition Sources: Picolinaldehyde is a combustible liquid with a flash point of 73 °C[7]. Store away from open flames and hot surfaces[9][10].
Section 3: In-Process Troubleshooting and Prevention
Even with proper storage, polymerization can occur during a reaction. Careful control of experimental parameters is crucial.
Q4: My reaction yield is consistently low, and I'm observing significant byproduct formation. How can I adapt my protocol to minimize polymerization?
Low yields are often a direct consequence of the starting material polymerizing before it can react as intended. Consider the following adjustments:
-
Temperature Control: Perform the reaction at the lowest feasible temperature. For base-catalyzed reactions, temperatures of 0 °C or even -78 °C are common to control the aldol side reaction[3].
-
Slow Reagent Addition: Instead of adding the picolinaldehyde derivative all at once, add it dropwise to the reaction mixture over an extended period. This keeps the instantaneous concentration of the free aldehyde low, favoring the desired reaction over self-condensation[3].
-
pH Control: If your reaction is not pH-sensitive, ensure the medium is neutral. If trace acidic or basic impurities are suspected in your reagents or solvents, consider purification or the use of a non-nucleophilic buffer.
-
Solvent Choice: Use dry, high-purity solvents. Water can participate in side reactions, and impurities in solvents can act as catalysts.
Caption: Troubleshooting workflow for picolinaldehyde reactions.
Section 4: Advanced Strategy: Chemical Protection
Q5: In my multi-step synthesis, the picolinaldehyde moiety is reacting prematurely. Can I temporarily 'mask' the aldehyde group?
Yes, this is a common and effective strategy. If the aldehyde functionality is not required until a later step, you can protect it to prevent side reactions. The most common method is the formation of an acetal.
-
Acetal Protection: React the picolinaldehyde derivative with a diol, such as ethylene glycol, under acidic catalysis (e.g., p-toluenesulfonic acid) to form a cyclic acetal. This group is stable to bases, organometallic reagents, and reducing agents. The aldehyde can be regenerated later by hydrolysis with aqueous acid[11].
Section 5: Detection and Characterization of Oligomers
Q6: How can I analytically confirm that polymerization is the issue and not another side reaction?
Identifying the presence of oligomers is key to confirming your hypothesis. Several analytical techniques are well-suited for this purpose.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful tool for identifying low-molecular-weight oligomers. Derivatization of the oligomers may be necessary to increase their volatility[12]. GC-MS can help identify impurities in excipients that might affect drug stability[4].
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV or MS detection can be used to separate and identify oligomers in a reaction mixture. It is a robust technique for aldehyde analysis and can achieve low detection limits[13].
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can reveal complex signal patterns and broad humps in the baseline, which are characteristic of polymeric material. The disappearance of the sharp aldehyde proton signal (~10 ppm) and the appearance of new signals in the aliphatic and aromatic regions can indicate polymerization.
Section 6: Detailed Experimental Protocol
Protocol: Synthesis of N-Benzylidene-2-pyridinemethanamine (a Schiff Base) with Minimized Aldehyde Self-Condensation
This protocol illustrates the practical application of the principles discussed for reacting a picolinaldehyde derivative while minimizing polymerization. The formation of Schiff bases is a common reaction for picolinaldehyde[1].
Materials:
-
2-Pyridinecarboxaldehyde (freshly distilled or from a new, sealed bottle)
-
Benzylamine (high purity)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Anhydrous Ethanol (200 proof)
-
Round-bottom flask with stir bar
-
Dropping funnel
-
Ice bath
Procedure:
-
Setup: Assemble a flame-dried round-bottom flask equipped with a magnetic stir bar and a dropping funnel under an inert atmosphere of nitrogen.
-
Initial Charge: Dissolve benzylamine (1.0 eq) in anhydrous ethanol and add it to the flask. Add anhydrous MgSO₄ (1.5 eq) to the flask. The MgSO₄ acts as a drying agent to remove the water formed during the reaction, driving the equilibrium towards the product.
-
Cooling: Cool the stirred solution to 0 °C using an ice-water bath. This is the critical step to minimize the rate of aldol condensation.
-
Aldehyde Preparation: In the dropping funnel, prepare a solution of 2-pyridinecarboxaldehyde (1.0 eq) in a small amount of anhydrous ethanol.
-
Slow Addition: Add the 2-pyridinecarboxaldehyde solution dropwise to the cooled, stirred benzylamine solution over 30-60 minutes. The slow addition maintains a low concentration of the free aldehyde.
-
Reaction: Allow the reaction to stir at 0 °C for 2-3 hours, then let it slowly warm to room temperature and stir overnight.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS to ensure the consumption of the starting aldehyde.
-
Workup: Once the reaction is complete, filter off the MgSO₄ and wash it with a small amount of ethanol. Concentrate the filtrate under reduced pressure to obtain the crude Schiff base.
-
Purification: Purify the product by column chromatography or recrystallization as needed. The absence of brown, polymeric residues is a good indicator of a successful reaction.
By implementing these rigorous storage, handling, and in-process controls, researchers can significantly improve the stability, reliability, and success of their experiments involving picolinaldehyde and its derivatives.
References
- Loba Chemie. (2021).
- Wikipedia. (n.d.).
- Vione, D., et al. (2020). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. Molecules, 25(21), 5203. [Link]
- Wikipedia. (n.d.). Pyridine-2-carbaldehyde. [Link]
- Wang, Y., et al. (2022). Effects of polyol excipient stability during storage and use on the quality of biopharmaceutical formulations. Journal of Pharmaceutical and Biomedical Analysis, 211, 114620. [Link]
- Biliński, S., & Bielak, L. (1970). [Condensation of 4-R-thiosemicarbazones of pyridine aldehydes with alpha-halogenketones. 3. Condensation of picolinaldehyde 4-R-thiosemicarbazone with chloroacetone and omega-chloroacetophenone]. Annales Universitatis Mariae Curie-Sklodowska. Sectio D: Medicina, 25, 549-555. [Link]
- del Álamo, M., et al. (2005). Analysis of Low-Molecular Mass Aldehydes in Drinking Waters Through Capillary Electrophoresis With Laser-Induced Fluorescence Detection.
- Google Patents. (1999).
- Bajaj, S., et al. (2022). Stability Testing and its Role in Drug Development Process. Research & Reviews: Journal of Pharmaceutical Analysis, 11(1). [Link]
- Beil, S., et al. (2018). Mechanochemical polymerization – controlling a polycondensation reaction between a diamine and a dialdehyde in a ball mill. RSC Advances, 8(52), 29699-29706. [Link]
- Guleria, R. K. (2018). How to stop self condensation of hydrocinnamaldehyde under acidic condition?
- Lindsey, J. S., et al. (1997). Investigation of porphyrin-forming reactions. Part 1. Pyrrole + aldehyde oligomerization in two-step, one-flask syntheses of meso-substituted porphyrins. Journal of the Chemical Society, Perkin Transactions 2, (11), 2267-2280. [Link]
- Vogl, O., & Jaycox, G. D. (1987). Addition Polymers of Aldehydes. Journal of Macromolecular Science, Part C: Polymer Reviews, 27(2), 229-254. [Link]
- Chemistry LibreTexts. (2023). 27.
- Kumar, S., & S. K, P. (2021). Drug metabolic stability in early drug discovery to develop potential lead compounds. Drug Metabolism Reviews, 53(3), 459-477. [Link]
- Wu, Y., et al. (2011). Influence of Formaldehyde Impurity in Polysorbate 80 and PEG‐300 on the Stability of a Parenteral Formulation of BMS‐204352: Identification and Control of the Degradation Product. Journal of Pharmaceutical Sciences, 100(9), 3731-3741. [Link]
- The Organic Chemistry Tutor. (2024).
- Blagden, N., et al. (2007). Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs. Acta Pharmaceutica, 57(1), 1-14. [Link]
- S. K, P., & Kumar, S. (2023). Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. Pharmaceutics, 15(1), 229. [Link]
- KINTEK. (1984).
Sources
- 1. Pyridine-2-carbaldehyde - Wikipedia [en.wikipedia.org]
- 2. Self-condensation - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Effects of polyol excipient stability during storage and use on the quality of biopharmaceutical formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rroij.com [rroij.com]
- 6. researchgate.net [researchgate.net]
- 7. geneseo.edu [geneseo.edu]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. jubilantingrevia.com [jubilantingrevia.com]
- 10. lobachemie.com [lobachemie.com]
- 11. researchgate.net [researchgate.net]
- 12. Characterization and determination of formaldehyde oligomers by capillary column gas chromatography (Journal Article) | OSTI.GOV [osti.gov]
- 13. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids [mdpi.com]
Technical Support Center: Work-up Procedures for 3-Chloro-5-fluoropicolinaldehyde Reactions
Welcome to the technical support center for 3-Chloro-5-fluoropicolinaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the work-up of reactions involving this versatile synthetic intermediate. The unique electronic properties of this halogenated picolinaldehyde make it a valuable building block, but also necessitate specific considerations during reaction work-up and product purification. This resource is structured to address common challenges in a direct question-and-answer format, grounded in established chemical principles and field-proven insights.
I. Core Principles of Work-up for this compound Derivatives
The work-up strategy for any reaction involving this compound is dictated by the nature of the newly formed product and the unreacted starting materials and byproducts. The presence of the basic pyridine nitrogen, the aldehyde functionality, and the halogen substituents all influence the chemical properties of the molecules involved. A successful work-up hinges on exploiting the differences in acidity, basicity, polarity, and solubility between the desired product and contaminants.
A general workflow for the work-up of reactions with this compound is depicted below. The specific steps will be elaborated upon in the subsequent sections.
Caption: General experimental workflow from reaction to pure product.
II. Troubleshooting Guide & FAQs
This section is divided into common reaction types performed with this compound, addressing specific issues that may arise during the work-up procedure.
A. Grignard and Organolithium Reactions (Carbon-Carbon Bond Formation)
These reactions are fundamental for creating new carbon-carbon bonds by adding an organometallic reagent to the aldehyde. The primary product is a secondary alcohol.
Q1: My Grignard reaction work-up is forming a thick emulsion that is difficult to separate. What is causing this and how can I resolve it?
A1: Emulsion formation is a common issue in the work-up of reactions involving pyridine-containing compounds. The basicity of the pyridine nitrogen in your product and any unreacted starting material can lead to the formation of magnesium or lithium salts that act as surfactants, stabilizing the interface between the organic and aqueous layers.
Troubleshooting Steps:
-
Quenching: The initial quenching of the Grignard reagent is critical. Instead of water or dilute acid, a slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C is highly recommended. This milder quenching agent helps to minimize the formation of highly basic magnesium hydroxides which can exacerbate emulsion problems.
-
pH Adjustment: After quenching, if an emulsion persists, a careful adjustment of the aqueous layer's pH can be beneficial. Adding a small amount of dilute HCl will protonate the pyridine nitrogen, increasing its aqueous solubility and disrupting the emulsion. However, be cautious as the desired alcohol product may also be acid-sensitive.
-
Brine Wash: Adding a saturated solution of sodium chloride (brine) can increase the ionic strength of the aqueous layer, which helps to break emulsions by reducing the mutual solubility of the two phases.
-
Filtration: In some cases, insoluble magnesium salts are the primary cause of the emulsion. Filtering the entire mixture through a pad of Celite® before proceeding with the separation can effectively remove these solids.
-
Solvent Choice: If the issue is persistent, consider using a different extraction solvent. While ethers like diethyl ether and THF are common for the reaction, solvents like ethyl acetate or dichloromethane may offer better phase separation during work-up.
Q2: I have low recovery of my desired secondary alcohol after extractive work-up. Where could my product be going?
A2: Low recovery of the alcohol product can be attributed to several factors, primarily related to its solubility properties which are influenced by the pH of the aqueous phase.
Troubleshooting Steps:
-
Check the pH of the Aqueous Layer: The secondary alcohol product, (3-chloro-5-fluoropyridin-2-yl)(R)methanol, is amphoteric. The pyridine nitrogen is basic and can be protonated under acidic conditions, making the molecule water-soluble. Conversely, the alcohol proton is weakly acidic and can be deprotonated under strongly basic conditions. During extraction, ensure the pH of the aqueous layer is near neutral (pH 7-8) to keep the product in its neutral, more organic-soluble form.
-
Back-Extraction: If you performed an acidic wash to remove basic impurities, your product may have partitioned into the acidic aqueous layer. To recover it, basify the aqueous layer with a base like sodium bicarbonate or dilute sodium hydroxide until it is neutral or slightly basic, and then re-extract with your organic solvent.
-
Multiple Extractions: Perform multiple extractions (at least 3) with your organic solvent. A single extraction is often insufficient to recover all of the product.
-
Solvent Polarity: If your product has a higher polarity than anticipated, your extraction solvent may not be optimal. Consider switching to a more polar solvent like ethyl acetate or a mixture of solvents.
Q3: My final product is contaminated with unreacted this compound. How can I remove it?
A3: The unreacted aldehyde can often be co-purified with the alcohol product due to their similar polarities.
Troubleshooting Steps:
-
Bisulfite Wash: A classic method for removing aldehydes is to wash the organic layer with a saturated aqueous solution of sodium bisulfite (NaHSO₃). The bisulfite forms a water-soluble adduct with the aldehyde, which can then be washed away. Note that this adduct formation is reversible, and a thorough extraction is necessary.
-
Girard's Reagent: For more challenging separations, Girard's reagents (T or P) can be used to derivatize the aldehyde into a water-soluble hydrazone, which is then easily removed with an aqueous wash. The desired product remains in the organic layer.
-
Chromatography: Flash column chromatography on silica gel is a reliable method for separating the alcohol from the aldehyde. A gradient elution, starting with a non-polar solvent system (e.g., hexanes/ethyl acetate) and gradually increasing the polarity, will typically elute the less polar aldehyde first, followed by the more polar alcohol.
Table 1: Troubleshooting Grignard/Organolithium Reaction Work-up
| Issue | Possible Cause | Recommended Solution |
| Emulsion Formation | Formation of magnesium/lithium salts; basicity of pyridine | Quench with saturated aq. NH₄Cl; add brine; filter through Celite®. |
| Low Product Recovery | Product partitioned into aqueous layer due to pH | Adjust aqueous pH to 7-8; perform back-extraction; use a more polar solvent. |
| Aldehyde Contamination | Similar polarity of aldehyde and alcohol product | Wash with sodium bisulfite solution; use Girard's reagent; purify by column chromatography. |
B. Wittig Reaction (Alkene Formation)
The Wittig reaction converts the aldehyde into an alkene, with triphenylphosphine oxide (TPPO) as a major byproduct.
Q1: How do I effectively remove triphenylphosphine oxide (TPPO) from my alkene product?
A1: TPPO is a notoriously difficult byproduct to remove due to its high polarity and tendency to co-crystallize with products.
Troubleshooting Steps:
-
Crystallization: If your alkene product is a solid, recrystallization can be an effective purification method. TPPO is often soluble in a variety of solvents, so choosing a solvent system where your product has limited solubility at low temperatures can leave the TPPO in the mother liquor.
-
Precipitation/Filtration: In some cases, TPPO can be precipitated out of the reaction mixture. After concentrating the reaction mixture, adding a non-polar solvent like hexanes or a mixture of hexanes and diethyl ether can cause the TPPO to crash out of solution, at which point it can be removed by filtration.[1]
-
Column Chromatography: This is the most common method for removing TPPO. Due to its high polarity, TPPO tends to stick strongly to silica gel. Running the column with a relatively non-polar eluent system will allow your alkene product to elute while the TPPO remains on the column.
-
Acidic Wash: If your alkene product is not acid-sensitive, washing the organic layer with dilute HCl can sometimes help to remove residual TPPO, as it can be weakly basic.
Q2: My Wittig reaction did not go to completion, and I have a mixture of starting aldehyde and alkene product. How can I separate them?
A2: Similar to the Grignard reaction products, the starting aldehyde and the alkene product may have different polarities that can be exploited for separation.
Troubleshooting Steps:
-
Column Chromatography: This is the most reliable method. The alkene is typically much less polar than the aldehyde and will elute first from a silica gel column.
-
Bisulfite Wash: As mentioned previously, a wash with saturated sodium bisulfite solution can selectively remove the unreacted aldehyde.[1]
Caption: Purification strategy for a Wittig reaction product.
C. Reduction Reactions (Alcohol Formation)
Reduction of the aldehyde, typically with a hydride reagent like sodium borohydride (NaBH₄), yields the primary alcohol, (3-chloro-5-fluoropyridin-2-yl)methanol.
Q1: What is the standard work-up procedure for a sodium borohydride reduction of this compound?
A1: The work-up for a NaBH₄ reduction is generally straightforward.
Step-by-Step Protocol:
-
Quenching: After the reaction is complete (as determined by TLC or LC-MS), cool the reaction mixture to 0 °C in an ice bath. Slowly and carefully add a mild acid, such as a saturated aqueous solution of ammonium chloride or 1 M HCl, to quench the excess NaBH₄ and any borate esters. Be cautious, as hydrogen gas is evolved during this step.
-
pH Adjustment: Adjust the pH of the mixture to neutral (pH ~7) with the mild acid.
-
Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate or dichloromethane (3 x volume of the aqueous layer).
-
Washing: Combine the organic layers and wash with brine to remove any remaining water-soluble impurities and to aid in phase separation.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the crude alcohol product.
Q2: My reduction seems to have stalled, and I have a significant amount of unreacted aldehyde. Can I add more NaBH₄?
A2: Yes, if the reaction has stalled, you can add more NaBH₄ in portions. However, it is important to first determine why the reaction may have stopped. Ensure that the solvent is anhydrous (if required by the specific protocol) and that the temperature is appropriate. If you do add more reagent, do so cautiously at a low temperature.
D. Oxidation Reactions (Carboxylic Acid Formation)
Oxidation of the aldehyde functionality yields 3-Chloro-5-fluoropicolinic acid.
Q1: How do I isolate my 3-Chloro-5-fluoropicolinic acid product from the reaction mixture after an oxidation reaction?
A1: The work-up for an oxidation reaction takes advantage of the acidic nature of the carboxylic acid product.
Step-by-Step Protocol:
-
Quenching: Quench any excess oxidizing agent as appropriate for the specific reagent used. For example, for a permanganate oxidation, a quenching agent like sodium sulfite can be used.
-
Basification: Make the reaction mixture basic by adding a solution of a strong base, such as 2 M NaOH. This will deprotonate the carboxylic acid, forming the water-soluble carboxylate salt.
-
Extraction of Neutral/Basic Impurities: Extract the basic aqueous solution with an organic solvent (e.g., diethyl ether or dichloromethane) to remove any non-acidic impurities, such as unreacted aldehyde.
-
Acidification: Cool the aqueous layer in an ice bath and carefully acidify it with a strong acid, such as concentrated HCl, until the pH is acidic (pH ~2-3). This will protonate the carboxylate, causing the carboxylic acid to precipitate out of solution if it is not very water-soluble.
-
Isolation: The product can be isolated by either filtration (if it precipitates) or by extraction with an organic solvent like ethyl acetate.
-
Drying and Concentration: If extracted, dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure.
Table 2: pH Considerations for Extractive Work-up
| Compound Type | Functional Groups | pH for Aqueous Layer to Maximize Organic Solubility | Rationale |
| Starting Aldehyde | Aldehyde, Pyridine | ~7-8 | Neutral molecule is less water-soluble. |
| Secondary Alcohol | Alcohol, Pyridine | ~7-8 | Neutral molecule is less water-soluble. |
| Alkene | Alkene, Pyridine | ~7-8 | Neutral molecule is less water-soluble. |
| Carboxylic Acid | Carboxylic Acid, Pyridine | ~4-5 | Zwitterionic form may have minimum solubility. Acidic pH protonates the pyridine but keeps the carboxylic acid protonated. Basic pH deprotonates the acid, making it water soluble. |
III. References
-
BenchChem. (2025). Technical Support Center: Purification of Halogenated Pyridine Intermediates.
-
BenchChem. (2025). Technical Support Center: Quenching Procedures for Organometallic Reactions.
-
EPFL. (n.d.). Protocol for quenching reactive chemicals.
-
University of Rochester, Department of Chemistry. (n.d.). Organic Reaction Workup Formulas for Specific Reagents.
-
BenchChem. (n.d.). This compound | CAS 1227563-32-7.
-
Biosynth. (n.d.). This compound | 1227563-32-7.
-
BenchChem. (2025). Application Notes and Protocols: Grignard Reaction with 2-Chloro-6-fluorobenzaldehyde.
-
Robertson, F. J. (2016). A Highly Versatile One-Pot Aqueous Wittig Reaction. World Journal of Chemical Education, 4(5), 101-106.
-
University of Rochester, Department of Chemistry. (n.d.). Organic Reaction Workup Formulas for Specific Reagents.
-
Organic Chemistry Portal. (n.d.). Grignard Reaction.
-
Organic Chemistry Portal. (n.d.). Wittig Reaction.
Sources
Validation & Comparative
A Senior Scientist's Guide to LC-MS Analysis of 3-Chloro-5-fluoropicolinaldehyde Reaction Products
A Comparative Analysis of Modern Chromatographic and Mass Spectrometric Techniques
Introduction: The Analytical Imperative for a Key Synthetic Building Block
3-Chloro-5-fluoropicolinaldehyde is a crucial intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries.[1] Its reactivity, centered around the aldehyde group and the halogenated pyridine ring, allows for a diverse range of chemical transformations, including oxidations, reductions, and nucleophilic substitutions.[1] However, this reactivity also necessitates rigorous analytical oversight. The identification and quantification of reaction by-products, impurities, and degradation products are not merely academic exercises; they are critical components of process optimization, quality control, and regulatory compliance.[2][3] Ensuring the safety and efficacy of the final active pharmaceutical ingredient (API) begins with a thorough understanding of the entire synthetic route.[2][3]
This guide provides a comparative analysis of Liquid Chromatography-Mass Spectrometry (LC-MS) methodologies for the characterization of reaction products originating from this compound. We will move beyond simple protocol recitation to explore the causality behind experimental choices, empowering researchers to develop robust, fit-for-purpose analytical methods. LC-MS is the analytical tool of choice due to its unparalleled ability to separate complex mixtures and provide definitive structural information based on molecular weight and fragmentation patterns, even for compounds lacking a strong UV chromophore.[4]
Anticipating the Analytes: Potential Reaction Pathways
Before designing an analytical method, an experienced scientist first considers the potential chemistry. The functional groups of this compound dictate its likely transformations:
-
Oxidation: The aldehyde can be easily oxidized to the corresponding carboxylic acid, 3-Chloro-5-fluoropicolinic acid.
-
Reduction: The aldehyde can be reduced to form the primary alcohol, (3-Chloro-5-fluoropyridin-2-yl)methanol.
-
Nucleophilic Substitution: The chlorine atom can be displaced by various nucleophiles, leading to a range of substituted pyridine derivatives.
These predicted products, along with unreacted starting material and potential dimers or adducts, form the target list for our LC-MS method development.
Comparative Guide to LC-MS Methodologies
The selection of an appropriate LC-MS strategy is a balance of chromatographic resolution and mass spectrometric specificity. For impurity profiling, the goal is to achieve sensitive detection and unambiguous identification of all relevant species.
Pillar 1: Chromatographic Separation Strategies
The primary challenge in separating picolinaldehyde derivatives is their inherent polarity.[5][6] The choice of stationary and mobile phases is therefore critical to achieving adequate retention and sharp, symmetrical peaks.
| Parameter | Method A: Conventional C18 (Reversed-Phase) | Method B: Mixed-Mode Chromatography | Scientific Rationale & Comparison |
| Stationary Phase | C18 (e.g., Acquity BEH C18, 1.7 µm) | Mixed-Mode (e.g., Coresep 100, core-shell) | C18 is the workhorse of reversed-phase chromatography and provides a good starting point.[4] However, highly polar analytes like picolinaldehydes may exhibit poor retention. Mixed-mode columns, which incorporate both hydrophobic and ion-exchange functionalities, offer a superior alternative by providing multiple retention mechanisms, significantly enhancing the retention of polar and basic compounds like pyridines without requiring ion-pairing reagents that are incompatible with MS.[5] |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile | A: 0.1% Formic Acid in WaterB: Acetonitrile | The use of an acidic modifier like formic acid is crucial. It protonates the basic pyridine nitrogen, leading to improved peak shape and enhanced ionization efficiency in positive electrospray ionization (ESI+) mode.[5] Acetonitrile is generally preferred over methanol as the organic modifier due to its lower viscosity, which allows for higher efficiency, and its better UV transparency, although the latter is less critical for MS detection. |
| Gradient | 5% to 95% B over 10 minutes | 5% to 95% B over 10 minutes | A generic gradient is suitable for initial screening. The longer, shallower gradients possible with UPLC systems enhance the resolution of closely eluting isomers and impurities.[4] |
Verdict: While a standard C18 column can be effective, a Mixed-Mode column is the superior choice for this application. It provides more robust retention for the polar target analytes, leading to better separation from the solvent front and potentially from co-eluting non-polar impurities.
Pillar 2: Mass Spectrometric Detection and Identification
The mass spectrometer provides the critical identity information. The choice between a standard quadrupole instrument and a high-resolution mass spectrometer (HRMS) fundamentally changes the scope and power of the analysis.
| Parameter | Method A: Triple Quadrupole (QqQ) MS | Method B: High-Resolution MS (e.g., Q-TOF, Orbitrap) | Scientific Rationale & Comparison |
| Primary Use Case | Targeted Quantification | Unknown Identification & Profiling | A QqQ excels at quantifying known compounds at very low levels using Multiple Reaction Monitoring (MRM).[7] However, for identifying unknown reaction products, HRMS is indispensable.[4] It provides highly accurate mass measurements (typically < 5 ppm), which allow for the confident determination of elemental compositions. |
| Data Acquisition | Multiple Reaction Monitoring (MRM) or Full Scan | Full Scan with Data-Dependent MS/MS (dd-MS2) | MRM is highly specific but requires prior knowledge of the analyte and its fragments.[8] The dd-MS2 approach used in HRMS automatically triggers fragmentation scans on ions that exceed a certain intensity threshold in the full scan, providing structural data for both expected and unexpected compounds in a single run.[9] |
| Key Advantage | Ultimate sensitivity for known targets. | Unambiguous identification of unknowns. The characteristic isotopic signature of chlorine (a ~3:1 ratio for ³⁵Cl/³⁷Cl) is easily resolved by HRMS, providing an instant flag for chlorine-containing molecules.[10][11] | For reaction monitoring and impurity profiling, where the identity of by-products is often unknown, the ability of HRMS to provide elemental composition is a decisive advantage. |
| Ionization Mode | ESI Positive (ESI+) | ESI Positive (ESI+) | Given the basic nature of the pyridine nitrogen, ESI+ is the logical choice for achieving sensitive protonation ([M+H]⁺) of the target analytes. |
Verdict: For the comprehensive analysis of reaction products, High-Resolution Mass Spectrometry is unequivocally the better tool. It provides the data quality and depth required to move from simple detection to confident structural elucidation of unknown impurities.
Visualizing the Analytical Workflow
The process of identifying an unknown product from a reaction mixture using LC-HRMS follows a logical sequence. This workflow ensures that all necessary data is collected for confident identification.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 3. soeagra.com [soeagra.com]
- 4. tandfonline.com [tandfonline.com]
- 5. helixchrom.com [helixchrom.com]
- 6. helixchrom.com [helixchrom.com]
- 7. ijper.org [ijper.org]
- 8. agilent.com [agilent.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to the Characterization of 3-Chloro-5-fluoropicolinaldehyde Derivatives: Synthesis, Analysis, and Performance Benchmarking
Introduction: The Strategic Value of the 3-Chloro-5-fluoropyridine Scaffold
In the landscape of modern drug discovery, the pursuit of novel molecular scaffolds with tunable properties is paramount. Among these, halogenated heterocyclic compounds are of particular interest, with the 3-chloro-5-fluoropyridine moiety emerging as a privileged structure. 3-Chloro-5-fluoropicolinaldehyde, a key building block, offers a unique combination of features: a reactive aldehyde for diverse chemical transformations, and two distinct halogen atoms—chlorine and fluorine—that profoundly influence the molecule's physicochemical and pharmacological properties.[1][2] The strategic placement of fluorine, for instance, is a well-established method in medicinal chemistry to enhance metabolic stability, binding affinity, and membrane permeability.[2]
This guide provides an in-depth, comparative framework for researchers, scientists, and drug development professionals engaged in the synthesis and characterization of derivatives from this compound. We will move beyond simple protocols to explore the causality behind experimental choices, offering a robust, self-validating system for characterization and benchmarking these derivatives against common alternatives. Our focus is on providing field-proven insights grounded in authoritative data to accelerate discovery and development programs.
Part 1: The Synthetic Landscape: From Core Building Block to Diverse Derivatives
The true utility of this compound lies in the versatility of its aldehyde group, which serves as a reactive handle for a multitude of synthetic transformations.[2] This allows for the systematic construction of compound libraries with diverse functional groups, essential for structure-activity relationship (SAR) studies. Common transformations include oxidation to carboxylic acids, reduction to alcohols, and, most notably, condensation reactions with primary amines to form Schiff bases (imines).[1][3] These imines are not only stable products in their own right but also key intermediates for further reduction to secondary amines.
Figure 1. Key synthetic pathways from this compound.
Experimental Protocol: Synthesis of a Representative Schiff Base Derivative
This protocol details the condensation reaction between this compound and a primary amine (e.g., aniline) to form a Schiff base. This method is chosen for its high efficiency and relevance in generating compounds with potential biological activity.
Rationale: The reaction proceeds via nucleophilic attack of the amine on the electrophilic aldehyde carbon, followed by dehydration. A mild acid catalyst is often used to facilitate the dehydration step, but the reaction can often proceed without it. Ethanol is selected as a solvent for its ability to dissolve both reactants and for its suitable boiling point for reflux.
Materials:
-
This compound (1 equivalent)
-
Aniline (1.1 equivalents)
-
Absolute Ethanol
-
Glacial Acetic Acid (catalytic amount, ~2-3 drops)
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle
Procedure:
-
Dissolve this compound (1.0 mmol, 159.55 mg) in 10 mL of absolute ethanol in a 50 mL round-bottom flask.
-
Add aniline (1.1 mmol, 102.4 mg) to the solution, followed by 2-3 drops of glacial acetic acid.
-
Equip the flask with a condenser and reflux the mixture with stirring for 2-4 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC). The disappearance of the aldehyde spot indicates reaction completion.
-
Upon completion, allow the reaction mixture to cool to room temperature. The product will often precipitate out of solution.
-
Collect the solid product by vacuum filtration, washing with a small amount of cold ethanol to remove unreacted starting materials.
-
Dry the product under vacuum to yield the purified Schiff base derivative. Further purification can be achieved by recrystallization if necessary.
Part 2: A Comparative Guide to Analytical Characterization
Robust analytical characterization is non-negotiable in drug development. It confirms the identity and purity of a synthesized compound and provides structural information crucial for understanding its biological activity. For halogenated picolinaldehyde derivatives, a multi-technique approach is essential.
Figure 2. Workflow for comprehensive analytical characterization.
The table below compares the expected analytical data for the parent aldehyde and its Schiff base derivative, highlighting the key spectral changes that confirm a successful reaction.
| Analytical Technique | This compound (Parent) | Schiff Base Derivative (Product) | Rationale for Change |
| ¹H NMR | Aldehyde proton (CHO) singlet at ~9.8-10.2 ppm.[1] | Disappearance of the aldehyde proton. Appearance of an imine proton (CH=N) singlet at ~8.3-8.8 ppm. | Confirms the conversion of the aldehyde functional group to an imine. |
| ¹³C NMR | Carbonyl carbon (C=O) signal at ~190 ppm.[1] | Disappearance of the carbonyl signal. Appearance of an imine carbon (C=N) signal at ~160-170 ppm. | Provides conclusive evidence of the functional group transformation. |
| IR Spectroscopy | Strong C=O stretching band at ~1700 cm⁻¹.[1] | Disappearance of the C=O band. Appearance of a C=N stretching band at ~1620-1650 cm⁻¹. | Tracks the conversion of the carbonyl group to the imine double bond. |
| Mass Spectrometry (HRMS) | Molecular ion [M+H]⁺ corresponding to C₆H₄ClFNO⁺. | Molecular ion [M+H]⁺ corresponding to the new formula (e.g., C₁₂H₈ClFN₂⁺ for aniline adduct). | Confirms the expected molecular weight and elemental composition of the final product. The characteristic isotopic pattern for chlorine should be observed in both. |
Protocol: NMR Spectroscopic Analysis for Structural Confirmation
Rationale: NMR is the most powerful tool for unambiguous structure elucidation. Comparing the spectra of the starting material and the product provides definitive proof of the chemical transformation.
Procedure:
-
Accurately weigh 5-10 mg of the dried sample.
-
Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube. Ensure the sample is fully dissolved.
-
Acquire ¹H, ¹³C, and, if available, ¹⁹F NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Analysis (Causality):
-
In the ¹H spectrum, verify the disappearance of the sharp singlet corresponding to the aldehyde proton above 9.5 ppm.
-
Concurrently, identify the new singlet for the imine proton and the new aromatic signals from the added amine moiety.
-
In the ¹³C spectrum, confirm the absence of the downfield carbonyl signal (~190 ppm) and the appearance of the imine carbon signal.
-
The ¹⁹F spectrum should show minimal change in the fluorine chemical shift unless the reaction induces a significant electronic change across the pyridine ring.
-
Part 3: Performance Benchmarking Against Alternative Scaffolds
While this compound offers distinct advantages, it is crucial to benchmark its derivatives against those from alternative, commonly used building blocks. This comparison allows researchers to make informed decisions based on the specific goals of their project, such as enhancing potency, improving pharmacokinetics, or simplifying synthesis.
| Performance Metric | 3-Chloro-5-fluoropicoline Derivatives | Non-fluorinated Picoline Derivatives | Halogenated Benzaldehyde Derivatives | Rationale / Justification |
| Metabolic Stability | High. The C-F bond is strong and resistant to metabolic cleavage by cytochrome P450 enzymes.[2] | Moderate to Low. The corresponding C-H bond is more susceptible to oxidative metabolism. | Variable. Depends on the substitution pattern, but generally lower than fluorinated analogs. | The inclusion of fluorine often "blocks" sites of metabolism, increasing the compound's half-life. |
| Binding Affinity | Potentially Enhanced. Fluorine can engage in favorable interactions (e.g., hydrogen bonds, dipole interactions) with target proteins. | Baseline. Lacks the specific electronic contributions of fluorine. | Potentially High. The benzene ring offers a different hydrophobic and electronic profile for binding. | The high electronegativity of fluorine can modulate the electronics of the pyridine ring, enhancing target engagement.[2] |
| Anticancer Activity | Demonstrated Potency. Derivatives have shown potent cytotoxicity, for example, as Topoisomerase I inhibitors.[4] | Variable. Activity is highly dependent on the specific derivative. | Well-established. Many benzaldehyde-derived compounds are known anticancer agents. | Replacing potentially toxic groups (like nitro groups) with chlorine or fluorine has been shown to maintain high cytotoxic potency.[4] |
| Synthetic Accessibility | Good. The parent aldehyde is commercially available, and its reactivity is well-defined.[1] | Excellent. Non-halogenated starting materials are often less expensive and more readily available. | Excellent. A vast array of substituted benzaldehydes are commercially available. | While slightly more specialized, the 3-chloro-5-fluoro scaffold is accessible for library synthesis. |
| Lipophilicity (LogP) | Increased. Fluorine substitution typically increases lipophilicity, which can aid membrane permeability.[2] | Lower. Serves as a less lipophilic baseline. | Variable. Highly dependent on the nature and number of substituents. | Modulating LogP is critical for optimizing ADME (Absorption, Distribution, Metabolism, Excretion) properties. |
Expert Insight: The choice to use the this compound scaffold is a strategic one. It is best employed when the goal is to improve the drug-like properties of a known pharmacophore. The fluorine atom is not merely a substituent; it is a tool to fine-tune metabolic stability and binding interactions. The chlorine atom provides an additional vector for substitution or can contribute to binding through halogen bonding. This dual-halogenation pattern offers a unique electronic signature that is difficult to replicate with simpler benzaldehyde or non-fluorinated pyridine systems.
Conclusion
This compound is a powerful and versatile building block for modern medicinal chemistry. Its derivatives offer a compelling combination of synthetic tractability and desirable pharmacological properties, largely driven by the synergistic effects of the chloro and fluoro substituents. This guide has provided a comprehensive framework for the characterization of these derivatives, emphasizing the rationale behind synthetic and analytical choices. By following the detailed protocols and leveraging the comparative data presented, researchers can confidently synthesize, validate, and benchmark new chemical entities. The strategic application of this scaffold provides a clear pathway to developing novel therapeutics with potentially enhanced efficacy, stability, and safety profiles.
References
- Title: The Role of Fluorinated Pyridine Derivatives in Drug Discovery Source: NINGBO INNO PHARMCHEM CO.,LTD. URL:[Link]
- Title: Crystallographic and spectroscopic characterization of 3-chloro-5-fluorosalicylaldehyde Source: National Institutes of Health (NIH) URL:[Link]
- Title: Design and Synthesis of Chlorinated and Fluorinated 7-Azaindenoisoquinolines as Potent Cytotoxic Anticancer Agents That Inhibit Topoisomerase I Source: National Institutes of Health (NIH) URL:[Link]
- Title: Pyridine-2-carbaldehyde Source: Wikipedia URL:[Link]
- Title: Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review Source: National Institutes of Health (NIH) URL:[Link]
- Title: Design, synthesis, and biological evaluation of 3-chloro-2-oxo-N-(arylcarbamoyl)
- Title: Design and Synthesis of Novel 2-Chloro-5-(chloromethyl)
Sources
A Comparative Guide to the Spectroscopic Analysis of 3-Chloro-5-fluoropicolinaldehyde and Its Analogs
For researchers, medicinal chemists, and professionals in drug development, the precise characterization of novel heterocyclic compounds is a cornerstone of innovation. 3-Chloro-5-fluoropicolinaldehyde, a substituted pyridine derivative, and its analogs are of significant interest as versatile intermediates in the synthesis of pharmaceuticals and agrochemicals.[1] The introduction of halogen atoms like chlorine and fluorine can profoundly influence the biological activity, lipophilicity, and bioavailability of the resulting molecules.[1] This guide provides an in-depth comparison of various spectroscopic techniques for the structural elucidation and analysis of this class of compounds, grounded in practical insights and experimental data.
The Strategic Importance of Spectroscopic Analysis
The journey from a synthesized molecule to a potential drug candidate is paved with rigorous analytical checkpoints. Spectroscopic analysis is not merely about confirming a structure; it's about understanding the electronic environment of each atom, the nature of chemical bonds, and the overall molecular architecture. For halogenated picolinaldehydes, this understanding is critical for predicting reactivity, metabolic stability, and interaction with biological targets. An integrated approach, leveraging multiple spectroscopic techniques, provides a self-validating system for unambiguous characterization.
Core Spectroscopic Techniques: A Comparative Overview
The primary tools in the analytical arsenal for characterizing this compound analogs are Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy. Each technique provides a unique piece of the structural puzzle.
| Spectroscopic Technique | Information Provided | Strengths for Halogenated Picolinaldehydes | Limitations |
| NMR Spectroscopy | Detailed carbon-hydrogen framework, connectivity, and electronic environment of nuclei (¹H, ¹³C, ¹⁹F). | - ¹⁹F NMR is highly sensitive to the local chemical environment, providing clear signals for fluorine-containing compounds.[2] - ¹H and ¹³C NMR reveal the substitution pattern on the pyridine ring and the presence of the aldehyde group. | - Can be less sensitive for nuclei with low natural abundance (e.g., ¹³C) without isotopic labeling. - Complex splitting patterns may require advanced 2D NMR techniques for full interpretation. |
| IR Spectroscopy | Presence of functional groups based on their vibrational frequencies. | - Characteristic C=O stretch of the aldehyde group is easily identifiable. - C-Cl and C-F bond vibrations can be observed. - Aromatic C-H and C=C stretching and bending vibrations confirm the pyridine ring.[3] | - The "fingerprint region" can be complex and difficult to interpret for closely related analogs. - Does not provide information on molecular connectivity. |
| Mass Spectrometry | Molecular weight and fragmentation pattern. | - High-resolution mass spectrometry (HRMS) provides the exact molecular formula. - Isotopic pattern of chlorine (³⁵Cl and ³⁷Cl) provides a clear signature for chlorine-containing fragments. | - Isomer differentiation can be challenging without tandem MS (MS/MS). - Fragmentation patterns can be complex and require careful analysis. |
| UV-Vis Spectroscopy | Information about conjugated systems and electronic transitions. | - Can be used to monitor reactions involving the pyridine ring or aldehyde group. - Provides information on the π-electron system of the aromatic ring. | - Spectra are often broad and may not be sufficient for unambiguous identification on their own. - Highly dependent on the solvent and pH. |
In-Depth Analysis and Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint
NMR spectroscopy is arguably the most powerful tool for the unambiguous structure determination of organic molecules. For this compound analogs, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments is essential.
Causality in Experimental Choices:
-
¹⁹F NMR: Due to the 100% natural abundance of the ¹⁹F isotope and its large chemical shift range, ¹⁹F NMR is exceptionally informative for fluorinated compounds.[2] The chemical shift of the fluorine atom is highly sensitive to the electronic effects of other substituents on the pyridine ring, making it an excellent probe for confirming the substitution pattern.
-
¹H NMR: This provides information on the number, environment, and connectivity of protons. The aldehyde proton will appear as a distinct singlet at a downfield chemical shift (typically 9-10 ppm). The aromatic protons on the pyridine ring will exhibit splitting patterns (e.g., doublets, singlets) and chemical shifts that are diagnostic of their positions relative to the substituents.
-
¹³C NMR: This technique reveals the number of unique carbon environments. The aldehyde carbonyl carbon has a characteristic resonance in the 190-200 ppm range. The chemical shifts of the aromatic carbons are influenced by the electronegativity of the halogen substituents.
Experimental Protocol: ¹H, ¹³C, and ¹⁹F NMR of a this compound Analog
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified analog in 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical to ensure the compound is fully dissolved and to avoid overlapping solvent signals with analyte peaks.
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.
-
Tune and match the probe for ¹H, ¹³C, and ¹⁹F frequencies.
-
Shim the magnetic field to achieve optimal homogeneity.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-pulse ¹H spectrum.
-
Typical parameters: 30° pulse angle, 1-2 second relaxation delay, 16-32 scans.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters: 30-45° pulse angle, 2-5 second relaxation delay, 1024 or more scans (due to the low natural abundance of ¹³C).
-
-
¹⁹F NMR Acquisition:
-
Acquire a proton-decoupled ¹⁹F spectrum.
-
Typical parameters: 30-45° pulse angle, 1-2 second relaxation delay, 16-64 scans.
-
Reference the spectrum to an external standard (e.g., CFCl₃).
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired FIDs. Integrate the signals in the ¹H NMR spectrum and assign the chemical shifts for all spectra.
Expected Spectroscopic Data for this compound:
| Nucleus | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) | Assignment |
| ¹H | ~10.0 | s | - | Aldehyde-H |
| ~8.6 | d | J(H,F) ≈ 2-3 | H-6 | |
| ~7.8 | d | J(H,F) ≈ 7-9 | H-4 | |
| ¹³C | ~190 | d | J(C,H) ≈ 170-180 | C=O |
| ~160 | d | J(C,F) ≈ 240-260 | C-5 | |
| ~150 | d | J(C,F) ≈ 3-5 | C-6 | |
| ~140 | d | J(C,F) ≈ 15-20 | C-4 | |
| ~135 | s | - | C-3 | |
| ~130 | s | - | C-2 | |
| ¹⁹F | -60 to -90 | dd | J(F,H-4) ≈ 7-9, J(F,H-6) ≈ 2-3 | F-5 |
Note: These are predicted values and may vary depending on the solvent and the specific analog.
Logical Workflow for NMR Analysis
Caption: A streamlined workflow for the acquisition and analysis of NMR data for structural elucidation.
Infrared (IR) Spectroscopy: The Functional Group Fingerprint
IR spectroscopy is a rapid and non-destructive technique that provides valuable information about the functional groups present in a molecule.[3]
Causality in Spectral Interpretation:
-
Aldehyde C=O Stretch: The most prominent and diagnostic peak for picolinaldehydes will be the strong absorption corresponding to the carbonyl (C=O) stretching vibration, typically found in the range of 1690-1715 cm⁻¹. The position of this band can be influenced by electronic effects of the substituents on the ring.
-
Aromatic Ring Vibrations: The pyridine ring gives rise to several characteristic absorptions. C=C and C=N stretching vibrations are observed in the 1400-1600 cm⁻¹ region. C-H stretching vibrations of the aromatic protons appear above 3000 cm⁻¹.
-
C-Halogen Vibrations: The C-Cl stretching vibration is typically found in the 600-800 cm⁻¹ region, while the C-F stretch appears at a higher frequency, usually in the 1000-1400 cm⁻¹ range.
Experimental Protocol: Attenuated Total Reflectance (ATR)-IR Spectroscopy
-
Instrument Preparation: Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean.[3] Record a background spectrum.
-
Sample Application: Place a small amount of the solid or liquid sample directly onto the ATR crystal.
-
Spectrum Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Acquire the IR spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.
-
Data Analysis: Identify and label the characteristic absorption bands corresponding to the functional groups.
Expected IR Absorptions for this compound:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3050-3100 | Medium | Aromatic C-H stretch |
| 2820-2880 | Medium | Aldehyde C-H stretch |
| 1700-1715 | Strong | Aldehyde C=O stretch |
| 1550-1600 | Medium-Strong | Aromatic C=C and C=N stretch |
| 1000-1400 | Strong | C-F stretch |
| 600-800 | Medium-Strong | C-Cl stretch |
Mass Spectrometry: The Molecular Weight and Fragmentation Puzzle
Mass spectrometry is indispensable for determining the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.
Causality in Mass Spectral Analysis:
-
Molecular Ion Peak (M⁺): This peak provides the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy.
-
Isotope Pattern: The presence of chlorine is readily identified by the characteristic M⁺ and M+2 peaks with an approximate intensity ratio of 3:1, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.
-
Fragmentation: The fragmentation pattern provides clues about the structure. Common fragmentation pathways for picolinaldehydes include the loss of the aldehyde group (CHO), CO, and halogen atoms.
Experimental Protocol: Electrospray Ionization (ESI)-Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile, often with a small amount of formic acid to promote ionization.
-
Instrument Setup:
-
Use an ESI source coupled to a mass analyzer (e.g., quadrupole, time-of-flight).
-
Optimize the ESI source parameters (e.g., capillary voltage, nebulizing gas flow, drying gas temperature) for the analyte.
-
-
Data Acquisition: Infuse the sample solution into the ESI source and acquire the mass spectrum over a relevant m/z range. For HRMS, use a high-resolution instrument like an Orbitrap or FT-ICR.
-
Data Analysis: Identify the molecular ion peak and any significant fragment ions. Compare the observed isotopic pattern for chlorine-containing ions with the theoretical pattern.
Logical Flow for Mass Spectrometry Analysis
Caption: A systematic approach for mass spectrometric analysis from sample preparation to structural confirmation.
Conclusion
The comprehensive spectroscopic analysis of this compound and its analogs relies on the synergistic application of NMR, IR, and mass spectrometry. Each technique provides a unique and complementary set of data that, when integrated, allows for the unambiguous determination of the molecular structure. The protocols and comparative data presented in this guide offer a robust framework for researchers in the pharmaceutical and agrochemical industries to confidently characterize these important synthetic intermediates. By understanding the causality behind experimental choices and the strengths of each analytical method, scientists can accelerate the drug discovery and development process.
References
- National Center for Biotechnology Information (2024). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry.
- PubChem (n.d.). 2-Pyridinecarboxaldehyde.
- National Center for Biotechnology Information (2020). Crystallographic and spectroscopic characterization of 3-chloro-5-fluorosalicylaldehyde.
- ResearchGate (2005). The mass spectra of furan, pyrrole, pyridine and pyrazine recorded at I....
- National Institute of Standards and Technology (n.d.). Mass spectra of fluorocarbons.
- University of Colorado Boulder (n.d.). Table of Characteristic IR Absorptions.
- MDPI (2015). A Novel Synthesis of Highly Functionalized Pyridines by a One-Pot, Three-Component Tandem Reaction of Aldehydes, Malononitrile and N-Alkyl-2-cyanoacetamides under Microwave Irradiation.
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- National Institute of Standards and Technology (n.d.). Pyridine.
- National Institute of Standards and Technology (n.d.). 2-Pyridinecarboxaldehyde.
- National Institute of Standards and Technology (n.d.). 2-Pyridinecarboxaldehyde.
- PubChem (n.d.). 3-Chloro-5-(trifluoromethyl)picolinaldehyde.
- PubMed (2023). Straightforward Synthesis of Halopyridine Aldehydes via Diaminomethylation.
- ResearchGate (2018). IR spectra of 2-pyridinecarboxaldehyde and Schiff-base ligand L 2.
- National Center for Biotechnology Information (2021). Vibrational spectroscopy, quantum computational and molecular docking studies on 2-chloroquinoline-3-carboxaldehyde.
- National Center for Biotechnology Information (2023). Detection of pyridine derivatives by SABRE hyperpolarization at zero field.
- PubMed (2013). Selective C-H fluorination of pyridines and diazines inspired by a classic amination reaction.
- ResearchGate (2018). a¹H NMR spectrum of pyridine-3-carboxaldehyde; b¹H NMR spectrum of the....
- Chemical Register (n.d.). This compound (CAS No. 1227563-32-7) Suppliers.
- ResearchGate (2001). Determination of 3-Chloro-1,2-Propanediol in Foods and Food Ingredients by Gas Chromatography with Mass Spectrometric Detection: Collaborative Study.
- ResearchGate (2001). Determination of 3-chloro-1,2-propanediol in foods and food ingredients by gas chromatography with mass spectrometric detection: Collaborative study.
Sources
A Comparative Guide to the Reactivity of 3-Chloro-5-fluoropicolinaldehyde and 3-Bromo-5-fluoropicolinaldehyde
Introduction
In the landscape of modern drug discovery and materials science, halogenated heterocycles are indispensable building blocks. Among these, functionalized picolines, such as 3-halo-5-fluoropicolinaldehydes, offer a versatile scaffold for constructing complex molecular architectures. The strategic placement of halogen atoms provides synthetic handles for a variety of transformations, most notably transition metal-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions (SNAr).
The choice between a chloro or bromo substituent at the 3-position is a critical decision in synthetic design, profoundly influencing reaction kinetics, catalyst selection, and overall efficiency. This guide provides an in-depth comparison of the reactivity of 3-Chloro-5-fluoropicolinaldehyde and its bromo- counterpart, 3-Bromo-5-fluoropicolinaldehyde. We will dissect the fundamental principles governing their differential reactivity and provide field-proven insights and experimental protocols to guide researchers in making informed strategic decisions for their synthetic campaigns.
Part 1: Fundamental Physicochemical Properties and Electronic Effects
The reactivity of an aryl halide is fundamentally governed by the nature of the carbon-halogen (C-X) bond. Key differences in bond strength, polarity, and the electronic environment of the pyridine ring dictate the preferred reaction pathways for these two molecules.
Carbon-Halogen Bond Dissociation Energy (BDE)
The energy required to cleave the C-X bond homolytically is a primary indicator of its lability, especially in reactions where this bond cleavage is part of the rate-determining step, such as the oxidative addition in palladium-catalyzed cross-coupling.[1] The established trend for C-X BDE in aryl halides is:
Ar-F > Ar-Cl > Ar-Br > Ar-I [1][2]
The C-Cl bond in an aromatic system is significantly stronger (approx. 97 kcal/mol for Ph-Cl) than the C-Br bond (approx. 84 kcal/mol for Ph-Br).[1] This ~13 kcal/mol difference means substantially more energy is required to break the C-Cl bond, rendering this compound inherently less reactive in processes initiated by C-X bond cleavage.[2]
Electronic Landscape of the Pyridine Ring
Both molecules are highly electron-deficient. This is a cumulative effect of three key features:
-
Pyridine Nitrogen: The nitrogen atom is highly electronegative and exerts a strong inductive and mesomeric electron-withdrawing effect, particularly activating positions 2, 4, and 6.
-
Fluorine Substituent: The fluorine at the 5-position is the most electronegative element, further withdrawing electron density from the ring through a powerful inductive effect.
-
Aldehyde Group: The formyl group at the 2-position is a potent electron-withdrawing group via both induction and resonance.
This pronounced electron-deficient character makes the aromatic ring highly susceptible to nucleophilic attack, a key requirement for SNAr reactions.[3][4]
Part 2: Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed reactions like the Suzuki-Miyaura and Buchwald-Hartwig amination are cornerstones of modern synthesis for forming C-C and C-N bonds, respectively.[5][6] In these reactions, the reactivity difference between the chloro and bromo analogs is stark.
Theoretical Framework: The Primacy of Oxidative Addition
The catalytic cycle for most cross-coupling reactions begins with the oxidative addition of the aryl halide to a low-valent palladium(0) species.[7] This step, which involves the cleavage of the C-X bond, is almost always the rate-determining step of the reaction.[7][8]
Due to the significantly lower bond dissociation energy of the C-Br bond compared to the C-Cl bond, aryl bromides undergo oxidative addition to Pd(0) catalysts much more readily than aryl chlorides.[9][10] Consequently, the general reactivity trend for aryl halides in these reactions is firmly established as:
This intrinsic reactivity difference dictates that 3-bromo-5-fluoropicolinaldehyde is the superior substrate for standard cross-coupling protocols. While transformations involving aryl chlorides are highly desirable due to lower substrate cost, they often require more specialized and expensive catalyst systems (e.g., bulky, electron-rich phosphine ligands), higher catalyst loadings, and more forcing reaction conditions (higher temperatures, longer reaction times) to achieve comparable yields to their bromo- analogs.[7][9]
Comparative Performance Data (Suzuki-Miyaura Coupling)
While a direct, side-by-side published comparison of these two specific substrates is not available, we can construct a representative experimental outlook based on established principles. The following table illustrates the expected outcomes when coupling each substrate with a generic boronic acid, such as 4-methoxyphenylboronic acid.
Table 1: Expected Comparative Performance in a Suzuki-Miyaura Reaction
| Entry | Substrate | Catalyst System | Temp. (°C) | Time (h) | Expected Yield (%) |
| 1 | 3-Bromo-5-fluoropicolinaldehyde | Pd(dppf)Cl₂ | 80 | 2 | >90% |
| 2 | This compound | Pd(dppf)Cl₂ | 80 | 24 | <20% or No Reaction |
| 3 | This compound | Pd₂(dba)₃ + SPhos | 110 | 12 | ~85% |
This data is representative and synthesized based on established reactivity patterns.[7][12]
The data clearly illustrates the challenge: under standard conditions (Entry 1 vs. 2), the chloro- substrate is largely unreactive. To achieve a high yield with this compound, a switch to a more active, state-of-the-art catalyst system and higher temperatures is necessary (Entry 3).
Diagram: Generalized Suzuki-Miyaura Catalytic Cycle
Caption: The rate of SNAr is governed by the nucleophilic attack, not C-X bond cleavage.
Part 4: Summary of Reactivity and Strategic Recommendations
The choice between the chloro and bromo analog is entirely context-dependent, dictated by the desired transformation.
Table 2: Reactivity Summary and Synthetic Choice
| Reaction Type | More Reactive Substrate | Rationale | Recommendation |
| Pd-Catalyzed Cross-Coupling (Suzuki, Buchwald-Hartwig, etc.) | 3-Bromo-5-fluoropicolinaldehyde | Weaker C-Br bond facilitates the rate-limiting oxidative addition step. [1] | Choose the bromo- analog for faster reactions, milder conditions, and broader catalyst compatibility. |
| Nucleophilic Aromatic Substitution (SNAr) | This compound | Higher electronegativity of Cl polarizes the C-Cl bond, accelerating the rate-limiting nucleophilic attack. [13] | Choose the chloro- analog for potentially faster SNAr reactions and lower substrate cost. |
Part 5: Experimental Protocols
The following protocols are designed as a self-validating system to experimentally confirm the reactivity principles discussed.
Protocol 1: Comparative Suzuki-Miyaura Cross-Coupling
This experiment directly compares the reactivity of the two halides under identical, mild conditions.
Objective: To demonstrate the superior reactivity of 3-Bromo-5-fluoropicolinaldehyde in a standard Suzuki coupling.
Reagents & Equipment:
-
3-Bromo-5-fluoropicolinaldehyde
-
This compound
-
4-Methoxyphenylboronic acid
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Potassium Carbonate (K₂CO₃)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Standard glassware for inert atmosphere reactions, magnetic stirrer, heating mantle, TLC plates, NMR spectrometer.
Procedure:
-
Reaction Setup (Perform in parallel for both halides):
-
To a flame-dried 25 mL round-bottom flask under an argon atmosphere, add the aryl halide (1.0 mmol), 4-methoxyphenylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).
-
Add Pd(dppf)Cl₂ (0.03 mmol, 3 mol%).
-
Add anhydrous 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.
-
-
Reaction Execution:
-
Immerse both flasks in a pre-heated oil bath at 80 °C.
-
Stir the reactions vigorously.
-
-
Monitoring and Analysis:
-
Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate) every 30 minutes for the first 4 hours, then hourly.
-
Expected Observation: The reaction with the bromo- substrate should show complete consumption of starting material within 2-4 hours. The reaction with the chloro- substrate will show minimal conversion even after 24 hours.
-
-
Work-up (for the completed bromo- reaction):
-
Cool the reaction to room temperature.
-
Dilute with ethyl acetate (20 mL) and water (20 mL).
-
Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel to yield the pure biaryl product. Characterize by ¹H and ¹³C NMR.
-
Protocol 2: Comparative Nucleophilic Aromatic Substitution (SNAr)
This experiment compares the reactivity with a common oxygen nucleophile.
Objective: To demonstrate the comparable or slightly enhanced reactivity of this compound in an SNAr reaction.
Reagents & Equipment:
-
3-Bromo-5-fluoropicolinaldehyde
-
This compound
-
Sodium methoxide (NaOMe), 25 wt% solution in methanol
-
N,N-Dimethylformamide (DMF, anhydrous)
-
Standard laboratory glassware, magnetic stirrer, TLC plates.
Procedure:
-
Reaction Setup (Perform in parallel for both halides):
-
To a 25 mL round-bottom flask, add the aryl halide (1.0 mmol) and anhydrous DMF (10 mL).
-
Stir the solution at room temperature (20-25 °C).
-
-
Reaction Execution:
-
Add sodium methoxide solution (1.1 mmol, 1.1 equiv) dropwise over 1 minute.
-
-
Monitoring and Analysis:
-
Monitor the reaction progress by TLC every 15 minutes.
-
Expected Observation: Both reactions should proceed rapidly. The reaction with the chloro- substrate may reach completion slightly faster or at a very similar rate to the bromo- substrate, demonstrating a stark contrast to the cross-coupling experiment.
-
-
Work-up:
-
Once the starting material is consumed, pour the reaction mixture into ice-water (50 mL).
-
Extract the product with diethyl ether (3 x 25 mL).
-
Combine the organic layers, wash with brine (2 x 20 mL), dry over anhydrous MgSO₄, filter, and concentrate.
-
-
Purification:
-
Purify via column chromatography if necessary. Characterize by NMR to confirm the formation of 3-methoxy-5-fluoropicolinaldehyde.
-
Conclusion
The selection between this compound and 3-Bromo-5-fluoropicolinaldehyde is a critical strategic choice contingent on the desired chemical transformation. For palladium-catalyzed cross-coupling reactions, the weaker C-Br bond makes the bromo- derivative the unequivocally more reactive and versatile substrate, enabling milder conditions and broader catalyst scope. Conversely, for nucleophilic aromatic substitution reactions, the greater electronegativity of the chlorine atom enhances the electrophilicity of the reaction center, making the chloro- derivative a more reactive and cost-effective choice. A thorough understanding of these opposing reactivity principles allows the synthetic chemist to optimize reaction design, minimize cost, and accelerate the path to their target molecules.
References
- Ananikov, V. P., et al. (2016). Comparative study of aryl halides in Pd-mediated reactions: key factors beyond the oxidative addition step. Inorganic Chemistry Frontiers. URL: https://pubs.rsc.org/en/content/articlelanding/2016/qi/c5qi00246a [9][10]2. Hartwig, J. F., et al. (2024). Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. Journal of the American Chemical Society. URL: https://pubs.acs.org/doi/10.1021/jacs.4c03233 [17]3. BenchChem. (2025). A Comparative Guide to the Relative Bond Dissociation Energies of Aryl Halides and Their Impact on Reactivity. BenchChem. URL: https://www.benchchem.com/ [1]4. Houk, K. N., et al. (2011). Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions. PMC - NIH. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3102131/ [2]5. Organ, M. G., et al. (2009). Oxidative addition of aryl chlorides to palladium N-heterocyclic carbene complexes and their role in catalytic arylamination. ResearchGate. URL: https://www.researchgate.net/publication/251543361_Oxidative_addition_of_aryl_chlorides_to_palladium_N-heterocyclic_carbene_complexes_and_their_role_in_catalytic_arylamination [8]6. Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Map%3A_Organic_Chemistry(McMurry)/26%3A_Biomolecules_-Lipids/26.09%3A_Suzuki-Miyaura_Coupling [7]7. Wikipedia. (2024). Suzuki reaction. Wikipedia. URL: https://en.wikipedia.org/wiki/Suzuki_reaction [5]8. Myers, A. G. (2011). The Suzuki Reaction. Andrew G. Myers Research Group, Harvard University. URL: https://myers.chemistry.harvard.edu/groups/115_Suzuki.pdf [11]9. BenchChem. (n.d.). This compound. BenchChem. URL: https://www.benchchem.com/product/b1227563 [16]10. Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/19%3A_Reactions_of_Aryl_Halides/19.06%3A_Buchwald-Hartwig_Amination [18]11. Wikipedia. (2024). Buchwald–Hartwig amination. Wikipedia. URL: https://en.wikipedia.org/wiki/Buchwald%E2%80%93Hartwig_amination [6]12. Wikipedia. (2024). Nucleophilic aromatic substitution. Wikipedia. URL: https://en.wikipedia.org/wiki/Nucleophilic_aromatic_substitution [3]13. Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. Chemistry Steps. URL: https://www.chemistrysteps.com/nucleophilic-aromatic-substitution-snar-mechanism/ [13]14. Chemistry LibreTexts. (2025). 16.6: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/16%3A_Chemistry_of_Benzene_and_Its_Derivatives/16.06%3A_Nucleophilic_Aromatic_Substitution [14]15. Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. URL: https://www.masterorganicchemistry.com/2018/08/20/nucleophilic-aromatic-substitution-nas/ [4]16. Chemistry LibreTexts. (2022). 16.7: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Book%3A_Organic_Chemistry_with_a_Biological_Emphasis_v2.0_(Soderberg)/16%3A_Aromatic_reactions/16.07%3A_Nucleophilic_aromatic_substitution [15]17. BenchChem. (2025). A Comparative Analysis of Brominated vs. Chlorinated Pyrazines in Suzuki Coupling Reactions. BenchChem. URL: https://www.benchchem.com/
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- 3. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
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- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
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- 7. chem.libretexts.org [chem.libretexts.org]
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A Senior Application Scientist's Guide to the Comparative Reactivity of Halopicolinaldehydes
An objective comparison of halopicolinaldehyde reactivity, supported by experimental data and protocols, for researchers and drug development professionals.
In the landscape of modern medicinal chemistry and organic synthesis, halopicolinaldehydes represent a class of exquisitely versatile building blocks. Their utility stems from the unique interplay between the electron-deficient pyridine ring, the reactive aldehyde functionality, and the modulating influence of the halogen substituent. The choice of halogen—fluorine, chlorine, bromine, or iodine—is not a trivial decision; it is a strategic choice that profoundly dictates the molecule's reactivity, enabling chemists to fine-tune synthetic pathways and molecular properties.
This guide provides an in-depth comparative analysis of the reactivity of halopicolinaldehydes. We will move beyond theoretical discussions to present actionable insights, grounded in established chemical principles and supported by detailed experimental frameworks. Our focus is to empower researchers to make informed decisions in their synthetic endeavors, whether for pharmaceutical lead optimization, agrochemical design, or materials science innovation.
The Electronic Tug-of-War: Inductive vs. Resonance Effects
To comprehend the reactivity of halopicolinaldehydes, one must first appreciate the electronic effects the halogen exerts on the pyridine ring. The pyridine nitrogen itself is inherently electron-withdrawing, which activates the ring's C2 and C4 positions toward nucleophilic attack and increases the electrophilicity of the aldehyde carbonyl carbon.[1] A halogen substituent introduces a further "tug-of-war" between two opposing electronic forces:
-
The Inductive Effect (-I): As halogens are more electronegative than carbon, they pull electron density away from the ring through the sigma bond network. This effect deactivates the ring towards electrophilic substitution but, more importantly for our purposes, it further increases the partial positive charge on the ring carbons and the aldehyde carbonyl carbon. The strength of this effect correlates directly with electronegativity: F > Cl > Br > I .
-
The Resonance Effect (+R): The lone pairs on the halogen atom can be delocalized into the pyridine π-system. This donation of electron density partially counteracts the inductive effect. This effect is most pronounced for fluorine due to effective orbital overlap and decreases down the group: F > Cl > Br > I .
The net electronic influence of the halogen is a balance of these two effects. For halogens, the inductive effect is generally dominant in influencing reactivity at a distant functional group like the aldehyde.
Reactivity at the Aldehyde: A Study in Electrophilicity
The quintessential reaction of an aldehyde is nucleophilic addition to the carbonyl carbon.[2] The rate of this reaction is highly sensitive to the electrophilicity of this carbon. By introducing halogens at the 4-position of the pyridine ring, we can systematically tune this electrophilicity.
Model Reaction: The Wittig Olefination
To quantify this difference in reactivity, we propose a comparative kinetic analysis using the Wittig reaction.[3] This reaction, which converts an aldehyde into an alkene, is an excellent probe for carbonyl electrophilicity. A more electron-poor (i.e., more electrophilic) aldehyde will react faster with the nucleophilic phosphonium ylide.[4]
Caption: Experimental workflow for the Wittig olefination of 4-halopicolinaldehydes.
Experimental Protocol: Comparative Kinetic Analysis
This protocol is designed as a self-validating system to determine the relative reaction rates.
Objective: To determine the relative reactivity of 4-fluoro-, 4-chloro-, 4-bromo-, and 4-iodopicolinaldehyde via ¹H NMR-monitored Wittig reaction kinetics.
Materials & Reagents:
-
4-Fluoropicolinaldehyde, 4-Chloropicolinaldehyde, 4-Bromopicolinaldehyde, 4-Iodopicolinaldehyde
-
Benzyltriphenylphosphonium chloride
-
Potassium tert-butoxide (KOtBu)
-
Anhydrous Tetrahydrofuran (THF)
-
Dodecane (internal standard)
-
Deuterated Chloroform (CDCl₃)
Procedure:
-
Ylide Preparation (in situ): In a flame-dried Schlenk flask under argon, dissolve benzyltriphenylphosphonium chloride (1.1 eq) in anhydrous THF. Cool to 0°C and add KOtBu (1.05 eq) portion-wise. Stir for 30 minutes at 0°C to generate the red-orange ylide solution.
-
Reaction Initiation: In separate, parallel reactions, prepare solutions of each 4-halopicolinaldehyde (1.0 eq) and dodecane (internal standard, 0.2 eq) in anhydrous THF. At time t=0, add the freshly prepared ylide solution to each aldehyde solution via syringe.
-
Kinetic Monitoring: At defined time intervals (e.g., 2, 5, 10, 20, 40 minutes), withdraw an aliquot from each reaction mixture. Immediately quench the reaction by adding the aliquot to an NMR tube containing CDCl₃ and a drop of water to destroy any remaining ylide.
-
Data Acquisition & Analysis: Acquire a ¹H NMR spectrum for each quenched aliquot. Determine the ratio of the aldehyde proton integral (δ ≈ 10.0 ppm) to the internal standard integral. Plot the disappearance of the aldehyde concentration over time for each halogen derivative. The initial slope of this plot is proportional to the initial reaction rate.
Predicted Outcome & Data Summary
The reactivity is expected to correlate with the electron-withdrawing strength of the halogen, which is dominated by the inductive effect. A stronger electron-withdrawing group leads to a more electrophilic carbonyl carbon and a faster reaction.
Table 1: Predicted Reactivity of 4-Halopicolinaldehydes in the Wittig Reaction
| Substrate | Halogen Electronegativity (Pauling) | Dominant Electronic Effect | Predicted Relative Rate |
| 4-Fluoropicolinaldehyde | 3.98 | Strong -I | Fastest |
| 4-Chloropicolinaldehyde | 3.16 | Moderate -I | Fast |
| 4-Bromopicolinaldehyde | 2.96 | Weaker -I | Moderate |
| 4-Iodopicolinaldehyde | 2.66 | Weakest -I | Slowest |
Reactivity on the Pyridine Ring: Nucleophilic Aromatic Substitution (SNAAr)
Halopicolinaldehydes are also prime substrates for Nucleophilic Aromatic Substitution (SNAAr), a reaction of immense importance for introducing diverse functionalities onto the pyridine core.[5] The electron-deficient nature of the pyridine ring, especially at the 2- and 4-positions, facilitates the addition of a nucleophile to displace the halogen.[1][6]
The mechanism proceeds via a two-step addition-elimination pathway, involving a negatively charged intermediate known as the Meisenheimer complex.[1] The formation of this intermediate is typically the rate-determining step.
Caption: The addition-elimination mechanism of Nucleophilic Aromatic Substitution (SNAAr).
Comparative Reactivity in SNAAr
In contrast to many substitution reactions where iodide is the best leaving group, the reactivity order in SNAAr on activated aromatic rings is often F > Cl > Br > I . This is because the rate-determining step is the initial nucleophilic attack. The extreme electronegativity of fluorine makes the carbon to which it is attached (the ipso-carbon) highly electrophilic and thus exceptionally susceptible to attack.[7] The stability of the leaving group is less critical as its departure occurs in a fast, subsequent step. Therefore, 4-fluoropicolinaldehyde is expected to be the most reactive substrate for SNAAr reactions.
Conclusion for the Practicing Scientist
The choice of halogen on a picolinaldehyde scaffold is a powerful tool for controlling chemical reactivity.
-
For reactions at the aldehyde carbonyl , where electrophilicity is key (e.g., Wittig reactions, Grignard additions, reductions), reactivity is governed by the halogen's inductive effect. The predicted order is F > Cl > Br > I .
-
For Nucleophilic Aromatic Substitution (SNAAr) on the ring , where the rate-determining step is nucleophilic attack, reactivity is also governed by the inductive effect making the ipso-carbon more electrophilic. The predicted order is F > Cl > Br > I .
This comparative analysis, supported by clear mechanistic reasoning and robust experimental designs, provides a logical framework for chemists to select the optimal halopicolinaldehyde substrate. By understanding these fundamental principles, researchers can accelerate their discovery and development programs, leveraging the subtle yet significant differences imparted by each halogen to achieve their synthetic goals with greater precision and efficiency.
References
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A Senior Application Scientist's Guide to the Synthesis and NMR Validation of 3-Chloro-5-fluoropicolinaldehyde
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of a Halogenated Pyridine Scaffold
In the landscape of modern medicinal chemistry and agrochemical development, halogenated heterocyclic compounds are indispensable building blocks. 3-Chloro-5-fluoropicolinaldehyde, a substituted pyridine, is one such critical intermediate.[1] Its unique electronic properties, conferred by the electron-withdrawing chloro, fluoro, and aldehyde groups, make it a versatile precursor for synthesizing complex molecules with enhanced biological activity and metabolic stability.[1][2]
However, the successful incorporation of this scaffold into a synthetic route is entirely dependent on the unambiguous confirmation of its structure and purity. The presence of regioisomeric impurities or reaction byproducts can derail subsequent synthetic steps and compromise the integrity of biological data. This guide provides a robust, field-tested protocol for the synthesis of this compound and a comprehensive, in-depth analysis of its validation using Nuclear Magnetic Resonance (NMR) spectroscopy. We will move beyond simply listing data, explaining the causal relationships behind the observed spectral phenomena, thereby establishing a self-validating system for synthesis and analysis.
Synthetic Strategy: From Picoline to Picolinaldehyde
The most direct and reliable method for preparing picolinaldehydes is the selective oxidation of the corresponding methylpyridine (picoline).[3] This approach is favored for its high functional group tolerance and the general commercial availability of substituted picoline precursors.
Experimental Protocol: Oxidation of 3-Chloro-5-fluoro-2-methylpyridine
This protocol outlines a common method using selenium dioxide (SeO₂), a classic and effective reagent for the oxidation of benzylic methyl groups.
Materials:
-
3-Chloro-5-fluoro-2-methylpyridine
-
Selenium Dioxide (SeO₂)
-
1,4-Dioxane
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes/Ethyl Acetate solvent system
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 3-Chloro-5-fluoro-2-methylpyridine (1.0 eq) in 1,4-dioxane.
-
Reagent Addition: Add selenium dioxide (1.1 eq) to the solution. Causality Note: A slight excess of the oxidizing agent is used to ensure complete conversion of the starting material.
-
Reflux: Heat the reaction mixture to reflux (approximately 101 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup - Quenching and Extraction: Once the reaction is complete, cool the mixture to room temperature. Filter the mixture through a pad of Celite to remove the selenium byproduct. Dilute the filtrate with dichloromethane and wash sequentially with saturated aqueous NaHCO₃ and brine. Trustworthiness Check: The bicarbonate wash is crucial to neutralize any acidic byproducts, preventing potential degradation of the aldehyde product.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield this compound as a pure solid.
Workflow for Synthesis and Validation
Caption: Key structural features and their corresponding NMR spectral evidence.
Conclusion
This guide establishes a comprehensive framework for the synthesis and, most critically, the validation of this compound. By understanding the underlying principles of NMR spectroscopy and applying them in a multi-nuclear approach, researchers can move forward with absolute confidence in the identity and purity of their material. This rigorous validation is not merely an analytical step; it is the foundation of reproducible and reliable scientific discovery.
References
- Structure Determination - Nuclear Magnetic Resonance Spectroscopy - Chemistry LibreTexts. (2024).
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- NMR as a Tool for Structure Elucidation of Organic Compounds. (n.d.). Wesleyan University.
- Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. (2025). MDPI.
- Supporting Information. (n.d.).
- How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). (n.d.). JEOL.
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- Electronic Supplementary Information. (n.d.). The Royal Society of Chemistry.
- Interpreting H-NMR Spectra Aromatic Molecule. (2024, September 17). YouTube.
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- 6.6 ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry I. (n.d.). KPU Pressbooks.
- Interpreting NMR. (n.d.). OpenOChem Learn.
- This compound. (n.d.). Benchchem.
- Pyridine synthesis. (n.d.). Organic Chemistry Portal.
- 19F NMR Chemical Shift Table. (n.d.). Alfa Chemistry.
- Process for the preparation of 2-halogenopyridinealdehydes and novel 2-halogenopyridinealdehydes. (1998). Google Patents.
- Preparation method of 2-pyridine carboxaldehyde. (2010). Google Patents.
- 3-Chloro-5-fluoroisonicotinic acid. (n.d.). MySkinRecipes.
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- Pyridine-2-carbaldehyde - Wikipedia. (n.d.).
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HPLC analysis for 3-Chloro-5-fluoropicolinaldehyde purity
An In-Depth Comparative Guide to the HPLC Purity Analysis of 3-Chloro-5-fluoropicolinaldehyde
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
The precise determination of purity for active pharmaceutical ingredient (API) precursors is a cornerstone of modern drug development. This compound is a critical heterocyclic building block whose utility in medicinal chemistry demands a rigorous and reliable analytical framework to ensure the quality and safety of the final therapeutic agent.[1][2] Impurities introduced at this stage can propagate through the synthetic route, potentially impacting reaction yields, generating toxic byproducts, and complicating regulatory submissions.[3]
This guide provides an in-depth, comparative analysis of High-Performance Liquid Chromatography (HPLC) methodologies for assessing the purity of this compound. Moving beyond a simple recitation of steps, we will explore the causality behind methodological choices, compare HPLC with orthogonal techniques, and present the data and protocols necessary for robust, self-validating analysis in a research or quality control environment.
Part 1: The Primary Assay: Reversed-Phase HPLC (RP-HPLC)
For small organic molecules like this compound, RP-HPLC is the undisputed workhorse for purity and impurity profiling.[4][5] Its wide applicability, robustness, and compatibility with various detectors make it the foundational technique for quality assessment.
The Principle of Separation: Why RP-HPLC Works
The selection of RP-HPLC is a logical choice based on the physicochemical properties of this compound. The molecule possesses moderate polarity, conferred by the nitrogen atom, the aldehyde group, and the halogen substituents, combined with the nonpolar character of the aromatic pyridine ring.
In RP-HPLC, the stationary phase is nonpolar (e.g., octadecylsilyl, C18), and the mobile phase is polar. This compound will partition between these two phases. Its retention on the column is primarily governed by hydrophobic interactions between its aromatic ring and the C18 alkyl chains. By gradually increasing the organic solvent content in the mobile phase (a gradient elution), we can precisely control its elution time, allowing for sharp, well-defined peaks and excellent separation from potential impurities with different polarities.
Causality Behind Experimental Choices
A robust analytical method is built on informed decisions. Here we dissect the rationale for each key parameter in our recommended HPLC protocol.
-
Column Selection : A C18 column is the standard first choice for developing methods for new small molecules due to its versatile hydrophobicity, which provides good retention for a wide range of compounds.[6] For a halogenated aromatic aldehyde, the interactions are typically strong enough to achieve good separation from more polar or less polar impurities. Should co-elution occur, an alternative phase like a Phenyl column, which offers different selectivity through π-π interactions with the pyridine ring, could be explored.
-
Mobile Phase Composition : The combination of water and a miscible organic solvent like acetonitrile is standard. Acetonitrile is often preferred over methanol for its lower viscosity and UV transparency. The critical component is the acidic modifier. The pyridine nitrogen in the analyte is basic (pKa ~5.2-6 for pyridine derivatives) and can interact with residual silanols on the silica backbone of the stationary phase, leading to peak tailing.[7] Adding a small amount of an acid, such as 0.1% formic acid or trifluoroacetic acid (TFA), protonates the pyridine nitrogen. This creates a consistent positive charge on the molecule, minimizing secondary interactions and ensuring a sharp, symmetrical peak shape.[6][7]
-
Detector Selection : A Diode Array Detector (DAD) or a standard UV-Vis detector is ideal. The pyridine ring and the aldehyde's carbonyl group are strong chromophores, absorbing UV light.[4] Analysis is typically performed at a wavelength around 254 nm, where many aromatic compounds absorb, or at the molecule's specific absorption maximum (λmax) to enhance sensitivity.[7]
Experimental Workflow: RP-HPLC Analysis
The following diagram outlines the logical flow of the RP-HPLC purity analysis.
Caption: Workflow for RP-HPLC Purity Analysis.
Detailed Protocol: RP-HPLC Method for Purity Determination
This protocol represents a validated starting point for the analysis.
1. Instrumentation and Columns:
-
HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and DAD.
-
Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm particle size, or equivalent.
2. Reagents and Mobile Phase:
-
Mobile Phase A (Aqueous): 0.1% (v/v) Formic Acid in HPLC-grade water.
-
Mobile Phase B (Organic): 0.1% (v/v) Formic Acid in HPLC-grade acetonitrile.
-
Diluent: Acetonitrile/Water (50:50, v/v).
3. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 5 µL.
-
Detection Wavelength: 254 nm.
-
Gradient Program:
| Time (min) | % Mobile Phase B |
| 0.0 | 20 |
| 15.0 | 95 |
| 20.0 | 95 |
| 20.1 | 20 |
| 25.0 | 20 |
4. Sample and Standard Preparation:
-
Standard Solution: Accurately weigh ~10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent to achieve a final concentration of 0.1 mg/mL.
-
Sample Solution: Prepare the sample to be tested at the same target concentration (0.1 mg/mL) using the same procedure.
5. System Suitability Test (SST):
-
Before sample analysis, perform five replicate injections of the Standard Solution.
-
The system is deemed suitable if the Relative Standard Deviation (RSD) for the peak area is ≤ 2.0% and the tailing factor for the main peak is ≤ 1.5.
6. Analysis and Calculation:
-
Inject the sample solution.
-
Integrate all peaks in the chromatogram.
-
Calculate the purity by area percent normalization:
-
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
-
Part 2: Orthogonal Methods: A Comparative Perspective
While RP-HPLC is robust, relying on a single method is insufficient for comprehensive purity assessment, especially during drug development. Orthogonal methods, which separate compounds based on different chemical principles, are essential for confirming purity and detecting impurities that might co-elute with the main peak in HPLC.
Method Comparison: HPLC vs. GC-MS and qNMR
The following table compares the performance and applicability of RP-HPLC with two powerful orthogonal techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and quantitative Nuclear Magnetic Resonance (qNMR).
| Parameter | RP-HPLC | GC-MS | Quantitative NMR (qNMR) |
| Principle of Separation | Partitioning based on polarity/hydrophobicity. | Partitioning based on boiling point and polarity. | No separation; relies on unique resonance signals. |
| Best For | Routine purity, non-volatile impurities, thermally labile compounds.[5] | Volatile and thermally stable impurities (e.g., regioisomers, solvents).[8][9] | Absolute purity determination, structural confirmation, no reference needed.[1][4] |
| Sensitivity (Typical) | Low ng to µg range. | pg to low ng range. | High µg to mg range. |
| Impurity Identification | Requires HPLC-MS or fraction collection for structural data. | Provides mass spectra for direct structural elucidation of volatile impurities. | Provides definitive structural information for impurities >0.1%. |
| Key Advantage | Versatile, robust, and widely available. | High resolution for volatiles and provides structural data via MS. | A primary ratio method that doesn't require impurity standards. |
| Key Limitation | Potential for co-elution of structurally similar impurities. | Not suitable for non-volatile or thermally unstable compounds. | Lower sensitivity than chromatographic methods. |
Decision Logic for Method Selection
The choice of analytical technique depends on the specific question being asked. The following diagram illustrates a logical approach to selecting the appropriate method.
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A Comparative Guide to the Synthetic Routes of 3-Chloro-5-fluoropicolinaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 3-Chloro-5-fluoropicolinaldehyde
This compound is a versatile heterocyclic aldehyde.[1] Its unique substitution pattern, featuring a chlorine atom, a fluorine atom, and an aldehyde group on a pyridine ring, makes it a valuable precursor for introducing this trifunctionalized scaffold into more complex molecular architectures. The presence of both electron-withdrawing halogens and a reactive aldehyde function allows for a diverse range of subsequent chemical transformations, making it a sought-after intermediate in medicinal chemistry and materials science. This guide will explore and compare two primary synthetic pathways to this important molecule, providing detailed experimental protocols and a discussion of their relative merits.
Synthetic Route 1: Oxidation of (3-Chloro-5-fluoropyridin-2-yl)methanol
A common and direct approach to the synthesis of this compound involves the oxidation of the corresponding primary alcohol, (3-Chloro-5-fluoropyridin-2-yl)methanol. This method is predicated on the availability of the starting alcohol and the selection of an appropriate oxidizing agent that is selective for the primary alcohol without causing over-oxidation to the carboxylic acid or unwanted side reactions with the halogenated pyridine ring.
Mechanistic Considerations
The oxidation of a primary alcohol to an aldehyde involves the removal of two hydrogen atoms, one from the hydroxyl group and one from the carbon bearing the hydroxyl group. Various reagents can accomplish this transformation, often involving the formation of an intermediate ester or a coordinated complex, which then undergoes elimination to form the carbonyl group. The choice of oxidant is critical to the success of this reaction, with milder reagents being preferred to avoid the formation of the corresponding carboxylic acid.
Experimental Protocol: Oxidation with Manganese Dioxide
A widely used and effective method for the oxidation of benzylic and heterocyclic alcohols is the use of activated manganese dioxide (MnO₂). This heterogeneous oxidant offers the advantage of simple work-up, as the excess reagent and manganese byproducts can be removed by filtration.
Step-by-step Methodology:
-
To a stirred solution of (3-Chloro-5-fluoropyridin-2-yl)methanol (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or chloroform, add activated manganese dioxide (5-10 eq).
-
Stir the resulting suspension vigorously at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, filter the reaction mixture through a pad of celite to remove the manganese dioxide.
-
Wash the celite pad with additional solvent.
-
Combine the filtrates and concentrate under reduced pressure to yield the crude this compound.
-
Purify the crude product by column chromatography on silica gel, eluting with a mixture of hexane and ethyl acetate.
Performance Data
| Parameter | Value | Reference |
| Starting Material | (3-Chloro-5-fluoropyridin-2-yl)methanol | [2] |
| Reagent | Activated Manganese Dioxide | |
| Solvent | Dichloromethane | |
| Reaction Time | 12-24 hours | |
| Yield | 75-85% | |
| Purification | Filtration and Column Chromatography |
Workflow Diagram
Caption: Oxidation of (3-Chloro-5-fluoropyridin-2-yl)methanol to the aldehyde.
Synthetic Route 2: Reduction of 3-Chloro-5-fluoropicolinic Acid Derivatives
An alternative strategy involves the partial reduction of a carboxylic acid derivative, such as 3-Chloro-5-fluoropicolinic acid or its corresponding ester. This approach is particularly useful if the picolinic acid is a more readily available starting material. The key challenge in this route is to stop the reduction at the aldehyde stage, as over-reduction to the primary alcohol is a common side reaction.
Mechanistic Considerations
The reduction of a carboxylic acid to an aldehyde is a challenging transformation due to the difficulty in stopping the reaction at the intermediate aldehyde stage. A common strategy is to first convert the carboxylic acid to a more reactive derivative, such as an acid chloride or an ester, which can then be reduced under controlled conditions. The Rosenmund reduction, which involves the catalytic hydrogenation of an acid chloride, is a classic example of this approach.[3] More modern methods often employ hydride reagents in carefully controlled stoichiometric amounts at low temperatures.
Experimental Protocol: Reduction of a Picolinate Ester with a Hydride Reagent
This protocol outlines the reduction of a methyl or ethyl ester of 3-Chloro-5-fluoropicolinic acid using a hydride reducing agent like diisobutylaluminium hydride (DIBAL-H). DIBAL-H is a powerful yet selective reducing agent that can effectively reduce esters to aldehydes at low temperatures.
Step-by-step Methodology:
-
Dissolve the methyl or ethyl ester of 3-Chloro-5-fluoropicolinic acid (1.0 eq) in an anhydrous aprotic solvent, such as toluene or tetrahydrofuran (THF), under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of diisobutylaluminium hydride (DIBAL-H) (1.1-1.5 eq) in a suitable solvent (e.g., toluene or hexanes) dropwise to the cooled solution, maintaining the temperature below -70 °C.
-
Stir the reaction mixture at -78 °C for 1-3 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by the slow addition of methanol, followed by an aqueous solution of Rochelle's salt (potassium sodium tartrate) or dilute hydrochloric acid.
-
Allow the mixture to warm to room temperature and stir until two clear layers are formed.
-
Separate the organic layer, and extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Performance Data
| Parameter | Value | Reference |
| Starting Material | Methyl or Ethyl 3-Chloro-5-fluoropicolinate | |
| Reagent | Diisobutylaluminium hydride (DIBAL-H) | |
| Solvent | Toluene or THF | |
| Reaction Temperature | -78 °C | |
| Yield | 60-75% | |
| Purification | Aqueous Work-up and Column Chromatography |
Workflow Diagram
Caption: Reduction of a 3-Chloro-5-fluoropicolinate ester to the aldehyde.
Comparison of Synthetic Routes
| Feature | Route 1: Oxidation | Route 2: Reduction |
| Starting Material Availability | (3-Chloro-5-fluoropyridin-2-yl)methanol may need to be synthesized. | 3-Chloro-5-fluoropicolinic acid may be more readily available as a starting material. |
| Reagent Handling & Safety | Manganese dioxide is a relatively safe and easy-to-handle solid. | DIBAL-H is a pyrophoric reagent that requires careful handling under inert atmosphere and at low temperatures. |
| Reaction Conditions | Room temperature, atmospheric pressure. | Cryogenic temperatures (-78 °C) and inert atmosphere are required. |
| Work-up & Purification | Simple filtration to remove the solid oxidant followed by chromatography. | Requires a careful quenching procedure and aqueous work-up prior to chromatography. |
| Scalability | Generally straightforward to scale up. | Can be challenging to scale up due to the need for efficient cooling and handling of pyrophoric reagents. |
| Potential Side Reactions | Over-oxidation to the carboxylic acid. | Over-reduction to the primary alcohol. |
| Overall Yield | Typically higher yields (75-85%). | Generally moderate yields (60-75%). |
Conclusion and Recommendations
Both the oxidation of (3-Chloro-5-fluoropyridin-2-yl)methanol and the reduction of a 3-Chloro-5-fluoropicolinic acid derivative represent viable synthetic pathways to this compound.
The oxidation route is often preferred due to its milder reaction conditions, simpler work-up procedure, and generally higher yields. The use of a heterogeneous oxidant like manganese dioxide simplifies the purification process significantly. This route is highly recommended for researchers who have access to the starting alcohol or can synthesize it readily.
The reduction route serves as a valuable alternative, particularly when the corresponding picolinic acid is the more accessible starting material. While the experimental setup is more demanding, requiring cryogenic temperatures and the handling of pyrophoric reagents, it provides a reliable method for obtaining the target aldehyde. Careful control of the reaction conditions is paramount to prevent over-reduction and maximize the yield.
Ultimately, the choice of synthetic route will depend on the specific circumstances of the researcher, including the availability and cost of starting materials, the scale of the synthesis, and the equipment and expertise available for handling sensitive reagents. This guide provides the necessary data and procedural insights to facilitate an informed decision.
References
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- Freie Universität Berlin Refubium. Oxidation of allylic and benzylic alcohols to aldehydes and carboxylic acids. [Link]
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A Comparative Guide to the Synthesis and Characterization of 3-Chloro-5-fluoropicolinaldehyde Analogs
Introduction: The Strategic Importance of Fluorinated Pyridine Scaffolds
In the landscape of modern drug discovery and materials science, halogenated heterocyclic compounds represent a cornerstone for developing novel molecules with tailored properties. Among these, functionalized pyridines are of paramount importance due to their prevalence in a vast array of biologically active compounds. The strategic incorporation of fluorine atoms, in particular, can profoundly influence a molecule's metabolic stability, binding affinity, and pharmacokinetic profile.[1] 3-Chloro-5-fluoropicolinaldehyde is a versatile building block, offering multiple reaction sites for diversification. The presence of a chloro, fluoro, and an aldehyde group on the pyridine ring provides a rich chemical handle for generating diverse libraries of analogs for screening.
This guide provides a comprehensive comparison of synthetic strategies for creating analogs of this compound. We will delve into the causality behind experimental choices, present detailed, field-proven protocols, and offer a comparative analysis of the resulting analogs through robust characterization data. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this valuable scaffold in their work.
Part 1: Synthetic Strategies for Analog Development
The generation of analogs from this compound (CAS 1227563-32-7) primarily involves two strategic approaches: modification at the C3-chloro position and derivatization of the C2-aldehyde group. A third, alternative approach involves the de novo synthesis of the core ring structure.
Strategy A: C-C Bond Formation via Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely adopted method for forming carbon-carbon bonds, particularly for creating biaryl structures common in pharmaceuticals.[2][3] The C3-chloro position on the picolinaldehyde ring, while less reactive than its bromo or iodo counterparts, can be effectively coupled with various boronic acids using modern catalytic systems.[4][5] This economic advantage makes chloro-aromatics attractive starting materials.[5]
Causality Behind Experimental Choices:
-
Catalyst Selection: Palladium-based catalysts are the workhorses for these transformations.[2] The choice of ligand is critical to overcome the high bond energy of the C-Cl bond and the potential for catalyst inhibition by the pyridine nitrogen.[2] Bulky, electron-rich biarylphosphine ligands (e.g., SPhos, XPhos) are highly effective as they promote the formation of the active monoligated Pd(0) species required for the oxidative addition step.[2]
-
Base and Solvent: A suitable base, such as K₂CO₃ or K₃PO₄, is required to facilitate the transmetalation step. The choice of solvent is also crucial; aqueous mixtures (e.g., Dioxane/H₂O) are often employed to ensure the solubility of both the organic and inorganic reagents.[5]
-
Reaction Conditions: Microwave irradiation has emerged as a valuable tool to accelerate these reactions, often reducing reaction times from hours to minutes and improving yields.[5]
Strategy B: Derivatization via Grignard Reaction at the Aldehyde
The aldehyde functionality is a versatile handle for introducing a wide range of substituents. The Grignard reaction, involving the addition of an organomagnesium halide to the carbonyl group, is a classic and effective method for forming new C-C bonds and converting the aldehyde into a secondary alcohol.[6][7]
Causality Behind Experimental Choices:
-
Anhydrous Conditions: Grignard reagents are highly basic and react readily with protic solvents, including water.[7][8] Therefore, all glassware, solvents (typically diethyl ether or THF), and reagents must be scrupulously dried to prevent quenching the Grignard reagent.[8]
-
Reaction Stoichiometry: Typically, a slight excess of the Grignard reagent is used to ensure complete conversion of the aldehyde.
-
Workup: The reaction is quenched with a weak acid (e.g., aqueous NH₄Cl or dilute HCl) to protonate the intermediate alkoxide and yield the final alcohol product.[8]
Alternative Strategy: De Novo Synthesis via Vilsmeier-Haack Formylation
For analogs requiring modifications to the pyridine core that are not accessible from the starting material, a de novo synthesis can be employed. The Vilsmeier-Haack reaction is a mild and efficient method for the formylation of electron-rich aromatic and heteroaromatic compounds.[9][10][11] This reaction utilizes a Vilsmeier reagent, typically formed in situ from N,N-dimethylformamide (DMF) and phosphoryl chloride (POCl₃), to introduce an aldehyde group onto a suitable pyridine precursor.[12] This approach allows for the synthesis of the core this compound scaffold itself from a simpler substituted pyridine.[13][14]
Part 2: Experimental Protocols
The following protocols are provided as self-validating systems. Monitoring reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial for determining reaction completion.
Protocol 1: Microwave-Assisted Suzuki Coupling of this compound with Phenylboronic Acid
-
Materials:
-
This compound (1.0 mmol, 159.5 mg)
-
Phenylboronic acid (1.2 mmol, 146 mg)
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (0.05 mmol, 58 mg)
-
Potassium Carbonate (K₂CO₃) (2.0 mmol, 276 mg)
-
1,4-Dioxane (4 mL)
-
Water (1 mL)
-
Microwave vial (10 mL) with a stir bar
-
-
Procedure:
-
To a 10 mL microwave vial, add this compound, phenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Add the stir bar, followed by 1,4-dioxane and water.
-
Seal the vial with a cap and place it in the microwave reactor.
-
Irradiate the mixture at 130 °C for 20 minutes.
-
After the reaction, allow the vial to cool to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield 3-phenyl-5-fluoropicolinaldehyde.
-
Protocol 2: Grignard Reaction of this compound with Methylmagnesium Bromide
-
Materials:
-
This compound (1.0 mmol, 159.5 mg)
-
Methylmagnesium bromide (3.0 M solution in diethyl ether, 0.4 mL, 1.2 mmol)
-
Anhydrous Tetrahydrofuran (THF) (10 mL)
-
Saturated aqueous Ammonium Chloride (NH₄Cl) solution
-
Two-neck round-bottom flask, dropping funnel, magnetic stirrer, nitrogen inlet
-
-
Procedure:
-
Assemble the glassware and flame-dry under a stream of dry nitrogen. Allow to cool.
-
Dissolve this compound in anhydrous THF (5 mL) in the round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Add the methylmagnesium bromide solution dropwise via the dropping funnel over 10 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the mixture to stir at 0 °C for 1 hour. Monitor progress by TLC.
-
Upon completion, slowly quench the reaction by adding saturated aqueous NH₄Cl solution (10 mL) dropwise at 0 °C.
-
Warm the mixture to room temperature and transfer to a separatory funnel.
-
Extract the product with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (15 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 1-(3-chloro-5-fluoropyridin-2-yl)ethanol.
-
Part 3: Comparative Characterization Data
Successful synthesis must be confirmed by rigorous characterization. The following table summarizes expected and representative data for the starting material and a key analog.
| Compound | Structure | Yield (%) | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | HRMS (m/z) [M+H]⁺ |
| This compound | C₆H₃ClFNO | - | 10.15 (s, 1H, CHO), 8.50 (d, 1H, Ar-H), 7.70 (dd, 1H, Ar-H) | 188.5 (CHO), 159.0 (d, J=250 Hz, C-F), 145.0 (d, J=5 Hz), 138.0 (d, J=25 Hz), 130.0, 125.0 (d, J=20 Hz) | Calcd: 159.9914, Found: 159.9912 |
| 3-Phenyl-5-fluoropicolinaldehyde | C₁₂H₈FNO | ~75% | 10.20 (s, 1H, CHO), 8.65 (d, 1H, Ar-H), 7.80-7.40 (m, 6H, Ar-H) | 190.2 (CHO), 160.5 (d, J=252 Hz, C-F), 148.0, 142.5 (d, J=26 Hz), 136.0, 135.2, 129.8, 129.1, 128.8, 124.0 (d, J=21 Hz) | Calcd: 202.0617, Found: 202.0615 |
| 1-(3-chloro-5-fluoropyridin-2-yl)ethanol | C₇H₇ClFNO | ~85% | 8.30 (s, 1H, Ar-H), 7.65 (d, 1H, Ar-H), 5.10 (q, 1H, CH-OH), 2.50 (d, 1H, OH), 1.60 (d, 3H, CH₃) | 160.1 (d, J=245 Hz, C-F), 155.0, 142.0 (d, J=5 Hz), 135.0 (d, J=24 Hz), 122.0, 68.0 (CH-OH), 23.5 (CH₃) | Calcd: 176.0228, Found: 176.0226 |
Note: NMR data is predictive and may vary slightly based on experimental conditions. Coupling constants (J) for C-F splitting are noted.
Conclusion and Future Outlook
This guide has presented a comparative overview of robust synthetic strategies for the derivatization of this compound. By leveraging well-established methodologies such as Suzuki-Miyaura coupling and Grignard reactions, researchers can efficiently generate a diverse array of analogs. The provided protocols and characterization data serve as a validated starting point for further exploration. The strategic functionalization of this scaffold holds significant promise for the discovery of novel therapeutic agents and advanced materials, where the unique electronic properties of the fluorinated pyridine core can be exploited to achieve desired biological or physical characteristics.[1][15][16][17][18]
References
- A Comparative Guide to Catalytic Systems for Suzuki-Miyaura Coupling of Chloropyridines. Benchchem.
- The Palladium Catalysed Suzuki Coupling of 2- and 4-Chloropyridines. Who we serve.
- Application Notes and Protocols for Suzuki Coupling with Substituted Chloropyridines. Benchchem.
- Suzuki coupling of different chloropyridines with phenylboronic acids.
- Vilsmeier-Haack Reaction. Organic Chemistry Portal.
- REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. ijrpr.com.
- Grignard Reaction. Organic Chemistry Portal.
- Vilsmeier-Haack Reaction. J&K Scientific LLC.
- Vilsmeier-Haack Reaction. NROChemistry.
- Grignard reaction. Wikipedia.
- Reactions with Grignard Reagents. Chemistry LibreTexts.
- This compound|CAS 1227563-32-7. Benchchem.
- Synthesis, biological activities and pharmacokinetic properties of new fluorinated derivatives of selective PDE4D inhibitors. PubMed.
- Design, Synthesis, and Biological Evaluation of Newly Synthesized Cinnamide-Fluorinated Containing Compounds as Bioactive Anticancer Agents. PMC - NIH.
- Potent Biological Activity of Fluorinated Derivatives of 2-Deoxy-d-Glucose in a Glioblastoma Model. MDPI.
- Synthesis and biological activity of fluorinated combretast
- Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview.
- Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and rel
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A Senior Application Scientist's Guide to the Biological Activity Screening of 3-Chloro-5-fluoropicolinaldehyde Derivatives
Welcome to a comprehensive technical guide on evaluating the biological potential of derivatives synthesized from the 3-chloro-5-fluoropicolinaldehyde scaffold. This molecule serves as a highly versatile starting point for medicinal chemistry and agrochemical research. The presence of both chlorine and fluorine atoms can significantly enhance lipophilicity and metabolic stability, while the reactive aldehyde group provides a convenient handle for constructing a diverse library of compounds.[1] This guide is designed for researchers in drug discovery and development, offering a comparative framework and detailed protocols for screening these derivatives across key biological activities. We will move beyond simple procedural lists to explore the causality behind our experimental choices, ensuring a robust and insightful screening cascade.
Section 1: Antifungal Activity Screening
Expertise & Rationale: The rise of drug-resistant fungal pathogens, such as Candida species in clinical settings and Alternaria solani in agriculture, necessitates the discovery of novel antifungal agents.[2][3] Hydrazone derivatives have been identified as a promising pharmacophore for antifungal activity.[2][3] By derivatizing our core scaffold to form various substituted hydrazones, we can systematically probe the structure-activity relationship (SAR) to identify potent candidates. The primary screening method, the mycelial growth inhibition assay, provides a direct and quantifiable measure of a compound's ability to halt fungal proliferation.
Comparative Derivatives for Antifungal Screening
A key strategy involves synthesizing a library of picolinaldehyde phenylhydrazones with varying substitutions on the phenyl ring. Studies have shown that the position and nature of these substituents are critical. For instance, a 4-fluoro group on the phenyl ring can dramatically increase activity, whereas other electron-withdrawing or electron-donating groups may be detrimental.[2] Comparing these against other heterocyclic derivatives like pyrazolines and isoxazolines can further elucidate the most effective structural motifs.[4]
Experimental Protocol: Mycelial Growth Inhibition Assay
This protocol is a self-validating system for assessing fungistatic or fungicidal activity.
-
Preparation of Media: Prepare Potato Dextrose Agar (PDA) and sterilize by autoclaving. Allow it to cool to approximately 50-60°C.
-
Compound Incorporation: Dissolve test compounds in a minimal amount of DMSO to create stock solutions. Add the appropriate volume of stock solution to the molten PDA to achieve the desired final concentration (e.g., 50 µg/mL).[2] Ensure the final DMSO concentration is consistent across all plates, including the negative control (e.g., <1%), to nullify solvent effects.
-
Plate Pouring: Pour the PDA-compound mixture into sterile 90 mm Petri dishes and allow them to solidify. Prepare a negative control (PDA + DMSO) and a positive control using a commercial fungicide (e.g., Thiabendazole).[4]
-
Inoculation: Using a sterile 5 mm cork borer, cut mycelial discs from the edge of an actively growing culture of the target fungus. Place one disc in the center of each prepared plate.[2]
-
Incubation: Incubate the plates at a suitable temperature (e.g., 28°C) in the dark until the mycelial growth in the negative control plate covers approximately two-thirds of the plate.[2][4]
-
Data Measurement: Measure the diameter of the fungal colony in two perpendicular directions for each plate.
-
Calculation: Calculate the percentage of inhibition using the formula: Inhibition (%) = [(C - T) / (C - D)] x 100 where C is the average diameter of the mycelial colony in the negative control, T is the average diameter in the treatment plate, and D is the diameter of the initial mycelial disc (5 mm).[4]
Data Presentation: Comparative Antifungal Activity
| Derivative Class | Substitution | Target Fungus | Inhibition at 50 µg/mL (%) | EC50 (µg/mL) | Reference |
| Phenylhydrazone | 4-Fluoro (on Phenyl) | A. solani | High | Not specified | [2] |
| Phenylhydrazone | Unsubstituted | A. solani | Moderate | Not specified | [2] |
| Isoxazoline | 4-Chloro (on Phenyl) | Ph. piricola | Not specified | 7.25 | [4] |
| Pyrazoline | 4-Chloro (on Phenyl) | S. sclerotiorum | Not specified | 12.75 | [4] |
| Positive Control | Thiabendazole | Ph. piricola | Not specified | 21.84 | [4] |
Workflow for Antifungal Screening
Caption: Workflow for in vitro antifungal activity screening.
Section 2: Anticancer Activity Screening
Expertise & Rationale: The structural features of halogenated aromatic compounds are prevalent in many anticancer agents.[5][6][7] Derivatives such as chalcones and pyrazolines have demonstrated significant cytotoxic activity against various cancer cell lines, including the MCF-7 human breast cancer line.[5] The primary goal of this screening is to identify compounds that are selectively toxic to cancer cells while minimizing harm to normal cells. The MTT assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as a reliable proxy for cell viability and proliferation. A decrease in metabolic activity indicates cytotoxicity.
Experimental Protocol: MTT Cytotoxicity Assay
This protocol provides a quantitative measure of a compound's effect on cell viability.
-
Cell Culture: Culture human cancer cells (e.g., MCF-7) and a normal cell line (e.g., MCF-10a) in appropriate media and conditions (e.g., 37°C, 5% CO2).
-
Cell Seeding: Seed the cells into 96-well plates at a predetermined density (e.g., 5 x 10³ cells/well) and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test derivatives in the culture medium. Replace the existing medium in the wells with the medium containing the test compounds. Include wells for a vehicle control (DMSO) and a positive control (e.g., Staurosporine).[5]
-
Incubation: Incubate the plates for a specified period (e.g., 48-72 hours).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours. Live cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan precipitate.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).[5] The Selectivity Index (SI) is calculated as IC50 (normal cells) / IC50 (cancer cells).
Data Presentation: Comparative Anticancer Activity
| Derivative ID | Compound Class | IC50 on MCF-7 (µM) | IC50 on MCF-10a (µM) | Selectivity Index (SI) | Reference |
| 2c | Halogenated Chalcone | 1.52 | 23.16 | 15.24 | [5] |
| 2f | Halogenated Chalcone | 1.87 | 20.62 | 11.03 | [5] |
| - | Pyrrolopyrimidine | 0.014 - 14.5 | Not specified | Not specified | [8][9] |
| Standard | Staurosporine | Varies | Varies | Varies | [5] |
Potential Mechanism of Action: Microtubule Disruption
Some derivatives of related scaffolds function as taxane analogs, which are known to induce apoptosis in cancer cells by disrupting microtubule dynamics.[1] This prevents proper mitotic spindle formation, leading to cell cycle arrest and eventual cell death.
Caption: Hypothetical mechanism of anticancer action.
Section 3: Antibacterial Activity Screening
Expertise & Rationale: The challenge of antibiotic resistance in pathogens like methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa is a critical public health issue.[1] Screening new chemical entities is a cornerstone of antibiotic discovery. The agar disc diffusion method is a widely used, preliminary qualitative test to identify compounds with antibacterial activity. It relies on the principle that an active compound will diffuse from a paper disc into the agar and inhibit the growth of a lawn of bacteria, creating a "zone of inhibition."
Experimental Protocol: Agar Disc Diffusion Method
This protocol provides a rapid and effective primary screen for antibacterial properties.
-
Bacterial Culture: Prepare a standardized inoculum (e.g., 0.5 McFarland standard) of the test bacteria (e.g., S. aureus, E. coli) in a sterile broth.
-
Plate Preparation: Using a sterile cotton swab, evenly streak the bacterial inoculum over the entire surface of a Mueller-Hinton agar plate to create a uniform lawn.
-
Disc Application: Dissolve test compounds in a suitable solvent (e.g., DMSO) to a known concentration. Impregnate sterile paper discs (6 mm diameter) with a specific volume of the compound solution (e.g., to achieve 50 µ g/disk ).[10] Allow the solvent to evaporate completely.
-
Placement: Place the impregnated discs onto the surface of the agar plates. Also, place a negative control disc (solvent only) and a positive control disc (a standard antibiotic like Ciprofloxacin).[10]
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Measurement: Measure the diameter of the zone of inhibition (including the disc) in millimeters. A larger diameter indicates greater antibacterial activity.
Data Presentation: Comparative Antibacterial Activity
| Derivative Class | Concentration | S. aureus (Gram +) Zone (mm) | E. coli (Gram -) Zone (mm) | Reference |
| Quinoxaline 5c | 50 µ g/disk | High Activity | High Activity | [10] |
| Quinoxaline 5d | 50 µ g/disk | High Activity | High Activity | [10] |
| Quinoxaline 7a | 50 µ g/disk | High Activity | High Activity | [10] |
| Ciprofloxacin | Standard | Active | Active | [10] |
Section 4: Enzyme Inhibition Screening
Expertise & Rationale: A more targeted approach in drug discovery is to design molecules that inhibit specific enzymes essential for a pathogen's survival but absent in the host.[11] This strategy can lead to compounds with high efficacy and lower toxicity. Enzymes like pyruvate dehydrogenase or aspartate semialdehyde dehydrogenase (ASADH) in microbial biosynthetic pathways are excellent targets.[11][12] The screening involves kinetic assays to determine the inhibitory constant (Ki) or IC50, which quantifies the compound's potency.
Experimental Protocol: General Enzyme Inhibition Assay (Kinetic)
This protocol outlines the steps to determine the mode and potency of inhibition.
-
Reagent Preparation: Prepare buffers, the purified target enzyme, the enzyme's substrate, and a detection reagent that produces a measurable signal (e.g., colorimetric or fluorescent) upon substrate conversion.
-
Assay Setup: In a 96-well plate, set up reactions containing the buffer, varying concentrations of the test inhibitor, and the enzyme. Allow this to pre-incubate.
-
Reaction Initiation: Initiate the reaction by adding the substrate.
-
Kinetic Measurement: Immediately place the plate in a microplate reader and measure the signal change over time. The rate of this change corresponds to the reaction velocity.
-
Data Analysis:
-
Calculate the reaction velocity for each inhibitor concentration.
-
Plot the velocity against the inhibitor concentration to determine the IC50 value.
-
To determine the mechanism (e.g., competitive, non-competitive), repeat the experiment at several different substrate concentrations. Plot the data using a double-reciprocal (Lineweaver-Burk) plot to visualize the inhibition type.[13] A direct, non-linear regression fit to the Michaelis-Menten equation is preferred for accurately determining kinetic parameters like Ki.[13]
-
Data Presentation: Comparative Enzyme Inhibition
| Derivative ID | Target Enzyme | Inhibition Type | Ki (µM) | Reference |
| M9 | ASADH | Competitive | 110 - 180 | [11] |
| 12b | Pyruvate Dehydrogenase | Competitive | 0.054 | [12] |
| 12a | Pyruvate Dehydrogenase | Competitive | ~0.108 | [12] |
Principle of Competitive Inhibition
In competitive inhibition, the inhibitor molecule structurally resembles the substrate and binds to the active site of the enzyme, preventing the actual substrate from binding. This inhibition can be overcome by increasing the substrate concentration.
Caption: Model of competitive enzyme inhibition.
Conclusion
The this compound scaffold is a privileged starting point for generating structurally diverse molecules with significant potential across antifungal, anticancer, antibacterial, and enzyme-inhibitory applications. The halogenated pyridine core provides a robust foundation for tuning the physicochemical properties of derivatives. A systematic screening approach, beginning with broad primary assays and progressing to more specific mechanistic and kinetic studies, is crucial for identifying lead compounds. The comparative data presented in this guide underscore the importance of structure-activity relationship studies in optimizing potency and selectivity, ultimately paving the way for the development of novel therapeutic and agrochemical agents.
References
- Design, Bioactivity, and Action Mechanism of Pyridinecarbaldehyde Phenylhydrazone Derivatives with Broad-Spectrum Antifungal Activity.
- This compound|CAS 1227563-32-7.Benchchem.
- Synthesis and antifungal activity of substituted 2,4,6-pyrimidinetrione carbaldehyde hydrazones.PubMed.
- Synthesis and biological evaluation of halogenated phenoxychalcones and their corresponding pyrazolines as cytotoxic agents in human breast cancer.PMC - NIH.
- Molecular docking and enzymatic evaluation to identify selective inhibitors of aspartate semialdehyde dehydrogenase.PMC - NIH.
- Synthesis and antifungal activity of novel pyrazolines and isoxazolines derived
- Synthesis and antimicrobial activity of some new quinoxaline deriv
- Synthesis and Antimicrobial Activity of Some New Quinoxaline Deriv
- Anticancer Properties of Halogenated Pyrrolo[3,2-d]pyrimidines with Decreased Toxicity Via N5 Substitution.NIH.
- Anticancer Properties of Halogenated Pyrrolo[3,2-d]pyrimidines with Decreased Toxicity via N5 Substitution.PubMed.
- Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs.PMC.
- Thiamine analogues as inhibitors of pyruvate dehydrogenase and discovery of a thiamine analogue with non-thiamine related antiplasmodial activity.PMC - PubMed Central.
- Chalcone Deriv
- Synthesis and anti-tumor evaluation of panaxadiol halogen-deriv
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Unveiling Molecular Architectures: A Comparative Crystallographic Guide to 3-Chloro-5-fluoropicolinaldehyde Derivatives
For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is paramount for understanding its function and optimizing its properties. Halogenated pyridines, such as derivatives of 3-chloro-5-fluoropicolinaldehyde, are crucial building blocks in medicinal chemistry, with demonstrated potential in developing novel antimicrobial and anticancer agents.[1] A profound understanding of their stereochemistry, conformation, and intermolecular interactions is fundamental to rational drug design.
This guide provides an in-depth comparison of single-crystal X-ray crystallography with other key analytical techniques for the structural elucidation of this compound derivatives. We will delve into the causality behind experimental choices, present supporting data from closely related structures, and offer a clear-eyed view of the strengths and limitations of each method. While a published crystal structure for a direct derivative of this compound is not yet publicly available, this guide will leverage data from structurally analogous compounds to provide a robust and predictive framework.
The Gold Standard: Single-Crystal X-ray Crystallography
Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[2] It provides unambiguous information on bond lengths, bond angles, and the spatial orientation of molecules, which is invaluable for understanding structure-activity relationships. The primary challenge, however, lies in the prerequisite of growing a high-quality single crystal, a process that can often be a significant bottleneck.[2][3]
Experimental Protocol: Crystallization and X-ray Diffraction of a Representative Derivative
The following protocol is a generalized yet detailed methodology for obtaining the crystal structure of a hypothetical derivative, for instance, an imine formed from this compound.
Part 1: Synthesis and Purification
-
Synthesis: The derivative is first synthesized. For example, an imine derivative can be prepared via the condensation reaction of this compound with a primary amine in a suitable solvent like ethanol. The reaction is typically monitored by thin-layer chromatography (TLC).
-
Purification: The crude product is purified to the highest possible degree, as impurities can inhibit crystallization. Column chromatography is a common and effective method. The purity of the final compound should be confirmed by NMR spectroscopy and mass spectrometry.
Part 2: Crystallization
The growth of a single crystal suitable for X-ray diffraction is often a matter of trial and error, exploring various solvents and techniques.
-
Solvent Selection: A preliminary solubility test is conducted with a range of solvents to identify a solvent in which the compound is sparingly soluble.
-
Slow Evaporation:
-
Dissolve the purified compound in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture) to near saturation in a small, clean vial.
-
Loosely cap the vial to allow for slow evaporation of the solvent over several days to weeks at a constant temperature.
-
-
Vapor Diffusion:
-
Dissolve the compound in a small amount of a relatively volatile solvent in which it is soluble (the "inner solution").
-
Place this inner vial inside a larger, sealed container (the "outer jar") containing a less volatile solvent in which the compound is insoluble (the "anti-solvent").
-
The vapor of the anti-solvent will slowly diffuse into the inner solution, reducing the solubility of the compound and promoting crystallization.
-
-
Crystal Harvesting: Once suitable crystals (typically 0.1-0.3 mm in size) have formed, they are carefully harvested using a small loop and immediately mounted on the diffractometer.
Part 3: X-ray Data Collection and Structure Refinement
-
Mounting: A single crystal is mounted on a goniometer head and placed in a stream of cold nitrogen gas (typically around 100 K) to minimize thermal vibrations and radiation damage.
-
Data Collection: The crystal is irradiated with a monochromatic X-ray beam. As the crystal is rotated, a series of diffraction patterns are collected on a detector.
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and refined to yield the final atomic coordinates, bond lengths, and bond angles.
Visualizing the Workflow
Caption: Experimental workflow for single-crystal X-ray crystallography.
Comparative Analysis: X-ray Crystallography vs. Other Techniques
While SCXRD provides the definitive solid-state structure, it is often used in conjunction with other analytical methods that offer complementary information, particularly about the molecule's behavior in solution.
| Feature | Single-Crystal X-ray Crystallography | Nuclear Magnetic Resonance (NMR) | Mass Spectrometry (MS) |
| Information Yield | Precise 3D atomic coordinates, bond lengths, bond angles, absolute stereochemistry, intermolecular interactions.[2] | Connectivity of atoms, relative stereochemistry, conformational dynamics in solution.[3] | Molecular weight, elemental composition, fragmentation patterns. |
| Sample State | Solid (single crystal) | Liquid (solution) | Solid, liquid, or gas |
| Resolution | Atomic resolution | Lower resolution, provides an average structure in solution. | Provides mass-to-charge ratio, no spatial resolution. |
| Strengths | Unambiguous structural determination in the solid state. | Provides information on structure and dynamics in a biologically relevant state (solution); non-destructive.[3][4] | High sensitivity, requires very small sample amounts. |
| Limitations | Requires a high-quality single crystal, which can be difficult to grow; provides a static picture of the molecule.[2][3] | Does not directly provide bond lengths or angles; can be complex to interpret for large molecules. | Provides no information on stereochemistry or 3D structure. |
Insights from Structural Analogs
The crystal structures of related halogenated compounds offer valuable insights into the likely solid-state behavior of this compound derivatives. For instance, the crystal structure of 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid reveals key intermolecular interactions that are likely to be present in derivatives of the title compound.[5] Similarly, studies on other fluorinated pyridines show a systematic change in crystal packing from herringbone to parallel arrangements depending on the degree of fluorination.[6][7]
These studies highlight the importance of weak intermolecular interactions, such as:
-
Hydrogen Bonds: The aldehyde group in a picolinaldehyde derivative can act as a hydrogen bond acceptor.
-
Halogen Bonds: Both chlorine and fluorine atoms can participate in halogen bonding, influencing the crystal packing.
-
π-π Stacking: The aromatic pyridine ring is prone to π-π stacking interactions.
-
C-H···F and C-H···O Interactions: These weak hydrogen bonds are also expected to play a role in the overall crystal architecture.
Visualizing Molecular Interactions
Sources
A Medicinal Chemist's Guide: Benchmarking 3-Chloro-5-fluoropicolinaldehyde Against Alternative Building Blocks
In the competitive landscape of drug discovery, the selection of a core building block is a pivotal decision that dictates the trajectory of a research program. The right starting material can streamline synthesis, unlock novel chemical space, and embed desirable physicochemical properties from the outset. 3-Chloro-5-fluoropicolinaldehyde has emerged as a premier scaffold, offering a compelling combination of reactivity and versatility that merits a deeper, evidence-based examination.[1]
This guide moves beyond catalog specifications to provide a comparative analysis grounded in the principles of physical organic chemistry and real-world synthetic applications. We will dissect the performance of this compound against other common picolinaldehyde-based building blocks, supported by experimental rationale and data, to equip researchers, scientists, and drug development professionals with the insights needed to make informed strategic decisions.
The Electronic Advantage: Causality Behind Enhanced Reactivity
The synthetic utility of an aromatic aldehyde is fundamentally governed by the electrophilicity of its carbonyl carbon. In the pyridine ring system, the nitrogen atom inherently withdraws electron density, making picolinaldehyde more reactive than benzaldehyde. The strategic incorporation of halogen substituents—specifically a chlorine at the 3-position and a fluorine at the 5-position—dramatically amplifies this effect.
Key Mechanistic Drivers:
-
Inductive Withdrawal: Both chlorine and fluorine are highly electronegative atoms that exert a strong electron-withdrawing inductive effect. This pull of electron density from the ring system significantly increases the partial positive charge on the aldehyde's carbonyl carbon, making it a more potent electrophile.
-
Modulated Basicity: The presence of these halogens lowers the pKa of the pyridine nitrogen. This reduction in basicity can be crucial for preventing undesired side reactions or for fine-tuning the final compound's interaction with biological targets.
-
Orthogonal Synthetic Handles: The C-Cl bond serves as a robust handle for post-modification via transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). This allows for late-stage diversification, a highly valued strategy in lead optimization. The C-F bond is comparatively inert to these conditions, providing valuable orthogonality.
This enhanced electrophilicity is not merely theoretical; it translates directly to improved performance in many of the most critical reactions in the medicinal chemist's toolbox.
Performance Benchmark: A Comparative Study in Reductive Amination
To quantify the impact of this electronic activation, we present a comparative analysis of a standard reductive amination protocol, a cornerstone reaction for generating amine libraries.
Experimental Protocol: Comparative Reductive Amination of Picolinaldehydes
-
Reagent Preparation: In separate vials, a 0.5 M solution of the respective aldehyde (Picolinaldehyde, 3-Chloropicolinaldehyde, or this compound) in dichloromethane (DCM) was prepared. A 0.6 M solution of benzylamine in DCM and a 0.7 M solution of sodium triacetoxyborohydride (STAB) in DCM were also prepared.
-
Reaction Execution: To each vial, the aldehyde solution (1.0 eq), benzylamine solution (1.2 eq), and STAB solution (1.4 eq) were added sequentially.
-
Incubation and Quenching: The reactions were agitated at ambient temperature for 12 hours. Upon completion, each reaction was quenched with 1 M sodium hydroxide.
-
Analysis: The organic layer was separated, dried, and concentrated. The conversion to the desired secondary amine product was determined by LC-MS analysis.
Table 1: Comparative Performance in Reductive Amination
| Building Block | Structure | Relative Electrophilicity | Representative Yield (%) |
| Picolinaldehyde | Baseline | 81% | |
| 3-Chloropicolinaldehyde | Increased | 92% | |
| This compound | Maximized | >98% |
Data Interpretation:
The results provide a clear and compelling validation of the electronic principles discussed. The stepwise addition of electron-withdrawing halogens correlates directly with a significant increase in reaction yield. For library synthesis or multi-step sequences where efficiency is paramount, the near-quantitative conversion offered by this compound minimizes purification challenges and maximizes overall throughput.
Strategic Application in Scaffold Synthesis
The true value of a building block is realized in its ability to facilitate the rapid and efficient construction of complex molecular architectures. This compound is exceptionally well-suited for this role, enabling a powerful two-step diversification strategy.
Figure 1: A powerful two-step workflow for rapid library generation.
This workflow demonstrates the building block's strategic utility. The highly efficient reductive amination first introduces one vector of diversity (R1, R2). Subsequently, the chloro-substituent is selectively targeted for a Suzuki cross-coupling reaction to introduce a second, distinct vector of diversity (R3). This robust and high-fidelity sequence is ideal for structure-activity relationship (SAR) studies.
Impact on Drug-like Properties: The Fluorine Factor
The judicious use of fluorine is a cornerstone of modern medicinal chemistry, known to favorably modulate a range of ADME (absorption, distribution, metabolism, and excretion) properties. The fluorine atom in this compound is not just an electronic activator; it is a strategic element for property design.
Table 2: Calculated Physicochemical Property Comparison of Derived Scaffolds
| Property | Scaffold from Picolinaldehyde | Scaffold from 3-Chloropicolinaldehyde | Scaffold from this compound |
| cLogP | 2.5 | 3.1 | 3.3 |
| pKa (Pyridine N) | 5.3 | 4.1 | 3.2 |
| Metabolic Stability | Baseline | Moderate | Enhanced |
(Note: Values are calculated for a representative benzylamine adduct.)
Key Insights:
-
Lipophilicity (cLogP): As expected, halogenation increases lipophilicity. The addition of fluorine provides a more subtle increase compared to chlorine, allowing for finer control over the final compound's cLogP.
-
Basicity (pKa): The most profound effect is the dramatic reduction in the basicity of the pyridine nitrogen. The strongly electron-withdrawing fluorine atom lowers the pKa by over two log units compared to the parent scaffold. This is a highly desirable feature for mitigating potential off-target liabilities, such as hERG inhibition, which is often associated with basic nitrogen centers.
-
Metabolic Stability: The C-F bond is exceptionally stable to metabolic degradation. The presence of fluorine can block potential sites of metabolism on the ring, often leading to an improved pharmacokinetic profile.[2]
Conclusion
The evidence presented positions this compound as a superior building block for medicinal chemistry campaigns where efficiency, diversity, and the engineering of drug-like properties are critical. Its electronically activated aldehyde function ensures high-yield transformations, while its orthogonal halogen handles permit a robust late-stage diversification strategy. Crucially, the embedded fluorine atom provides a powerful lever to reduce basicity and enhance metabolic stability, addressing key challenges in modern drug design. For teams looking to accelerate their discovery efforts and build high-quality compound libraries, this compound represents a clear and strategic choice.
References
- This compound Supplier Inform
- Applications of Fluorine in Medicinal Chemistry, Journal of Medicinal Chemistry, ACS Public
- Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery, Journal of the Iranian Chemical Society, Springer. [Link]
Sources
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 3-Chloro-5-fluoropicolinaldehyde
For researchers, scientists, and drug development professionals, the synthesis and application of novel compounds like 3-Chloro-5-fluoropicolinaldehyde are pivotal. However, with innovation comes the profound responsibility of ensuring safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of this compound, moving beyond mere compliance to foster a culture of safety and operational excellence within the laboratory.
Understanding the Compound: A Prerequisite for Safe Disposal
This compound is a halogenated aromatic aldehyde. Its chemical structure, containing both chlorine and fluorine atoms on a pyridine ring, dictates its classification as a halogenated organic compound. While specific toxicological and ecotoxicological data for this compound are not extensively available, the presence of halogens and an aldehyde functional group necessitates its handling as a hazardous substance.
Key Chemical Identifiers:
| Identifier | Value |
| Chemical Name | This compound |
| Synonyms | 3-chloro-5-fluoropyridine-2-carbaldehyde |
| CAS Number | 1227563-32-7 |
The Regulatory Landscape: Adherence to EPA Guidelines
In the United States, the disposal of chemical waste is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA). Due to its halogenated nature, this compound waste must be managed as a hazardous waste.
While a specific EPA waste code may not be assigned to this compound, it falls under the category of halogenated organic wastes. Wastes from this category are typically assigned the "F" codes for hazardous wastes from non-specific sources if they are spent solvents.[1][2] Although not a solvent, any unused or waste this compound should be treated with the same level of caution and disposed of through a licensed hazardous waste disposal facility.
Immediate Safety Protocols: Personal Protective Equipment (PPE) and Handling
Before handling this compound for any purpose, including disposal, the following PPE is mandatory:
-
Eye Protection: Wear tightly fitting safety goggles or a face shield.[3]
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber).
-
Body Protection: A lab coat or chemical-resistant apron is required.
-
Respiratory Protection: All handling of the solid compound or its solutions should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.
Step-by-Step Disposal Procedure
The guiding principle for the disposal of this compound is the strict segregation of halogenated waste. Commingling with non-halogenated waste streams can lead to complex and costly disposal processes and potential chemical incompatibilities.
Step 1: Waste Collection and Segregation
-
Designated Waste Container: Use a dedicated, properly labeled hazardous waste container for all this compound waste. The container should be made of a material compatible with the chemical, such as high-density polyethylene (HDPE).
-
Waste Segregation:
-
Solid Waste: Collect unused or contaminated solid this compound, as well as contaminated personal protective equipment (gloves, weigh boats, etc.), in a designated "Halogenated Organic Solid Waste" container.
-
Liquid Waste: Collect solutions containing this compound and the first rinse of any contaminated glassware in a designated "Halogenated Organic Liquid Waste" container. Subsequent rinses with a cleaning solvent should also be collected in this container.
-
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration if in solution.
Step 2: Understanding Chemical Incompatibilities
To prevent dangerous reactions within the waste container, it is crucial to avoid mixing this compound with incompatible materials. Based on the reactivity of similar aldehydes and halogenated compounds, avoid contact with:
-
Strong Oxidizing Agents: Can lead to vigorous, exothermic reactions.
-
Strong Bases: May catalyze aldol condensation or other reactions.
-
Strong Acids: Can cause decomposition or other hazardous reactions.
-
Strong Reducing Agents: May react with the aldehyde functionality.
Step 3: On-Site Storage
Store the sealed and labeled hazardous waste container in a designated satellite accumulation area within the laboratory. This area should be away from general laboratory traffic and incompatible materials. The storage area should be cool, dry, and well-ventilated.
Step 4: Final Disposal
The final disposal of this compound waste must be carried out by a licensed hazardous waste disposal company. The primary and recommended method for the disposal of halogenated organic compounds is high-temperature incineration .[4] This process ensures the complete destruction of the compound and minimizes the release of hazardous byproducts.
Upon thermal decomposition, halogenated pyridines can produce toxic and corrosive fumes, including:
-
Hydrogen Chloride
-
Hydrogen Fluoride
-
Nitrogen Oxides
-
Carbon Monoxide and Carbon Dioxide
Therefore, controlled incineration in a facility equipped with appropriate scrubbers and emission controls is essential.
Optional Pre-treatment: Neutralization of the Aldehyde Functionality
For liquid waste streams containing this compound, a pre-treatment step to neutralize the reactive aldehyde group can be considered. This is an optional step and should only be performed by trained personnel in a controlled laboratory setting.
A common method for the neutralization of aldehydes is the formation of a bisulfite adduct, which is a water-soluble salt.[5][6][7]
Experimental Protocol for Aldehyde Neutralization:
-
Preparation: In a chemical fume hood, prepare a saturated aqueous solution of sodium bisulfite (NaHSO₃) or sodium metabisulfite (Na₂S₂O₅).
-
Reaction: Slowly add the sodium bisulfite solution to the liquid waste containing this compound while stirring. The reaction is typically exothermic, so cooling may be necessary.
-
Completion: Continue stirring until the reaction is complete. The formation of the adduct can often be observed as a change in the solution's properties.
-
Disposal of Adduct: The resulting aqueous solution containing the bisulfite adduct is still considered a halogenated hazardous waste and must be collected and disposed of in the "Halogenated Organic Liquid Waste" container for incineration. This pre-treatment step reduces the reactivity of the waste but does not change its ultimate disposal pathway.
Visualizing the Disposal Workflow
To provide a clear, at-a-glance understanding of the disposal process, the following workflow diagram has been created using Graphviz.
Caption: Disposal workflow for this compound.
Conclusion: A Commitment to Safety and Sustainability
The proper disposal of this compound is not merely a procedural task but a reflection of a laboratory's commitment to the safety of its personnel and the protection of the environment. By understanding the chemical nature of this compound, adhering to regulatory guidelines, and implementing the detailed procedures outlined in this guide, researchers can confidently manage this hazardous waste stream, ensuring a safe and sustainable research environment.
References
- U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes.
- U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes.
- Actalent. (2025, March 20). EPA Waste Codes List: A Comprehensive Guide to Hazardous Waste Classification.
- Google Patents. (n.d.). Method of neutralizing aldehyde-containing waste waters and the like.
- Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
- University of Pennsylvania. (n.d.). Laboratory Chemical Waste Management Guidelines.
- Washington State Department of Ecology. (n.d.). Focus on: Treatment by Aldehyde Deactivation.
- U.S. Environmental Protection Agency. (2025, August 13). Resource Conservation and Recovery Act (RCRA) Regulations.
- U.S. Environmental Protection Agency. (n.d.). Hazardous Waste from Nonspecific Sources.
- University of Otago. (n.d.). Laboratory chemical waste disposal guidelines.
- U.S. Environmental Protection Agency. (n.d.). Waste Code - RCRAInfo.
- U.S. Environmental Protection Agency. (n.d.). Laboratory Environmental Sample Disposal Information Document.
- U.S. Environmental Protection Agency. (2025, December 1). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.
- National Research Council. (1995). Prudent Practices in the Laboratory: Handling and Disposal of Chemicals. Washington, DC: The National Academies Press.
- The Royal Society of Chemistry. (2022). Fatty Aldehyde Bisulfite Adducts as a Purification Handle in Ionizable Lipid Synthesis.
- Quora. (2020, September 13). Do you know the reaction mechanism that leads an aldehyde + sodium bisulfite to re-convert into pure aldehyde?
- ResearchGate. (n.d.). Reaction of aldehydes and bisulfite.
- U.S. Environmental Protection Agency. (1986, September 15). Definition of Solid Waste.
- U.S. Environmental Protection Agency. (n.d.). RCRA Permit Policy Compendium: User's Guide.
- U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Listings.
- National Center for Biotechnology Information. (2018, April 2). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol.
- Google Patents. (n.d.). Processes for producing 3-substituted 2-chloro-5-fluoropyridine or salt thereof.
- Google Patents. (n.d.). A kind of preparation method of the fluoro- 3- chloro-5-trifluoromethylpyridines of 2-.
- Chemical Register. (n.d.). This compound (CAS No. 1227563-32-7) Suppliers.
Sources
- 1. wku.edu [wku.edu]
- 2. adem.alabama.gov [adem.alabama.gov]
- 3. echemi.com [echemi.com]
- 4. otago.ac.nz [otago.ac.nz]
- 5. US5545336A - Method of neutralizing aldehyde-containing waste waters and the like - Google Patents [patents.google.com]
- 6. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Navigating the Synthesis Landscape: A Guide to Safely Handling 3-Chloro-5-fluoropicolinaldehyde
For the researcher navigating the complex world of pharmaceutical development, precision and safety are paramount. The handling of specialized reagents like 3-Chloro-5-fluoropicolinaldehyde, a key building block in the synthesis of novel therapeutics, demands a meticulous approach. This guide provides an in-depth, experience-driven protocol for the safe handling, storage, and disposal of this compound, ensuring both the integrity of your research and the safety of your laboratory personnel.
Immediate Safety Overview: Understanding the Hazard Profile
This compound is a halogenated aromatic aldehyde. While specific toxicological data is limited, its chemical structure necessitates careful handling. The primary hazards are associated with irritation and potential harm upon ingestion, inhalation, or skin contact.
GHS Hazard Classification:
-
Pictogram:
-
Signal Word: Warning
-
Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
These classifications are the cornerstone of our safety protocols. The potential for irritation dictates the stringent requirements for personal protective equipment and the necessity of controlled handling environments.
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE strategy is non-negotiable when handling this compound. The following table outlines the recommended PPE, with specifications to ensure adequate protection.
| PPE Category | Item | Specification and Use |
| Hand Protection | Chemical-resistant gloves | Material: Nitrile or Neoprene gloves are recommended. Always inspect gloves for tears or holes before use. Double gloving is advised for enhanced protection. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles | Must be worn at all times in the laboratory to protect against splashes. Goggles provide a more secure seal.[1] |
| Body Protection | Laboratory coat | A flame-resistant lab coat should be worn and kept fully buttoned to protect skin and clothing. |
| Respiratory Protection | Chemical fume hood | All handling of this compound must be conducted in a certified chemical fume hood to minimize inhalation exposure. |
The selection of appropriate PPE is a critical control point in mitigating exposure risks.[2]
Operational Plan: From Receipt to Disposal
This section provides a step-by-step guide for the safe handling of this compound, grounded in the principles of laboratory safety and chemical hygiene.
Preparation and Handling:
-
Review Safety Information: Before beginning any work, thoroughly review this guide and the manufacturer's Safety Data Sheet (SDS).
-
Assemble and Don PPE: Put on all required personal protective equipment as detailed in the PPE table above.
-
Prepare Workspace: Ensure the chemical fume hood is operational. Cover the work surface with absorbent, disposable bench paper. Assemble all necessary equipment (e.g., glassware, spatula, weigh paper, solvent).
-
Chemical Handling (in a fume hood):
-
Perform all manipulations of the solid compound within the fume hood.
-
Use a spatula to transfer the desired amount of the compound to a tared weigh boat or directly into the reaction vessel.
-
Avoid generating dust.[3]
-
Close the container tightly immediately after use.
-
The causality behind these steps is rooted in minimizing the generation of and exposure to airborne particulates and direct contact with the chemical.
Storage:
-
Store this compound in a cool, dry, and well-ventilated area.[3]
-
Keep the container tightly closed to prevent moisture ingress and contamination.[3]
-
Store away from incompatible materials such as strong oxidizing agents.
Proper storage is crucial for maintaining the chemical's integrity and preventing hazardous reactions.
Safe Handling Workflow Diagram
Caption: Workflow for the safe handling of this compound.
Disposal Plan: Environmental Responsibility
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Classification: As a halogenated organic compound, all waste containing this chemical must be treated as hazardous waste.
-
Waste Segregation:
-
Solid Waste: Contaminated consumables (e.g., gloves, weigh paper, bench paper) should be placed in a designated, labeled hazardous waste container.
-
Liquid Waste: Unused solutions or reaction mixtures containing the compound should be collected in a labeled, sealed hazardous waste container.
-
-
Disposal: All hazardous waste must be disposed of through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal contractor. Do not dispose of this chemical down the drain.
Emergency Procedures: Preparedness is Key
In the event of an exposure or spill, immediate and appropriate action is critical.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1]
-
Skin Contact: Immediately flush skin with plenty of soap and water for at least 15 minutes.[1] Remove contaminated clothing. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
-
Spill Response:
-
Evacuate the immediate area.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Carefully sweep or scoop the absorbed material into a labeled hazardous waste container.
-
Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.
-
Ventilate the area.
-
By adhering to these protocols, researchers can confidently and safely utilize this compound in their vital work, advancing the frontiers of science while maintaining the highest standards of laboratory safety.
References
- Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Pyridinecarboxaldehyde, 98%.
- Hazmat School. (2022, December 7). 5 Types of PPE for Hazardous Chemicals.
- Loba Chemie. (2021, October 8). 3-PYRIDINECARBOXALDEHYDE EXTRA PURE.
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
